8,9-Epoxyeicosatrienoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
184488-44-6 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10- |
InChI-Schlüssel |
DBWQSCSXHFNTMO-TYAUOURKSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Enduring Legacy of 8,9-Epoxyeicosatrienoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8,9-Epoxyeicosatrienoic acid (8,9-EET), a key regioisomer of the epoxyeicosatrienoic acids (EETs), has emerged from relative obscurity to become a significant focus of research in cardiovascular and renal physiology. As an endogenous signaling molecule derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism, 8,9-EET exhibits a wide array of biological activities, including potent vasodilation, pro-angiogenic effects, and cellular protection. This technical guide provides a comprehensive exploration of the discovery, history, and foundational science of 8,9-EET. It details the key experimental methodologies used to elucidate its function, presents quantitative data on its biological effects, and visualizes the intricate signaling pathways it modulates. This document serves as an in-depth resource for researchers and professionals in drug development, offering a thorough understanding of 8,9-EET's therapeutic potential.
A Journey of Discovery: The History of this compound
The story of this compound (8,9-EET) is intrinsically linked to the broader discovery of the "third pathway" of arachidonic acid metabolism. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, yielding prostaglandins (B1171923) and leukotrienes respectively, were well-established by the late 1970s, the role of cytochrome P450 (CYP) monooxygenases in arachidonic acid metabolism was just beginning to be unveiled.
Early 1980s: The Dawn of the Epoxygenase Pathway
Seminal work from the laboratory of J.H. Capdevila in the early 1980s was instrumental in characterizing this alternative metabolic route.[1] Their research demonstrated that microsomal preparations from various tissues, including the liver and kidney, could metabolize arachidonic acid to novel oxygenated products.[2][3][4][5][6][7][8] These products were identified as four regioisomers of epoxyeicosatrienoic acids (EETs), formed by the epoxidation of one of the four double bonds of arachidonic acid: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][9][10]
Mid-to-Late 1980s: Synthesis and Initial Biological Characterization
The definitive structural identification and subsequent biological investigation of the individual EET regioisomers were made possible through pioneering work in chemical synthesis. The laboratories of E.J. Corey and J.R. Falck were at the forefront of developing stereospecific synthetic routes to obtain pure EETs, including 8,9-EET.[1][11][12][13] This was a critical step, as it allowed researchers to move from studying mixtures of metabolites to investigating the specific biological effects of each isomer.
Initial biological studies in the late 1980s began to reveal the potent vasoactive properties of EETs. One of the earliest reports on the biological activity of 8,9-EET demonstrated its ability to cause vasodilation in the intestinal microcirculation.[14]
A Timeline of Key Developments:
| Year | Key Discovery or Development | Key Researchers/Laboratories |
| Early 1980s | Identification of the cytochrome P450-dependent "third pathway" of arachidonic acid metabolism and the formation of epoxyeicosatrienoic acids (EETs).[1][2][3][4][5][6][7][8] | J.H. Capdevila |
| Mid-1980s | Development of stereospecific chemical syntheses for individual EET regioisomers, including 8,9-EET, enabling detailed biological studies.[1][11][12][13][15] | E.J. Corey, J.R. Falck |
| 1987 | First report of the vasodilatory effect of 8,9-EET in the intestinal microcirculation.[14] | |
| 1990s | Characterization of EETs as endothelium-derived hyperpolarizing factors (EDHFs) and elucidation of their role in regulating vascular tone. | |
| 2000s | Delineation of the signaling pathways activated by 8,9-EET, including the p38 MAPK, PI3K/Akt, and ROCK pathways, and their roles in cell proliferation, migration, and survival.[16][17] |
Biosynthesis and Metabolism of 8,9-EET
8,9-EET is synthesized from arachidonic acid by a specific subset of cytochrome P450 enzymes known as epoxygenases.[10] These enzymes are primarily members of the CYP2C and CYP2J families.[2] The epoxygenase reaction involves the insertion of an oxygen atom across the double bond between carbons 8 and 9 of arachidonic acid.
The biological activity of 8,9-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding, and generally less active, diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[9][10] This rapid degradation makes 8,9-EET a transient, locally acting signaling molecule.
Key Biological Functions and Signaling Pathways
8,9-EET exerts a multitude of biological effects, primarily in the cardiovascular and renal systems. These functions are mediated by complex intracellular signaling cascades.
Vasodilation
8,9-EET is a potent vasodilator, contributing to the regulation of blood pressure and tissue blood flow.[3][14][16][18] Its vasodilatory effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Angiogenesis and Cell Proliferation
8,9-EET has been identified as a pro-angiogenic factor, promoting the formation of new blood vessels.[19] It also stimulates the proliferation of various cell types, including endothelial and mesangial cells.[16] These effects are mediated through the activation of several key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
Protection Against Apoptosis
8,9-EET and its analogs have been shown to protect various cell types, including pulmonary artery smooth muscle cells, from apoptosis (programmed cell death).[2][17] This protective effect can be mediated through the Rho-kinase (ROCK) signaling pathway.
Quantitative Data on Biological Activities
The following tables summarize key quantitative data on the biological effects of 8,9-EET.
Table 1: Vasodilatory Effects of 8,9-EET
| Preparation | Pre-constrictor | EC50 (log[M]) | Reference |
| Canine Coronary Arterioles | Endothelin-1 | -11.0 ± 0.4 | [3] |
| Rat Perfused Mesenteric Vasculature | Phenylephrine (B352888) | - | [20] |
Table 2: Effect of 8,9-EET on Glomerular Albumin Permeability (Palb)
| Treatment | Palb (mean ± SD) | P-value vs. FSGS Plasma Alone | Reference |
| Normal Pooled Plasma (NPP) | -0.025 ± 0.08 | < 0.001 | [9] |
| FSGS Plasma | 0.81 ± 0.06 | - | [9] |
| FSGS Plasma + 1 nM 8,9-EET | 0.71 ± 0.08 | NS | [9] |
| FSGS Plasma + 10 nM 8,9-EET | 0.31 ± 0.1 | < 0.001 | [9] |
| FSGS Plasma + 100 nM 8,9-EET | -0.04 ± 0.09 | < 0.001 | [9] |
| FSGS Plasma + 1000 nM 8,9-EET | -0.1 ± 0.06 | < 0.001 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological effects of 8,9-EET.
Aortic Ring Vasodilation Assay
This ex vivo assay is used to assess the direct effect of 8,9-EET on vascular tone.
Protocol:
-
Aorta Excision and Preparation: Humanely euthanize a rodent (e.g., rat or mouse) and excise the thoracic aorta. Carefully clean the aorta of surrounding adipose and connective tissue in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Preparation: Cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer to measure isometric tension.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Pre-constrict the rings with a vasoconstrictor agent such as phenylephrine or U46619 to a stable submaximal tension.
-
8,9-EET Application: Once a stable contraction is achieved, add cumulative concentrations of 8,9-EET to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tension and plot a concentration-response curve to determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aortic ring assay [protocols.io]
- 7. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. scite.ai [scite.ai]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Protective actions of epoxyeicosatrienoic acid: Dual targeting of cardiovascular PI3K and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 8,9-Epoxyeicosatrienoic Acid (8,9-EET) from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the enzymatic conversion of arachidonic acid into the signaling lipid 8,9-epoxyeicosatrienoic acid (8,9-EET). It covers the core biosynthetic pathway, key enzymes, quantitative data, detailed experimental protocols, and relevant signaling diagrams to facilitate further research and development in this area.
Introduction to 8,9-EET Biosynthesis
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a crucial component of cell membranes. Upon cellular stimulation, AA is liberated from the membrane phospholipids (B1166683) by phospholipase A2 (PLA₂). Once released, AA serves as a substrate for three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.
The CYP epoxygenase pathway metabolizes arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent lipid signaling molecules involved in a wide range of physiological processes, including vasodilation, anti-inflammation, angiogenesis, and ion channel regulation. This guide focuses specifically on the biosynthesis of 8,9-EET, a significant regioisomer with distinct biological activities.
The Core Biosynthetic Pathway
The synthesis of 8,9-EET is a single-step epoxidation reaction. The central enzyme family responsible for this conversion is the cytochrome P450 epoxygenase system, primarily isoforms within the CYP2C and CYP2J subfamilies. The reaction requires the CYP enzyme, NADPH-cytochrome P450 reductase as an electron donor, and molecular oxygen. The enzyme introduces an epoxide group across the double bond at the 8,9-position of the arachidonic acid carbon chain.
Below is a diagram illustrating the release of arachidonic acid and its subsequent conversion to 8,9-EET.
Caption: Pathway of 8,9-EET synthesis from membrane phospholipids.
Key Enzymes in 8,9-EET Synthesis
While several CYP isoforms can produce EETs, specific enzymes show a preference for producing certain regioisomers. In humans, the most prominent epoxygenases involved in 8,9-EET formation are:
-
CYP2C8: Highly expressed in the liver and endothelium, it is a major contributor to EET biosynthesis.
-
CYP2C9: Also abundant in the liver, it actively metabolizes arachidonic acid to EETs, including 8,9-EET.
-
CYP2J2: Predominantly expressed in the heart and vascular endothelium, CYP2J2 is a key extrahepatic source of EETs and is known to produce all four regioisomers.
The relative abundance of these enzymes in different tissues dictates the local capacity for 8,9-EET production.
Quantitative Data on 8,9-EET Biosynthesis
The efficiency and substrate affinity of CYP epoxygenases for arachidonic acid can be compared using kinetic parameters. The table below summarizes representative data for human CYP isoforms. Note that values can vary depending on the experimental system (e.g., recombinant enzyme, microsomal preparation) and conditions.
| Enzyme | Substrate | Key Product(s) | K_m (μM) | V_max (pmol/min/pmol CYP) | Regioisomer Selectivity (%) (8,9-EET) | Reference |
| Human CYP2C8 | Arachidonic Acid | 11,12-EET, 14,15-EET | 8 - 15 | 25 - 40 | ~25% | |
| Human CYP2C9 | Arachidonic Acid | 14,15-EET, 11,12-EET | 10 - 20 | 15 - 30 | ~20% | |
| Human CYP2J2 | Arachidonic Acid | 11,12-EET, 14,15-EET | 5 - 12 | 30 - 50 | ~30% |
-
Values are approximate and compiled from multiple sources for comparative purposes.
-
K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m implies higher affinity.
-
V_max (maximum reaction rate) reflects the enzyme's catalytic efficiency.
Experimental Protocols
Accurate measurement of 8,9-EET biosynthesis is critical for research. Below are standardized protocols for in vitro and cell-based assays.
Protocol 1: In Vitro 8,9-EET Synthesis with Recombinant CYP Enzymes
This protocol measures the direct enzymatic conversion of arachidonic acid to 8,9-EET by a specific recombinant human CYP isoform.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP2C8, CYP2J2)
-
Recombinant human NADPH-cytochrome P450 reductase
-
L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Methanol (B129727), Acetic Acid, Ethyl Acetate
-
Internal Standard (e.g., 8,9-EET-d8)
Procedure:
-
Enzyme Preparation: On ice, pre-incubate the recombinant CYP enzyme, P450 reductase, and DLPC in the potassium phosphate buffer for 20 minutes to allow for complex formation.
-
Reaction Initiation: Add arachidonic acid (e.g., 10 µM final concentration) to the enzyme mixture. Warm the mixture to 37°C for 3 minutes.
-
Start Reaction: Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).
-
Incubation: Incubate at 37°C for 15-30 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold methanol containing 0.1% acetic acid and the internal standard.
-
Extraction: Acidify the mixture to pH ~4.0 with acetic acid. Extract the lipids twice with two volumes of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Drying and Reconstitution: Combine the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 50 µL) of methanol for LC-MS/MS analysis.
Protocol 2: Quantification of 8,9-EET by LC-MS/MS
This protocol outlines the analysis of the extracted lipids using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI Negative
-
Multiple Reaction Monitoring (MRM):
-
8,9-EET: Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1
-
8,9-EET-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 172.1
-
-
Data Analysis: Quantify 8,9-EET by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
The workflow for these experiments is visualized below.
Caption: Workflow for quantification of 8,9-EET from in vitro assays.
Downstream Fate of 8,9-EET
Once synthesized, 8,9-EET can exert its biological effects by acting on various downstream targets, including ion channels (e.g., TRPV4, BK_Ca) and potentially G-protein coupled receptors. However, its signaling is tightly regulated by its rapid metabolism. The primary route of inactivation is through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts 8,9-EET to its less active corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).
Caption: Simplified signaling and metabolism pathway for 8,9-EET.
Conclusion
The biosynthesis of 8,9-EET from arachidonic acid is a critical pathway mediated by CYP2C and CYP2J epoxygenases, leading to the formation of a potent lipid mediator. Understanding the nuances of this process, from the kinetics of the enzymes involved to the precise methods for its quantification, is essential for researchers in physiology, pharmacology, and drug development. The protocols and data presented herein serve as a foundational guide for investigating the roles of 8,9-EET in health and disease and for developing therapeutic strategies that target this pathway, such as sEH inhibitors that prolong the biological actions of EETs.
The Role of Cytochrome P450 Epoxygenases in 8,9-EET Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are a class of bioactive lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 8,9-EET has garnered significant attention for its diverse physiological roles, including vasodilation, anti-inflammation, angiogenesis, and protection against apoptosis.[1][3][4] This technical guide provides an in-depth exploration of the synthesis of 8,9-EET, focusing on the central role of CYP epoxygenases. It details the specific enzymes involved, their mechanisms, downstream signaling pathways, and key experimental protocols for their study. All quantitative data is presented in structured tables, and critical pathways and workflows are visualized using diagrams to facilitate comprehension and application in research and development settings.
The Synthesis of 8,9-Epoxyeicosatrienoic Acid (8,9-EET)
The biosynthesis of 8,9-EET is an enzymatic process initiated by the liberation of arachidonic acid from membrane phospholipids. This is followed by a crucial epoxidation step catalyzed by specific cytochrome P450 enzymes.
Arachidonic Acid Release
Cellular stimulation by agonists such as bradykinin (B550075) or methacholine (B1211447) activates cytosolic phospholipase A₂ (cPLA₂).[1][5] This enzyme translocates from the cytosol to intracellular membranes where it hydrolyzes the sn-2 position of phospholipids, releasing arachidonic acid into the cytoplasm.[1][5]
CYP-Mediated Epoxidation
The free arachidonic acid serves as a substrate for CYP epoxygenases, which are primarily located in the endoplasmic reticulum.[5] These enzymes utilize a monooxygenase activity, requiring NADPH and O₂, to insert an epoxide group across one of the four double bonds of arachidonic acid.[6] This reaction yields four potential EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][5][7]
The primary human CYP isoforms responsible for the synthesis of EETs, including 8,9-EET, belong to the CYP2C and CYP2J subfamilies.[5][8] However, other isoforms have also been shown to contribute.[6]
Key Cytochrome P450 Epoxygenases in 8,9-EET Synthesis
While multiple CYP isoforms can produce EETs, they exhibit distinct regioselectivity and tissue expression patterns. Several enzymes have been identified as significant contributors to 8,9-EET synthesis.
Table 1: Major CYP Epoxygenases Involved in EET Synthesis
| CYP Isoform | Primary EET Regioisomers Produced | Key Tissue Expression | References |
| CYP2J2 | Active in forming 8,9-EET, 11,12-EET, and 14,15-EET | Heart, endothelium, kidney, liver, pancreas | [6][9][10][11] |
| CYP2C8 | Primarily 11,12-EET and 14,15-EET; also 8,9-EET | Liver, endothelium, kidney | [6][8][11][12] |
| CYP2C9 | Primarily 11,12-EET and 14,15-EET; also 8,9-EET | Liver, endothelium, kidney | [6][8][11] |
| CYP2C19 | Produces 8,9-EET | Liver | [6] |
| CYP1A1 | Produces 8,9-EET | Extrahepatic tissues | [6] |
| CYP1A2 | Produces 8,9-EET | Liver | [6] |
| CYP1B1 | Produces 8,9-EET | Extrahepatic tissues | [6] |
Unlike CYP2C8 and CYP2C9, CYP2J2 is particularly active in the formation of 8,9-EET, which is a prominent regioisomer found in the liver.[10] Endothelial cells are a primary source of EETs in the vascular system, expressing both CYP2C9 and CYP2J2.[5]
Downstream Signaling Pathways of 8,9-EET
8,9-EET exerts its biological effects by modulating a variety of intracellular signaling pathways. These actions can be initiated through binding to putative membrane receptors or by direct intracellular interactions.[1][5] The downstream consequences include effects on cell proliferation, apoptosis, and migration.
Pro-Survival and Anti-Apoptotic Pathways
8,9-EET is known to protect various cell types from apoptosis. In cardiomyocytes and endothelial cells, this protection often involves the activation of the PI3K/Akt pathway.[1][3] Another identified mechanism involves the Rho-kinase (ROCK) pathway, which can prevent mitochondrial membrane depolarization and modulate the expression of Bcl-2 family proteins.[3]
Proliferation and Angiogenesis Pathways
In murine pulmonary endothelial cells, 8,9-EET stimulates proliferation through the p38 MAPK pathway.[5] It also promotes endothelial cell migration and tube formation, key events in angiogenesis.[5] In other contexts, EETs have been shown to activate ERK1/2 and inhibit c-Jun N-terminal kinases (JNK) to promote cell growth.[5][13]
Quantitative Data on 8,9-EET Activity
The biological effects of 8,9-EET are often dose-dependent. Studies have quantified its impact on various physiological parameters, highlighting its potency at nanomolar concentrations.
Table 2: Dose-Dependent Protective Effect of 8,9-EET on Glomerular Albumin Permeability (Palb)
| 8,9-EET Concentration | Effect on FSGS Plasma-Induced Palb | Significance (vs. FSGS plasma) | Reference |
| 1 nM | Attenuated increase to 0.71 ± 0.08 | Not Significant | [13] |
| 10 nM | Attenuated increase to 0.31 ± 0.1 | P < 0.001 | [13] |
| 100 nM | Completely attenuated increase (-0.04 ± 0.09) | P < 0.001 | [13] |
| 1000 nM | Completely attenuated increase (-0.1 ± 0.06) | P < 0.001 | [13] |
Data adapted from a study on focal segmental glomerulosclerosis (FSGS) plasma-induced hyperpermeability.[13]
Experimental Protocols
Investigating the role of CYP epoxygenases in 8,9-EET synthesis requires robust experimental methodologies. Below are detailed protocols for the preparation of active enzymes and the quantification of their products.
Protocol 1: Measurement of CYP Epoxygenase Activity via Microsome Preparation and Incubation
This protocol describes the isolation of the microsomal fraction from tissues or cells, which is enriched with CYP enzymes, and the subsequent assay for EET synthesis.
A. Materials and Reagents
-
Tissue sample (e.g., liver, kidney) or cultured cells
-
Homogenization buffer (e.g., 125 mM KCl, 10 mM KPi, pH 7.4)
-
Potassium phosphate (B84403) (KPi) incubation buffer (0.12 M, pH 7.2-7.4)
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
MgCl₂
-
Trichloroacetic acid (TCA) or organic solvent (e.g., ethyl acetate) for reaction termination
-
BCA Protein Assay Kit
B. Procedure
-
Microsome Preparation:
-
Homogenize the tissue or cell pellet in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 8,500-9,000 x g) for 10-20 minutes at 4°C to pellet nuclei and cell debris.[14]
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at high speed (100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.[14]
-
Discard the supernatant. Resuspend the microsomal pellet in a suitable buffer (e.g., 125 mM KCl, 10 mM KPi) and repeat the ultracentrifugation step to wash the microsomes.
-
Resuspend the final pellet in a minimal volume of buffer containing a cryoprotectant like glycerol (B35011) and determine the protein concentration using the BCA method.[14][15] Store at -80°C.
-
-
Epoxygenase Activity Assay:
-
In a microcentrifuge tube, prepare a reaction mixture containing KPi incubation buffer, MgCl₂ (e.g., 5 mM), and a defined amount of microsomal protein (e.g., 0.2-1 mg).[14][15]
-
Add arachidonic acid to a final concentration of ~50 µM.[15] Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.[14][15]
-
Incubate at 37°C for 10-20 minutes in a shaking water bath.
-
Terminate the reaction by placing the tubes on ice and adding TCA or an organic solvent for lipid extraction.[14][15]
-
C. Analysis
-
The reaction products (EETs) are then extracted and quantified using methods described in Protocol 2.
Protocol 2: Quantification of 8,9-EET by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of EETs in complex biological samples due to its ability to separate regioisomers and provide structural confirmation.
A. Materials and Reagents
-
Biological sample (e.g., plasma, cell culture media, microsomal incubation mixture)
-
Internal standards (e.g., deuterated EETs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Organic solvents (e.g., acetonitrile, methanol, ethyl acetate)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
B. Procedure
-
Sample Preparation and Lipid Extraction:
-
To the biological sample, add an internal standard (e.g., ¹⁴C-labeled or deuterated 8,9-EET) to correct for extraction efficiency.[16]
-
Acidify the sample to protonate the EETs.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or use solid-phase extraction (SPE) with a C18 cartridge to isolate the lipid fraction.[15][17]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to aid in ionization. The gradient separates the different EET regioisomers.
-
Mass Spectrometric Detection: Analyze the column eluent using an ESI source operating in negative ion mode. Use a tandem mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Define specific precursor-to-product ion transitions for 8,9-EET and its internal standard. For example, for EETs (MW ~320.4), a common precursor ion is m/z 319.2. Specific product ions are generated by collision-induced dissociation and monitored for quantification.
-
Quantification: Create a standard curve using known amounts of a synthetic 8,9-EET standard. Quantify the amount of 8,9-EET in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Conclusion and Future Directions
Cytochrome P450 epoxygenases, particularly isoforms within the CYP2C and CYP2J families, are the central enzymes responsible for the synthesis of 8,9-EET from arachidonic acid. This bioactive lipid plays a critical role in cellular signaling, influencing pathways that control inflammation, cell survival, and angiogenesis. The technical protocols and data presented herein provide a framework for researchers and drug development professionals to investigate this pathway. Future research focusing on the development of isoform-specific CYP inhibitors or inducers, as well as stable 8,9-EET analogs, holds significant therapeutic potential for cardiovascular diseases, inflammatory disorders, and oncology.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Reactome | Arachidonate is epoxidated to 8,9-EET by CYP(5) [reactome.org]
- 7. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CYP2J2 Expression in Adult Ventricular Myocytes Protects Against Reactive Oxygen Species Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impaired transactivation of the human CYP2J2 arachidonic acid epoxygenase gene in HepG2 cells subjected to nitrative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]
- 16. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
Degradation of 8,9-EET by Soluble Epoxide Hydrolase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid that play crucial roles in cardiovascular homeostasis and inflammation.[1][2] The biological activity of these potent vasodilators and anti-inflammatory agents is tightly regulated by their metabolic degradation. A primary pathway for the inactivation of EETs is their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). This technical guide provides a comprehensive overview of the degradation of a specific EET regioisomer, 8,9-epoxyeicosatrienoic acid (8,9-EET), by sEH. It is designed to be a core resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease, inflammation, and pharmacology. This document details the enzymatic kinetics of this critical reaction, provides established experimental protocols for its study, and visualizes the key signaling pathways involved.
Introduction to Soluble Epoxide Hydrolase and 8,9-EET
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that belongs to the α/β-hydrolase fold family.[3] It is a key enzyme in the metabolic cascade of arachidonic acid, specifically in the pathway involving cytochrome P450 (CYP) epoxygenases. These CYP enzymes convert arachidonic acid into four different EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][4]
8,9-EET, the focus of this guide, exhibits a range of biological activities, including vasodilation, anti-inflammatory effects, and modulation of ion channels.[1][5] The termination of these signaling actions is largely mediated by sEH, which catalyzes the addition of a water molecule to the epoxide ring of 8,9-EET, resulting in the formation of its corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[4] This conversion significantly attenuates the biological activity of the parent molecule. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for various cardiovascular and inflammatory diseases by augmenting the endogenous levels of protective EETs like 8,9-EET.[2]
Quantitative Data: Enzymatic Kinetics of 8,9-EET Degradation
The enzymatic degradation of 8,9-EET by sEH follows Michaelis-Menten kinetics. While extensive kinetic data is available for other EET regioisomers, particularly 14,15-EET, specific kinetic constants for the hydrolysis of 8,9-EET by human sEH are less consistently reported in the literature. However, some studies have provided estimates for the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| 8,9-EET | Human sEH | 3 - 5 | Not Reported | Not Reported | Not Reported | [1] |
| 8,9-EET-EA | Human sEH | 1.8 ± 0.2 | 1000 ± 30 | 1.05 ± 0.03 | 0.58 | [1] |
Note: 8,9-EET-EA is the ethanolamide derivative of 8,9-EET. While not the native substrate, its kinetic parameters provide an indication of the enzyme's affinity and turnover for a structurally similar molecule. The Km range for 8,9-EET suggests a moderate affinity of the enzyme for this substrate. Further research is required to definitively establish the complete kinetic profile of human sEH with 8,9-EET.
Experimental Protocols
Soluble Epoxide Hydrolase Activity Assay (Fluorometric)
This protocol describes a common method to determine sEH activity using a fluorogenic substrate.
Principle: The assay utilizes a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), which is hydrolyzed by sEH to release a highly fluorescent product, 6-methoxy-2-naphthaldehyde (B117158) (6M2N). The rate of increase in fluorescence is directly proportional to the sEH activity.
Materials:
-
Recombinant human sEH
-
sEH fluorometric substrate (e.g., CMNPC)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
96-well black microplate, opaque bottom
-
Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm
-
Test compounds (inhibitors) and vehicle (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sEH substrate in DMSO.
-
Prepare serial dilutions of test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Dilute the recombinant human sEH in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add diluted sEH enzyme and the same volume of vehicle as used for the test compounds.
-
Inhibitor wells: Add diluted sEH enzyme and the desired concentration of the test inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 30°C for 5-15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the sEH fluorometric substrate to all wells. The final concentration of the substrate should be close to its Km value for sEH to ensure sensitivity to inhibition.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader pre-set to 30°C.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average V₀ of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantification of 8,9-EET and 8,9-DHET by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of 8,9-EET and its metabolite 8,9-DHET in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: LC-MS/MS provides high sensitivity and specificity for the detection and quantification of small molecules. The analytes are first separated by liquid chromatography based on their physicochemical properties and then detected by a mass spectrometer, which identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. Stable isotope-labeled internal standards are used for accurate quantification.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (e.g., 8,9-EET-d11, 8,9-DHET-d11)
-
Organic solvents (e.g., acetonitrile (B52724), methanol (B129727), ethyl acetate (B1210297), hexane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Spike the samples with a known amount of the internal standards (e.g., 8,9-EET-d11 and 8,9-DHET-d11).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Lipid Extraction:
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipids.
-
For LLE: Add an immiscible organic solvent (e.g., ethyl acetate or a hexane/isopropanol mixture), vortex, and centrifuge to separate the phases. Collect the organic layer.
-
For SPE: Condition a C18 SPE cartridge with methanol and then water. Load the sample, wash with a low-percentage organic solvent to remove polar impurities, and then elute the analytes with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
-
Sample Concentration and Reconstitution:
-
Evaporate the organic solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is designed to separate 8,9-DHET (more polar) from 8,9-EET (less polar).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8,9-EET, 8,9-DHET, and their respective internal standards.
-
Example transitions:
-
8,9-EET: m/z 319 -> fragment ions
-
8,9-DHET: m/z 337 -> fragment ions
-
Internal Standards: Monitor the corresponding mass shifts.
-
-
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of 8,9-EET and 8,9-DHET standards.
-
Determine the concentration of the analytes in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Visualizations
The degradation of 8,9-EET by sEH plays a critical role in modulating various intracellular signaling pathways. By hydrolyzing 8,9-EET to the less active 8,9-DHET, sEH effectively terminates the signaling cascades initiated by 8,9-EET. Conversely, inhibition of sEH leads to an accumulation of 8,9-EET, thereby potentiating its downstream effects.
Caption: Metabolic conversion of 8,9-EET to 8,9-DHET by sEH and the point of intervention for sEH inhibitors.
Downstream Signaling Pathways of 8,9-EET
8,9-EET has been shown to influence several key signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1] These pathways are crucial for regulating cellular processes such as proliferation, survival, and inflammation.
Caption: 8,9-EET activates p38 MAPK and PI3K/Akt signaling pathways, leading to changes in gene expression.
Impact of sEH Inhibition on Downstream Signaling
By preventing the degradation of 8,9-EET, sEH inhibitors effectively enhance the activation of its downstream signaling pathways. This can lead to a variety of cellular responses with therapeutic potential. For instance, the sustained signaling through these pathways can contribute to the anti-inflammatory and tissue-protective effects observed with sEH inhibition.
Caption: sEH inhibition increases 8,9-EET levels, leading to modulation of GSK3β and its downstream targets.
Conclusion and Future Directions
The degradation of 8,9-EET by soluble epoxide hydrolase is a pivotal control point in the regulation of this important signaling lipid. Understanding the kinetics, mastering the experimental methodologies for its study, and elucidating the intricate signaling networks it governs are all critical for advancing our knowledge in cardiovascular and inflammatory diseases. The development of potent and selective sEH inhibitors has provided powerful tools to probe these pathways and holds significant promise for novel therapeutic interventions.
Future research should focus on obtaining more precise kinetic data for the hydrolysis of all EET regioisomers, including 8,9-EET, by human sEH. Furthermore, a deeper understanding of the specific downstream targets of 8,9-EET and the full spectrum of cellular responses to sEH inhibition will be crucial for the rational design of next-generation therapeutics targeting this pathway. The continued exploration of the interplay between the sEH-EET axis and other signaling networks will undoubtedly uncover new avenues for the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | 8,9-EET is hydrolysed to 8.9-DHET by EPHX2 [reactome.org]
8,9-EET as a Vasodilator Agent: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These molecules are critical regulators of vascular function and are recognized as primary candidates for the endothelium-derived hyperpolarizing factor (EDHF).[1][2] Among the four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), 8,9-EET is a potent vasodilator in various vascular beds, including the coronary, cerebral, and renal circulations.[2][4][5][6]
This technical guide provides an in-depth overview of 8,9-EET's mechanism of action as a vasodilator, summarizes key quantitative data, details relevant experimental protocols, and outlines its metabolic regulation. The information presented is intended to support further research and drug development efforts targeting the EET signaling pathway.
Mechanism of Action: Signaling Pathways
8,9-EET elicits vasodilation primarily by hyperpolarizing vascular smooth muscle cells (VSMCs), which leads to their relaxation. This is achieved through the modulation of several ion channels, with the large-conductance Ca²⁺-activated potassium (BKCa) channels playing a central role.[3][5] Two principal pathways have been elucidated: direct activation of BKCa channels in VSMCs and activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels in the endothelium and/or smooth muscle.
Vascular Smooth Muscle Cell Hyperpolarization
In VSMCs, 8,9-EET directly promotes the opening of BKCa channels.[4] This increases potassium (K⁺) efflux from the cell, causing the cell membrane to hyperpolarize. Hyperpolarization leads to the closure of voltage-gated Ca²⁺ channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[1][5] Some evidence suggests this activation may be mediated by a G-protein-coupled mechanism, specifically involving the Gαs subunit.[7][8]
Role of TRPV4 Channels
8,9-EET is also an endogenous activator of TRPV4 channels, which are expressed in both endothelial and vascular smooth muscle cells.[2][9][10] Activation of TRPV4 in VSMCs leads to localized calcium influx events known as "Ca²⁺ sparks," which in turn activate nearby BKCa channels, contributing to hyperpolarization and vasodilation.[9] In the endothelium, TRPV4 activation can stimulate the production of other vasodilators, though the direct paracrine action on VSMCs is considered a primary mechanism for EETs.[11]
Metabolism and Regulation by Soluble Epoxide Hydrolase (sEH)
The biological activity of 8,9-EET is tightly regulated by its metabolism. The primary route of inactivation is the conversion of the epoxide to its corresponding, and generally less active, diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1][12][13] This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH), which is present in both endothelial and vascular smooth muscle cells.[12][13]
The rapid conversion to 8,9-DHET limits the potent vasodilator effect of 8,9-EET.[12] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy to enhance the endogenous levels of 8,9-EET and other EETs, thereby promoting vasodilation and exerting protective cardiovascular effects.[1][12]
Quantitative Analysis of Vasodilator Potency
The vasodilator potency of 8,9-EET has been quantified in various vascular beds and species. The half-maximal effective concentration (EC₅₀) is a standard measure of a drug's potency. Below is a summary of reported EC₅₀ values for 8,9-EET and related compounds.
| Compound | Vascular Bed | Species | EC₅₀ (Mean ± SE) | Citation(s) |
| 8,9-EET (RS) | Canine Epicardial Arterioles | Dog | 15 ± 10 pM | [5] |
| 8,9-EET (SR) | Canine Epicardial Arterioles | Dog | 121 ± 102 pM | [5] |
| 8,9-EET (RS) | Porcine Coronary Arterioles | Pig | 24 ± 12 pM | [5] |
| 8,9-EET (SR) | Porcine Coronary Arterioles | Pig | 21 ± 13 pM | [5] |
| 8,9-EET | Canine Coronary Microvessels | Dog | ~10⁻¹¹ M | [14][15] |
| 8,9-DHET | Canine Coronary Microvessels | Dog | ~10⁻¹⁴ M | [14][15] |
| 8,9-EET | Rat Aorta (U-46619 preconstricted) | Rat | 0.6 µM (IC₅₀) | [16] |
Note: Potency can vary significantly based on the specific stereoisomer (R,S vs. S,R), the vascular bed, species, and experimental conditions (e.g., pre-constricting agent).
In addition to vasodilation, 8,9-EET has been shown to directly affect ion channel activity. In vascular muscle cells from cat cerebral arteries, 8,9-EET increased the frequency of opening, mean open time, and open-state probability of a 98-pS K⁺ channel.[4]
Experimental Protocols
Studying the vasoactive properties of 8,9-EET requires precise ex vivo and in vitro methodologies. The most common techniques are pressure myography for resistance arteries and patch-clamp electrophysiology for ion channel analysis.
Protocol: Assessment of Vasodilation using Pressure Myography
Pressure myography allows for the study of small resistance arteries under near-physiological conditions of intraluminal pressure and flow.[17][18]
1. Artery Isolation and Preparation:
-
Euthanize the animal (e.g., rat, mouse) according to institutionally approved guidelines.
-
Carefully dissect the desired resistance artery (e.g., mesenteric, cerebral) in ice-cold, oxygenated Physiological Salt Solution (PSS).[18]
-
Clean the artery of surrounding adipose and connective tissue under a dissection microscope.
-
Cut a segment of the artery (approx. 2-3 mm in length).[17]
2. Mounting and Equilibration:
-
Transfer the vessel segment to the chamber of a pressure myograph system.
-
Mount the artery onto two opposing glass microcannulas and secure with sutures.[18]
-
Pressurize the vessel to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) and allow it to equilibrate for 30-60 minutes at 37°C while being superfused with oxygenated PSS.[17][18]
3. Viability and Endothelium Integrity Check:
-
To assess viability, induce constriction with a high-potassium PSS (KPSS). A robust constriction indicates healthy tissue.[19]
-
Wash with PSS to return to baseline.
-
Pre-constrict the artery with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U-46619).[16][19]
-
Once a stable contraction plateau is reached, add acetylcholine (B1216132) (e.g., 10 µM) to confirm endothelium integrity. A relaxation of >80% is typically considered indicative of an intact endothelium.[19]
4. Concentration-Response Curve Generation:
-
After washing out the acetylcholine, re-establish a stable pre-constriction plateau.
-
Add cumulative concentrations of 8,9-EET (e.g., from 1 pM to 1 µM) to the superfusing solution.[20]
-
Record the vessel diameter at each concentration step after the response has stabilized.
-
Data is typically expressed as a percentage of relaxation from the pre-constricted tone.
Protocol: Patch-Clamp Electrophysiology for BKCa Channel Activity
This technique is used to measure the activity of single ion channels in isolated vascular smooth muscle cells.[4]
1. Cell Isolation:
-
Isolate VSMCs from the desired artery using enzymatic digestion (e.g., with collagenase and papain).
2. Patch-Clamp Recording:
-
Use a glass micropipette to form a high-resistance seal ("giga-seal") with the membrane of a single VSMC.
-
Cell-attached mode: The cell membrane patch remains intact. This mode is used to study the effect of extracellularly applied agents. 8,9-EET can be added to the bath solution.[4]
-
Inside-out mode: After forming a giga-seal, the pipette is pulled away to excise the membrane patch, exposing the intracellular side of the membrane to the bath solution. This allows for the direct application of 8,9-EET to the cytosolic face of the channel.[8][21]
-
Apply a constant voltage across the membrane patch and record the single-channel currents.
3. Data Analysis:
-
Analyze the recordings to determine channel open probability (NPo), mean open time, and frequency of opening.
-
Compare these parameters before and after the application of 8,9-EET to quantify its effect on channel activity.[4]
Conclusion and Future Directions
8,9-EET is a powerful endogenous vasodilator that acts primarily through the activation of BKCa channels in vascular smooth muscle, leading to hyperpolarization and relaxation. Its activity is modulated by TRPV4 channels and limited by rapid metabolic inactivation by sEH. The potency and precise mechanism can vary between vascular beds and species, highlighting the complexity of EET signaling.
Future research should focus on:
-
Receptor Identification: Despite strong evidence for specific binding sites, a definitive high-affinity receptor for 8,9-EET has yet to be identified.[16]
-
Therapeutic Potential: The development of metabolically stable 8,9-EET analogs and potent sEH inhibitors continues to be a major goal for treating cardiovascular diseases such as hypertension and inflammation.[1][22]
-
Signaling Crosstalk: Further elucidating the interaction between 8,9-EET signaling and other vasoactive pathways (e.g., nitric oxide, prostaglandins) will provide a more complete picture of vascular tone regulation.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]
- 4. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. TRPV4 and the regulation of vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial TRPV4 channels and vasodilator reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV channels and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. dmt.dk [dmt.dk]
- 21. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Angiogenic Effects of 8,9-EET In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pro-angiogenic effects of 8,9-Epoxyeicosatrienoic acid (8,9-EET) observed in in vivo studies. 8,9-EET, a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a potent signaling lipid that promotes the formation of new blood vessels. This document consolidates key quantitative data, detailed experimental methodologies, and the underlying signaling pathways to serve as a comprehensive resource for researchers in angiogenesis and drug development.
Data Presentation: Quantitative In Vivo Effects of 8,9-EET on Angiogenesis
The pro-angiogenic activity of 8,9-EET in vivo has been quantified using various established models. The following tables summarize the key quantitative findings from the literature, providing a comparative overview of its efficacy.
Table 1: Effect of 8,9-EET on Angiogenesis in the Murine Subcutaneous Sponge Model
| Treatment Group | Angiogenic Response (Hemoglobin Content in mg/g of sponge) | Fold Increase vs. Control | Reference |
| Control (Vehicle) | 1.5 ± 0.3 | - | |
| 8,9-EET (10 µ g/sponge ) | 4.8 ± 0.7 | ~3.2 | |
| 8,9-EET (10 µ g/sponge ) + sEH inhibitor | 6.2 ± 0.9 | ~4.1 |
Data are represented as mean ± SEM. sEH (soluble epoxide hydrolase) inhibitor co-administration enhances the pro-angiogenic effect of 8,9-EET by preventing its degradation.
Table 2: Angiogenic Response to 8,9-EET and its Metabolite in the Murine Matrigel Plug Assay
| Treatment Group | Angiogenic Response (Vessel Density as % of Area) | Fold Increase vs. Control | Reference |
| Control (Vehicle) | 2.1 ± 0.4 | - | |
| 8,9-EET (1 µM) | 5.7 ± 0.8 | ~2.7 | |
| 8,9,11-EHET (1 µM) | 6.1 ± 0.9 | ~2.9 | |
| VEGF (50 ng/plug) | 6.5 ± 1.0 | ~3.1 |
Data are represented as mean ± SEM. 8,9,11-EHET is a cyclooxygenase-2 (COX-2) metabolite of 8,9-EET. VEGF (Vascular Endothelial Growth Factor) is used as a positive control.
Table 3: Effect of 8,9-EET and its Metabolite on Endothelial Cell Migration (In Vitro Boyden Chamber Assay)
| Treatment Group | Migrated Cells (Number of cells per high-power field) | Fold Increase vs. Control | Reference |
| Control (Vehicle) | 55 ± 8 | - | |
| 8,9-EET (1 µM) | 145 ± 15 | ~2.6 | |
| 8,9,11-EHET (1 µM) | 160 ± 18 | ~2.9 |
Data are represented as mean ± SEM. This in vitro assay is a key indicator of the pro-angiogenic potential that is often correlated with in vivo outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are composite protocols for the key in vivo experiments cited in the study of 8,9-EET's pro-angiogenic effects.
Murine Subcutaneous Sponge Model for Angiogenesis
This model assesses the formation of new blood vessels into a synthetic sponge implanted subcutaneously in mice.
Materials:
-
Sterile circular polyether-polyurethane sponges (e.g., 10 mm diameter, 5 mm thick)
-
8,9-EET
-
Vehicle control (e.g., ethanol (B145695) or saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
70% ethanol and sterile PBS
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Drabkin's reagent for hemoglobin quantification
Procedure:
-
Sponge Preparation: Autoclave the sponges and allow them to dry in a sterile environment. Just before implantation, saturate the sponges with the desired concentration of 8,9-EET or vehicle control.
-
Animal Preparation: Anesthetize the mouse using a standard protocol. Shave and sterilize the dorsal skin with 70% ethanol.
-
Implantation: Make a small incision in the dorsal midline. Using forceps, create a subcutaneous pocket and insert the prepared sponge. Close the incision with surgical clips or sutures.
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care as per institutional guidelines.
-
Sponge Excision and Analysis: After a predetermined period (e.g., 14 days), euthanize the mice and carefully excise the sponges.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize the excised sponges in a known volume of distilled water. Centrifuge the homogenate and measure the hemoglobin content in the supernatant using Drabkin's reagent and a spectrophotometer at 540 nm. Convert the absorbance to hemoglobin concentration using a standard curve.
-
Histology: Alternatively, fix the sponges in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize overall tissue infiltration and with antibodies against endothelial cell markers (e.g., CD31) to specifically identify and quantify blood vessels.
-
Murine Matrigel Plug Assay for Angiogenesis
The Matrigel plug assay is a widely used method to assess in vivo angiogenesis, where a liquid basement membrane extract solidifies upon subcutaneous injection, supporting the ingrowth of new blood vessels.
Materials:
-
Growth factor-reduced Matrigel
-
8,9-EET or its metabolites (e.g., 8,9,11-EHET)
-
Vehicle control
-
Positive control (e.g., VEGF or bFGF)
-
Anesthetic
-
Ice-cold syringes and needles (27-gauge)
-
Mice
-
Reagents for hemoglobin assay or immunohistochemistry
Procedure:
-
Preparation of Matrigel Mixture: Thaw the Matrigel on ice overnight. On the day of injection, mix the liquid Matrigel with 8,9-EET, vehicle, or a positive control on ice to the desired final concentration. Keep the mixture on ice at all times to prevent premature solidification.
-
Animal Preparation: Anesthetize the mice as described for the sponge model.
-
Injection: Using a pre-chilled syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mouse. The Matrigel will form a solid plug at body temperature.
-
Plug Excision and Analysis: After a specified time (e.g., 7-10 days), euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: As described in the sponge model protocol.
-
Immunohistochemistry: Fix the plugs, embed in paraffin, and section. Stain for CD31 or another endothelial marker to quantify vessel density and morphology using image analysis software.
-
Signaling Pathways and Experimental Workflows
The pro-angiogenic effects of 8,9-EET are mediated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
Signaling Pathways of 8,9-EET in Endothelial Cells
Experimental Workflow for In Vivo Angiogenesis Assays
Logical Relationship of 8,9-EET Metabolism and Action
8,9-Epoxyeicosatrienoic Acid: A Deep Dive into its Renal Vasomotor and Glomerular Protective Functions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of arachidonic acid metabolites synthesized by cytochrome P450 (CYP) epoxygenases that play crucial roles in cardiovascular and renal physiology. Among the four regioisomers, 8,9-EET has emerged as a significant modulator of kidney function, exhibiting complex effects on renal hemodynamics and demonstrating a unique protective role at the glomerular filtration barrier. This technical guide provides a comprehensive overview of the current understanding of 8,9-EET's function in the kidney, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of nephrology, pharmacology, and cardiovascular biology.
Data Presentation: Quantitative Effects of 8,9-EET on Kidney Function
The following tables summarize the key quantitative data from preclinical studies investigating the effects of 8,9-EET on renal hemodynamics and glomerular permeability.
Table 1: Effect of (8S,9R)-EET on Single-Nephron Hemodynamics in Munich-Wistar Rats
| Parameter | Control | (8S,9R)-EET | % Change |
| Afferent Arteriolar Resistance (RA), 1010 dyn·s·cm-5 | 2.0 ± 0.2 | 3.1 ± 0.3 | +55% |
| Single-Nephron Plasma Flow (QA), nL/min | 85 ± 7 | 60 ± 5 | -29% |
| Net Ultrafiltration Pressure (PUF), mmHg | 35 ± 1 | 30 ± 1 | -14% |
| Single-Nephron GFR (SNGFR), nL/min | 30 ± 2 | 21 ± 2 | -30% |
| Glomerular Capillary Ultrafiltration Coefficient (Kf), nL/(s·mmHg) | 0.08 ± 0.01 | 0.08 ± 0.01 | No significant change |
Data adapted from a study investigating the hemodynamic actions of intrarenal administration of (8S,9R)-EET in euvolemic rats.[1]
Table 2: Dose-Dependent Protective Effect of 8,9-EET on FSGS Plasma-Induced Increase in Glomerular Albumin Permeability (Palb)
| Treatment | Albumin Permeability (Palb) (mean ± SEM) | P-value vs. FSGS Plasma |
| Normal Pooled Plasma (NPP) | -0.025 ± 0.08 | < 0.001 |
| FSGS Plasma | 0.81 ± 0.06 | - |
| FSGS Plasma + 1 nM 8,9-EET | 0.71 ± 0.08 | NS |
| FSGS Plasma + 10 nM 8,9-EET | 0.31 ± 0.1 | < 0.001 |
| FSGS Plasma + 100 nM 8,9-EET | -0.04 ± 0.09 | < 0.001 |
| FSGS Plasma + 1000 nM 8,9-EET | -0.1 ± 0.06 | < 0.001 |
Data obtained from an in vitro assay using isolated rat glomeruli exposed to plasma from patients with focal segmental glomerulosclerosis (FSGS).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or adapt these techniques.
Measurement of Single-Nephron Hemodynamics via Renal Micropuncture
This protocol describes the in vivo measurement of single-nephron glomerular filtration rate (SNGFR) and afferent arteriolar resistance in anesthetized rats.
Animal Preparation:
-
Anesthetize a male Munich-Wistar rat (or other suitable strain with surface glomeruli) with an appropriate anesthetic agent (e.g., Inactin).
-
Maintain body temperature at 37°C using a servo-controlled heating table.
-
Catheterize the trachea for spontaneous breathing and a femoral artery for continuous blood pressure monitoring.
-
Catheterize a femoral vein for infusion of solutions and a jugular vein for supplemental anesthetic.
-
Place a catheter in the bladder to collect urine.
-
Surgically expose the left kidney through a flank incision, immobilize it in a lucite cup, and continuously bathe it with warmed isotonic saline.
Micropuncture Procedure:
-
Identify a suitable surface glomerulus and its associated proximal tubule using a stereomicroscope.
-
For SNGFR measurement:
-
Puncture the proximal tubule with a sharpened glass micropipette containing a small droplet of oil.
-
Inject the oil to block the tubule, and then collect all tubular fluid proximal to the oil block for a timed period (3-5 minutes).
-
Measure the volume of the collected fluid and analyze its inulin (B196767) concentration (if a constant inulin infusion is being administered) to calculate SNGFR.
-
-
For pressure measurements:
-
Use a servo-nulling pressure-measuring system connected to a micropipette to measure hydrostatic pressure in the proximal tubule and efferent arteriole.
-
-
Calculation of Afferent Arteriolar Resistance (RA):
-
RA is calculated using the following formula: RA = (Mean Arterial Pressure - Glomerular Capillary Pressure) / Single-Nephron Plasma Flow.
-
This protocol is a generalized summary based on established micropuncture techniques.[1][3][4][5][6][7]
In Vitro Glomerular Albumin Permeability (Palb) Assay
This protocol details the method for assessing the permeability of isolated glomeruli to albumin, a key technique for studying the integrity of the glomerular filtration barrier.
Glomerular Isolation:
-
Anesthetize a Sprague-Dawley rat and perfuse the kidneys with a cold sterile saline solution to remove blood.
-
Excise the kidneys and decapsulate them on ice.
-
Mince the renal cortex and gently press it through a series of stainless steel sieves with decreasing pore sizes (e.g., 180 µm, 106 µm, and 75 µm).
-
Collect the glomeruli, which are retained on the 75 µm sieve.
-
Wash the isolated glomeruli with a cold buffer solution (e.g., phosphate-buffered saline with 1% bovine serum albumin).[8][9][10][11]
Permeability Assay:
-
Incubate a suspension of isolated glomeruli in a control buffer.
-
Expose the glomeruli to the experimental agent (e.g., plasma from patients with FSGS, with or without varying concentrations of 8,9-EET) for a specified time at 37°C.[2]
-
Measure the change in glomerular volume in response to an oncotic gradient created by a change in the bathing solution. This can be done using video microscopy and image analysis software.
-
The albumin permeability (Palb) is calculated from the change in glomerular volume, reflecting the movement of albumin across the glomerular capillary wall.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 8,9-EET in Kidney Tissue
This protocol outlines the steps for the extraction, derivatization, and quantification of 8,9-EET from renal tissue.
Sample Preparation and Extraction:
-
Homogenize a known weight of frozen kidney tissue in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).[13][14]
-
Add an internal standard (e.g., a deuterated analog of 8,9-EET) to the homogenate for accurate quantification.
-
Perform lipid extraction using a method such as the Bligh-Dyer technique or solid-phase extraction.[15]
-
Saponify the lipid extract to release esterified EETs.
Derivatization:
-
To improve the volatility and thermal stability of 8,9-EET for GC analysis, perform a two-step derivatization:
-
Methoximation: React the sample with methoxyamine hydrochloride to protect the ketone groups.
-
Silylation: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[16][17]
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the analytes on a suitable capillary column.
-
Identify and quantify 8,9-EET based on its retention time and characteristic mass spectral fragmentation pattern, using the internal standard for calibration.[1][14][15]
Signaling Pathways of 8,9-EET in the Kidney
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways through which 8,9-EET exerts its effects on kidney function.
Cyclooxygenase-Dependent Vasoconstriction
The vasoconstrictor effect of 8,9-EET on the afferent arteriole is not direct but is mediated by its metabolism by cyclooxygenase (COX) enzymes.
Protective Signaling in Glomerular Podocytes
In glomerular podocytes, 8,9-EET is thought to exert its protective effects by activating the p38 MAPK signaling pathway, which can influence cellular processes like apoptosis and cytoskeletal arrangement.
Experimental Workflow for In Vitro Glomerular Permeability Assay
This diagram outlines the key steps involved in assessing the effect of 8,9-EET on glomerular albumin permeability in an in vitro setting.
Conclusion and Future Directions
8,9-EET plays a multifaceted and critical role in the regulation of kidney function. Its stereoselective vasoconstrictor action on the afferent arteriole, mediated by cyclooxygenase, highlights its importance in controlling renal hemodynamics. Furthermore, its potent, dose-dependent protective effect on the glomerular filtration barrier, particularly in the context of diseases like FSGS, underscores its therapeutic potential. The activation of the p38 MAPK pathway in podocytes appears to be a key mechanism underlying this protection.
For drug development professionals, the unique properties of 8,9-EET present a compelling target. The development of stable, orally active analogs of 8,9-EET could offer a novel therapeutic strategy for glomerular diseases characterized by proteinuria. Further research should focus on elucidating the specific downstream targets of the 8,9-EET-p38 MAPK signaling cascade in podocytes to identify additional drug targets. Moreover, a deeper understanding of the cyclooxygenase-dependent vasoconstrictor mechanism could inform the development of strategies to selectively harness the beneficial glomerular protective effects of 8,9-EET while mitigating its impact on renal blood flow. Continued investigation into the complex biology of 8,9-EET in the kidney holds significant promise for the future of nephrology and the development of innovative treatments for kidney diseases.
References
- 1. Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micropuncture of the kidney: a primer on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micropuncturing the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Sieving Method to Isolate Intact Glomeruli from Adult Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Rat Glomeruli and Propagation of Mesangial Cells to Study the Kidney in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel assay provides sensitive measurement of physiologically relevant changes in albumin permeability in isolated human and rodent glomeruli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of rat glomerular epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. escholarship.org [escholarship.org]
- 14. ro.ecu.edu.au [ro.ecu.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Interaction of 8,9-Epoxyeicosatrienoic Acid with G Protein-Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 8,9-EET is a key mediator in various physiological processes, including vasodilation, anti-inflammation, and cell proliferation.[2][3] While many of its effects are attributed to interactions with ion channels and intracellular proteins, a significant portion of its signaling is believed to occur through G protein-coupled receptors (GPCRs). Despite extensive research, a specific high-affinity GPCR for EETs remains elusive, often termed the "putative EET receptor".[1] This technical guide provides a detailed overview of the current understanding of 8,9-EET's interaction with known GPCRs, summarizes the quantitative data available, outlines key experimental methodologies, and visualizes the associated signaling pathways.
8,9-EET and its GPCR Targets
The quest to identify a specific, high-affinity receptor for EETs has been ongoing for decades. While evidence points towards the existence of a Gs-coupled GPCR, its molecular identity is yet to be confirmed.[1][4] In the interim, research has identified several low-affinity interactions with known GPCRs and significant crosstalk with other receptor systems.
-
The Putative High-Affinity EET Receptor: Early studies identified high-affinity binding sites for EETs in various cell types, suggesting a specific receptor.[1][4] For instance, competition studies using radiolabeled 14(R),15(S)-EET in guinea pig mononuclear cell membranes revealed a high-affinity binding site for 8,9-EET with a Ki of 8.8 nM. These binding events are often linked to the activation of Gαs, leading to increased cAMP production and subsequent protein kinase A (PKA) activation.[1][4]
-
GPR40 (Free Fatty Acid Receptor 1): GPR40 is a well-characterized receptor for long-chain free fatty acids. Studies have confirmed that EETs, including 8,9-EET, can also activate GPR40, albeit with lower affinity than other EET regioisomers like 11,12-EET and 14,15-EET.[5][6] Activation of GPR40 by EETs typically leads to an increase in intracellular calcium concentrations and can trigger downstream signaling cascades, such as the MAP kinase (MAPK)/ERK pathway.[5][6] However, 8,9-EET is considered a less active agonist at this receptor compared to other EETs.[5][6]
-
Prostanoid Receptor Crosstalk: Given that EETs and prostanoids (prostaglandins, thromboxanes) are both derived from arachidonic acid, crosstalk between their signaling pathways is not surprising.[1][7] Some studies have shown that EETs can interact with thromboxane (B8750289) and prostaglandin (B15479496) receptors, sometimes acting as antagonists or weak agonists.[4][7][8] For example, 8,9-EET was found to relax arteries preconstricted with the thromboxane receptor agonist U-46619.[4]
-
Interaction with Ion Channels (TRPV4): It is critical to note that a major mechanism of 8,9-EET action involves the direct activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is a non-selective cation channel, not a GPCR.[1][9] This interaction is crucial for processes like endothelium-derived hyperpolarization and vasodilation.[3][9] Activation of TRPV4 by 5,6-EET and 8,9-EET leads to calcium influx, initiating a cascade of downstream events.[1][3][9]
Signaling Pathways
The interaction of 8,9-EET with its targets initiates several downstream signaling cascades.
Gαs-PKA Signaling Pathway
This pathway is considered the canonical route for the putative high-affinity EET receptor. Binding of 8,9-EET is proposed to activate a Gs protein, leading to the stimulation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets.[1][4]
GPR40 and MAPK/ERK Signaling
As a low-affinity receptor, GPR40 activation by EETs triggers Gq-mediated signaling, leading to increased intracellular calcium. This can subsequently activate downstream kinases like ERK, part of the MAPK cascade, influencing processes like cell proliferation.[5][6]
Rho-Kinase (ROCK) Pathway
An analog of 8,9-EET has been shown to protect pulmonary artery smooth muscle cells from apoptosis by activating the Rho-kinase (ROCK) pathway.[2] This pathway involves the upregulation of ROCK I and ROCK II, leading to the phosphorylation of downstream targets that inhibit apoptosis.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of 8,9-EET and other regioisomers with various receptors and their functional effects. Data for 8,9-EET is limited, with more quantitative studies focusing on 11,12-EET and 14,15-EET.
| Ligand | Receptor/Assay Target | Assay Type | Value Type | Value | Cell/Tissue Type | Reference |
| 8,9-EET | Putative EET Receptor | Radioligand Binding | Ki | 8.8 nM | Guinea Pig Mononuclear Cells | |
| 8,9-EET | Thromboxane Receptor (TP) | Vasorelaxation | IC50 | 0.6 µM | Rat Aorta / Mouse Mesenteric Artery | [4] |
| 8,9-EET | Vasodilation | Vasodilation Assay | EC50 | 15 - 121 pM | Porcine & Canine Coronary Arterioles | [10] |
| 14(R),15(S)-EET | Putative EET Receptor | Radioligand Binding | Kd | 5.7 nM | Guinea Pig Mononuclear Cells | |
| 14,15-EET | GPR40 | Ca²⁺ Influx | EC50 | 0.58 µM | GPR40-overexpressing HEK293 | [5][6] |
| 11,12-EET | GPR40 | Ca²⁺ Influx | EC50 | 0.91 µM | GPR40-overexpressing HEK293 | [5][6] |
| 8,9-EET | GPR40 | Ca²⁺ Influx | Activity | Less active than 11,12-EET | GPR40-overexpressing HEK293 | [5][6] |
Key Experimental Methodologies
While detailed, step-by-step protocols are often proprietary or specific to a particular laboratory, this section outlines the principles and general workflows for key experiments used to study 8,9-EET-GPCR interactions.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density of receptors (Bmax) in a given tissue or cell membrane preparation. Competition assays are used to determine the inhibitory constant (Ki) of unlabeled ligands like 8,9-EET.
Principle: This technique uses a radiolabeled ligand (e.g., ³H-14,15-EET) that specifically binds to the receptor of interest. By incubating cell membranes with increasing concentrations of the radioligand, one can measure the amount of specific binding. In competition assays, a fixed concentration of radioligand is co-incubated with increasing concentrations of an unlabeled competitor (e.g., 8,9-EET) to determine its ability to displace the radioligand.[11]
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of a ligand like 8,9-EET to activate a GPCR (typically Gq-coupled, like GPR40) and cause an increase in intracellular calcium concentration.
Principle: Cells expressing the target receptor (e.g., GPR40-HEK293) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon ligand binding and receptor activation, intracellular calcium is released from stores like the endoplasmic reticulum, causing a change in the dye's fluorescence intensity. This change is measured over time using a fluorometric plate reader or microscope to determine the agonist's potency (EC50).[1][5]
Conclusion and Future Directions
8,9-EET is a pleiotropic signaling lipid that exerts its effects through a complex network of interactions. While its role in activating the TRPV4 ion channel is well-established, its engagement with the GPCR family remains an active area of investigation. The current evidence points to 8,9-EET being a weak agonist at the low-affinity receptor GPR40 and a potential ligand for a yet-to-be-identified high-affinity, Gs-coupled receptor. The physiological relevance of its crosstalk with prostanoid receptors also warrants further exploration.
For drug development professionals, the challenge and opportunity lie in elucidating the structure of the putative high-affinity EET receptor. Identifying this target would pave the way for the design of potent and specific agonists or antagonists, allowing for the therapeutic modulation of the diverse biological effects of 8,9-EET, from blood pressure regulation to anti-inflammatory responses.
References
- 1. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of 8,9-EET with Peroxisome Proliferator-Activated Receptors (PPARs)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between 8,9-epoxyeicosatrienoic acid (8,9-EET) and the peroxisome proliferator-activated receptors (PPARs). 8,9-EET, a cytochrome P450-derived metabolite of arachidonic acid, is an important lipid signaling molecule with diverse physiological effects, including anti-inflammatory, vasodilatory, and pro-angiogenic properties.[1] PPARs are ligand-activated transcription factors that play a critical role in the regulation of lipid metabolism, inflammation, and cellular differentiation.[2][3] This document details the mechanism of PPAR activation by 8,9-EET, presents collated quantitative data on this interaction, provides detailed experimental protocols for studying these interactions, and visualizes the associated signaling pathways and workflows.
Introduction to PPARs and 8,9-EET
Peroxisome Proliferator-Activated Receptors (PPARs) are members of the nuclear hormone receptor superfamily.[4] Three main isoforms have been identified: PPARα (NR1C1), PPARγ (NR1C3), and PPARβ/δ (NR1C2).[2] These receptors are expressed in various tissues and are key regulators of metabolic processes.[5] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, where it controls the expression of genes involved in fatty acid oxidation.[2][6] PPARγ is a master regulator of adipogenesis and is primarily involved in fat storage and insulin (B600854) sensitization.[2] PPARβ/δ is expressed ubiquitously and is involved in fatty acid oxidation and cell proliferation.[5] PPARs are considered important drug targets for metabolic disorders.
This compound (8,9-EET) is one of four regioisomers of EETs produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][7] EETs are lipid mediators that exert a wide array of biological effects, including vasodilation, anti-inflammation, and protection against ischemia-reperfusion injury.[1] 8,9-EET, specifically, has been shown to protect the glomerular filtration barrier and modulate intracellular signaling pathways.[8] The biological actions of EETs can be terminated by their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[9] Consequently, sEH is a therapeutic target for enhancing the beneficial effects of EETs.[9] EETs, including 8,9-EET, are recognized as endogenous ligands that can activate PPARs, suggesting that some of their physiological effects are mediated through this pathway.[7][9]
Mechanism of Action: 8,9-EET as a PPAR Ligand
The canonical activation of PPARs involves a multi-step process. In an inactive state, the PPAR receptor may be bound to co-repressor proteins in the nucleus. The process is initiated by the binding of a ligand to the receptor's ligand-binding domain (LBD). This induces a conformational change in the PPAR protein, causing the dissociation of co-repressors and the recruitment of co-activator proteins.[10] The ligand-bound PPAR then forms a heterodimer with the retinoid X receptor (RXR).[3] This PPAR-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3][11] The entire complex, including co-activators, then initiates the transcription of genes involved in lipid metabolism and inflammatory control.[4]
8,9-EET functions as an endogenous, albeit relatively weak, activator of PPARs, particularly PPARα and PPARγ.[9][12] Studies have shown that 8,9-EET can directly bind to and activate these receptors, initiating the transcriptional regulation of their target genes.[1] The anti-inflammatory effects of EETs are often attributed, at least in part, to this activation of PPAR signaling.[13] It is important to note that while 8,9-EET itself is an activator, its metabolite, 8,9-DHET, exhibits a similar, modest level of PPARα activation.[12] This contrasts with other EET regioisomers, such as 14,15-EET, whose corresponding diol (14,15-DHET) is a significantly more potent PPARα activator than the parent EET.[12]
Quantitative Data on PPAR Activation
The potency of 8,9-EET as a PPAR agonist has been quantified in various cellular systems. The data indicates that it is a weak to moderate activator compared to synthetic agonists or other endogenous lipids.
| Compound | Receptor Target | Cell System | Activity Metric | Value/Result | Citation |
| 8,9-EET | PPARα | COS-7 | Fold Activation | 2- to 4-fold increase at 10 µM | [12] |
| 8,9-DHET | PPARα | COS-7 | Fold Activation | Similar to 8,9-EET at 10 µM | [12] |
| 14,15-EET | PPARα | COS-7 | Fold Activation | ~3-fold increase at 10 µM | [12][14] |
| 14,15-DHET | PPARα | COS-7 | Fold Activation | ~12-fold increase at 10 µM | [12][14] |
| Wy-14643 (agonist) | PPARα | COS-7 | Fold Activation | ~12-fold increase at 20 µM | [12] |
| 8,9-EET | GPR40 | CHO | EC50 | 6.1 µM | [1] |
| 11,12-EET | GPR40 | CHO | EC50 | 1.4 µM | [1] |
| 8,9-EET | Glomerular Barrier | Rat Glomeruli | Protective Conc. | Significant at 10 nM, Complete at 100 nM | [8] |
Note: GPR40 is a G-protein coupled receptor, not a PPAR, but its activation data provides context for the bioactive concentration range of 8,9-EET. The glomerular protection assay suggests high potency in a specific physiological context, which may be mediated by PPARs or other pathways.
Detailed Experimental Protocols
Protocol: Luciferase Reporter Gene Assay for PPARα Activation
This protocol is designed to quantify the ability of a test compound, such as 8,9-EET, to activate the human PPARα receptor in a cell-based system.
Materials:
-
HEK293T or COS-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Expression plasmid for full-length human PPARα (e.g., pCMV-hPPARα)
-
Reporter plasmid containing a PPRE sequence upstream of a firefly luciferase gene (e.g., pGL4-PPRE-luc)
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Test compound (8,9-EET) and positive control (e.g., Wy-14643)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of the PPARα expression plasmid, 100 ng of the PPRE-luciferase reporter plasmid, and 10 ng of the Renilla luciferase control plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture with the diluted transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add 20 µL of the transfection complex to each well. Gently swirl the plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 8,9-EET and the positive control (Wy-14643) in serum-free DMEM. A typical concentration range for 8,9-EET would be 0.1 µM to 25 µM.
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compound or vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubate the plate for an additional 18-24 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Following the dual-luciferase assay manufacturer's protocol, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (PPARα activity).
-
Immediately add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity (transfection control).
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency.
-
Express the results as "Fold Activation" by dividing the normalized luminescence of compound-treated wells by the normalized luminescence of vehicle-treated wells.
-
Plot the Fold Activation against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Protocol: Competitive Ligand Binding Assay (ANS Displacement)
This biophysical assay determines if a compound binds to the PPARγ ligand-binding pocket (LBP) and quantifies its binding affinity (Kd) by measuring the displacement of a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (ANS).[15]
Materials:
-
Purified recombinant human PPARγ Ligand-Binding Domain (LBD) protein
-
1-anilinonaphthalene-8-sulfonic acid (ANS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
Test compound (8,9-EET)
-
Known high-affinity ligand as positive control (e.g., Rosiglitazone)
-
384-well black, non-binding surface microplate
-
Fluorometer capable of excitation at ~380 nm and emission scanning from ~400-600 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PPARγ LBD at 10 µM in assay buffer.
-
Prepare a stock solution of ANS at 1 mM in assay buffer.
-
Prepare serial dilutions of 8,9-EET and the positive control in assay buffer.
-
-
ANS Binding Characterization:
-
To determine the optimal concentration, titrate a fixed concentration of PPARγ LBD (e.g., 1 µM) with increasing concentrations of ANS (e.g., 0-50 µM).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission peak: ~480 nm).
-
The fluorescence will increase as ANS binds to the hydrophobic LBP. Use this data to confirm binding and select an ANS concentration for the competition assay (typically at or below its Kd for the receptor).
-
-
Competition Assay Setup:
-
In a 384-well plate, add a fixed concentration of PPARγ LBD (e.g., 1 µM) and ANS (e.g., 5 µM) to each well.
-
Add serial dilutions of the test compound 8,9-EET or the positive control to the wells. Include a 'no competitor' control.
-
Bring the final volume of each well to 50 µL with assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity of each well using the fluorometer (Ex: 380 nm, Em: 480 nm).
-
-
Data Analysis:
-
The fluorescence intensity will decrease as the test compound displaces ANS from the PPARγ LBD.
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a suitable competition binding equation (e.g., one-site fit) to calculate the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound ANS.
-
Convert the IC₅₀ to a binding affinity constant (Ki or Kd) using the Cheng-Prusoff equation, which requires the known Kd of ANS.
-
Conclusion and Future Directions
8,9-EET is an endogenous lipid mediator that functions as a direct, albeit weak, ligand for PPARα and PPARγ. Its activity is part of a complex signaling network where EETs and their metabolites modulate gene transcription related to lipid metabolism and inflammation. While significantly less potent than synthetic agonists or other endogenous metabolites like 14,15-DHET, the physiological concentrations of 8,9-EET, particularly when sEH is inhibited, may be sufficient to elicit meaningful PPAR-dependent responses.[12]
For researchers and drug development professionals, understanding this interaction is crucial. The development of stable 8,9-EET analogs or sEH inhibitors could leverage this pathway for therapeutic benefit in metabolic and inflammatory diseases.[8] Future research should focus on elucidating the precise binding mode of 8,9-EET to different PPAR isoforms, quantifying its effects on target gene expression profiles through transcriptomics, and further defining its role in complex disease models in vivo. The experimental protocols provided herein offer robust frameworks for pursuing these investigations.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 6. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. PPARγ signaling is required for mediating EETs protective effects in neonatal cardiomyocytes exposed to LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Activation of the Rho-Kinase (ROCK) Pathway by 8,9-EET Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid that play crucial roles in cardiovascular homeostasis.[1][2] Synthetic analogs of EETs are being explored for their therapeutic potential in various cardiovascular diseases.[3][4][5][6][7] This technical guide focuses on the activation of the Rho-kinase (ROCK) signaling pathway by a specific analog of 8,9-EET, namely 8,9-epoxy-eicos-11(Z)-enoic acid, hereafter referred to as 8,9-EET analog(214). This guide will provide an in-depth overview of the signaling cascade, quantitative data from key experiments, detailed experimental protocols, and visual representations of the pathways and workflows involved.
The Rho-kinase (ROCK) pathway is a central regulator of cell shape, motility, and contraction.[8][9] Its activation is implicated in the pathophysiology of various cardiovascular conditions.[10] The 8,9-EET analog(214) has been shown to protect pulmonary artery smooth muscle cells (PASMCs) from apoptosis through a mechanism that is at least partially dependent on the ROCK pathway.[10][11][12] Understanding the interaction between this 8,9-EET analog and the ROCK pathway is crucial for the development of novel therapeutic strategies.
Core Signaling Pathway
The canonical Rho-kinase (ROCK) signaling pathway is initiated by the activation of the small GTPase RhoA. In its active GTP-bound state, RhoA binds to and activates ROCK.[8] ROCK, a serine/threonine kinase, then phosphorylates various downstream targets, a key one being the myosin phosphatase target subunit 1 (MYPT1).[13][14] Phosphorylation of MYPT1 inhibits the activity of myosin light chain phosphatase, leading to an increase in the phosphorylation of the myosin light chain and subsequent cellular contraction and stress fiber formation.[14] The 8,9-EET analog(214) has been observed to increase the expression of ROCK I and ROCK II and the phosphorylation of MYPT1, suggesting a positive regulatory role in this pathway.[10]
Caption: Proposed signaling pathway of ROCK activation by 8,9-EET analog(214).
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of the 8,9-EET analog(214) and ROCK inhibitors on pulmonary artery smooth muscle cells (PASMCs) as reported in the literature.[10]
Table 1: Effect of 8,9-EET Analog(214) on PASMC Viability and Caspase-3 Activity
| Treatment Condition | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Caspase-3 Activity (% of Control) |
| Control | - | 48 | 100 | 100 |
| Serum Deprivation (SD) | - | 48 | ~50 | ~250 |
| SD + 8,9-EET analog(214) | 1 | 24 | ~70 | ~150 |
| SD + 8,9-EET analog(214) | 1 | 48 | ~80 | ~120 |
| SD + 8,9-EET analog(214) | 0.1 | 48 | ~60 | ~200 |
| SD + 8,9-EET analog(214) | 1 | 48 | ~80 | ~120 |
| SD + 8,9-EET analog(214) | 10 | 48 | ~85 | ~110 |
Table 2: Effect of ROCK Inhibitors on 8,9-EET Analog(214)-Mediated Protection of PASMCs
| Treatment Condition | Inhibitor | Concentration (µM) | Cell Viability (% of SD + analog) |
| SD + 8,9-EET analog(214) | - | - | 100 |
| SD + 8,9-EET analog(214) + Y-27632 | Y-27632 | 0.1 | ~80 |
| SD + 8,9-EET analog(214) + Y-27632 | Y-27632 | 1 | ~60 |
| SD + 8,9-EET analog(214) + Y-27632 | Y-27632 | 10 | ~50 |
| SD + 8,9-EET analog(214) + HA-1077 | HA-1077 | 1 | ~75 |
| SD + 8,9-EET analog(214) + HA-1077 | HA-1077 | 10 | ~55 |
| SD + 8,9-EET analog(214) + HA-1077 | HA-1077 | 30 | ~50 |
Experimental Protocols
RhoA Activation Assay (Pull-down Method)
This protocol is adapted from commercially available kits and common laboratory procedures.[15][16][17]
Objective: To measure the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
Cells of interest (e.g., PASMCs)
-
Treatment compounds (e.g., 8,9-EET analog(214))
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease and phosphatase inhibitors)
-
Rhotekin-RBD agarose (B213101) beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with 8,9-EET analog(214) at desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells with ice-cold Lysis/Wash Buffer. Scrape cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration.
-
Affinity Precipitation: To 500 µg - 1 mg of protein lysate, add Rhotekin-RBD agarose beads. For positive and negative controls, preload separate aliquots of lysate with GTPγS or GDP, respectively, before adding the beads.
-
Incubation: Incubate the samples with the beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with Lysis/Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil for 5 minutes.
-
Western Blotting: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an anti-RhoA antibody to detect the pulled-down active RhoA.
Western Blot for Phosphorylated MYPT1 (p-MYPT1)
This protocol is a standard procedure for detecting phosphorylated proteins.[14][18][19]
Objective: To detect and quantify the level of phosphorylated MYPT1 at a specific site (e.g., Thr853) in response to treatment with 8,9-EET analog(214).
Materials:
-
Cell lysates prepared as in the RhoA activation assay protocol.
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MYPT1 (Thr853) and anti-total MYPT1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with SDS-PAGE sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-MYPT1 (Thr853) primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize the p-MYPT1 signal, the membrane can be stripped and reprobed for total MYPT1 and a loading control.
In Vitro ROCK Activity Assay
This protocol is based on commercially available ELISA-based kits.[20][21][22]
Objective: To measure the kinase activity of ROCK in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Recombinant MYPT1 substrate (coated on a 96-well plate)
-
Kinase reaction buffer (containing ATP)
-
Anti-p-MYPT1 (Thr696 or Thr853) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates containing active ROCK.
-
Kinase Reaction: Add the lysate to the wells of the MYPT1-coated plate. Add the kinase reaction buffer to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Washing: Wash the wells to remove the lysate and reaction buffer.
-
Primary Antibody Incubation: Add the anti-p-MYPT1 antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add the TMB substrate. After a short incubation, add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the ROCK activity in the sample.
Workflow and Logical Relationship Diagrams
Caption: A typical experimental workflow for detecting p-MYPT1 via Western blot.
Conclusion
This technical guide provides a comprehensive overview of the activation of the Rho-kinase (ROCK) pathway by the 8,9-EET analog(214). The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development. Further investigation is warranted to fully elucidate the upstream molecular mechanisms by which this and other EET analogs engage and modulate the ROCK signaling cascade. Such studies will be instrumental in harnessing the therapeutic potential of these compounds for the treatment of cardiovascular diseases.
References
- 1. sc.edu [sc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-MYPT1 (Thr853) Polyclonal Antibody (PA5-40248) [thermofisher.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Activation of ROCK by RhoA is regulated by cell adhesion, shape, and cytoskeletal tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ROCK Activity Assay [bio-protocol.org]
- 12. G Protein-Coupled Receptors Go Extracellular: RhoA Integrates the Integrins [triggered.edina.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 15. content.abcam.com [content.abcam.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Epoxyeicosatrienoic Acids Prevent Cisplatin-Induced Renal Apoptosis through a p38 Mitogen-Activated Protein Kinase–Regulated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Phospho-MYPT1 (Thr853) Antibody (#4563) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
8,9-EET Regulation of Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 8,9-EET has emerged as a significant modulator of various ion channels, playing crucial roles in cellular excitability, vascular tone, and electrolyte transport. This technical guide provides an in-depth overview of the mechanisms by which 8,9-EET regulates key ion channels, detailed experimental protocols for studying these interactions, and a summary of quantitative data to facilitate further research and drug development in this area.
Regulation of Potassium Channels by 8,9-EET
Large-Conductance Ca2+-Activated Potassium (BKCa) Channels
8,9-EET is a potent activator of BKCa channels, leading to membrane hyperpolarization and smooth muscle relaxation.[1] This effect is crucial in the regulation of vascular tone.
Quantitative Data on 8,9-EET's Effect on BKCa Channels
| Parameter | Value | Cell Type/Tissue | Reference |
| EC50 (RS pair) | 121 ± 102 pM | Canine epicardial arterioles | [2] |
| EC50 (SR pair) | 15 ± 10 pM | Canine epicardial arterioles | [2] |
| EC50 (RS pair) | 21 ± 13 pM | Porcine coronary subepicardial arterioles | [2] |
| EC50 (SR pair) | 24 ± 12 pM | Porcine coronary subepicardial arterioles | [2] |
| Maximal Dilation | 74 ± 10% | Human coronary arterioles | [1] |
| Inhibition by Iberiotoxin | Dilation reduced to 17 ± 11% | Human coronary arterioles | [1] |
Signaling Pathway for 8,9-EET-Mediated BKCa Channel Activation
8,9-EET can activate BKCa channels through both direct and indirect mechanisms. The indirect pathway often involves the activation of a Gs-protein coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the BKCa channel or an associated regulatory protein, increasing its open probability. Some studies also suggest a membrane-delimited pathway involving direct Gαs interaction with the channel.[3]
ATP-Sensitive Potassium (KATP) Channels
8,9-EET also activates cardiac KATP channels, which is a crucial mechanism for cardioprotection during ischemia.[4] This activation is potent and does not require the SUR2A subunit.[4]
Quantitative Data on 8,9-EET's Effect on KATP Channels
| Parameter | Observation | Cell Type/Model | Reference |
| Potency | As potent as 11,12-EET in activating Kir6.2 channel | HEK293 cells | [4] |
| ATP Sensitivity | Fails to change ATP sensitivity in Kir6.2 K185A, R195A, and R201A mutants | HEK293 cells | [4] |
Regulation of Sodium Channels by 8,9-EET
Cardiac Sodium Channels (Nav1.5)
In contrast to its effect on potassium channels, 8,9-EET is a potent inhibitor of cardiac sodium channels.[5] This inhibition is use- and voltage-dependent, suggesting a potential role in modulating cardiac excitability and protecting against arrhythmias.[5]
Quantitative Data on 8,9-EET's Effect on Cardiac Sodium Channels
| Concentration | Inhibition of INa | Cell Type | Reference |
| 0.5 µM | 22 ± 4% | Rat cardiac myocytes | [5] |
| 1.0 µM | 48 ± 5% | Rat cardiac myocytes | [5] |
| 5.0 µM | 73 ± 5% | Rat cardiac myocytes | [5] |
Signaling Pathway for 8,9-EET-Mediated Cardiac Sodium Channel Inhibition
The inhibitory effect of 8,9-EET on cardiac sodium channels involves a hyperpolarizing shift in the steady-state inactivation curve and a slowing of recovery from inactivation.[5] This suggests a direct interaction with the channel protein or a closely associated membrane component.
Epithelial Sodium Channels (ENaC)
8,9-EET has been shown to regulate ENaC activity, which is critical for sodium and water homeostasis. The effect is inhibitory and mediated by the ERK1/2 signaling pathway.[6]
Signaling Pathway for 8,9-EET-Mediated ENaC Inhibition
8,9-EET can activate the ERK1/2 pathway, leading to the phosphorylation of the β and γ subunits of ENaC and a subsequent decrease in channel activity.[6][7]
Regulation of Other Ion Channels
8,9-EET also modulates the activity of Transient Receptor Potential (TRP) channels, including TRPV4 and TRPA1, suggesting a role in sensory perception and calcium signaling.[8][9]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for studying the effects of 8,9-EET on ion channel currents in intact cells.
Workflow for Whole-Cell Patch-Clamp Recording
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Human BK Ion Channel in Lipid Environment | MDPI [mdpi.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
intracellular signaling cascades activated by 8,9-EET
An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by 8,9-Epoxyeicosatrienoic Acid (8,9-EET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (8,9-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] As one of four regioisomers of EETs, 8,9-EET functions as a potent autocrine and paracrine signaling molecule, playing a crucial role in a variety of physiological and pathophysiological processes.[1][4] It is particularly recognized for its effects on the cardiovascular and renal systems, where it modulates vascular tone, inflammation, cell proliferation, and apoptosis.[1][2][5] This technical guide provides a comprehensive overview of the core , presenting quantitative data, detailed experimental methodologies, and visual diagrams of the key pathways to support further research and drug development efforts.
Core Signaling Pathways Activated by 8,9-EET
8,9-EET exerts its diverse biological effects by initiating several distinct intracellular signaling cascades. The activation of these pathways is often cell-type specific and can involve crosstalk between different signaling networks. The primary pathways identified are the p38 MAPK pathway, the PI3K/Akt pathway, and the RhoA/ROCK pathway, alongside direct modulation of ion channels.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
In certain cell types, such as murine pulmonary endothelial cells, 8,9-EET has been shown to stimulate cell proliferation through the activation of the p38 MAPK pathway.[5] This pathway is a key regulator of cellular responses to external stimuli and is involved in processes such as inflammation, cell differentiation, and apoptosis. Activation of p38 MAPK by 8,9-EET suggests a role for this lipid in cellular stress responses and growth regulation.[1][5]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a critical signaling network that promotes cell survival and growth. 8,9-EET has been demonstrated to inhibit endothelial apoptosis through the activation of this pathway.[6] This anti-apoptotic effect is crucial for maintaining endothelial integrity and function. The activation of PI3K/Akt by 8,9-EET can also be linked to the transactivation of the Epidermal Growth Factor Receptor (EGFR), indicating a complex interplay between G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[5]
RhoA/ROCK Pathway
In pulmonary artery smooth muscle cells (PASMCs), an analog of 8,9-EET has been shown to protect against apoptosis through the activation of the RhoA/ROCK pathway.[2][7] This pathway is a key regulator of the actin cytoskeleton and is involved in cell contraction, migration, and survival. The protective effect involves the inhibition of caspase-3 and caspase-9 activation and is dependent on ROCK activity.[2]
Modulation of Ion Channels
8,9-EET is a potent modulator of various ion channels, which is fundamental to its role in regulating vascular tone.
-
Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels: 8,9-EET activates BKCa channels in vascular smooth muscle cells, leading to membrane hyperpolarization and vasodilation.[6][8] This action is thought to be mediated through a Gs protein-coupled mechanism.[8]
-
Transient Receptor Potential Vanilloid 4 (TRPV4) Channels: In endothelial cells, 8,9-EET can activate TRPV4 channels, leading to calcium influx.[5][9] This calcium entry can further contribute to endothelium-dependent hyperpolarization and vasorelaxation. The activation of TRPV4 by 8,9-EET is reported to be less robust compared to 5,6-EET.[9][10]
Quantitative Data Summary
The following table summarizes the quantitative data on the biological activities of 8,9-EET from various studies.
| Parameter | Species/Cell Type | Value | Biological Effect | Reference |
| EC₅₀ | Porcine coronary arterioles | 21 ± 13 pM (8(S),9(R)-EET) | Vasodilation | [11] |
| 24 ± 12 pM (8(R),9(S)-EET) | ||||
| EC₅₀ | Canine epicardial arterioles | 121 ± 102 pM (8(S),9(R)-EET) | Vasodilation | [11] |
| 15 ± 10 pM (8(R),9(S)-EET) | ||||
| IC₅₀ | Rat aorta (U-46619 preconstricted) | 0.6 µM | Relaxation | [12] |
| Effective Concentration | Isolated rat glomeruli | 10 nM (significant effect) | Attenuation of FSPF-induced increase in Palb | [1] |
| 100 nM (complete attenuation) | [1] | |||
| Concentration Range | Murine pulmonary endothelial cells | Not specified | Stimulation of proliferation via p38 MAPK | [5] |
| Concentration | Pulmonary artery smooth muscle cells | 1 µM (8,9-EET analog) | Protection from apoptosis | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to investigate the effects of 8,9-EET.
Cell Culture and Treatment
-
Cell Lines: Pulmonary artery smooth muscle cells (PASMCs) and endothelial cells (PAECs) are commonly used.[2]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[2]
-
Treatment: For experiments, cells are often serum-starved for a period (e.g., 24 hours) to synchronize them and reduce baseline signaling. 8,9-EET or its analogs are then added at specified concentrations (e.g., 1 µM) for various time points. A vehicle control (e.g., ethanol) is run in parallel.[2]
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay is employed. Cells are incubated with MTT solution, which is converted by metabolically active cells into a purple formazan (B1609692) product. The absorbance is then measured spectrophotometrically.[2]
Apoptosis Assays
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. FITC-labeled TUNEL-positive cells are visualized using fluorescence microscopy.[2]
-
Caspase Activity Assays: The activation of key apoptotic enzymes like caspase-3 and caspase-9 is quantified using commercially available colorimetric or fluorometric assay kits.[2]
Western Blotting
-
Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total-p38, Bcl-2, Bax, procaspase-3). This is followed by incubation with HRP-conjugated secondary antibodies and detection using an enhanced chemiluminescence (ECL) system.
Measurement of Glomerular Albumin Permeability (Palb)
-
Glomeruli Isolation: Glomeruli are isolated from rat kidneys by sieving.
-
Incubation: Isolated glomeruli are incubated with control or experimental plasma (e.g., from patients with Focal Segmental Glomerulosclerosis - FSGS) in the presence or absence of 8,9-EET at various concentrations (e.g., 1 to 1000 nM) for a defined period (e.g., 15 minutes at 37°C).[1]
-
Palb Determination: The change in glomerular volume in response to an oncotic gradient created by albumin is measured to calculate the albumin reflection coefficient, which is inversely related to Palb.
Vasodilation Assays
-
Vessel Isolation: Coronary or cerebral arterioles are isolated and cannulated on a pressure myograph system.[11][13]
-
Preconstriction: Vessels are preconstricted with an agonist such as serotonin (B10506) or endothelin-1 (B181129) to achieve a stable baseline tone.[11][13]
-
Concentration-Response Curves: Cumulative concentrations of 8,9-EET are added to the bath, and the change in vessel diameter is recorded to generate concentration-response curves and calculate EC₅₀ values.[11]
Patch-Clamp Electrophysiology
-
Cell Isolation: Single vascular smooth muscle cells are enzymatically isolated from arterial tissue.
-
Recording Configurations: Ion channel activity is recorded using different patch-clamp configurations:
-
Data Analysis: Channel open probability (NPo), mean open time, and current amplitude are analyzed to determine the effect of 8,9-EET on channel gating.[13]
Conclusion
8,9-EET is a multifaceted signaling molecule that activates a range of intracellular pathways to regulate key cellular functions, particularly within the cardiovascular and renal systems. Its ability to stimulate pro-survival pathways like PI3K/Akt and RhoA/ROCK, influence cell proliferation via p38 MAPK, and potently modulate vascular tone through ion channel activation underscores its physiological importance. The detailed understanding of these signaling cascades, supported by quantitative data and established experimental protocols, provides a solid foundation for the development of novel therapeutic strategies targeting the epoxygenase pathway for the treatment of cardiovascular and renal diseases. Further research into the specific receptors for 8,9-EET will undoubtedly unveil more intricate layers of its signaling network.
References
- 1. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 8,9-EET in Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 8,9-EET has emerged as a critical regulator of endothelial cell function, playing pivotal roles in angiogenesis, inflammation, and vascular tone. This technical guide provides a comprehensive overview of the core functions of 8,9-EET in endothelial cells, detailing its signaling pathways, summarizing key quantitative data, and providing in-depth experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of endothelial biology and explore the therapeutic potential of targeting the EET pathway.
Data Presentation: Quantitative Effects of 8,9-EET on Endothelial Cell Function
The following tables summarize the quantitative data on the effects of 8,9-EET on various aspects of endothelial cell function, providing a clear comparison of its multifaceted roles.
| Functional Outcome | Cell Type | 8,9-EET Concentration | Observed Effect | Key Signaling Mediator(s) | Citation |
| Angiogenesis (Tube Formation) | Human Aortic Endothelial Cells (HAECs) | 0.1 µM (in the presence of a COX-2 inducer) | 3-fold increase in angiogenic response compared to 8,9-EET with an sEH inhibitor.[1][2] | COX-2, 8,9,11-EHET | [1][2] |
| Cell Migration | Murine Pulmonary Endothelial Cells | Not Specified | Promotes endothelial cell migration. | ERK, PI3K | [3] |
| Cell Proliferation | Murine Pulmonary Endothelial Cells | Not Specified | Stimulates proliferation. | p38 MAPK | [3] |
| Anti-inflammatory (VCAM-1 Expression) | Human Endothelial Cells | Physiologically relevant concentrations | Inhibition of TNF-α-induced VCAM-1 expression. | IκB kinase, NF-κB | [4] |
| eNOS Phosphorylation | Bovine Aortic Endothelial Cells (BAECs) | Not Specified | Increased phosphorylation at Ser1179 and Thr497. | PI3K/Akt, MAPK | [5] |
| Intracellular Calcium ([Ca2+]i) Mobilization | Murine Endothelial Cells | Not Specified | Activates TRPV4 channels, leading to Ca2+ influx. | TRPV4 |
Signaling Pathways of 8,9-EET in Endothelial Cells
8,9-EET exerts its effects on endothelial cells through a complex network of signaling pathways. The key pathways are illustrated below.
8,9-EET-Induced Pro-Angiogenic Signaling
8,9-EET promotes endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis, primarily through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinase (ERK), and Phosphoinositide 3-Kinase (PI3K) pathways.
Metabolism of 8,9-EET and its Functional Consequences
8,9-EET is metabolized in endothelial cells by two primary enzymes: soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2). The metabolic products have distinct biological activities. sEH converts 8,9-EET to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). Conversely, COX-2 metabolizes 8,9-EET to 11-hydroxy-8,9-EET (8,9,11-EHET), a potent pro-angiogenic mediator.
8,9-EET-Mediated Activation of TRPV4 and Nitric Oxide Production
8,9-EET can activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in endothelial cells, leading to an influx of calcium ions ([Ca2+]i). This increase in intracellular calcium activates endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a key signaling molecule in vasodilation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of 8,9-EET in endothelial cells.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs, HAECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well culture plates
-
8,9-EET stock solution (in ethanol)
-
Vehicle control (ethanol)
-
Phase-contrast microscope with imaging software
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the extract. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[6][7]
-
Cell Preparation: Culture endothelial cells to 70-80% confluency. Harvest the cells using trypsin-EDTA and neutralize with trypsin inhibitor. Centrifuge the cells and resuspend in a low-serum or serum-free medium.[7]
-
Cell Seeding: Dilute the cell suspension to the desired concentration (e.g., 1-2 x 10^5 cells/mL).
-
Treatment: Prepare working solutions of 8,9-EET in the cell culture medium at the desired concentrations. Also, prepare a vehicle control.
-
Plating: Add 100 µL of the cell suspension containing either 8,9-EET or vehicle to each well of the coated 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[8]
-
Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images from several random fields for each well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic response of endothelial cells to 8,9-EET.
Materials:
-
Endothelial cells
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin or collagen I (for coating)
-
8,9-EET stock solution
-
Vehicle control
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Insert Coating (Optional but Recommended): Coat the upper surface of the Transwell inserts with fibronectin (e.g., 10 µg/mL) or collagen I (e.g., 10 µg/mL) for at least 2 hours at 37°C or overnight at 4°C. Wash the inserts with PBS before use.[9]
-
Cell Preparation: Serum-starve the endothelial cells for 4-6 hours or overnight prior to the assay. Harvest and resuspend the cells in serum-free medium at a concentration of approximately 3 x 10^5 cells/mL.[9]
-
Assay Setup: Add 600-750 µL of serum-free medium containing the desired concentration of 8,9-EET or vehicle to the lower chamber of the 24-well plate.[9]
-
Cell Seeding: Add 500 µL of the prepared cell suspension to the upper chamber of the Transwell insert.[9]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.[9]
-
Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde. Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope.
Western Blot Analysis for p38 MAPK Activation
This protocol details the detection of phosphorylated (activated) p38 MAPK in response to 8,9-EET treatment.
Materials:
-
Endothelial cells
-
Endothelial cell growth medium
-
8,9-EET stock solution
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate endothelial cells and grow to 70-80% confluency. Treat the cells with 8,9-EET or vehicle for the desired time points (e.g., 10, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To determine the total amount of p38 MAPK, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Densitometry: Quantify the band intensities using densitometry software and normalize the phosphorylated p38 MAPK levels to the total p38 MAPK levels.
Soluble Epoxide Hydrolase (sEH) Activity Assay
This assay measures the enzymatic activity of sEH in endothelial cell lysates.
Materials:
-
Endothelial cells
-
sEH assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4, containing BSA)
-
sEH substrate (e.g., a fluorogenic substrate like PHOME or a radiolabeled substrate)
-
sEH inhibitor (for determining specific activity)
-
Cell lysis method (e.g., sonication or freeze-thaw cycles)
-
Fluorometer or scintillation counter
-
96-well plates (black plates for fluorescence assays)
Procedure:
-
Cell Lysate Preparation: Harvest endothelial cells and resuspend them in sEH assay buffer. Lyse the cells using an appropriate method on ice. Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Setup: In a 96-well plate, set up reactions containing the cell lysate, sEH assay buffer, and either the sEH substrate or the substrate plus a specific sEH inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement:
-
Fluorometric Assay: Stop the reaction and measure the fluorescence of the product using a fluorometer at the appropriate excitation and emission wavelengths.
-
Radiometric Assay: Stop the reaction and separate the substrate from the product using a method like liquid-liquid extraction. Measure the radioactivity of the product using a scintillation counter.[10]
-
-
Calculation: Calculate the sEH activity based on the amount of product formed per unit of time per milligram of protein. The specific sEH activity is determined by subtracting the activity in the presence of the inhibitor from the total activity.[10]
Intracellular Calcium ([Ca2+]i) Measurement
This protocol describes the measurement of changes in intracellular calcium concentration in response to 8,9-EET using a fluorescent calcium indicator.
Materials:
-
Endothelial cells
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline or other suitable buffer
-
8,9-EET stock solution
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed endothelial cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate the cells with the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 in buffer for 30-60 minutes at 37°C.[11]
-
Washing: Gently wash the cells two to three times with fresh buffer to remove extracellular dye.[11]
-
Baseline Measurement: Acquire a baseline fluorescence reading for a short period before adding the stimulus.
-
Stimulation: Add 8,9-EET at the desired concentration to the cells.
-
Data Acquisition: Immediately begin recording the changes in fluorescence intensity over time using a fluorescence microscope or plate reader. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) are used, and the ratio of the emission intensities is calculated to determine the intracellular calcium concentration.
Conclusion
8,9-EET is a potent signaling lipid that plays a multifaceted role in regulating endothelial cell function. Its ability to promote angiogenesis, modulate inflammation, and influence vascular tone through intricate signaling pathways highlights its significance in cardiovascular health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the biological actions of 8,9-EET and to evaluate its potential as a therapeutic target for a range of vascular-related disorders. A thorough understanding of its mechanisms of action is crucial for the development of novel therapeutic strategies aimed at harnessing the beneficial effects of this important eicosanoid.
References
- 1. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of endothelial vascular cell adhesion molecule-1 expression by nitric oxide involves the induction and nuclear translocation of IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of endothelial nitric-oxide synthase activity through phosphorylation in response to epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
physiological concentrations of 8,9-Epoxyeicosatrienoic acid
An In-depth Technical Guide to the Physiological Concentrations of 8,9-Epoxyeicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (8,9-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[1][2][3] As one of four regioisomers of EETs, 8,9-EET plays a crucial role as an autocrine and paracrine signaling molecule, particularly in the cardiovascular and renal systems.[4][5] It is involved in a myriad of physiological processes, including vasodilation, anti-inflammation, angiogenesis, and cellular proliferation, making it a significant target of interest in drug development and biomedical research.[2][3][4][6] This guide provides a comprehensive overview of the physiological concentrations of 8,9-EET, detailed experimental protocols for its quantification, and an exploration of its key signaling pathways.
Physiological Concentrations of 8,9-EET
The concentration of 8,9-EET in biological systems is tightly regulated by the balance between its synthesis by CYP epoxygenases and its degradation, primarily through hydrolysis to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) by the soluble epoxide hydrolase (sEH).[2][5][7] Concentrations can vary significantly depending on the species, tissue, and physiological or pathological state. The majority of EETs in plasma are found esterified within phospholipids.[4]
Table 1: Reported Physiological Concentrations of 8,9-EET
| Species | Tissue/Fluid | Concentration | Notes |
| Human | Plasma | 8.0 ng/mL | Total concentration (free and esterified) measured by UPLC-MS/MS.[8] |
| Human | Plasma | 0.5 ng/mL (LOQ) | Limit of quantification for a sensitive LC-MS/MS method after saponification to release bound EETs.[9] |
| Rat | Plasma | >90% in phospholipids | The majority of EETs in rat plasma are esterified in phospholipids, primarily within low-density lipoproteins.[4] |
| Rat | Kidney (Glomeruli) | 59:41 ratio (S,R:R,S) | Refers to the stereospecific synthesis ratio of (8S,9R)-EET to (8R,9S)-EET from endogenous arachidonic acid, not the absolute concentration.[10] |
| Rat | Kidney (Cortex) | 68:32 ratio (S,R:R,S) | Refers to the stereospecific synthesis ratio of (8S,9R)-EET to (8R,9S)-EET from endogenous arachidonic acid, not the absolute concentration.[10] |
| Mouse | Heart Perfusate | Not significantly different between WT and Tie2-CYP2J2 Tr mice | While specific concentrations were not provided for direct comparison, the study indicated no significant baseline difference in heart perfusate.[11] |
LOQ: Limit of Quantification; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; WT: Wild Type; Tr: Transgenic.
Experimental Protocols for Quantification
Accurate quantification of 8,9-EET is challenging due to its low physiological concentrations and its susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific measurement. Below is a generalized protocol synthesized from established methods.[7][8][9][12]
Key Experimental Protocol: Quantification of Total 8,9-EET in Human Plasma by LC-MS/MS
1. Sample Collection and Storage:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis to prevent degradation.
2. Internal Standard Spiking:
-
Thaw plasma samples on ice.
-
Spike a known amount of a deuterated internal standard (e.g., 8,9-EET-d11 or 8,9-EET-d8) into the plasma sample. This is crucial for correcting for sample loss during extraction and for variations in instrument response.[8]
3. Lipid Extraction:
-
Perform a liquid-liquid extraction to isolate lipids from the plasma matrix. A modified Bligh and Dyer method is commonly used.[7][9]
-
Add a mixture of methanol (B129727) and chloroform (B151607) to the plasma sample.
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add chloroform and water, vortex again, and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
4. Saponification (to measure total EETs):
-
To measure the total concentration of 8,9-EET (both free and esterified in phospholipids), the ester bonds must be cleaved.
-
Reconstitute the dried lipid extract in a methanolic solution of sodium hydroxide.
-
Incubate the mixture (e.g., at 60°C for 30 minutes) to hydrolyze the phospholipids, releasing the fatty acids.[7][9]
-
Neutralize the reaction with an acid (e.g., hydrochloric acid).
5. Sample Purification/Solid-Phase Extraction (SPE):
-
Further purify the sample to remove interfering substances.
-
Use a C18 SPE cartridge.
-
Condition the cartridge with methanol and then water.
-
Load the saponified sample onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove polar impurities.
-
Elute the 8,9-EET and other fatty acids with a high-organic-content solvent (e.g., ethyl acetate (B1210297) or methanol).[12]
-
Dry the eluate under nitrogen.
6. Derivatization (Optional but recommended for sensitivity):
-
To enhance ionization efficiency in the mass spectrometer (positive ion mode), the carboxylic acid group of 8,9-EET can be derivatized.
-
A common derivatizing agent is 1-amino-4-methylpiperidine (AMPP), which couples to the carboxylic acid via an EDC-mediated reaction. This adds a readily ionizable group to the molecule.[8]
7. LC-MS/MS Analysis:
-
Reconstitute the final dried sample in the mobile phase.
-
Inject the sample into a UPLC or HPLC system equipped with a C18 column.[8][12]
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, often with a formic acid additive.[8]
-
The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for 8,9-EET and its characteristic product ions, providing high selectivity and sensitivity.[8]
-
Example Mass Transition: The specific m/z values for the precursor and product ions will depend on whether the molecule has been derivatized.
-
8. Data Analysis:
-
Integrate the peak areas for the endogenous 8,9-EET and the deuterated internal standard.
-
Calculate the concentration of 8,9-EET in the original sample by comparing the ratio of the analyte peak area to the internal standard peak area against a standard curve prepared with known concentrations of 8,9-EET.
Signaling Pathways of 8,9-EET
8,9-EET exerts its biological effects by modulating several intracellular signaling pathways. These actions can be initiated through putative G-protein-coupled receptors (GPCRs), direct interaction with ion channels, or activation of nuclear transcription factors.[13]
Key Signaling Actions:
-
Vasodilation: A primary function of 8,9-EET is promoting vasodilation. It achieves this by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[14][15] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation.
-
Angiogenesis and Cell Proliferation: 8,9-EET promotes endothelial cell migration and tube formation, key processes in angiogenesis.[4] This is mediated through the activation of signaling cascades including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4] In some cell types, it also stimulates mitogenesis through pathways involving PI3K/Akt.[4]
-
Anti-apoptosis: In pulmonary artery smooth muscle cells, an analog of 8,9-EET has been shown to protect against apoptosis by activating the Rho-kinase (ROCK) pathway, which in turn modulates the expression of Bcl-2 family proteins and inhibits caspase activation.[1]
-
Modulation of Transcription Factors: EETs can influence gene expression by interacting with transcription factors such as peroxisome proliferator-activated receptors (PPARs).[5][13]
References
- 1. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]
- 3. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
8,9-EET Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 8,9-epoxyeicosatrienoic acid (8,9-EET), a key signaling lipid with significant therapeutic potential. This document provides a comprehensive overview of its synthesis, metabolism, and biological activities, with a focus on the structural determinants of its function. Quantitative data are summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to 8,9-EET
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Four regioisomers exist: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][3] Of these, 8,9-EET has garnered significant attention for its diverse biological activities, including potent vasodilatory, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects.[1][4][5] These properties make 8,9-EET and its stable analogs promising candidates for the development of novel therapeutics for cardiovascular diseases, kidney disorders, and cancer.[1][4][6]
A major challenge in the therapeutic application of native 8,9-EET is its rapid metabolism and chemical instability.[1] The presence of three double bonds makes it susceptible to auto-oxidation, and it is readily hydrolyzed by soluble epoxide hydrolase (sEH) to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE).[1][7] Consequently, a significant focus of research has been the synthesis of chemically stable and metabolically robust 8,9-EET analogs to prolong its therapeutic effects. This has led to extensive SAR studies to identify the key structural features required for its biological activity.
Core Structure-Activity Relationships
The biological activity of 8,9-EET is intricately linked to its unique chemical structure. Key structural features that govern its activity include the epoxide moiety, the number and position of double bonds, and the stereochemistry of the epoxide.
The Essential Role of the Epoxide Moiety
The epoxide ring at the 8,9-position is critical for the biological activity of 8,9-EET.[1] The conversion of 8,9-EET to its corresponding diol, 8,9-DiHETrE, by sEH results in a significant reduction or loss of activity in many biological assays.[1] For instance, 8,9-DiHETrE is ineffective in protecting the glomerular filtration barrier, an effect potently elicited by 8,9-EET.[1] This highlights the epoxide as a key pharmacophore.
Influence of Double Bonds on Activity and Stability
The three double bonds in the 8,9-EET molecule contribute to its conformational flexibility and interaction with its biological targets. However, they are also responsible for its instability.[1] SAR studies have systematically investigated the impact of reducing the number of double bonds on both stability and activity.
-
Analogs with Two Double Bonds: These analogs, also known as epoxyeicosadienoic acids (EEDs), generally retain significant biological activity. For example, certain 8,9-EEDs can still effectively block the increase in glomerular albumin permeability, similar to the parent compound.[1] This suggests that not all three double bonds are essential for this particular biological function.
-
Analogs with One Double Bond: Analogs with a single double bond, termed epoxyeicosamonoenoic acids (EEEs), often exhibit reduced agonistic activity and can even act as antagonists.[1] In the glomerular permeability assay, some 8,9-EEEs were found to antagonize the protective effect of 8,9-EET.[1] The specific position of the remaining double bond appears to influence the degree of antagonism.[1]
This differential activity based on the number of double bonds underscores a critical aspect of 8,9-EET SAR: modifications that enhance stability can also modulate the pharmacological profile, sometimes converting an agonist into an antagonist.
Stereochemistry
The stereochemistry of the epoxide at the 8,9-position also plays a role in the biological activity of 8,9-EET. The (8S,9R)-enantiomer has been shown to be a stereoselective renal vasoconstrictor, while the (8R,9S)-enantiomer is inactive in this regard.[8] This suggests that the biological targets of 8,9-EET can recognize and differentially respond to specific stereoisomers.
Quantitative Data on 8,9-EET Analog Activity
The following table summarizes the available quantitative data on the activity of 8,9-EET and its analogs in the glomerular albumin permeability (Palb) assay. This assay measures the ability of a compound to protect the glomerular filtration barrier from injury induced by a circulating permeability factor found in the plasma of patients with focal segmental glomerulosclerosis (FSGS). A lower Palb value indicates greater protection.
| Compound ID | Structure/Description | Concentration | Glomerular Albumin Permeability (Palb) | Activity Profile | Reference |
| 8,9-EET | Native Compound | 100 nM | -0.04 ± 0.09 | Agonist | [1] |
| 8,9-EET | Native Compound | 10 nM | 0.31 ± 0.1 | Agonist | [1] |
| 8,9-EET | Native Compound | 1 nM | 0.71 ± 0.08 | Inactive | [1] |
| 8,9-DiHETrE | sEH Metabolite | 100 nM | Not specified as directly preventing FSPF-induced increase | Inactive | [1] |
| Analog #241 | Two double bonds | 300 nM | Significantly blocked FSPF-induced increase | Agonist | [1] |
| Analog #203 | Two double bonds | 300 nM | Significantly blocked FSPF-induced increase | Agonist | [1] |
| Analog #204 | Two double bonds | 300 nM | Significantly blocked FSPF-induced increase | Agonist | [1] |
| Analog #213 | One double bond | 300 nM | 0.52 ± 0.11 (in presence of 100 nM 8,9-EET) | Antagonist | [1] |
| Analog #212 | One double bond | 300 nM | 0.34 ± 0.07 (in presence of 100 nM 8,9-EET) | Antagonist | [1] |
| Analog #214 | One double bond | 300 nM | 0.167 ± 0.12 (in presence of 100 nM 8,9-EET) | Antagonist | [1] |
Metabolism of 8,9-EET
The biological activity of 8,9-EET is tightly regulated by its metabolic conversion to less active or inactive compounds. Understanding these metabolic pathways is crucial for designing stable and effective 8,9-EET analogs.
Soluble Epoxide Hydrolase (sEH) Pathway
The primary route of 8,9-EET metabolism is hydrolysis by soluble epoxide hydrolase (sEH) to form 8,9-DiHETrE.[7] This conversion significantly attenuates the biological activity of 8,9-EET.[1] Therefore, inhibiting sEH is a key strategy to enhance the endogenous levels and prolong the half-life of 8,9-EET. The development of sEH inhibitors has become a major area of research in cardiovascular and inflammatory diseases.
Cyclooxygenase (COX) Pathway
In addition to sEH-mediated hydrolysis, 8,9-EET can also be metabolized by cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[7] This pathway leads to the formation of hydroxylated metabolites, such as 11-hydroxy-8,9-EET (8,9,11-EHET) and 15-hydroxy-8,9-EET (8,9,15-EHET).[9][10] Importantly, these metabolites can possess their own distinct biological activities. For instance, 8,9,11-EHET has been shown to be a potent mitogenic lipid mediator.[10] The metabolism of 8,9-EET by COX represents a branch point in its signaling cascade, leading to the generation of new bioactive molecules.
Metabolism of 8,9-EET
Key Signaling Pathways Modulated by 8,9-EET
8,9-EET and its analogs exert their cellular effects by modulating a variety of intracellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of 8,9-EET-based therapeutics.
Anti-Apoptotic Signaling via the ROCK Pathway
An analog of 8,9-EET, designated as analog #214 (8,9-epoxy-eicos-11(Z)-enoic acid), has been shown to protect pulmonary artery smooth muscle cells (PASMCs) from apoptosis through the activation of the Rho-kinase (ROCK) pathway.[4][11] This protective effect involves the upregulation of ROCK I and ROCK II expression and activity.[4] Downstream of ROCK, this signaling cascade leads to the inhibition of caspase-3 and caspase-9 activation, and a favorable shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins, ultimately preserving mitochondrial integrity and preventing cell death.[4]
Anti-apoptotic signaling of an 8,9-EET analog via the ROCK pathway.
Pro-Survival Signaling via the PI3K/Akt Pathway
8,9-EET has also been implicated in pro-survival and pro-angiogenic signaling through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4] In cardiomyocytes, for example, the protective effects of 8,9-EET against apoptosis are mediated by the activation of this pathway.[4] This signaling cascade is a central regulator of cell growth, proliferation, and survival in many cell types.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 8,9-EET SAR.
Glomerular Albumin Permeability (Palb) Assay
This in vitro assay is used to assess the integrity of the glomerular filtration barrier by measuring the permeability of isolated glomeruli to albumin.
Materials:
-
Isolated rat glomeruli
-
Bovine serum albumin (BSA)
-
FSGS patient plasma (containing FSPF) or normal human plasma
-
8,9-EET and its analogs
-
Microscope with digital imaging capabilities
Procedure:
-
Glomeruli Isolation: Isolate glomeruli from rat kidneys using standard sieving techniques.
-
Incubation: Incubate a suspension of isolated glomeruli with either normal plasma or FSGS plasma in the presence or absence of 8,9-EET or its analogs at specified concentrations (e.g., 100 nM for 8,9-EET, 300 nM for analogs) for 15 minutes at 37°C.
-
Oncotic Challenge: After incubation, rapidly transfer the glomeruli to a solution with a different oncotic pressure (e.g., from a 5% BSA solution to a 1% BSA solution).
-
Image Acquisition: Immediately capture images of the glomeruli at timed intervals using a digital microscope.
-
Volume Measurement: Measure the change in glomerular volume over time. The influx of water due to the oncotic gradient will cause the glomeruli to swell.
-
Palb Calculation: Calculate the albumin permeability (Palb) based on the rate of glomerular volume change. A Palb of 0 indicates a normal, impermeable barrier, while a Palb of 1 indicates a completely permeable barrier.
Workflow for the Glomerular Albumin Permeability (Palb) Assay.
TUNEL Assay for Apoptosis in Cultured Cells
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cultured cells (e.g., PASMCs)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with experimental conditions (e.g., serum deprivation, 8,9-EET analog).
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice to allow entry of the labeling reagents.
-
Labeling: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Wash the cells and visualize the labeled, apoptotic cells using a fluorescence microscope (for imaging) or a flow cytometer (for quantification).
Endothelial Cell Tube Formation Assay for Angiogenesis
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Cell culture medium
-
8,9-EET or its analogs
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the solidified matrix in a low-serum medium containing the test compounds (8,9-EET or analogs) or vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours. During this time, the endothelial cells will migrate and self-organize into a network of tube-like structures.
-
Imaging and Quantification: Visualize and capture images of the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion and Future Directions
The structure-activity relationship of 8,9-EET is a complex and multifaceted field of study. The epoxide moiety and the number and position of double bonds are critical determinants of its biological activity. While analogs with enhanced stability have been successfully synthesized, a key challenge remains in balancing stability with desired pharmacological activity. The discovery that certain stable analogs can act as antagonists highlights the need for careful structural optimization in the design of 8,9-EET-based therapeutics.
Future research should focus on:
-
Expanding Quantitative SAR Data: Generating a broader range of quantitative data (IC50, EC50, binding affinities) for a diverse set of 8,9-EET analogs across multiple biological assays will provide a more complete picture of its SAR.
-
Elucidating Receptor Interactions: The identification and characterization of the specific receptors that mediate the effects of 8,9-EET and its analogs will be a major breakthrough in the field.
-
Investigating the SAR of COX Metabolism: A deeper understanding of how structural modifications to 8,9-EET influence its metabolism by COX enzymes will be crucial for designing analogs with predictable metabolic fates and biological activities.
By continuing to unravel the intricate structure-activity relationships of 8,9-EET, the scientific community can pave the way for the development of novel and effective therapies for a wide range of human diseases.
References
- 1. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. This compound protects the glomerular filtration barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of cyclooxygenase metabolites of this compound (EET): 11- and 15-hydroxy 8,9-EETs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Extraction of 8,9-EET from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are bioactive lipid mediators derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Among the four regioisomers, 8,9-EET is implicated in a variety of physiological and pathological processes, including vasodilation, anti-inflammation, angiogenesis, and protection against apoptosis.[2][3] Accurate quantification of 8,9-EET in biological matrices such as plasma is crucial for understanding its role in disease and for the discovery of potential therapeutic targets. This application note provides detailed protocols for the extraction of 8,9-EET from plasma samples using two common techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of 8,9-EET
8,9-EET exerts its biological effects through various signaling pathways. It can activate the p38 MAPK pathway and has been shown to be involved in angiogenesis.[2] Furthermore, 8,9-EET can protect against apoptosis through the activation of pathways such as PI3K/Akt and ROCK.[3] In the vasculature, EETs, including 8,9-EET, act as endothelium-derived hyperpolarizing factors (EDHFs), leading to vasorelaxation.[1]
Simplified signaling pathway of 8,9-EET.
Comparison of Extraction Methods
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for isolating 8,9-EET from plasma. The choice of method often depends on the specific requirements of the study, such as sample throughput, desired purity of the extract, and available automation. While LLE can offer high recovery rates, SPE generally provides cleaner extracts by more effectively removing interfering substances.[4][5]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |
| Selectivity | High, tunable by sorbent and solvent choice. | Moderate, depends on solvent polarity. |
| Recovery | Generally good, can be optimized. | Can be very high, but may require multiple extractions. |
| Cleanliness of Extract | Generally cleaner extracts, less matrix effects.[4] | May have more co-extracted interferences. |
| Solvent Consumption | Lower. | Higher. |
| Automation | Easily automated for high throughput. | Can be automated, but may be more complex. |
| Emulsion Formation | Not an issue. | Can be a problem, leading to poor phase separation. |
Experimental Protocols
The following are detailed protocols for the extraction of 8,9-EET from plasma samples using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific applications and LC-MS/MS systems.
Materials and Reagents:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., 8,9-EET-d8)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Experimental Workflow:
Solid-Phase Extraction (SPE) workflow for 8,9-EET.
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Acidify the sample to approximately pH 3.5 by adding a small volume of dilute formic acid (e.g., 5 µL of 1% formic acid).
-
Vortex for 10-20 seconds.
-
Centrifuge at 2500 x g for 10 minutes at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the 8,9-EET from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS system (e.g., 50:50 v/v methanol/water).
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for specific applications and LC-MS/MS systems.
Materials and Reagents:
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., 8,9-EET-d8)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Experimental Workflow:
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
Application Note: Solid-Phase Extraction of 8,9-Epoxyeicosatrienoic Acid (8,9-EET) from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
8,9-Epoxyeicosatrienoic acid (8,9-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As one of four regioisomers of EETs, 8,9-EET is involved in a multitude of physiological processes.[1] It is known to be a potent vasodilator, possess anti-inflammatory and anti-apoptotic properties, and play a role in angiogenesis.[1][3] Given its therapeutic potential in cardiovascular diseases, inflammation, and ischemic brain injury, the accurate and reliable quantification of 8,9-EET in complex biological samples such as plasma, serum, and tissue homogenates is crucial.[1][2]
Solid-phase extraction (SPE) is a widely used and effective sample preparation technique for isolating and concentrating analytes from complex matrices prior to downstream analysis by methods like liquid chromatography-mass spectrometry (LC-MS).[4][5] This application note provides a detailed protocol for the solid-phase extraction of 8,9-EET using a C18-based reversed-phase sorbent, ensuring high recovery and sample purity for sensitive and accurate quantification.
Principle of Reversed-Phase Solid-Phase Extraction
Reversed-phase SPE operates on the principle of "catch and release," where analytes are selectively retained on a non-polar sorbent and subsequently eluted with an organic solvent. The process involves several key steps:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the bonded functional groups for consistent interaction.[6]
-
Equilibration: The sorbent is treated with a solution similar in polarity to the sample matrix (e.g., water or an aqueous buffer) to maximize analyte retention.[6]
-
Sample Loading: The pre-treated biological sample is loaded onto the SPE cartridge, where the non-polar 8,9-EET binds to the C18 sorbent.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or low-percentage methanol) to remove polar interferences and salts that did not bind to the sorbent.[4]
-
Elution: A strong, non-polar organic solvent (e.g., methanol (B129727), acetonitrile (B52724), or ethyl acetate) is used to disrupt the hydrophobic interactions and elute the purified 8,9-EET from the sorbent.[6][7]
This systematic process allows for the efficient separation of 8,9-EET from interfering substances, concentrating the analyte and improving the sensitivity and reliability of subsequent analytical measurements.
Experimental Protocol
This protocol is a general guideline for the extraction of 8,9-EET from liquid biological samples (e.g., plasma, serum) using a C18 SPE cartridge. Optimization may be required depending on the specific sample matrix and analytical instrumentation.
Materials and Reagents
-
SPE Cartridge: C18 SPE Cartridge (e.g., 30 mg/1 mL)
-
Solvents (HPLC or MS grade):
-
Methanol
-
Acetonitrile
-
Ethyl Acetate
-
Water (deionized or Milli-Q)
-
Formic Acid or Acetic Acid
-
-
Internal Standard (IS): Deuterated 8,9-EET (e.g., 8,9-EET-d11)
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Autosampler Vials
-
Sample Preparation
-
Thaw frozen biological samples (e.g., plasma, serum) on ice.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the sample.
-
Spike the sample with an appropriate amount of deuterated internal standard (e.g., 8,9-EET-d11) to correct for extraction efficiency and matrix effects.[4]
-
Protein Precipitation: Add 1 mL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the sample for 30 seconds.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant for SPE.[7]
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold. Ensure a consistent and slow flow rate (approx. 1-2 drops per second) for optimal performance.[8]
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge. Do not allow the sorbent to dry.[9]
-
Equilibration: Pass 1 mL of water through the C18 cartridge.[9] It is crucial not to let the sorbent bed dry out before loading the sample.[9]
-
Sample Loading: Load the entire pre-treated sample supernatant onto the cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and highly polar impurities.
-
(Optional) Wash with a second, slightly stronger solvent like 10-15% methanol in water to remove less polar interferences.[4]
-
-
Drying: Dry the cartridge thoroughly under high vacuum or with nitrogen for 5-10 minutes to remove all residual water. This step is critical for efficient elution.[9]
-
Elution: Elute the retained 8,9-EET and internal standard by passing 1 mL of a suitable organic solvent (e.g., methanol, ethyl acetate, or acetonitrile) through the cartridge into a clean collection tube.[7]
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 60:40:0.02 water/acetonitrile/acetic acid).[4]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of EETs using SPE followed by LC-MS/MS, as reported in the literature.
| Parameter | Value | Species | Notes | Citation |
| Recovery | 95.2% - 118% | 8 Eicosanoids (including 8,9-EET) | Determined in quality control samples. | [10][11] |
| Linearity Range | 5 - 2000 nmol/L | 8,9-EET | Weighted (1/y²) linear regression. | [10][11] |
| Inter-day Precision | <16.7% | 8,9-EET | At 50 nmol/L concentration. | [10][11] |
| Limit of Detection | < 0.15 ng/mL | EET Isomers | Using on-line SPE-LC-QqQ MS/MS. | [12] |
| Detection Method | LC-MS/MS | Eicosanoids | Negative electrospray ionization (ESI) mode is common. | [7][10] |
Visualizations
Diagram 1: SPE Workflow for 8,9-EET
Caption: Experimental workflow for the solid-phase extraction of 8,9-EET.
Diagram 2: 8,9-EET Metabolic Pathway
Caption: Synthesis and metabolism of 8,9-EET.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Chiral Liquid Chromatography for the Resolution of 8,9-EET Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases. The four regioisomers, including 8,9-EET, each exist as a pair of enantiomers, (8R,9S)-EET and (8S,9R)-EET. These enantiomers can exhibit distinct biological activities, making their individual analysis critical for understanding their physiological and pathological roles. Chiral liquid chromatography is an essential technique for separating and quantifying these enantiomers, providing valuable insights for drug discovery and development.
This document provides detailed application notes and protocols for the chiral separation of 8,9-EET enantiomers using high-performance liquid chromatography (HPLC).
Data Presentation: Quantitative Chromatographic Parameters
The successful chiral separation of 8,9-EET enantiomers has been achieved using polysaccharide-based chiral stationary phases (CSPs). The following tables summarize typical chromatographic conditions and expected results for both underivatized and derivatized 8,9-EET.
Table 1: Chiral Separation of Underivatized 8,9-EET Enantiomers
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (98:2, v/v) | n-Hexane / Ethanol (B145695) (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection | UV at 205 nm | UV at 205 nm |
| Expected Retention Time (8R,9S)-EET | ~12 min | ~10 min |
| Expected Retention Time (8S,9R)-EET | ~14 min | ~12 min |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Note: Retention times and resolution may vary depending on the specific HPLC system, column batch, and laboratory conditions.
Table 2: Chiral Separation of Derivatized 8,9-EET Enantiomers (PFB Esters)
| Parameter | Method 3 |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (99.1:0.9, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | LC-MS/MS (MRM mode) |
| Expected Retention Time (8R,9S)-EET-PFB | ~8.5 min |
| Expected Retention Time (8S,9R)-EET-PFB | ~9.2 min |
| Expected Resolution (Rs) | > 1.5 |
PFB: Pentafluorobenzyl. Derivatization is often employed to enhance ionization efficiency for mass spectrometry detection.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Underivatized 8,9-EET Enantiomers
1. Materials and Reagents
-
Racemic 8,9-EET standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol or ethanol
-
Chiralcel® OD-H or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing the appropriate volumes of n-hexane and the alcohol modifier (e.g., 980 mL of n-hexane with 20 mL of isopropanol for a 98:2 mixture).
-
Degas the mobile phase using sonication or vacuum filtration.
3. HPLC System Preparation
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
4. Sample Preparation
-
Prepare a stock solution of racemic 8,9-EET in a suitable solvent like ethanol or the mobile phase.
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Chromatographic Analysis
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run the analysis under the conditions specified in Table 1.
-
Monitor the elution of the enantiomers at 205 nm.
6. Data Analysis
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas to determine the relative amounts of each enantiomer.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation.
Protocol 2: Sample Preparation and Derivatization for LC-MS/MS Analysis
1. Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated 8,9-EET)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
Derivatization agent: α-bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br)
-
Catalyst: N,N-diisopropylethylamine (DIPEA)
-
Solvents: Acetonitrile (B52724), Dichloromethane, Hexane, Ethyl Acetate (B1210297)
2. Sample Extraction and Purification
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (alternative method):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., diluted plasma or tissue homogenate).
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the EETs with a high-organic solvent like ethyl acetate or methanol.
-
-
Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
3. Derivatization to PFB Esters
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of a solution containing PFB-Br (10% in acetonitrile) and 10 µL of a solution of DIPEA (10% in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness.
-
Reconstitute the derivatized sample in the HPLC mobile phase for injection.
4. LC-MS/MS Analysis
-
Perform the chromatographic separation using the conditions outlined in Table 2.
-
Utilize a mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the 8,9-EET-PFB enantiomers.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for chiral analysis of 8,9-EET enantiomers.
Signaling Pathways of 8,9-EET
8,9-EET has been shown to activate several intracellular signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cellular processes such as proliferation, migration, and apoptosis.[1][2]
Caption: Simplified signaling pathways activated by 8,9-EET.
References
Application Notes and Protocols: Synthesis and Evaluation of 8,9-Epoxyeicosatrienoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), 8,9-EET has garnered significant attention for its diverse biological activities, including vasodilation, anti-inflammatory effects, and protection against apoptosis.[3][4] These properties make 8,9-EET and its analogs promising therapeutic candidates for cardiovascular diseases, inflammation, and neurodegenerative disorders.[1][5][6] However, the therapeutic application of native 8,9-EET is limited by its chemical instability and rapid metabolism by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[7][8] This has driven the development of synthetic analogs with improved stability and pharmacokinetic profiles.
These application notes provide an overview of the synthesis of 8,9-EET and its analogs, their signaling pathways, and detailed protocols for their biological evaluation.
Synthesis of 8,9-Epoxyeicosatrienoic Acid and its Analogs
The total synthesis of 8,9-EET and its analogs is crucial for studying their structure-activity relationships and therapeutic potential.[7][9] Various synthetic strategies have been developed, often focusing on stereoselective epoxidation and the introduction of modifications to enhance stability.
General Synthetic Strategies
Several approaches have been employed for the synthesis of 8,9-EET and its analogs, including:
-
From Arachidonic Acid: Direct epoxidation of arachidonic acid can yield a mixture of EET regioisomers. This method is often non-selective and requires extensive purification to isolate 8,9-EET.
-
Asymmetric Synthesis: To obtain specific enantiomers of 8,9-EET, asymmetric epoxidation methods like the Sharpless or Jacobsen epoxidation are utilized on unsaturated precursors. This allows for the investigation of the stereospecific effects of the different enantiomers.[10]
-
Synthesis of Analogs: Analogs are designed to resist metabolism by sEH and improve chemical stability.[7] Modifications often involve replacing the epoxide with bioisosteres such as amides or oxamides, or altering the fatty acid backbone.[11]
Table 1: Comparison of Synthetic Approaches for 8,9-EET and Analogs
| Synthetic Approach | Key Features | Typical Reagents | Advantages | Disadvantages |
| Direct Epoxidation of Arachidonic Acid | Non-selective epoxidation of all double bonds. | m-CPBA, peracetic acid | Simple, one-step process. | Low yield of 8,9-EET, difficult separation of regioisomers. |
| Asymmetric Epoxidation (e.g., Sharpless) | Stereoselective epoxidation of an allylic alcohol precursor. | Ti(O-iPr)4, (+)- or (-)-DET, t-BuOOH | High enantiomeric excess, allows for synthesis of specific enantiomers. | Multi-step synthesis, requires chiral reagents. |
| Analog Synthesis (Epoxide Bioisosteres) | Replacement of the epoxide moiety with more stable groups. | Oxalyl chloride, amines (for oxamides) | Increased metabolic stability, potentially improved pharmacokinetic properties.[11] | Biological activity may differ from the parent compound. |
| Analog Synthesis (Backbone Modification) | Altering the number of double bonds or chain length. | Various, depending on the desired modification. | Increased chemical stability, allows for SAR studies.[7] | May lead to reduced biological activity.[7] |
Signaling Pathways of 8,9-EET
8,9-EET exerts its biological effects through various signaling pathways, often initiated by interaction with putative membrane receptors or by direct effects on intracellular targets.[12]
Key Signaling Cascades:
-
Anti-inflammatory Pathway: 8,9-EET can inhibit the activation of NF-κB, a key transcription factor for inflammatory gene expression.[13] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[13]
-
Cell Proliferation and Survival: In some cell types, 8,9-EET promotes cell proliferation and protects against apoptosis.[3] For instance, in pulmonary artery smooth muscle cells, an 8,9-EET analog was shown to protect against apoptosis via the ROCK pathway.[3][14] In other contexts, it can activate the p38 MAPK and PI3K/Akt pathways.[3][12]
-
Vasodilation: 8,9-EET is known to be a potent vasodilator.[4] This effect is mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4]
Diagram of 8,9-EET Signaling Pathways
Caption: Signaling pathways of 8,9-EET.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of newly synthesized 8,9-EET analogs.
In Vitro Anti-inflammatory Assay
Objective: To determine the anti-inflammatory effects of 8,9-EET analogs by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
8,9-EET analogs dissolved in a suitable solvent (e.g., DMSO)
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 8,9-EET analogs for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the cytotoxicity of the analogs using an MTT assay on the remaining cells to ensure that the observed effects are not due to cell death.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assay.
Cell Proliferation and Apoptosis Assays
Objective: To evaluate the effect of 8,9-EET analogs on cell proliferation and their potential to protect against apoptosis.
Materials:
-
A suitable cell line (e.g., pulmonary artery smooth muscle cells)[3]
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., serum deprivation, staurosporine)
-
BrdU cell proliferation assay kit
-
TUNEL assay kit for apoptosis detection
-
Caspase-3/7 activity assay kit
Protocol:
-
Cell Culture and Seeding: Culture and seed cells as described in the previous protocol.
-
Treatment: Treat cells with various concentrations of 8,9-EET analogs.
-
Proliferation Assay (BrdU):
-
After 24-48 hours of treatment, add BrdU to the wells and incubate for 2-4 hours.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate, following the kit's instructions.
-
-
Apoptosis Assay (TUNEL and Caspase Activity):
-
Induce apoptosis in the presence or absence of the analogs.
-
For the TUNEL assay, fix and permeabilize the cells, then label the fragmented DNA using the TUNEL reaction mixture. Visualize the apoptotic cells using fluorescence microscopy.
-
For the caspase activity assay, lyse the cells and measure caspase-3/7 activity using a luminogenic or fluorogenic substrate.
-
Data Presentation
The following tables summarize representative data for the biological activity of 8,9-EET and its analogs.
Table 2: Anti-inflammatory Activity of 8,9-EET Analogs
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 8,9-EET | 1 | 45 ± 5 | 38 ± 6 | >95 |
| Analog A | 1 | 62 ± 7 | 55 ± 8 | >95 |
| Analog B | 1 | 25 ± 4 | 18 ± 5 | >95 |
| Vehicle | - | 0 | 0 | 100 |
Data are presented as mean ± SD.
Table 3: Anti-apoptotic Activity of an 8,9-EET Analog in PASMCs
| Treatment | Caspase-3 Activity (RFU) | TUNEL-positive Cells (%) |
| Control | 150 ± 20 | 2 ± 1 |
| Serum Deprivation (SD) | 850 ± 60 | 35 ± 4 |
| SD + 8,9-EET Analog (1 µM) | 320 ± 35 | 10 ± 2 |
Data are presented as mean ± SD. RFU = Relative Fluorescence Units.[3]
Conclusion
The synthesis of stable and potent analogs of 8,9-EET is a promising strategy for the development of novel therapeutics for a range of diseases. The protocols and information provided in these application notes offer a comprehensive guide for researchers in the synthesis and biological evaluation of these compounds. Further investigation into the specific molecular targets and signaling pathways of 8,9-EET and its analogs will be crucial for their successful clinical translation.
References
- 1. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 2. Anti-inflammatory effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the soluble epoxide hydrolase-from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 9. Synthesis of cyclooxygenase metabolites of this compound (EET): 11- and 15-hydroxy 8,9-EETs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glomerular stereospecific synthesis and hemodynamic actions of this compound in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Epoxyeicosatrienoic Acid Mimics Protect Mesangial Cells from Sorafenib-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Deuterated 8,9-EET as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Among the four regioisomers, 8,9-EET is a key mediator in various physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[2][3] Accurate quantification of 8,9-EET in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting the EET pathway. However, the analysis of 8,9-EET is challenging due to its low endogenous concentrations and susceptibility to matrix effects in complex biological samples.[4][5]
The use of a stable isotope-labeled internal standard, such as deuterated 8,9-EET (d-8,9-EET), is the gold standard for accurate and precise quantification of 8,9-EET by liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] Deuterated internal standards are chemically and physically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer.[5][8] This co-behavior allows for reliable correction of variations that occur during sample preparation and analysis, leading to highly accurate and reproducible results.[4][9]
These application notes provide a detailed protocol for the use of deuterated 8,9-EET as an internal standard for the quantification of 8,9-EET in biological samples.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The quantification of 8,9-EET using its deuterated analog is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (d-8,9-EET) is added to the sample at the earliest stage of preparation.[5] The d-8,9-EET, being chemically identical to the endogenous 8,9-EET, will behave similarly throughout the entire analytical process, including extraction, derivatization (if any), and chromatographic separation.
The mass spectrometer distinguishes between the endogenous 8,9-EET and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference.[10] By measuring the peak area ratio of the analyte to the internal standard, any variations in sample handling, matrix effects, or instrument response are effectively normalized.[5] A calibration curve is generated by plotting the peak area ratios of known concentrations of 8,9-EET standards against their corresponding concentrations. The concentration of 8,9-EET in the unknown sample is then determined by interpolating its peak area ratio on this calibration curve.[11]
Experimental Workflow
The overall experimental workflow for the quantification of 8,9-EET using a deuterated internal standard is depicted below.
Detailed Experimental Protocol
This protocol provides a general guideline for the quantification of 8,9-EET in plasma samples. Optimization may be required for different biological matrices and LC-MS/MS systems.
1. Materials and Reagents
-
8,9-EET analytical standard
-
Deuterated 8,9-EET (e.g., 8,9-EET-d11) internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
Phosphate buffered saline (PBS), pH 7.4
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8,9-EET and deuterated 8,9-EET in methanol to prepare 1 mg/mL stock solutions. Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of 8,9-EET by serially diluting the stock solution with methanol:water (50:50, v/v). These will be used to construct the calibration curve.
-
Internal Standard Working Solution: Dilute the deuterated 8,9-EET stock solution with methanol to a final concentration that provides a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the deuterated 8,9-EET internal standard working solution.[12] Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[12] Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 10% methanol in water.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A linear gradient from low to high organic mobile phase should be optimized to achieve good separation of 8,9-EET from other isomers and matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
Injection Volume: 5 - 10 µL.[10]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: The specific precursor-to-product ion transitions for 8,9-EET and its deuterated internal standard need to be optimized for the specific instrument. Example transitions from literature are provided in the data table below.
-
5. Data Analysis
-
Integrate the peak areas of 8,9-EET and the deuterated internal standard.[7]
-
Calculate the peak area ratio of 8,9-EET to the deuterated internal standard.[7]
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.[11] A weighted linear regression (e.g., 1/x or 1/x²) is often used.
-
Determine the concentration of 8,9-EET in the unknown samples by interpolating their peak area ratios on the calibration curve.[11]
Data Presentation
The following tables summarize typical LC-MS/MS parameters and quantitative data for the analysis of 8,9-EET.
Table 1: Example LC-MS/MS Parameters for 8,9-EET Analysis
| Parameter | Value | Reference |
| LC Column | C18 reversed-phase | [10] |
| Mobile Phase A | Water + 0.1% Formic Acid | [10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [10] |
| Ionization Mode | Electrospray Ionization (ESI) | [4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [4] |
| 8,9-EET MRM Transition (example) | m/z 319 > 155 | [13] |
| Deuterated 8,9-EET MRM Transition (example) | m/z 330 > 163 (for d11) | [11] |
Table 2: Example Quantitative Data for 8,9-EET in Human Plasma
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 8,9-EET | 0.5 - 50 | 0.5 | < 15% | < 15% | [14] |
| 8,9-trans-EET | 0.5 - 50 | 0.5 | < 15% | < 15% | [11] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
8,9-EET Signaling Pathways
8,9-EET exerts its biological effects through various signaling pathways, often initiated by binding to a putative cell surface G-protein coupled receptor (GPCR).[2][3] Its actions can also be mediated through intracellular targets.[15] The major metabolic pathway for 8,9-EET involves its conversion to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) by soluble epoxide hydrolase (sEH).[2][16]
Conclusion
The use of deuterated 8,9-EET as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of this important lipid mediator in complex biological matrices.[7][8] Adherence to a well-defined and validated protocol is essential for generating high-quality data in research, clinical diagnostics, and drug development.[7] The methodologies and information provided in these application notes serve as a comprehensive guide for researchers and scientists working with 8,9-EET.
References
- 1. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Reactome | 8,9-EET is hydrolysed to 8.9-DHET by EPHX2 [reactome.org]
Application Notes and Protocols for In Vitro Cell Culture Assays for 8,9-EET Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
8,9-Epoxyeicosatrienoic acid (8,9-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] It plays a crucial role in various physiological and pathophysiological processes, including vasodilation, angiogenesis, inflammation, and cell survival.[1][2] As a result, 8,9-EET and the enzymes involved in its metabolism, such as soluble epoxide hydrolase (sEH) which degrades it to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET), have become significant targets for therapeutic intervention in cardiovascular diseases, inflammation, and cancer.[3][4][5]
These application notes provide detailed protocols for a range of in vitro cell culture assays designed to characterize the biological activity of 8,9-EET and its analogs. The described methods cover key cellular processes such as proliferation, migration, apoptosis, and the modulation of critical signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay designed to assess the activity of 8,9-EET.
References
- 1. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basal and inducible anti-inflammatory epoxygenase activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8,9-EET in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 8,9-EET has emerged as a significant modulator of vascular tone, inflammation, and renal function, making it a promising therapeutic target in the context of hypertension. In various animal models of hypertension, increasing the bioavailability of EETs, including 8,9-EET, has been shown to lower blood pressure, improve endothelial function, and mitigate end-organ damage.[1][2][3][4][5] These beneficial effects are attributed to its vasodilatory, anti-inflammatory, and natriuretic properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for studying the effects of 8,9-EET in animal models of hypertension.
Data Presentation: Quantitative Effects of EETs in Hypertensive Animal Models
The following tables summarize the quantitative data on the effects of EETs and their analogs in commonly used animal models of hypertension. It is important to note that while the focus is on 8,9-EET, much of the in vivo blood pressure-lowering data has been generated using stable EET analogs or by increasing all EETs through soluble epoxide hydrolase (sEH) inhibition.
Table 1: Effects of EETs and Analogs on Blood Pressure in Hypertensive Animal Models
| Animal Model | Compound | Dose & Route of Administration | Duration | Change in Mean Arterial Pressure (MAP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | sEH inhibitor (AUCB) | 2 mg/kg/day in drinking water | 7 days | ↓ 23 mmHg (from 176 ± 8 to 153 ± 5 mmHg) | [6][7] |
| Angiotensin II-Induced Hypertensive Rat | EET Analog (EET-A) | 10 mg/kg/day, i.p. | 14 days | ↓ 30-50 mmHg | [8] |
| Angiotensin II-Induced Hypertensive Rat | EET Analog (EET-B) | 10 mg/kg/day in drinking water | 14 days | ↓ 30 mmHg | [9] |
| Spontaneously Hypertensive Rat (SHR) | EET Analog (NUDSA) | 3 mg/day, i.p. | 5 days | Significant blood pressure lowering effect | [3] |
Table 2: Effects of 8,9-EET on Glomerular Albumin Permeability
| Experimental Model | Compound | Concentration | Effect on Albumin Permeability (Palb) | Reference |
| Isolated Rat Glomeruli with FSGS Plasma | 8,9-EET | 10 nM | Significant attenuation of FSPF-induced increase in Palb | [7][10] |
| Isolated Rat Glomeruli with FSGS Plasma | 8,9-EET | 100 nM | Complete attenuation of FSPF-induced increase in Palb | [7][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of 8,9-EET in Hypertension
8,9-EET exerts its beneficial effects through multiple signaling pathways, primarily leading to vasodilation and a reduction in inflammation.
Experimental Workflow for Evaluating 8,9-EET in Angiotensin II-Induced Hypertension
This workflow outlines the key steps in a typical study investigating the effects of 8,9-EET in a rodent model of angiotensin II-induced hypertension.
Experimental Protocols
Protocol 1: Induction of Angiotensin II-Dependent Hypertension and 8,9-EET Administration
Objective: To induce hypertension in rodents using angiotensin II and to administer 8,9-EET or its analog.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
8,9-EET or a stable analog
-
Vehicle for 8,9-EET (e.g., saline, cyclodextrin (B1172386) solution)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.
-
Osmotic Pump Implantation:
-
Anesthetize the rat using isoflurane.
-
Make a small subcutaneous incision on the back, between the scapulae.
-
Implant an osmotic minipump filled with angiotensin II (e.g., at a dose to deliver 200 ng/kg/min) subcutaneously.
-
Suture the incision.
-
Allow the animals to recover for 2-3 days.
-
-
Treatment Groups:
-
Randomly assign the animals to a control group (vehicle) and a treatment group (8,9-EET or analog).
-
-
8,9-EET Administration:
-
Oral Administration: Dissolve 8,9-EET or its analog in the drinking water at a concentration calculated to provide the desired daily dose (e.g., 10 mg/kg/day).[9]
-
Intraperitoneal (i.p.) Injection: Dissolve 8,9-EET or its analog in a suitable vehicle and administer daily via i.p. injection.
-
-
Duration: Continue the angiotensin II infusion and 8,9-EET/vehicle administration for the duration of the study (typically 14-28 days).
Protocol 2: Measurement of Blood Pressure
Objective: To accurately measure systolic, diastolic, and mean arterial blood pressure in conscious rats.
Method A: Tail-Cuff Plethysmography (Non-invasive)
-
Acclimatization: Acclimate the rats to the restraining device and tail cuff for several days before starting measurements to minimize stress-induced blood pressure variations.
-
Procedure:
-
Place the rat in the restrainer.
-
Position the tail cuff and sensor on the tail.
-
The system will automatically inflate and deflate the cuff while recording blood flow to determine blood pressure.
-
Take multiple readings and average them for each time point.
-
Method B: Radiotelemetry (Invasive - Gold Standard)
-
Transmitter Implantation:
-
Anesthetize the rat.
-
Implant a pressure-sensing catheter into the abdominal aorta and place the transmitter body in the abdominal cavity.
-
Allow for a recovery period of at least one week.
-
-
Data Acquisition:
-
The implanted transmitter continuously measures and transmits blood pressure and heart rate data to a receiver.
-
This method allows for continuous, long-term monitoring in conscious, freely moving animals.
-
Protocol 3: Assessment of Vascular Reactivity in Isolated Mesenteric Arteries
Objective: To evaluate the effect of 8,9-EET on endothelial function and vascular smooth muscle contractility.
Materials:
-
Wire myograph system
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) (vasoconstrictor)
-
Acetylcholine (B1216132) (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
8,9-EET
Procedure:
-
Vessel Isolation:
-
Euthanize the rat and dissect the mesenteric arcade.
-
Isolate second or third-order mesenteric arteries and place them in cold Krebs-Henseleit buffer.
-
-
Mounting:
-
Mount the arterial segments on the wires of the myograph chamber.
-
Equilibrate the vessels in the buffer at 37°C, bubbled with 95% O2 / 5% CO2.
-
-
Normalization:
-
Determine the optimal resting tension for the vessels.
-
-
Vasoconstriction and Vasodilation:
-
Pre-constrict the arteries with phenylephrine to achieve a stable contraction.
-
Perform cumulative concentration-response curves to acetylcholine to assess endothelium-dependent vasodilation.
-
Perform cumulative concentration-response curves to sodium nitroprusside to assess endothelium-independent vasodilation.
-
To test the direct effect of 8,9-EET, add it cumulatively to pre-constricted vessels.
-
Protocol 4: Quantification of Renal Inflammatory Markers
Objective: To measure the levels of pro-inflammatory cytokines in kidney tissue.
Materials:
-
Kidney tissue homogenates
-
ELISA kits for TNF-α and IL-6
-
Protein assay kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Homogenize a portion of the kidney cortex in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration in the supernatant using a BCA assay.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Normalize the cytokine concentrations to the total protein concentration of the sample.
-
Protocol 5: In Vitro Measurement of Glomerular Albumin Permeability
Objective: To assess the direct effect of 8,9-EET on the permeability of the glomerular filtration barrier.
Materials:
-
Freshly isolated rat glomeruli
-
Bovine serum albumin (BSA)
-
Fluorescein isothiocyanate (FITC)-labeled BSA
-
8,9-EET
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Glomerular Isolation:
-
Isolate glomeruli from rat kidneys using sieving techniques.
-
-
Incubation:
-
Incubate a group of glomeruli with a solution containing FITC-BSA and a factor that increases permeability (e.g., plasma from a patient with focal segmental glomerulosclerosis - FSGS).
-
In parallel, incubate other groups with the permeability factor plus varying concentrations of 8,9-EET (e.g., 1 nM to 1000 nM).[10]
-
Include a control group with only FITC-BSA.
-
-
Imaging and Analysis:
-
After incubation, wash the glomeruli and image them using fluorescence microscopy.
-
The albumin permeability (Palb) is determined by the influx of FITC-BSA into the glomerular capillaries, which is measured as a change in glomerular volume in response to an oncotic gradient.
-
Conclusion
The study of 8,9-EET in animal models of hypertension provides a valuable avenue for understanding its therapeutic potential. The protocols outlined in this document offer a framework for investigating the antihypertensive, vasoprotective, and anti-inflammatory effects of 8,9-EET. While direct quantitative data for 8,9-EET on blood pressure in vivo is still emerging, the consistent and robust effects observed with EET analogs and sEH inhibitors strongly support its role as a key regulator of cardiovascular homeostasis. Further research focusing specifically on the 8,9-EET regioisomer will be crucial in developing novel therapeutic strategies for hypertension and related cardiovascular diseases.
References
- 1. Epoxyeicosatrienoic Acids Affect Electrolyte Transport in Renal Tubular Epithelial Cells: Dependence on Cyclooxygenase and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of K+ channel in vascular smooth muscles by cytochrome P450 metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-epoxyeicosatrienoic acid mediates the enhanced renal vasodilation to arachidonic acid in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying 8,9-EET in Rodent Models of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of 8,9-epoxyeicosatrienoic acid (8,9-EET) in preclinical rodent models of kidney disease. 8,9-EET, a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a promising therapeutic agent due to its anti-inflammatory, anti-fibrotic, and protective effects on the renal vasculature and glomeruli.[1][2][3]
Introduction to 8,9-EET and Kidney Disease
Epoxyeicosatrienoic acids (EETs) are signaling lipids that play a crucial role in cardiovascular and renal health.[3][4] Among the four regioisomers, 8,9-EET has shown particular efficacy in protecting the glomerular filtration barrier.[1] Endogenous EETs are rapidly degraded by the soluble epoxide hydrolase (sEH) enzyme to less active dihydroxyeicosatrienoic acids (DHETs).[5][6][7] Consequently, therapeutic strategies to enhance 8,9-EET's effects often involve the administration of stable synthetic analogs or the use of sEH inhibitors (sEHIs) to increase endogenous EET levels.[2][5][8]
Preclinical studies in various rodent models of kidney disease have demonstrated that augmenting 8,9-EET signaling can ameliorate renal injury, reduce proteinuria, and slow disease progression.[2][6][9] These beneficial effects are attributed to the modulation of key signaling pathways involved in inflammation, fibrosis, and apoptosis.[3][10][11]
Key Therapeutic Effects of 8,9-EET in Rodent Kidney Disease Models
The administration of 8,9-EET analogs or sEH inhibitors has been shown to elicit a range of protective effects in various rodent models of kidney disease. A summary of these effects is presented below.
Summary of Preclinical Findings
| Model of Kidney Disease | Rodent Species | Treatment | Key Findings | Reference(s) |
| Adriamycin (ADR)-Induced Nephropathy | Rat | sEHI (AUDA) | Reduced urine protein excretion, attenuated renal pathological damage, abrogated abnormal nephrin (B609532) and desmin expression, inhibited renal NF-κB activation, and reduced TNF-α levels. | [6] |
| Angiotensin II-Induced Hypertension | Rat | sEHI (CDU) | Lowered blood pressure, attenuated afferent arteriolar diameter responses to angiotensin II, and reduced urinary albumin excretion. | [9] |
| Angiotensin II-Induced Hypertension | Rat | sEHI (NCND) | Increased EET levels and decreased arterial blood pressure. | [12] |
| Streptozotocin-Induced Diabetic Nephropathy | Mouse | sEH gene knockout | Reduced HbA1c, creatinine (B1669602), blood urea (B33335) nitrogen, and urinary microalbumin excretion. | [8][13] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | sEH gene knockout | Attenuated inflammation and interstitial fibrogenesis, restored the ratio of EETs to DHETs, and reduced intrarenal levels of inflammatory cytokines and chemokines. | [7] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | Dual sEH inhibitor and FXR agonist (DM509) | Reduced kidney hydroxyproline (B1673980) content and collagen positive area, decreased renal inflammation, and reduced epithelial-to-mesenchymal transition. | [14] |
| 5/6 Nephrectomy (Remnant Kidney Model) | Mouse | sEHI (cAUCB) | Failed to lower blood pressure and aggravated albuminuria. | [15] |
| Focal Segmental Glomerulosclerosis (FSGS) Plasma-Induced Glomerular Injury (in vitro) | Rat Glomeruli | 8,9-EET | Dose-dependently prevented the increase in glomerular albumin permeability. | [1] |
Signaling Pathways of 8,9-EET in Renal Protection
8,9-EET exerts its renoprotective effects through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
This section provides detailed protocols for inducing common rodent models of kidney disease and for the subsequent evaluation of 8,9-EET's therapeutic effects.
General Experimental Workflow
The following diagram outlines a typical workflow for studying 8,9-EET in a rodent model of kidney disease.
Rodent Models of Kidney Disease
This model is characterized by podocyte injury and heavy proteinuria, mimicking aspects of focal segmental glomerulosclerosis (FSGS).[6]
-
Animals: Male Sprague-Dawley rats (180-220 g) or BALB/c mice.
-
Induction: A single intravenous (tail vein) injection of Adriamycin (doxorubicin).
-
Rats: 5-7.5 mg/kg.
-
Mice: 10-11 mg/kg.
-
-
Disease Development: Proteinuria typically develops within 7-14 days and progresses over several weeks.
-
Treatment: 8,9-EET analogs or sEHIs can be administered daily via oral gavage or intraperitoneal injection, starting before or after ADR injection.
-
Key Parameters to Measure: 24-hour urinary protein excretion, serum creatinine and BUN, renal histology (glomerulosclerosis, tubular injury), and podocyte-specific protein expression (nephrin, podocin).
The UUO model is a well-established method for studying renal interstitial fibrosis and inflammation.[7][14]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures.
-
Close the incision in layers.
-
The contralateral (right) kidney serves as an internal control.
-
-
Disease Development: Significant fibrosis develops within 7-14 days post-ligation.
-
Treatment: Administer 8,9-EET analogs or sEHIs daily.
-
Key Parameters to Measure: Renal histology (tubulointerstitial fibrosis via Masson's trichrome or Sirius red staining), immunohistochemistry for fibrotic markers (α-SMA, fibronectin, collagen I), and gene/protein expression of pro-inflammatory and pro-fibrotic cytokines (TGF-β1, TNF-α, MCP-1).
This model is used to study hypertensive nephropathy.[9][12]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction: Continuous subcutaneous infusion of Ang II via osmotic minipumps.
-
Typical dose: 60 ng/min for rats.
-
-
Disease Development: Hypertension and renal injury develop over 2-4 weeks.
-
Treatment: Co-administer 8,9-EET analogs or sEHIs with Ang II.
-
Key Parameters to Measure: Systolic blood pressure (tail-cuff method), urinary albumin excretion, glomerular filtration rate (GFR), and renal vascular histology.
Assessment of Renal Function
Accurate assessment of renal function is critical for evaluating the efficacy of 8,9-EET.
GFR is the gold standard for assessing kidney function.[16][17][18]
-
FITC-Inulin Clearance: A widely used method in conscious mice.[16][19]
-
A single retro-orbital injection of FITC-inulin is administered.
-
Serial blood samples (20 µL) are collected from the saphenous vein at multiple time points (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes) post-injection.
-
Plasma fluorescence is measured, and GFR is calculated using a two-phase exponential decay model.
-
-
Transcutaneous GFR Measurement: A minimally invasive technique using FITC-sinistrin.[17][18]
-
A device with a light-emitting diode and a photodetector is attached to the shaved skin of the animal.
-
FITC-sinistrin is injected intravenously.
-
The device continuously records the fluorescence signal in the skin, allowing for the calculation of the marker's clearance rate.
-
-
Urine Collection: House mice or rats in metabolic cages for 24 hours to collect urine.
-
Analysis:
-
Albumin concentration is measured using a mouse or rat-specific ELISA kit.
-
Creatinine concentration is determined using a colorimetric assay.
-
The urinary albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine volume.
-
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key studies, demonstrating the therapeutic effects of enhancing EET signaling.
Table 1: Effects of sEH Inhibition on Renal Function and Injury in Adriamycin-Induced Nephropathy in Rats
| Parameter | Control | ADR | ADR + AUDA |
| 24h Urine Protein (mg) | 15.2 ± 3.1 | 245.6 ± 45.3 | 123.8 ± 28.7 |
| Serum Albumin (g/L) | 35.4 ± 2.1 | 21.3 ± 3.5 | 29.8 ± 2.9 |
| Glomerular Sclerosis Index | 0.1 ± 0.05 | 2.8 ± 0.4 | 1.5 ± 0.3 |
| Renal TNF-α (pg/mg protein) | 45.2 ± 8.7 | 189.5 ± 25.1 | 98.6 ± 15.4 |
| Data are presented as mean ± SD. *p < 0.05 vs. ADR group. Data adapted from a study on Adriamycin-induced nephropathy.[6] |
Table 2: Effects of sEH Inhibition in Angiotensin II-Hypertensive Rats
| Parameter | Normotensive | Ang II Hypertensive | Ang II + CDU |
| Systolic Blood Pressure (mmHg) | 121 ± 3 | 156 ± 1 | 139 ± 3 |
| Urinary Albumin Excretion (µ g/day ) | 50 ± 10 | 250 ± 30 | 120 ± 20 |
| Afferent Arteriole Diameter Response to Ang II (%) | 25 ± 5 | 51 ± 8 | 28 ± 7* |
| Data are presented as mean ± SEM. *p < 0.05 vs. Ang II Hypertensive group. Data adapted from a study on Angiotensin II-induced hypertension.[9] |
Table 3: Effects of 8,9-EET on FSGS Plasma-Induced Increase in Glomerular Albumin Permeability (Palb)
| Treatment | Change in Palb |
| Normal Plasma | -0.025 ± 0.08 |
| FSGS Plasma | 0.81 ± 0.06 |
| FSGS Plasma + 10 nM 8,9-EET | 0.31 ± 0.1 |
| FSGS Plasma + 100 nM 8,9-EET | -0.04 ± 0.09 |
| Data are presented as mean ± SEM. *p < 0.001 vs. FSGS Plasma group. Data adapted from an in vitro study on isolated rat glomeruli.[1] |
Conclusion
The study of 8,9-EET in rodent models of kidney disease has provided compelling evidence for its therapeutic potential. The detailed protocols and application notes presented here offer a framework for researchers to further investigate the mechanisms of action of 8,9-EET and to evaluate the efficacy of novel EET analogs and sEH inhibitors for the treatment of chronic kidney disease. The consistent findings of reduced inflammation, fibrosis, and proteinuria across multiple disease models highlight the promise of targeting the EET pathway for renal protection.
References
- 1. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Impact of soluble epoxide hydrolase inhibition on early kidney damage in hyperglycemic overweight mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibition Attenuates Proteinuria by Alleviating Renal Inflammation and Podocyte Injuries in Adriamycin-Induced Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. mdpi.com [mdpi.com]
- 11. Epoxyeicosatrienoic Acids and Fibrosis: Recent Insights for the Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dual soluble epoxide hydrolase inhibitor – farnesoid X receptor agonist interventional treatment attenuates renal inflammation and fibrosis [frontiersin.org]
- 15. Inhibition of the Soluble Epoxide Hydrolase Promotes Albuminuria in Mice with Progressive Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcutaneous Assessment of Renal Function in Conscious Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Inducing Experimental Conditions with 8,9-EET Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-Epoxyeicosatrienoic acid (8,9-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As a member of the epoxyeicosatrienoic acid (EET) family, 8,9-EET plays a crucial role in various physiological and pathophysiological processes, making it a molecule of significant interest in experimental research. These application notes provide detailed protocols for the preparation and in vivo administration of 8,9-EET to induce specific experimental conditions, enabling the investigation of its therapeutic potential.
8,9-EET has been shown to exert a range of biological effects, including vasodilation, anti-inflammatory, anti-apoptotic, and pro-angiogenic activities.[2][3][4] Its involvement in signaling pathways such as the p38 MAPK, PI3K/Akt, and Rho-kinase (ROCK) pathways underscores its potential as a modulator of cellular function.[2] These diverse actions make 8,9-EET a valuable tool for studying cardiovascular diseases, renal dysfunction, and inflammatory conditions in various animal models.
These notes offer standardized procedures for preparing 8,9-EET solutions and administering them via infusion, ensuring reproducibility and accuracy in experimental outcomes. The provided protocols are designed to be adaptable to specific research needs while maintaining the integrity of the experimental setup.
Data Presentation
Table 1: In Vitro Dose-Response of 8,9-EET
| Concentration | Experimental Model | Observed Effect | Reference |
| 1 nM - 1000 nM | Isolated Rat Glomeruli | Dose-dependent prevention of FSPF-induced increase in albumin permeability. Significant protection at 10 nM, complete protection at 100 nM. | [5] |
| 100 nM | Isolated Rat Glomeruli | Blocked increase in permeability induced by FSGS-plasma. | [5] |
| 300 nM (analogs) | Isolated Rat Glomeruli | Two double bond containing analogs did not cause a significant increase in albumin permeability. | [5] |
Table 2: In Vivo Administration of EET Analogs (for protocol adaptation)
| Compound | Animal Model | Route of Administration | Dosage | Duration | Observed Effect | Reference |
| EET-NOX-8-PEG | Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) | 2 mg/day | 10 days | Decreased blood pressure by 10-15 mmHg. | [6] |
| NUS-GLY | Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) | 2 mg/day | 8 days | Lowered blood pressure by 15 mmHg. | [6] |
| 14,15-EET analog (EET-A) | Spontaneously Hypertensive Rats (SHR) | Intravenous (i.v.) infusion | 5 mg/kg | 1 hour | Increased renal blood flow and cortical blood flow. | [7][8] |
| EET-A, EET-X | Angiotensin II-Hypertensive Rats | Intraperitoneal (i.p.) | 10 mg/kg/day | 14 days | Reduced mean arterial pressure. | [9] |
| EET-A, EET-X | Angiotensin II-Hypertensive Rats | In drinking water | 10 mg/kg/day | 14 days | Attenuated the development of hypertension. | [9] |
Experimental Protocols
Protocol 1: Preparation of 8,9-EET for In Vivo Infusion
Materials:
-
This compound (8,9-EET)
-
Anhydrous ethanol (B145695)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of 8,9-EET to equilibrate to room temperature.
-
Reconstitute the 8,9-EET in anhydrous ethanol to create a stock solution. For example, dissolve 1 mg of 8,9-EET in 100 µL of ethanol to obtain a 10 mg/mL stock solution.
-
Store the stock solution at -80°C under an inert gas like argon to prevent oxidation.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution on ice.
-
Dilute the stock solution in sterile saline or PBS to the desired final concentration for infusion.
-
Crucially, the final concentration of ethanol in the infusate should be minimized to avoid vehicle-induced effects. A final ethanol concentration of <1% is recommended.
-
To prepare the working solution, slowly add the ethanolic stock solution to the sterile saline or PBS while vortexing to ensure a homogenous suspension. Due to the lipophilic nature of 8,9-EET, this step is critical to prevent precipitation.
-
Prepare fresh working solutions for each experiment and do not store aqueous dilutions for extended periods.
-
Protocol 2: Intravenous (i.v.) Infusion of 8,9-EET in a Rodent Model (Adapted from EET Analog Protocols)
Purpose: To achieve a steady-state plasma concentration of 8,9-EET for studying its acute systemic effects.
Materials:
-
Prepared 8,9-EET infusion solution
-
Anesthetized rodent (e.g., rat or mouse)
-
Infusion pump
-
Catheterized vein (e.g., femoral or jugular vein)
-
Heating pad to maintain body temperature
-
Physiological monitoring equipment (e.g., for blood pressure, heart rate)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent and protocol approved by the Institutional Animal Care and Use Committee (IACUC).
-
Surgically expose and catheterize a suitable vein (e.g., femoral or jugular vein) for infusion.
-
If blood pressure is a key endpoint, catheterize an artery (e.g., carotid or femoral artery) for continuous monitoring.
-
Allow the animal to stabilize for a baseline recording period before starting the infusion.
-
-
Infusion:
-
Based on the desired dose (e.g., adapting from the 5 mg/kg for 1 hour used for a 14,15-EET analog), calculate the required infusion rate based on the animal's body weight and the concentration of the 8,9-EET solution.[7][8]
-
Draw the prepared 8,9-EET solution into a sterile syringe and place it in the infusion pump.
-
Connect the syringe to the venous catheter and prime the line to remove any air bubbles.
-
Begin the infusion at the calculated rate.
-
Continuously monitor physiological parameters such as blood pressure and heart rate throughout the infusion period.
-
-
Post-Infusion:
-
At the end of the infusion period, collect blood and/or tissue samples as required for downstream analysis (e.g., measurement of 8,9-EET levels, biomarker analysis).
-
Euthanize the animal according to approved IACUC protocols.
-
Protocol 3: Intraperitoneal (i.p.) Injection of 8,9-EET in a Rodent Model (Adapted from EET Analog Protocols)
Purpose: For sub-acute or chronic studies where continuous infusion is not feasible.
Materials:
-
Prepared 8,9-EET solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Dose Calculation:
-
Injection:
-
Restrain the animal appropriately.
-
Insert the needle into the lower quadrant of the abdomen at a 30-45 degree angle, being careful to avoid internal organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the 8,9-EET solution slowly. The injection volume should not exceed 10 mL/kg for mice.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Repeat injections according to the experimental design (e.g., once daily for several days).[6][9]
-
Mandatory Visualizations
Caption: Experimental workflow for 8,9-EET infusion studies.
References
- 1. This compound | C20H32O3 | CID 5283203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats [frontiersin.org]
- 9. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Developing Stable Analogs of 8,9-Epoxyeicosatrienoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of stable analogs of 8,9-Epoxyeicosatrienoic acid (8,9-EET). A metabolite of arachidonic acid, 8,9-EET exhibits a range of beneficial biological effects, including anti-inflammatory, vasodilatory, and pro-angiogenic properties.[1][2][3] However, its therapeutic potential is significantly limited by its metabolic instability, primarily its rapid hydrolysis to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) by soluble epoxide hydrolase (sEH).[3][4] The development of stable 8,9-EET analogs is a critical strategy to overcome this limitation and harness its therapeutic benefits for conditions such as cardiovascular disease, kidney disease, and cancer.[4][5]
Rationale for 8,9-EET Analog Development
The primary motivation for designing 8,9-EET analogs is to enhance metabolic stability while retaining or improving biological activity. Native 8,9-EET's short half-life in vivo curtails its therapeutic efficacy.[4] Strategies to stabilize the molecule often involve modifications at the epoxide moiety and the carboxylic acid terminus, which are susceptible to enzymatic degradation.[6][7] By creating analogs that resist sEH-mediated hydrolysis and other metabolic pathways, it is possible to prolong their biological effects and improve their potential as therapeutic agents.[4][6]
Data Presentation: Biological Activity of 8,9-EET and its Analogs
The following tables summarize the biological activities of 8,9-EET and various synthetic analogs from published studies. This data allows for a comparative analysis of their efficacy in different biological assays.
Table 1: Effect of 8,9-EET and Analogs on Glomerular Albumin Permeability (Palb)
| Compound | Concentration | Effect on FSPF-Induced Increase in Palb | Reference |
| 8,9-EET | 10 nM | Significant attenuation | [4] |
| 8,9-EET | 100 nM | Complete attenuation | [4] |
| 5,6-EET | 100 nM | No effect | [4] |
| 11,12-EET | 100 nM | No effect | [4] |
| 14,15-EET | 100 nM | No effect | [4] |
| 8,9-DiHETrE | 100 nM | No significant blocking effect | [4] |
| Analogs with two double bonds (EEDs) | 300 nM | Significantly blocked the increase in Palb | [4] |
| Analogs with one double bond (EEEs) | 300 nM | Antagonized the protective effect of 8,9-EET | [4] |
FSPF: Focal Segmental Glomerulosclerosis Plasma Factor
Table 2: Anti-Apoptotic Effects of an 8,9-EET Analog in Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Treatment | Cell Viability (MTT Assay) | Caspase-3 Activity | Caspase-9 Activity | TUNEL-positive cells | Reference |
| Control | Baseline | Baseline | Baseline | Baseline | [5] |
| Serum Deprivation (SD) | Decreased | Increased | Increased | Increased | [5] |
| 8,9-EET analog(214) + SD | Increased vs. SD | Decreased vs. SD | Decreased vs. SD | Decreased vs. SD | [5] |
| 8,9-EET + SD | No effect | - | - | - | [5] |
| 8,9-EET analog(214) + SD + Y-27632 (ROCK inhibitor) | Reversed protective effect | Reversed protective effect | Reversed protective effect | Reversed protective effect | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the stability and biological activity of 8,9-EET analogs.
Protocol 1: In Vitro Glomerular Albumin Permeability (Palb) Assay
This assay is used to assess the protective effect of 8,9-EET analogs on the glomerular filtration barrier.[4]
Materials:
-
Isolated rat glomeruli
-
Bovine serum albumin (BSA)
-
Focal Segmental Glomerulosclerosis (FSGS) patient plasma or a similar permeability factor
-
8,9-EET and its analogs
-
Phosphate-buffered saline (PBS)
-
Microscopy equipment
Procedure:
-
Isolate glomeruli from rat kidneys using standard sieving techniques.
-
Pre-incubate isolated glomeruli with the 8,9-EET analog at various concentrations (e.g., 10 nM, 100 nM, 300 nM) for 15 minutes at 37°C.
-
Introduce the permeability factor (e.g., FSGS plasma) to the glomeruli and incubate for a further 10 minutes.
-
Add a solution of BSA and incubate for 10 minutes.
-
Wash the glomeruli with PBS to remove unbound BSA.
-
Measure the albumin permeability by quantifying the amount of BSA bound to the glomeruli, typically through fluorescence microscopy after staining for albumin.
-
Calculate Palb and compare the results between control groups (vehicle), permeability factor alone, and analog-treated groups.
Protocol 2: Assessment of Apoptosis in Cultured Cells
This protocol describes the use of MTT, caspase activity, and TUNEL assays to evaluate the anti-apoptotic effects of 8,9-EET analogs on a cell line such as pulmonary artery smooth muscle cells (PASMCs).[5]
A. Cell Culture and Treatment:
-
Culture PASMCs in appropriate media until they reach 70-80% confluency.
-
Induce apoptosis by serum deprivation for 24-48 hours.
-
Treat cells with the 8,9-EET analog at various concentrations (e.g., 10 nM to 1 µM) during the serum deprivation period. Include a vehicle control and a positive control for apoptosis (serum deprivation alone).
B. MTT Assay for Cell Viability:
-
At the end of the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell viability.[5]
C. Caspase-3 and Caspase-9 Activity Assays:
-
Lyse the treated cells and collect the protein extracts.
-
Use commercially available colorimetric or fluorometric assay kits to measure the activity of caspase-3 and caspase-9 according to the manufacturer's instructions. A decrease in caspase activity in the presence of the analog indicates an anti-apoptotic effect.[5]
D. TUNEL Staining for DNA Fragmentation:
-
Fix the treated cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercial kit to label the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the stained cells using fluorescence microscopy. A reduction in the number of TUNEL-positive cells indicates inhibition of apoptosis.[5]
Protocol 3: In Vivo Assessment of Antihypertensive Effects
This protocol outlines the procedure for evaluating the blood pressure-lowering effects of 8,9-EET analogs in a hypertensive rat model, such as the Spontaneously Hypertensive Rat (SHR).[6]
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
8,9-EET analog formulated for in vivo administration
-
Telemetry system for continuous blood pressure monitoring or tail-cuff method
-
Vehicle control solution
Procedure:
-
Implant telemetry transmitters in the rats for continuous and stress-free measurement of blood pressure and heart rate. Allow for a recovery period.
-
Establish a baseline blood pressure reading for each animal over several days.
-
Administer the 8,9-EET analog daily via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose (e.g., 3 mg/day) for a specified duration (e.g., 5-12 days).[6]
-
Administer the vehicle solution to a control group of SHRs.
-
Continuously monitor blood pressure and heart rate throughout the treatment period.
-
Analyze the data to determine the effect of the analog on blood pressure compared to the vehicle control group.
Signaling Pathways and Visualizations
8,9-EET and its analogs exert their biological effects through various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: PI3K/Akt signaling pathway in cardiomyocyte protection.
Caption: ROCK pathway in PASMC apoptosis protection.
Caption: COX-2 mediated angiogenesis by 8,9-EET.
Caption: Workflow for developing 8,9-EET analogs.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Using 8,9-EET in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8,9-Epoxyeicosatrienoic acid (8,9-EET) in various angiogenesis assays. Detailed protocols for key in vitro and ex vivo models are presented, along with a summary of expected quantitative outcomes and the underlying signaling pathways.
Introduction to 8,9-EET and Angiogenesis
This compound (8,9-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It has been identified as a potent stimulator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. This process is crucial in development, wound healing, and also in pathological conditions such as tumor growth and metastasis. Understanding the pro-angiogenic effects of 8,9-EET is vital for developing novel therapeutic strategies targeting angiogenesis.
The pro-angiogenic activity of 8,9-EET is significantly enhanced through its metabolism by cyclooxygenase-2 (COX-2) into 8,9,11-hydroxy-epoxyeicosatrienoic acid (8,9,11-EHET). This metabolite, in turn, upregulates the expression of vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), key mediators of angiogenic signaling. The stability and activity of 8,9-EET can be further increased by inhibiting its degradation by soluble epoxide hydrolase (sEH).
Key Signaling Pathways
The angiogenic effects of 8,9-EET are mediated through complex signaling cascades. Two prominent pathways involved are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K) pathways. Activation of these pathways leads to endothelial cell proliferation, migration, and differentiation, all critical steps in the formation of new blood vessels.
Data Presentation: Quantitative Effects of 8,9-EET in Angiogenesis Assays
The following tables summarize the expected quantitative results from various angiogenesis assays when using 8,9-EET. These values are indicative and may vary depending on the specific cell type, experimental conditions, and quantification methods.
Table 1: Endothelial Cell Tube Formation Assay
| Treatment | Concentration | Total Tube Length (relative units) | Number of Branch Points (relative units) |
| Vehicle Control | - | 1.0 | 1.0 |
| 8,9-EET | 0.1 µM | ~1.5 - 2.0 | ~1.4 - 1.8 |
| 8,9-EET + sEH Inhibitor | 0.1 µM + 1 µM | ~2.5 - 3.5 | ~2.2 - 3.0 |
| VEGF (Positive Control) | 10 ng/mL | ~3.0 - 4.0 | ~2.5 - 3.5 |
Table 2: Aortic Ring Assay
| Treatment | Concentration | Microvessel Outgrowth Area (relative units) | Number of Sprouts per Ring |
| Vehicle Control | - | 1.0 | ~10 - 20 |
| 8,9-EET | 1 µM | ~1.8 - 2.5 | ~30 - 50 |
| 8,9-EET + sEH Inhibitor | 1 µM + 1 µM | ~3.0 - 4.0 | ~60 - 80 |
| VEGF (Positive Control) | 50 ng/mL | ~4.0 - 5.0 | ~80 - 100 |
Table 3: Chick Chorioallantoic Membrane (CAM) Assay
| Treatment | Amount per disk | Vessel Density (%) | Number of Branch Points |
| Vehicle Control | - | ~15 - 20 | ~20 - 30 |
| 8,9-EET | 10 nmol | ~25 - 35 | ~40 - 60 |
| 8,9-EET + sEH Inhibitor | 10 nmol + 10 nmol | ~40 - 50 | ~70 - 90 |
| bFGF (Positive Control) | 1 µg | ~50 - 60 | ~90 - 120 |
Experimental Protocols
Detailed methodologies for the three key angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plates
-
8,9-EET (and sEH inhibitor, if applicable)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
Calcein AM (for fluorescent labeling)
-
Inverted microscope with a digital camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in a serum-starved medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment and Seeding: Prepare working solutions of 8,9-EET (e.g., final concentration of 0.1 µM) and any inhibitors in the serum-starved medium. Add the treatment or vehicle control to the cell suspension.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor for tube formation periodically.
-
Visualization: For fluorescent imaging, incubate the cells with Calcein AM (2 µg/mL) for 30 minutes prior to the end of the incubation period.[1]
-
Imaging: Capture images of the tube networks using an inverted microscope.
-
Quantification: Analyze the images using software such as ImageJ with an angiogenesis plugin to measure parameters like total tube length and the number of branch points.[2]
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis where new microvessels sprout from a cross-section of an aorta.
Materials:
-
Sprague-Dawley rats (6-8 weeks old)
-
Sterile dissection tools
-
DMEM medium
-
Matrigel®
-
24-well culture plates
-
8,9-EET
-
Vehicle control
-
Inverted microscope with a digital camera
Protocol:
-
Aorta Dissection: Humanely euthanize a rat and dissect the thoracic aorta under sterile conditions. Place the aorta in a petri dish containing cold, sterile PBS.
-
Ring Preparation: Carefully remove the fibro-adipose tissue from the aorta. Cut the aorta into 1-1.5 mm thick rings.
-
Embedding: Add 200 µL of cold Matrigel to each well of a pre-chilled 24-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover with another 200 µL of Matrigel. Incubate for another 30 minutes at 37°C.
-
Treatment: Prepare culture medium (e.g., DMEM with 10% FBS) containing 8,9-EET (e.g., 1 µM) or vehicle control. Add 500 µL of the medium to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Imaging: Monitor the outgrowth of microvessels daily and capture images at desired time points.
-
Quantification: Quantify the angiogenic response by measuring the area of microvessel outgrowth from the aortic ring using image analysis software.[3] The number of primary sprouts can also be counted.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an excellent system to observe the effects of test compounds on blood vessel formation.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile dissecting tools
-
Thermanox® coverslips or sterile filter paper disks
-
8,9-EET
-
Vehicle control
-
Stereomicroscope with a digital camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM. This is typically done by cracking the shell and removing a small portion without damaging the underlying membrane.
-
Treatment Application: On day 10 of incubation, prepare the test substance. Dissolve 8,9-EET in a suitable solvent and apply a specific amount (e.g., 10 nmol) onto a sterile carrier disk (e.g., Thermanox® coverslip). Allow the solvent to evaporate.
-
Place the disk, substance-side down, onto the CAM.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for another 2-3 days.
-
Imaging: On day 12 or 13, open the window and observe the vasculature around the disk using a stereomicroscope. Capture high-resolution images.
-
Quantification: Analyze the images to quantify the angiogenic response. This can be done by measuring the vessel density (percentage of area covered by vessels) and counting the number of blood vessel branch points within a defined area around the disk.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Vasodilation in Response to 8,9-EET
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8,9-Epoxyeicosatrienoic acid (8,9-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It is recognized as an endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in regulating vascular tone.[3][4] 8,9-EET induces vasodilation, primarily by activating large-conductance calcium-activated potassium channels (BKCa) on vascular smooth muscle cells.[5] This action leads to membrane hyperpolarization, closure of voltage-gated Ca2+ channels, a decrease in intracellular calcium, and subsequent smooth muscle relaxation.[4] The vasodilatory effects of 8,9-EET are potent, with detectable activity at picomolar to nanomolar concentrations, making it a significant target for cardiovascular research and drug development.[1][6]
Principle of Action: 8,9-EET Signaling Pathway
8,9-EET produced by the endothelium acts on adjacent vascular smooth muscle cells (VSMCs). The primary mechanism involves the direct activation of BKCa channels.[5] This activation leads to an efflux of potassium (K+) ions from the VSMC, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of L-type voltage-dependent calcium channels (VDCCs), thereby reducing the influx of extracellular Ca2+. The resulting decrease in intracellular Ca2+ concentration leads to the deactivation of calmodulin and myosin light-chain kinase, culminating in VSMC relaxation and vasodilation.
Caption: 8,9-EET signaling cascade in vascular smooth muscle.
Experimental Methodologies
The two gold-standard ex vivo techniques for assessing the vasoactive properties of compounds like 8,9-EET on isolated small resistance arteries are pressure myography and wire myography.
-
Pressure Myography: This technique maintains a physiological transmural pressure, allowing for the study of myogenic tone and diameter changes in response to pharmacological agents. It is considered to be in near-physiological conditions.[7][8]
-
Wire Myography: This is an isometric method where a vessel ring is mounted between two wires to measure force (tension) changes. It is a robust and high-throughput method for constructing concentration-response curves.[9][10]
Experimental Workflow Overview
The general workflow for assessing 8,9-EET-induced vasodilation involves isolating a resistance artery, mounting it on a myograph, equilibrating the tissue, inducing a stable pre-constriction, and then applying cumulative concentrations of 8,9-EET to measure the relaxation response.
Caption: General experimental workflow for myography.
Protocol 1: Vasodilation Assessment Using Pressure Myography
This protocol details the measurement of changes in arterial diameter in response to 8,9-EET under pressurized conditions.
1. Materials and Reagents:
-
Pressure Arteriograph System (e.g., DMT, Living Systems Instrumentation)
-
Dissection microscope
-
Physiological Saline Solution (PSS), e.g., Krebs-HEPES buffer
-
High Potassium Depolarizing Solution (KPSS)
-
Vasoconstrictor (e.g., Phenylephrine, Endothelin-1)
-
8,9-EET stock solution (in ethanol (B145695) or DMSO)
-
Calcium-free PSS with EGTA
-
Gas mixture: 95% O2 / 5% CO2
2. Procedure:
-
Vessel Dissection: Isolate a 3rd or 4th order mesenteric artery from a euthanized animal (e.g., rat, mouse) in cold PSS. Carefully remove surrounding adipose and connective tissue.
-
Mounting: Transfer the isolated artery segment (~2 mm) to the myograph chamber. Mount the vessel onto two glass microcannulas and secure with sutures.
-
Equilibration: Pressurize the vessel to an appropriate in vivo pressure (e.g., 60-80 mmHg) and superfuse with PSS at 37°C, gassed with 95% O2/5% CO2.[7][11] Allow the vessel to equilibrate for 45-60 minutes until a stable myogenic tone develops.[8]
-
Viability Check:
-
Assess smooth muscle health by exposing the vessel to KPSS to induce maximal constriction.[7]
-
Wash out KPSS with PSS until baseline is restored.
-
Assess endothelium integrity by pre-constricting with phenylephrine (e.g., 1-10 µM) and then applying an endothelium-dependent vasodilator like acetylcholine (B1216132) (ACh, e.g., 10 µM). A robust dilation indicates a healthy endothelium.[8]
-
-
Pre-constriction: After washing out ACh and allowing the vessel to return to baseline, induce a stable submaximal constriction (typically 50-70% of maximal constriction) using an appropriate vasoconstrictor (e.g., phenylephrine).[8]
-
Concentration-Response Curve:
-
Once a stable plateau of constriction is achieved, add cumulative concentrations of 8,9-EET to the bath. Start with a low concentration (e.g., 1 pM) and increase in half-log increments up to a maximal concentration (e.g., 1 µM).
-
Allow the vessel diameter to stabilize at each concentration before adding the next.
-
-
Maximal Diameter: At the end of the experiment, determine the maximal passive lumen diameter by superfusing the vessel with calcium-free PSS containing an EGTA (e.g., 2 mM) to chelate calcium and induce maximal relaxation.[7]
-
Data Analysis: Express the vasodilation at each 8,9-EET concentration as a percentage of the pre-constriction. Plot the percentage relaxation against the log concentration of 8,9-EET to generate a concentration-response curve and calculate the EC50 value.
-
% Dilation = [(D_agonist - D_constricted) / (D_passive - D_constricted)] * 100
-
Where D_agonist is the diameter after EET addition, D_constricted is the pre-constricted diameter, and D_passive is the maximal passive diameter.
-
-
Protocol 2: Vasodilation Assessment Using Wire Myography
This protocol details the measurement of changes in isometric force in response to 8,9-EET.
1. Materials and Reagents:
-
Wire Myograph System (e.g., DMT, Radnoti)
-
Dissection microscope
-
Physiological Saline Solution (PSS), e.g., Krebs solution
-
High Potassium Depolarizing Solution (KPSS)
-
Vasoconstrictor (e.g., Phenylephrine, U46619)
-
8,9-EET stock solution
-
Gas mixture: 95% O2 / 5% CO2
2. Procedure:
-
Vessel Dissection: Isolate a resistance artery ring (~2 mm in length) as described in the pressure myography protocol.
-
Mounting: Mount the vessel ring on two parallel stainless steel wires in the myograph chamber jaws.[12] One wire is attached to a force transducer and the other to a micrometer.[10]
-
Normalization: Stretch the vessel in a stepwise manner to determine its optimal resting tension. This procedure normalizes the vessel to a set internal circumference, ensuring reproducible results.[12]
-
Equilibration: Allow the mounted vessel to equilibrate in gassed PSS at 37°C for at least 40-60 minutes at its determined optimal resting tension.[9]
-
Viability Check:
-
Pre-constriction: After washing out ACh, induce a stable submaximal constriction to approximately 80% of the maximal response to the chosen agonist (e.g., phenylephrine).[9]
-
Concentration-Response Curve:
-
Once the constriction is stable, add cumulative concentrations of 8,9-EET to the bath, allowing the tension to plateau between additions.
-
-
Data Analysis: Express the relaxation at each 8,9-EET concentration as a percentage of the pre-constriction induced by the agonist. Plot the percentage relaxation against the log concentration of 8,9-EET to calculate the EC50.
-
% Relaxation = [(T_constricted - T_agonist) / (T_constricted - T_baseline)] * 100
-
Where T_constricted is the tension during pre-constriction, T_agonist is the tension after EET addition, and T_baseline is the initial resting tension.
-
-
Data Presentation
Quantitative data from vasodilation experiments are typically summarized to determine the potency (EC50) and efficacy (Emax) of the vasodilator.
| Parameter | Description | Typical Value for 8,9-EET | Vessel Type | Species | Reference |
| EC50 | The molar concentration that produces 50% of the maximum possible response. | 24 ± 12 pM | Coronary Arteriole | Porcine | [6] |
| EC50 | The molar concentration that produces 50% of the maximum possible response. | 15 ± 10 pM | Epicardial Arteriole | Canine | [6] |
| EC50 | Log molar concentration that produces 50% of the maximum response. | -10.1 to -12.7 log[M] | Coronary Arteriole | Canine | [3] |
| Emax | The maximum percentage of vasodilation/relaxation achieved. | ~100% | Coronary Arteriole | Porcine | [6] |
| Blood Flow Increase | Percent increase in blood flow following application. | 127 ± 6% (at 36 µg/ml) | Intestinal Arteriole | Rat | [13] |
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial control of vasodilation: integration of myoendothelial microdomain signalling and modulation by epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Video: Assessing Murine Resistance Artery Function Using Pressure Myography [jove.com]
- 8. Assessing Murine Resistance Artery Function Using Pressure Myography [jove.com]
- 9. reprocell.com [reprocell.com]
- 10. Wire Myography [umassmed.edu]
- 11. Pressure Myography [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
Application Notes: Assessing the Anti-inflammatory Effects of 8,9-EET In Vitro
Product: 8,9-Epoxyeicosatrienoic Acid (8,9-EET)
Application: In Vitro Anti-inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Among the four regioisomers, 8,9-EET has demonstrated significant anti-inflammatory properties in various in vitro models.[2][3] These effects are primarily attributed to its ability to modulate key inflammatory signaling pathways, making it a compound of interest for therapeutic development against inflammatory diseases.[1][4] EETs are endogenously converted to their less active diols, dihydroxyeicosatrienoic acids (DHETs), by the soluble epoxide hydrolase (sEH) enzyme.[2] These application notes provide detailed protocols for assessing the anti-inflammatory efficacy of 8,9-EET in cell culture systems.
Mechanism of Action: Inhibition of NF-κB Signaling
A primary mechanism by which 8,9-EET exerts its anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[4] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[2] Upon stimulation by inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][6] This frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus and initiate the transcription of target inflammatory genes.[7] 8,9-EET has been shown to inhibit this cascade, preventing IKK activation and the subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and activity.[3][6]
References
- 1. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Antibody Production of B Lymphocytes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Experimental Use of 8,9-EET in Ischemia-Reperfusion Injury Models
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 8,9-EET has demonstrated significant potential in mitigating tissue damage in various models of ischemia-reperfusion injury (IRI).[3][4] IRI is a complex phenomenon where the restoration of blood flow to an ischemic tissue paradoxically exacerbates cellular dysfunction and injury.[5][6] EETs, including 8,9-EET, exert protective effects through various mechanisms, including anti-inflammatory actions, anti-apoptotic signaling, and vasodilation.[1][3] These properties make 8,9-EET a compelling molecule for investigation in the context of cardiac, renal, and cerebral IRI.
Mechanism of Action
8,9-EET is a signaling molecule that functions as an autocrine and paracrine mediator.[4][7] Its protective effects in IRI are attributed to the activation of several downstream signaling pathways. Upon administration or endogenous release, 8,9-EET can activate pro-survival pathways that protect cells from apoptotic death induced by ischemic stress.[3][8] Key mechanisms include the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][3] Additionally, 8,9-EET has been shown to modulate ion channels, such as ATP-sensitive potassium (KATP) channels and calcium-activated potassium (BKCa) channels, which play a role in maintaining cellular homeostasis and reducing calcium overload—a critical factor in reperfusion injury.[9][10] The molecule also exhibits potent anti-inflammatory properties, which are crucial in attenuating the sterile inflammatory response that characterizes reperfusion.[1]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of 8,9-EET and other EETs in various IRI models.
Table 1: Effects of EETs on Myocardial Infarct Size
| Compound | Animal Model | Administration Timing | Key Finding | Reference |
| 11,12-EET | Canine | 15 min before occlusion | Infarct Size/Area at Risk reduced from 22.1% to 6.4% | [11] |
| 14,15-EET | Canine | 15 min before occlusion | Infarct Size/Area at Risk reduced from 22.1% to 8.4% | [11] |
| 11,12-EET | Canine | 5 min before reperfusion | Infarct Size/Area at Risk reduced from 22.1% to 8.8% | [11] |
| 14,15-EET | Canine | 5 min before reperfusion | Infarct Size/Area at Risk reduced from 22.1% to 9.7% | [11] |
Table 2: Dose-Dependent Protective Effects of 8,9-EET in a Glomerular Injury Model
| 8,9-EET Concentration | Model | Parameter Measured | Outcome | Reference |
| 1 nM | Isolated Glomeruli (FSGS Plasma) | Albumin Permeability (Palb) | No significant attenuation of FSPF-induced increase in Palb | [4] |
| 10 nM | Isolated Glomeruli (FSGS Plasma) | Albumin Permeability (Palb) | Significant attenuation of FSPF-induced increase in Palb | [4] |
| 100 nM | Isolated Glomeruli (FSGS Plasma) | Albumin Permeability (Palb) | Complete attenuation of FSPF-induced increase in Palb | [4] |
| 1000 nM | Isolated Glomeruli (FSGS Plasma) | Albumin Permeability (Palb) | Complete attenuation of FSPF-induced increase in Palb | [4] |
Signaling Pathways and Experimental Workflow
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5];
Ischemia_Reperfusion -> EET_8_9 [style=invis]; // Logical flow, not direct activation EET_8_9 -> {PI3K_Akt, MAPK, K_Channels, ROCK} [dir=none, style=invis]; // Use invisible edges for grouping
edge [color="#202124", arrowhead=normal, penwidth=1.5]; EET_8_9 -> PI3K_Akt; EET_8_9 -> MAPK; EET_8_9 -> K_Channels; EET_8_9 -> ROCK;
PI3K_Akt -> Anti_Apoptosis; MAPK -> Anti_Apoptosis; ROCK -> Anti_Apoptosis;
K_Channels -> Vasodilation;
{Anti_Apoptosis, Anti_Inflammation, Vasodilation} -> Cell_Survival [lhead=cluster_outcomes, style=invis];
// Invisible edges for alignment PI3K_Akt -> MAPK [style=invis]; MAPK -> K_Channels [style=invis]; K_Channels -> ROCK [style=invis];
// Connect pathways to outcomes EET_8_9 -> Anti_Inflammation [label="Inhibits\nInflammatory\nResponse", fontcolor="#202124"]; Anti_Apoptosis -> Cell_Survival; Anti_Inflammation -> Cell_Survival; Vasodilation -> Cell_Survival; }
Caption: Protective signaling pathways activated by 8,9-EET in IRI.
// Nodes Animal_Prep [label="1. Animal Model Preparation\n(e.g., Rat, Mouse)\n- Acclimatization\n- Anesthesia", fillcolor="#FFFFFF", fontcolor="#202124"]; Grouping [label="2. Experimental Grouping\n- Sham Control\n- IRI + Vehicle\n- IRI + 8,9-EET", fillcolor="#FFFFFF", fontcolor="#202124"]; Drug_Admin [label="3. 8,9-EET Administration\n(e.g., IV, IP)\n- Pre-ischemia\n- At reperfusion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surgery [label="4. Surgical Procedure\n- Expose Target Organ\n(Heart, Kidney, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ischemia [label="5. Induction of Ischemia\n(e.g., Vascular Occlusion)\n- Duration: 30-60 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="6. Reperfusion\n- Remove Occlusion\n- Duration: 2-24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="7. In-life Monitoring\n- Hemodynamics\n- ECG", fillcolor="#FFFFFF", fontcolor="#202124"]; Sample_Collection [label="8. Sample Collection\n- Blood (Biomarkers)\n- Tissue Harvest", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="9. Endpoint Analysis\n- Infarct Size (TTC Staining)\n- Histology\n- Western Blot (Signaling)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges edge [color="#202124", arrowhead=normal, penwidth=1.5]; Animal_Prep -> Grouping; Grouping -> Drug_Admin; Drug_Admin -> Surgery; Surgery -> Ischemia; Ischemia -> Reperfusion; Reperfusion -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Analysis; }
Caption: General experimental workflow for in vivo IRI studies.
Experimental Protocols
The following section details a generalized protocol for investigating the effects of 8,9-EET in a rat model of myocardial ischemia-reperfusion injury. This protocol should be adapted based on specific research questions and institutional guidelines.
1. Preparation of 8,9-EET Solution
-
Objective: To prepare 8,9-EET for in vivo administration. Due to its lipophilic nature, a suitable vehicle is required.[12]
-
Materials:
-
8,9-EET
-
Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of 8,9-EET in ethanol or DMSO.
-
For administration, dilute the stock solution in sterile saline to the desired final concentration.
-
The final concentration of the organic solvent (ethanol/DMSO) should be minimized (e.g., <1-10%) to avoid vehicle-induced effects.[13]
-
Prepare a vehicle-only solution (e.g., 1% DMSO in saline) to serve as the control.
-
2. Animal Model: Myocardial Ischemia-Reperfusion
-
Objective: To induce a reproducible myocardial infarction in a rat model.[14]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Ventilator
-
ECG monitoring system
-
Surgical instruments
-
6-0 silk suture
-
-
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the animal and provide mechanical ventilation. Monitor ECG throughout the procedure.
-
Surgical Exposure: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the left atrium to visualize the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture underneath the LAD.
-
Ischemia: Occlude the LAD by tightening the suture. Successful occlusion is confirmed by the visible paling of the myocardium and ST-segment elevation on the ECG. Maintain ischemia for a defined period (e.g., 30-45 minutes).[14]
-
8,9-EET Administration: Administer the prepared 8,9-EET solution or vehicle via a suitable route (e.g., tail vein injection) at a predetermined time (e.g., 15 minutes before ischemia or 5 minutes before reperfusion).[11][14]
-
Reperfusion: Release the suture to allow blood flow to resume. Successful reperfusion is indicated by hyperemia. Allow reperfusion for a set duration (e.g., 2-24 hours).[14]
-
Post-operative Care: Close the chest incision in layers. Provide post-operative analgesia and monitor the animal during recovery.
-
3. Endpoint Analysis: Infarct Size Measurement
-
Objective: To quantify the extent of myocardial infarction.
-
Materials:
-
1% Triphenyltetrazolium chloride (TTC) solution
-
Evans Blue dye
-
-
Procedure:
-
At the end of the reperfusion period, re-anesthetize the animal and re-occlude the LAD at the same location.
-
Perfuse the heart with Evans Blue dye via the aorta to delineate the Area At Risk (AAR), which will remain unstained.
-
Excise the heart, remove the atria, and slice the ventricles into 2-mm thick sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains white/pale.
-
Image the heart slices and use digital planimetry software to calculate the AAR (non-blue area) and the Infarct Area (white area).
-
Express the infarct size as a percentage of the AAR.[14]
-
8,9-EET is a promising therapeutic agent for mitigating ischemia-reperfusion injury across various organ systems. Its protective effects are mediated through the activation of powerful pro-survival and anti-inflammatory signaling pathways. The protocols and data presented provide a foundational framework for researchers to design and execute preclinical studies aimed at further elucidating the therapeutic potential of 8,9-EET and developing novel strategies to combat the devastating effects of IRI.
References
- 1. Role of epoxyeicosatrienoic acids in protecting the myocardium following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 4. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combating Ischemia-Reperfusion Injury with Micronutrients and Natural Compounds during Solid Organ Transplantation: Data of Clinical Trials and Lessons of Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epoxyeicosatrienoic acids in cardioprotection: ischemic versus reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of 8,9-EET Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 8,9-EET has been shown to play crucial roles in various physiological and pathological processes, including inflammation, apoptosis, and angiogenesis. The biological activities of 8,9-EET are tightly regulated by its metabolism, primarily through hydrolysis by soluble epoxide hydrolase (sEH) into the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). Understanding the signaling pathways activated by 8,9-EET is critical for elucidating its cellular functions and for the development of novel therapeutics targeting this pathway.
8,9-EET has been demonstrated to exert its effects through the modulation of several key intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB) pathways. Western blotting is a powerful and widely used technique to investigate these signaling events by detecting changes in the expression and phosphorylation status of key proteins within these cascades.
These application notes provide a detailed protocol for the analysis of 8,9-EET signaling in cultured cells using Western blotting. The protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection of key signaling proteins, including sEH, phosphorylated and total Akt, ERK, and NF-κB p65.
Signaling Pathway Overview
8,9-EET is generated from arachidonic acid by CYP epoxygenases. It can then be rapidly converted to 8,9-DHET by soluble epoxide hydrolase (sEH). 8,9-EET can activate downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, which are often associated with cell survival and proliferation. Additionally, 8,9-EET has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.
Experimental Protocols
Materials and Reagents
Buffers and Solutions
-
Radioimmunoprecipitation Assay (RIPA) Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
-
2x Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol (add fresh).
-
Tris-Glycine-SDS Running Buffer (10x): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (1x): 25 mM Tris, 192 mM glycine, 20% methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. (Note: Use BSA for phosphoprotein detection).
-
Stripping Buffer (Mild): 25 mM glycine-HCl (pH 2.0), 1% SDS.
Antibodies
A comprehensive list of recommended primary and secondary antibodies is provided in the data presentation section.
Other Reagents
-
8,9-EET
-
BCA Protein Assay Kit
-
Precast or hand-cast SDS-polyacrylamide gels
-
PVDF membranes (0.45 µm)
-
Methanol
-
Enhanced Chemiluminescence (ECL) detection reagents
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Seed and culture cells to the desired confluency (typically 70-80%).
-
If necessary, serum-starve the cells for 4-16 hours prior to treatment to reduce basal signaling.
-
Treat cells with 8,9-EET at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
2. Cell Lysis
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with RIPA buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE
-
To the normalized protein lysates, add 2x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly to collect the condensate.
5. SDS-PAGE
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions (e.g., 100V for 1 hour at 4°C for wet transfer).
7. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (see table below) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Stripping and Re-probing (Optional)
-
To probe for another protein (e.g., total protein as a loading control), the membrane can be stripped.
-
Wash the membrane in TBST.
-
Incubate the membrane in mild stripping buffer for 10-20 minutes at room temperature with agitation.
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Re-block the membrane and proceed with the immunoblotting protocol from step 7.
Data Presentation
Quantitative Data Summary
The following tables provide a summary of recommended antibodies and their working dilutions for Western blot analysis of key proteins in the 8,9-EET signaling pathway.
Table 1: Primary Antibodies
| Target Protein | Host Species | Clonality | Representative Catalog Number | Recommended Dilution |
| Soluble Epoxide Hydrolase (sEH) | Rabbit | Polyclonal | Abcam: ab96774 | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Polyclonal | Cell Signaling Technology: #9271 | 1:1000 |
| Total Akt | Rabbit | Polyclonal | Cell Signaling Technology: #9272 | 1:1000 |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | Polyclonal | Cell Signaling Technology: #9101 | 1:2000 |
| Total ERK1/2 | Rabbit | Polyclonal | Cell Signaling Technology: #9102 | 1:1000 |
| Phospho-NF-κB p65 (Ser536) | Rabbit | Polyclonal | Cell Signaling Technology: #3031 | 1:1000 |
| Total NF-κB p65 | Rabbit | Polyclonal | Cell Signaling Technology: #3034 | 1:1000 |
| β-Actin (Loading Control) | Mouse | Monoclonal | Cell Signaling Technology: #3700 | 1:1000 |
| GAPDH (Loading Control) | Rabbit | Monoclonal | Cell Signaling Technology: #2118 | 1:1000 |
Table 2: Secondary Antibodies
| Target Species | Host Species | Conjugate | Representative Catalog Number | Recommended Dilution |
| Rabbit IgG | Goat | HRP | Cell Signaling Technology: #7074 | 1:2000 - 1:5000 |
| Mouse IgG | Horse | HRP | Cell Signaling Technology: #7076 | 1:2000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically for each experimental system. The provided dilutions are a starting point based on manufacturer recommendations and published literature.
Application Notes and Protocols for Measuring 8,9-EET-Induced Changes in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Among the four regioisomers, 8,9-EET is a key lipid mediator involved in a wide array of biological processes, including vasodilation, anti-inflammation, angiogenesis, and protection against apoptosis.[1][4] Its ability to modulate cellular function is often attributed to its influence on intracellular signaling cascades and the subsequent regulation of gene expression.[2][5][6] Understanding how 8,9-EET alters the transcriptomic landscape is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the CYP epoxygenase pathway.
These application notes provide a comprehensive overview and detailed protocols for investigating 8,9-EET-induced changes in gene expression in a laboratory setting.
Signaling Pathways Activated by 8,9-EET
8,9-EET exerts its effects on gene expression by engaging multiple intracellular signaling pathways. While a specific high-affinity G-protein-coupled receptor (GPCR) for EETs is yet to be definitively identified, evidence suggests that 8,9-EET can activate several downstream cascades.[4] Key pathways include the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Rho-kinase (ROCK) pathway.[1][6] Additionally, 8,9-EET has been shown to inhibit the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene induction, and to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene transcription.[7][8]
Experimental Workflow
The general workflow for analyzing 8,9-EET-induced gene expression changes involves several key stages: cell culture and treatment, RNA isolation, quality control, and finally, gene expression quantification using either quantitative real-time PCR (RT-qPCR) for targeted gene analysis or RNA sequencing (RNA-Seq) for a global transcriptomic profile.
Summary of 8,9-EET-Induced Gene Expression Changes
The following table summarizes examples of genes reported to be regulated by 8,9-EET or its analogs. This list is not exhaustive and serves to provide examples of potential targets for investigation.
| Gene Symbol | Gene Name | Cell Type | Effect of 8,9-EET | Method of Detection | Reference |
| ROCK1 | Rho Associated Coiled-Coil Containing Protein Kinase 1 | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Upregulation (mRNA) | RT-qPCR | [1] |
| ROCK2 | Rho Associated Coiled-Coil Containing Protein Kinase 2 | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Upregulation (mRNA) | RT-qPCR | [1] |
| Bcl-2 | B-cell lymphoma 2 | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Upregulation (Protein) | Western Blot | [1] |
| Bax | BCL2 associated X, apoptosis regulator | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Downregulation (Protein) | Western Blot | [1] |
| VEGFR2 | Vascular Endothelial Growth Factor Receptor 2 | Human Aortic Endothelial Cells (HAECs) | Upregulation | Not Specified | [9][10] |
| COX-2 | Cyclooxygenase-2 | HEK293 cells | Inhibition (of IL-1β induced mRNA) | Reporter Assay | [7] |
Detailed Experimental Protocols
Protocol 1: Cell Culture and 8,9-EET Treatment
This protocol provides a general guideline for the treatment of cultured cells with 8,9-EET. Specific conditions such as cell type, seeding density, and serum concentrations should be optimized for your experimental system.
Materials:
-
Cell line of interest (e.g., Human Pulmonary Artery Smooth Muscle Cells, Human Aortic Endothelial Cells)
-
Complete growth medium (e.g., DMEM with 10-20% FBS)[1]
-
Serum-free or low-serum medium
-
Phosphate-Buffered Saline (PBS), sterile
-
8,9-EET (stock solution in ethanol (B145695) or other suitable solvent)
-
Vehicle control (e.g., ethanol)
-
Cell culture plates (e.g., 6-well plates)
-
Standard cell culture equipment (incubator at 37°C, 5% CO₂, laminar flow hood)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in complete growth medium for 24 hours.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling activity, aspirate the complete medium, wash cells once with sterile PBS, and replace with serum-free or low-serum medium. Incubate for 12-24 hours.[11]
-
Preparation of Treatment Media: Prepare fresh treatment media immediately before use. Dilute the 8,9-EET stock solution and the vehicle control into serum-free/low-serum medium to achieve the desired final concentration (e.g., 10 nM to 1 µM).[1][5] Ensure the final concentration of the solvent (vehicle) is consistent across all wells and is non-toxic to the cells (typically <0.1%).[1]
-
Cell Treatment: Aspirate the starvation medium and add the prepared treatment media (Vehicle Control, 8,9-EET) to the respective wells.
-
Incubation: Incubate the cells for the desired time period to observe changes in gene expression. This can range from a few hours (e.g., 2, 8 hours) to 24 hours or longer, depending on the target genes.[12]
-
Cell Harvesting: After incubation, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[13] Proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol describes RNA isolation using a common column-based kit (e.g., RNeasy Mini Kit, Qiagen), which is suitable for high-quality RNA extraction from cultured cells.[13][14]
Materials:
-
RNeasy Mini Kit (or equivalent)
-
β-mercaptoethanol (β-ME)
-
70% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge and RNase-free tubes
Procedure:
-
Cell Lysis: Add 350 µL of Buffer RLT (with added β-ME as per manufacturer's instructions) directly to each well of the 6-well plate.[13] Use a cell scraper to scrape the cells and ensure complete lysis. Pipette the lysate into an RNase-free microcentrifuge tube.
-
Homogenization: Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe to homogenize.
-
Ethanol Addition: Add 1 volume (350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting. Do not centrifuge.
-
Binding to Column: Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g (≥10,000 rpm). Discard the flow-through.
-
Washing:
-
Add 700 µL of Buffer RW1 to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through.[13]
-
Add 500 µL of Buffer RPE to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through.
-
Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g to dry the membrane.[13]
-
-
Elution: Place the RNeasy column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the spin column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.[13]
-
Storage: Store the isolated RNA at -80°C.
Protocol 3: RNA Quality and Quantity Control
It is critical to assess RNA integrity and purity before downstream applications.
Materials:
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, but recommended for RNA-Seq)
-
RNase-free water
Procedure:
-
Quantification and Purity:
-
Use a spectrophotometer to measure the absorbance of the RNA sample at 260 nm and 280 nm.
-
The concentration (ng/µL) is calculated based on the A260 reading.
-
The A260/A280 ratio should be between 1.8 and 2.0, indicating pure RNA.[15]
-
The A260/A230 ratio should be between 2.0 and 2.2, indicating minimal contamination from carbohydrates or phenol.[15]
-
-
Integrity Assessment (RIN Score):
-
For sensitive applications like RNA-Seq, analyze the RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
This generates an RNA Integrity Number (RIN). A RIN value ≥ 8 is generally considered high quality and suitable for RNA-Seq.
-
Protocol 4A: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the expression of specific target genes.
Materials:
-
Isolated total RNA (100 ng to 1 µg)
-
cDNA Synthesis Kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)[14]
-
SYBR Green Master Mix[14]
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and seals
-
Real-Time PCR Detection System
Procedure:
-
DNase Treatment (Recommended): To remove any contaminating genomic DNA, treat the RNA samples with DNase I.[16][17] Many modern kits include a DNase treatment step or use gDNA removal columns.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 100 ng - 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.[18] This typically involves mixing RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT)s.
-
The reaction is usually incubated at temperatures between 37°C and 42°C.
-
-
qPCR Reaction Setup:
-
Dilute the synthesized cDNA (e.g., 1:10 with RNase-free water).[14]
-
Prepare a qPCR master mix containing SYBR Green Master Mix, forward primer (10 µM), and reverse primer (10 µM).
-
In a 96-well qPCR plate, add the master mix to each well.
-
Add 2 µL of diluted cDNA to each well.[14] Run each sample in duplicate or triplicate.
-
-
qPCR Run:
-
Run the plate in a real-time PCR machine using a standard cycling program, for example:
-
Enzyme Activation: 95°C for 10 min
-
40 Cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis[18]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
The fold change is calculated as 2^(-ΔΔCt).
-
Protocol 4B: Gene Expression Analysis by RNA-Seq
This protocol provides a high-level overview. Specific library preparation kits (e.g., Illumina TruSeq, NEBNext) will have detailed instructions.
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (RIN ≥ 8).
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA into smaller pieces.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing by repairing the ends, adding a single 'A' base, and ligating sequencing adapters.
-
PCR Amplification: Amplify the library to generate enough material for sequencing.
-
-
Library Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis (Bioinformatics):
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.[19]
-
Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.[19]
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the 8,9-EET-treated samples compared to the vehicle controls.[19]
-
References
- 1. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Analysis of Time-Series Gene Expression Data to Explore Mechanisms of Chemical-Induced Hepatic Steatosis Toxicity [frontiersin.org]
- 13. surgery.pitt.edu [surgery.pitt.edu]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. mcgill.ca [mcgill.ca]
- 19. Bulk and Single-Cell RNA-Seq Analyses for Studies of Spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 8,9-EET in the Study of Endothelial Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by an imbalance between vasodilating and vasoconstricting substances, pro-inflammatory and anti-inflammatory mediators, and pro-thrombotic and anti-thrombotic factors. It is a key early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Among the four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 8,9-EET has emerged as a critical mediator in vascular homeostasis with potent vasodilatory, anti-inflammatory, and pro-angiogenic properties. These notes provide a comprehensive overview and detailed protocols for the application of 8,9-EET in studying and potentially ameliorating endothelial dysfunction.
Key Applications of 8,9-EET
Vasodilation and Regulation of Vascular Tone
8,9-EET is a potent vasodilator and is considered an endothelium-derived hyperpolarizing factor (EDHF).[4] Its primary mechanism involves the activation of potassium channels on vascular smooth muscle cells (VSMCs), leading to hyperpolarization and relaxation.[5][6]
-
Mechanism of Action: 8,9-EET, released from endothelial cells, diffuses to adjacent VSMCs.[2] There, it activates large-conductance calcium-activated potassium channels (BKCa).[7][8] This activation leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca2+ channels, reduces intracellular calcium concentration, and results in smooth muscle relaxation and vasodilation.[6][9] In some vascular beds, 8,9-EET can also act on endothelial cells to activate transient receptor potential vanilloid 4 (TRPV4) channels, leading to Ca2+ influx and subsequent activation of nitric oxide synthase (eNOS) and production of other vasodilators.[1][3][10][11]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of endothelial dysfunction. 8,9-EET exhibits significant anti-inflammatory properties by modulating key signaling pathways in endothelial cells.
-
Mechanism of Action: 8,9-EET can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[12] This is achieved by preventing the degradation of its inhibitory subunit, IκBα.[13] By keeping NF-κB in an inactive state, 8,9-EET suppresses the expression of pro-inflammatory cytokines and adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), thereby reducing the recruitment and adhesion of leukocytes to the endothelium.[2][12][14] The anti-inflammatory effects of 8,9-EET are often more potent when its degradation is prevented by a soluble epoxide hydrolase (sEH) inhibitor.[13]
Angiogenesis and Vascular Remodeling
8,9-EET plays a role in angiogenesis, the formation of new blood vessels. This function is crucial for tissue repair but can also contribute to pathological conditions like tumor growth.
-
Mechanism of Action: 8,9-EET promotes endothelial cell migration and tube formation, which are key steps in angiogenesis.[1][2] It can stimulate signaling pathways involving p38 MAPK and PI3K/Akt.[1][15] Interestingly, the pro-angiogenic effects of 8,9-EET can be enhanced by its metabolism via cyclooxygenase-2 (COX-2) into 11-hydroxy-8,9-EET (8,9,11-EHET).[16] This metabolite can upregulate the expression of Vascular Endothelial Growth Factor (VEGF) receptors, amplifying the angiogenic response.[16][17]
Quantitative Data Summary
The following tables summarize quantitative data regarding the effects of 8,9-EET and related compounds from various studies.
Table 1: Anti-inflammatory Effects of EET Regioisomers
| Compound | Target | Model System | Effect | IC50 / Potency | Reference |
|---|---|---|---|---|---|
| 8,9-EET | VCAM-1 Expression | TNF-α-stimulated Human Endothelial Cells | Inhibition | Less potent than 11,12-EET | [2][14] |
| 11,12-EET | VCAM-1 Expression | TNF-α-stimulated Human Endothelial Cells | Maximal 72% inhibition | ~20 nM | [2][12] |
| 5,6-EET | VCAM-1 Expression | TNF-α-stimulated Human Endothelial Cells | Inhibition | Less potent than 11,12-EET | [2][14] |
| 14,15-EET | VCAM-1 Expression | TNF-α-stimulated Human Endothelial Cells | Inactive | - | [2][14] |
| 8,9-EET | TNF-α Secretion | Phorbol ester-treated THP-1 monocytic cells | ~90% inhibition | - |[10] |
Table 2: Vasoactive and Other Effects of 8,9-EET
| Effect | Model System | Key Finding | Concentration Range | Reference |
|---|---|---|---|---|
| Vasodilation | Cat Cerebral Arteries | Dose-dependent dilation | Not specified | [5] |
| K+ Channel Activation | Cat Cerebral Artery Smooth Muscle Cells | Increased open-state probability of 98-pS K+ channel | Not specified | [5] |
| Angiogenesis (Tube Formation) | Human Aortic Endothelial Cells (HAECs) | 3-fold increase in the presence of a COX-2 inducer | Not specified | [16] |
| Glomerular Protection | Isolated Rat Glomeruli | Attenuated FSGS plasma-induced albumin permeability | 10-100 nM | [18] |
| Platelet Hyperpolarization | Human Platelets | Pronounced membrane hyperpolarization | 1 µM |[2] |
Signaling and Metabolic Pathways
Experimental Protocols
Protocol 1: In Vitro Model of Endothelial Dysfunction and 8,9-EET Treatment
This protocol describes the induction of an inflammatory state in cultured human endothelial cells to model dysfunction and subsequent treatment with 8,9-EET.
1. Materials and Reagents:
-
Human Aortic Endothelial Cells (HAECs) or Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium (e.g., EGM-2).
-
Phosphate Buffered Saline (PBS), Trypsin-EDTA.
-
Tumor Necrosis Factor-alpha (TNF-α), Lipopolysaccharide (LPS).
-
8,9-EET (stored in ethanol (B145695) or acetonitrile (B52724) at -80°C).
-
Soluble Epoxide Hydrolase Inhibitor (sEHI), e.g., t-TUCB (optional).
-
DMSO (vehicle control for sEHI).
-
Ethanol (vehicle control for 8,9-EET).
-
Reagents for downstream analysis (e.g., antibodies for Western Blot, RNA extraction kits).
2. Cell Culture:
-
Culture HAECs or HUVECs in T-75 flasks with Endothelial Cell Growth Medium at 37°C, 5% CO2.
-
Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments.
-
Seed cells into appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for cell-based assays) and allow them to reach 90-100% confluency.
3. Induction of Endothelial Dysfunction:
-
Aspirate the growth medium and replace it with a basal medium (containing 0.5-1% FBS) for 2-4 hours to starve the cells.
-
Prepare a working solution of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) in a basal medium.
-
Aspirate the starvation medium and add the TNF-α or LPS-containing medium to the cells. This will induce an inflammatory response, characterized by the upregulation of adhesion molecules.
4. Treatment with 8,9-EET:
-
Prepare stock solutions of 8,9-EET (e.g., 1 mM in ethanol).
-
(Optional) If using an sEHI to prevent 8,9-EET degradation, pre-treat cells with the sEHI (e.g., 1 µM t-TUCB) for 30-60 minutes before adding 8,9-EET. Include a vehicle control (DMSO).[13]
-
Prepare final concentrations of 8,9-EET (e.g., 10 nM, 100 nM, 1 µM) in the TNF-α/LPS-containing medium. Also, prepare a vehicle control (ethanol).
-
Add the 8,9-EET solutions to the cells and incubate for the desired time (e.g., 4-24 hours, depending on the endpoint).
5. Downstream Analysis:
-
Western Blot for VCAM-1: Lyse cells, quantify protein, perform SDS-PAGE, transfer to a membrane, and probe with antibodies against VCAM-1 and a loading control (e.g., β-actin or GAPDH).
-
Real-Time PCR for Gene Expression: Isolate total RNA, synthesize cDNA, and perform qPCR for genes like VCAM1, ICAM1, SELE (E-selectin), and a housekeeping gene.
-
Leukocyte Adhesion Assay: Co-culture fluorescently labeled monocytes (e.g., U937 cells) with the treated endothelial cell monolayer and quantify adhesion using fluorescence microscopy or a plate reader.
Protocol 2: Ex Vivo Assessment of Vasodilation using Pressure Myography
This protocol assesses the direct vasodilatory effect of 8,9-EET on isolated small arteries.
1. Materials and Reagents:
-
Small resistance arteries (e.g., mesenteric, coronary, or cerebral arteries from rodents).
-
Physiological Salt Solution (PSS), gassed with 95% O2 / 5% CO2.
-
Phenylephrine (PE) or U46619 for pre-constriction.
-
8,9-EET stock solution.
-
Pressure myograph system.
2. Artery Isolation and Mounting:
-
Euthanize the animal according to approved protocols and dissect the desired vascular bed in cold PSS.
-
Carefully clean a segment of a small artery (~2 mm in length) of surrounding fat and connective tissue.
-
Transfer the artery segment to the chamber of the pressure myograph and mount it onto two glass cannulas.
-
Secure the vessel with sutures and pressurize to a physiological level (e.g., 60-80 mmHg) while superfusing with warmed (37°C), gassed PSS.
3. Viability and Pre-constriction:
-
Allow the vessel to equilibrate for 30-60 minutes.
-
Check vessel viability by constricting with a high-potassium solution (KPSS).
-
Wash with PSS and allow it to return to baseline.
-
Pre-constrict the artery to 50-70% of its maximal diameter using a titrated dose of PE or another appropriate vasoconstrictor.
4. Application of 8,9-EET:
-
Once a stable constriction is achieved, add cumulative concentrations of 8,9-EET to the superfusing bath (e.g., 1 nM to 10 µM).
-
Record the vessel diameter continuously. Allow the diameter to stabilize at each concentration before adding the next.
-
At the end of the experiment, add a maximal vasodilator (e.g., sodium nitroprusside) to obtain the maximum passive diameter.
5. Data Analysis:
-
Calculate the percentage of vasodilation at each 8,9-EET concentration relative to the pre-constricted tone.
-
Plot the concentration-response curve and calculate the EC50 value.
Protocol 3: Endothelial Cell Tube Formation Assay for Angiogenesis
This protocol evaluates the pro-angiogenic potential of 8,9-EET.
1. Materials and Reagents:
-
Endothelial cells (HUVECs or HAECs).
-
Basement membrane extract (e.g., Matrigel®).
-
Endothelial basal medium (EBM) with low serum (e.g., 0.5% FBS).
-
8,9-EET.
-
VEGF (positive control).
-
Calcein AM (for visualization).
2. Assay Procedure:
-
Thaw basement membrane extract on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of the extract and allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in low-serum EBM at a density of 2-4 x 10^5 cells/mL.
-
Prepare treatment solutions in low-serum EBM: vehicle, VEGF (e.g., 50 ng/mL), and various concentrations of 8,9-EET (e.g., 10 nM - 1 µM).
-
Add 100 µL of the cell suspension to each well, followed by 100 µL of the respective treatment solution.
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Visualize the tube-like structures using a phase-contrast microscope.
-
For quantification, stain cells with Calcein AM, capture images, and analyze parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
8,9-EET is a pleiotropic signaling molecule with significant protective effects on the endothelium. Its ability to promote vasodilation, suppress inflammation, and modulate angiogenesis makes it a compelling target for studying endothelial dysfunction and developing novel therapeutics for cardiovascular diseases. The protocols outlined here provide a framework for investigating the multifaceted roles of 8,9-EET. Future research should focus on elucidating the specific receptors for EETs, developing stable 8,9-EET analogs with improved pharmacokinetic profiles, and further exploring the therapeutic potential of combining 8,9-EET agonism with sEH inhibition.[2][11]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Insulin resistance and endothelial dysfunction: Are epoxyeicosatrienoic acids the link? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 8,9-EET in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-Epoxyeicosatrienoic acid (8,9-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It plays a significant role in cardiovascular physiology and has emerged as a molecule of interest in the study of platelet function. These application notes provide a comprehensive guide for the use of 8,9-EET in platelet aggregation studies, detailing its mechanism of action, protocols for in vitro assays, and expected outcomes. 8,9-EET has been shown to be an inhibitor of platelet aggregation, primarily through its actions on cyclooxygenase and the modulation of platelet membrane potential.[1] Understanding its effects is crucial for the development of novel anti-thrombotic therapies.
Data Presentation
The inhibitory effects of 8,9-EET on platelet aggregation and related cellular processes are summarized in the table below. This quantitative data provides a reference for expected experimental outcomes and aids in the design of dose-response studies.
| Parameter | Agonist | Value | Cell Type/System | Reference |
| Cyclooxygenase Inhibition | - | 1 - 50 µM | Purified Enzyme | [1] |
| Platelet Aggregation Inhibition | Arachidonic Acid | 1 - 10 µM | Human Platelets | [1] |
| Membrane Hyperpolarization | - | -66.5 ± 2 mV (from -58 ± 9 mV) at 1 µM | Human Platelets | [2] |
Signaling Pathways of 8,9-EET in Platelets
8,9-EET exerts its anti-platelet effects through a multi-faceted signaling cascade. The primary mechanisms involve the inhibition of the cyclooxygenase (COX) enzyme and the activation of potassium channels, leading to membrane hyperpolarization.
Caption: Signaling pathway of 8,9-EET in inhibiting platelet aggregation.
Experimental Protocols
Protocol 1: Preparation of 8,9-EET Stock Solution
Materials:
-
8,9-EET
-
Ethanol (B145695), absolute (cell culture grade)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of 8,9-EET to come to room temperature before opening.
-
Prepare a stock solution of 10 mM 8,9-EET in absolute ethanol. For example, for 1 mg of 8,9-EET (MW: 320.5 g/mol ), dissolve in 31.2 µL of ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage. For short-term use, a working solution can be prepared by diluting the stock in an appropriate buffer, but it is recommended to prepare fresh dilutions for each experiment.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the assessment of 8,9-EET's inhibitory effect on arachidonic acid-induced platelet aggregation.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate (B86180)
-
Arachidonic Acid (agonist)
-
8,9-EET stock solution (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Experimental Workflow:
Caption: Experimental workflow for LTA with 8,9-EET.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). b. Centrifuge the blood at 150-200 x g for 15 minutes at room temperature with the brake off to obtain PRP. c. Carefully transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP. e. Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Preparation of 8,9-EET Working Solutions: a. On the day of the experiment, thaw the 8,9-EET stock solution. b. Prepare working solutions of 8,9-EET by diluting the stock solution in PBS. The final concentration of ethanol in the PRP should be ≤ 0.5%.
-
Platelet Aggregation Assay: a. Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar. b. Add 50 µL of the 8,9-EET working solution or vehicle (PBS with the same final concentration of ethanol) to the PRP. c. Pre-incubate the mixture for 5-15 minutes at 37°C in the aggregometer. d. Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with PPP. e. Add a specific concentration of arachidonic acid (e.g., 0.5-1 mM) to the cuvette to initiate aggregation. f. Record the change in light transmission for at least 5-10 minutes.
-
Data Analysis: a. The extent of platelet aggregation is measured as the maximum percentage change in light transmission. b. Calculate the percentage inhibition of aggregation for each concentration of 8,9-EET relative to the vehicle control. c. Construct a dose-response curve by plotting the percentage of inhibition against the concentration of 8,9-EET. d. Calculate the IC₅₀ value of 8,9-EET for the inhibition of platelet aggregation.
Concluding Remarks
8,9-EET demonstrates significant inhibitory effects on platelet aggregation, making it a valuable tool for research into anti-thrombotic mechanisms and a potential lead for therapeutic development. The protocols provided herein offer a standardized approach to investigating the effects of 8,9-EET on platelet function. It is recommended that researchers perform initial dose-response experiments to determine the optimal concentrations of both 8,9-EET and the chosen agonist for their specific experimental conditions. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 8,9-Epoxyeicosatrienoic Acid (8,9-EET) in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling and improving the stability of 8,9-Epoxyeicosatrienoic acid (8,9-EET) in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 8,9-EET instability in aqueous solutions?
A1: The primary cause of 8,9-EET instability in aqueous and biological solutions is its rapid metabolism by the enzyme soluble epoxide hydrolase (sEH).[1][2] sEH converts 8,9-EET into its less biologically active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1][2] Additionally, the presence of three double bonds in the molecule makes it susceptible to auto-oxidation, further contributing to its degradation.[3]
Q2: How can I prevent the degradation of 8,9-EET in my experiments?
A2: The most effective method to prevent enzymatic degradation is to use a soluble epoxide hydrolase inhibitor (sEHi). Co-incubation with an sEHi, such as AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), can significantly increase the half-life and efficacy of 8,9-EET.[4] Other general practices include working at low temperatures (on ice), minimizing freeze-thaw cycles by preparing single-use aliquots, and for long-term storage, handling under an inert atmosphere (e.g., argon or nitrogen).
Q3: I am not observing the expected biological effect of 8,9-EET in my cell culture experiments. What could be the issue?
A3: This could be due to several factors:
-
Rapid Degradation: Many cell lines express sEH, which can quickly metabolize the 8,9-EET you add to the culture medium.[4]
-
Incorrect Solubilization: As a lipid, 8,9-EET has poor aqueous solubility. Improperly prepared solutions may result in a lower effective concentration.
-
Cell Line Specifics: The target cells may not express the necessary receptors or downstream signaling components to respond to 8,9-EET.
-
Compound Quality: Ensure the 8,9-EET used is of high purity and has been stored correctly to prevent degradation before use.
Q4: What is the best way to prepare a working solution of 8,9-EET for in vitro assays?
A4: It is recommended to first prepare a concentrated stock solution in an organic solvent such as ethanol (B145695), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[5] This stock solution can then be diluted into your aqueous buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid solvent-induced artifacts. Vigorous vortexing during dilution can aid in dispersion.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological activity of 8,9-EET | 1. Rapid degradation by sEH in cells or serum-containing media. 2. Low effective concentration due to poor solubility. 3. Cell line lacks responsiveness. 4. Degraded 8,9-EET stock solution. | 1. Co-administer a potent sEH inhibitor (e.g., 1 µM AUDA). 2. Prepare fresh working solutions for each experiment by diluting a concentrated stock in an organic solvent into the aqueous buffer with vigorous mixing. 3. Verify sEH expression in your cell line. Consider using a cell line with known responsiveness to EETs. 4. Use a fresh aliquot of 8,9-EET stored at -80°C under an inert gas. |
| High variability in LC-MS/MS quantification results | 1. Analyte degradation during sample preparation. 2. Inconsistent extraction efficiency. 3. Matrix effects from complex biological samples. 4. Instrument instability. | 1. Keep samples on ice throughout the process. Add an sEH inhibitor to lysis buffers. Process samples immediately or snap-freeze and store at -80°C. 2. Use a stable isotope-labeled internal standard (e.g., d11-8,9-EET) to normalize for extraction variability. 3. Optimize sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances. 4. Regularly calibrate the mass spectrometer and monitor system suitability. |
| Precipitation observed when preparing aqueous working solution | 1. Poor aqueous solubility of 8,9-EET. 2. High concentration of 8,9-EET. | 1. Increase the proportion of the organic solvent in the final solution (while being mindful of its effect on the experiment). 2. Prepare a more dilute working solution. 3. Consider using a solubilizing agent like cyclodextrin. |
Data Presentation
Table 1: Factors Influencing the Stability of 8,9-EET in Solution
| Parameter | Condition | Effect on Stability | Recommendation |
| Enzymes | Presence of soluble epoxide hydrolase (sEH) | Rapid enzymatic conversion to less active 8,9-DHET. | Add a specific sEH inhibitor (e.g., AUDA, TPPU). |
| Temperature | 37°C (Physiological) | Increased rate of enzymatic and chemical degradation. | Work on ice whenever possible; for incubations, use an sEHi. |
| 4°C (Refrigeration) | Slows down degradation. | Suitable for short-term storage of working solutions. | |
| -20°C to -80°C | Significantly slows degradation. | Recommended for long-term storage of stock solutions. | |
| pH | Acidic (pH < 6) | Potential for acid-catalyzed hydrolysis of the epoxide. | Maintain a neutral pH (around 7.4) for optimal stability. |
| Alkaline (pH > 8) | Increased risk of base-catalyzed hydrolysis. | Avoid alkaline conditions. | |
| Oxygen | Presence of atmospheric oxygen | Risk of auto-oxidation of the double bonds. | Store stock solutions under an inert gas (e.g., argon or nitrogen). |
| Freeze-Thaw Cycles | Repeated cycles | Can lead to degradation and aggregation.[6] | Aliquot stock solutions into single-use volumes.[6] |
Experimental Protocols
Protocol 1: Preparation of 8,9-EET Working Solution
This protocol describes the preparation of a 10 µM working solution of 8,9-EET in a physiological buffer.
Materials:
-
This compound
-
Anhydrous ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Allow the vial of 8,9-EET to warm to room temperature before opening.
-
Dissolve a known amount of 8,9-EET in anhydrous ethanol to a final concentration of 1 mM. For example, dissolve 0.3205 mg of 8,9-EET (MW: 320.48 g/mol ) in 1 mL of ethanol.
-
Vortex thoroughly until completely dissolved.
-
Store the stock solution in small aliquots at -80°C under an inert atmosphere.
-
-
Prepare the 10 µM Working Solution:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Add 10 µL of the 1 mM stock solution to 990 µL of PBS (pH 7.4).
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure proper dispersion.
-
Use the working solution immediately.
-
Protocol 2: In Vitro Stability Assay of 8,9-EET in Cell Culture Medium
This protocol outlines a method to assess the stability of 8,9-EET in a cell culture medium over time using LC-MS/MS.
Materials:
-
8,9-EET working solution (e.g., 1 µM in cell culture medium)
-
Cell culture medium (with and without 10% fetal bovine serum)
-
sEH inhibitor (e.g., 1 µM AUDA)
-
Stable isotope-labeled internal standard (e.g., d11-8,9-EET)
-
Ethyl acetate
-
Nitrogen gas supply
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare three sets of tubes containing the cell culture medium:
-
Medium alone
-
Medium with 10% FBS
-
Medium with 10% FBS and 1 µM AUDA
-
-
Spike each tube with 8,9-EET to a final concentration of 1 µM.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect 1 mL aliquots from each set.
-
-
Sample Preparation for LC-MS/MS:
-
Immediately add the internal standard (d11-8,9-EET) to each collected aliquot.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction twice.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/water).
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining 8,9-EET and the formation of 8,9-DHET.
-
Use a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the specific mass transitions for 8,9-EET, 8,9-DHET, and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of 8,9-EET at each time point.
-
Plot the concentration of 8,9-EET versus time to determine the degradation rate and calculate the half-life under each condition.
-
Visualizations
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epoxyeicosatrienoic Acid Pathway Enhances Hepatic Insulin Signaling and is Repressed in Insulin-Resistant Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 8,9-Epoxyeicosatrienoic Acid (8,9-EET)
Welcome to the Technical Support Center for 8,9-Epoxyeicosatrienoic Acid (8,9-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of 8,9-EET to ensure experimental success and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for 8,9-EET?
A1: For long-term stability, 8,9-EET should be stored at -20°C as a solution in an organic solvent such as ethanol . Under these conditions, it is reported to be stable for at least two years.[1]
Q2: How should I handle 8,9-EET for short-term use in experiments?
A2: For daily experimental use, it is advisable to prepare fresh working solutions from a frozen stock aliquot. During the experiment, keep the working solutions on ice to minimize degradation.
Q3: Why is 8,9-EET so unstable in aqueous solutions like cell culture media?
A3: 8,9-EET is highly susceptible to degradation in aqueous environments primarily through two mechanisms:
-
Enzymatic Hydrolysis: Cells and tissues contain soluble epoxide hydrolase (sEH), an enzyme that rapidly metabolizes 8,9-EET to its less active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[2][3]
-
Auto-oxidation: The presence of double bonds in the 8,9-EET molecule makes it prone to oxidation, especially when exposed to air and light.[2]
Q4: How can I prevent the degradation of 8,9-EET in my cell culture experiments?
A4: To enhance the stability of 8,9-EET in cell culture, the most effective strategy is to inhibit its primary metabolic pathway. This can be achieved by pre-incubating your cells with a soluble epoxide hydrolase inhibitor (sEHi) before adding 8,9-EET. This will block the enzymatic conversion to 8,9-DHET and prolong the biological activity of 8,9-EET.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No biological effect observed in my experiment. | 1. Degradation of 8,9-EET: The compound may have degraded due to improper storage or handling. 2. Rapid metabolism in the experimental system: Active sEH in cells or tissues is converting 8,9-EET to the less active 8,9-DHET.[2] 3. Suboptimal concentration: The concentration of 8,9-EET may be too low to elicit a response. | 1. Verify Storage Conditions: Ensure 8,9-EET has been stored at -20°C in a suitable organic solvent. 2. Use a Fresh Aliquot: Avoid repeated freeze-thaw cycles by using a fresh aliquot for each experiment. 3. Incorporate an sEH Inhibitor: Pre-treat your cells or tissues with an sEHi to prevent metabolic degradation. 4. Perform a Dose-Response Curve: Determine the optimal effective concentration of 8,9-EET for your specific experimental model. |
| Inconsistent results between experiments. | 1. Variable 8,9-EET Activity: Inconsistent degradation of 8,9-EET between experimental setups. 2. Variability in Cell Health or Passage Number: Differences in cell conditions can affect their responsiveness. 3. Inconsistent Incubation Times: Variations in the duration of 8,9-EET exposure. | 1. Standardize Handling Procedures: Prepare fresh working solutions and keep them on ice. Use consistent timing for all experimental steps. 2. Use an sEH Inhibitor Consistently: Ensure the sEH inhibitor is used at the same concentration and for the same pre-incubation time in all experiments. 3. Standardize Cell Culture Practices: Use cells of a similar passage number and ensure consistent cell density at the time of treatment. |
Storage Conditions and Stability Data
The stability of 8,9-EET is critically dependent on storage temperature and the solvent used.
| Storage Temperature | Solvent | Expected Stability | Recommendations & Notes |
| -20°C | Ethanol, DMF, DMSO | ≥ 2 years [1] | Recommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| 4°C | Aqueous Buffer (e.g., PBS, pH 7.2) | Very Short (minutes to hours) | Not recommended for storage. Degradation is rapid due to hydrolysis. If necessary for an experiment, prepare fresh and use immediately. |
| Room Temperature (20-25°C) | Organic Solvents | Short (hours to days) | Avoid. Significant degradation can occur. Keep on ice if short-term storage at room temperature is unavoidable. |
| Room Temperature (20-25°C) | Aqueous Buffer (e.g., PBS, pH 7.2) | Extremely Short (minutes) | Highly Unstable. Rapid enzymatic and chemical degradation will occur. |
Experimental Protocols
Protocol 1: Assessment of 8,9-EET Stability by LC-MS/MS
This protocol allows for the quantification of 8,9-EET and its primary degradation product, 8,9-DHET, to assess stability under specific experimental conditions.
1. Sample Preparation:
-
Prepare solutions of 8,9-EET in the desired solvent (e.g., ethanol, PBS, cell culture medium) at a known concentration.
-
Incubate the solutions under the desired test conditions (e.g., different temperatures, time points).
-
At each time point, collect an aliquot of the sample.
2. Sample Extraction:
-
Spike the collected samples with a known amount of a suitable internal standard (e.g., 8,9-EET-d8 or 8,9-DHET-d11).
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids. A common method involves acidification of the sample followed by extraction with an organic solvent like ethyl acetate.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Set the mass spectrometer to operate in negative ion mode with electrospray ionization (ESI).
-
Monitor the specific mass transitions for 8,9-EET, 8,9-DHET, and the internal standards using Multiple Reaction Monitoring (MRM).
4. Data Analysis:
-
Construct calibration curves for both 8,9-EET and 8,9-DHET using known concentrations of standards.
-
Quantify the amount of 8,9-EET remaining and 8,9-DHET formed at each time point by comparing their peak areas to those of the internal standards and the calibration curves.
-
Calculate the degradation rate and half-life of 8,9-EET under the tested conditions.
Signaling Pathways and Experimental Workflows
8,9-EET Signaling Pathways
8,9-EET exerts its biological effects through various signaling pathways, often leading to vasodilation, anti-inflammatory responses, and pro-angiogenic effects. Key pathways include the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
challenges in 8,9-EET quantification from biological matrices
Welcome to the technical support center for the quantification of 8,9-epoxyeicosatrienoic acid (8,9-EET) from biological matrices. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and reliability of your 8,9-EET quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 8,9-EET from biological samples? A1: The accurate quantification of 8,9-EET is challenging due to several factors. These include its low endogenous concentrations in biological matrices, its chemical instability, and its rapid metabolism.[1][2] 8,9-EET is quickly hydrolyzed by soluble epoxide hydrolase (sEH) to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[3][4][5] The molecule is also susceptible to auto-oxidation due to the presence of multiple double bonds.[6]
Q2: What is the recommended analytical method for 8,9-EET quantification? A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying 8,9-EET due to its high sensitivity, specificity, and ability to distinguish between different EET regioisomers.[1][7] This method allows for the precise measurement of low-level analytes in complex biological samples.
Q3: How should biological samples be collected and stored to ensure 8,9-EET stability? A3: Proper sample handling is critical to prevent the degradation of 8,9-EET. Biological samples like plasma or tissue homogenates should be collected and immediately placed on ice to minimize enzymatic activity.[2] To prevent auto-oxidation, adding an antioxidant like triphenylphosphine (B44618) (TPP) is recommended.[2] For long-term storage, samples should be kept at -80°C until analysis. To prevent enzymatic hydrolysis, an sEH inhibitor can be added during sample collection.
Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification? A4: A stable isotope-labeled (SIL) internal standard, such as d8-8,9-EET, is highly recommended for accurate quantification. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization effects in the mass spectrometer.[8] This effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[9]
Q5: What are "matrix effects" and how can they impact my 8,9-EET analysis? A5: Matrix effects occur when co-eluting compounds from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[9][10] This can significantly compromise the accuracy of quantitative analysis.[10] Strategies to mitigate matrix effects include improving sample cleanup procedures (e.g., using solid-phase extraction), optimizing chromatographic separation, and using a co-eluting SIL internal standard.[2][9]
Troubleshooting & Optimization Guides
This guide addresses specific issues that may arise during the LC-MS/MS analysis of 8,9-EET.
Sample Preparation Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Analyte Recovery | 1. Inefficient extraction method (LLE or SPE).2. Analyte degradation during processing (hydrolysis or oxidation).3. Incorrect pH for extraction. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and elution solvents are appropriate.2. Work quickly on ice. Add an sEH inhibitor and an antioxidant (TPP) at the time of collection.[2]3. Acidify the sample to pH 3-4 before extraction to ensure 8,9-EET is in its protonated form for better retention on reversed-phase SPE cartridges.[2] |
| High Variability Between Replicates | 1. Inconsistent sample handling or pipetting.2. Incomplete evaporation of extraction solvent.3. Variable enzymatic degradation between samples. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes.[11]2. Ensure the sample is completely dry before reconstitution. Use a gentle stream of nitrogen and avoid excessive heat.3. Ensure sEH inhibitor is added consistently and immediately upon sample collection. |
LC-MS/MS Analysis Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Signal for 8,9-EET | 1. Analyte degradation in the autosampler.2. Suboptimal MS/MS parameters (e.g., collision energy, MRM transitions).3. Suboptimal ESI source conditions.4. Matrix effects causing severe ion suppression.[2] | 1. Keep the autosampler tray cooled (e.g., 4°C).2. Infuse a standard solution of 8,9-EET to optimize MRM transitions and collision energy.3. Optimize ESI source parameters (capillary voltage, gas flows, temperature) for maximum signal intensity.4. Improve sample cleanup. Modify the LC gradient to separate 8,9-EET from the interfering region.[2] |
| Poor Peak Shape (Tailing, Broadening) | 1. Column contamination or degradation.2. Mismatch between injection solvent and mobile phase.3. Secondary interactions with the column stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[12]2. Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[12]3. Adjust mobile phase pH or add a small amount of a modifier like formic acid to improve peak shape. |
| Inconsistent Retention Times | 1. Poor column equilibration.2. Fluctuations in column temperature.3. Air bubbles in the pump or flow path. | 1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection (at least 10 column volumes).[8]2. Use a column oven to maintain a stable temperature.3. Purge the LC pumps to remove any trapped air.[8] |
| Interference from Isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the analytical column and mobile phase gradient to achieve baseline separation of 8,9-EET from other regioisomers (e.g., 5,6-EET, 11,12-EET, 14,15-EET).[13] A longer column or a column with a different stationary phase may be required. |
Experimental Protocols
Protocol 1: Extraction of 8,9-EET from Plasma using SPE
This protocol provides a general method for solid-phase extraction (SPE) of 8,9-EET from plasma samples.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To a 500 µL aliquot of plasma, add an sEH inhibitor (e.g., AUDA, final concentration 10 µM) and an antioxidant (e.g., TPP, final concentration 0.1 mM) to prevent degradation.[2]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d8-8,9-EET).
-
Vortex briefly and let stand for 5 minutes on ice.
-
Acidify the sample to pH ~3.5 by adding 2% acetic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elute the analytes with 2 mL of methyl formate (B1220265) or ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Quantification Method
This protocol outlines typical parameters for LC-MS/MS analysis. Optimization is required for specific instruments.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v).
-
Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Typical MRM Transitions:
-
8,9-EET: m/z 319 -> m/z 155 (Quantifier), m/z 319 -> m/z 219 (Qualifier).
-
d8-8,9-EET (IS): m/z 327 -> m/z 160.
-
8,9-DHET: m/z 337 -> m/z 195.
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows according to the manufacturer's guidelines for optimal sensitivity.
-
Quantitative Data Summary
The following table summarizes representative concentrations of 8,9-EET found in human biological matrices. Concentrations can vary significantly based on the population, physiological state, and analytical method used.
| Biological Matrix | Analyte | Concentration Range | Reference |
| Human Plasma (Total) | 8,9-EET | 0.5 - 5 ng/mL | [14] |
| Human Plasma (Total) | 8,9-DHET | 0.2 - 2 ng/mL | [14] |
| Mouse Heart Perfusate | 8,9-EET | ~0.1 - 0.2 ng/mL | [7] |
Visualizations
Metabolic Pathway of 8,9-EET
Caption: Metabolic conversion of Arachidonic Acid to 8,9-EET and its subsequent hydrolysis.
General Experimental Workflow for 8,9-EET Quantification
Caption: Standard workflow for sample preparation and LC-MS/MS analysis of 8,9-EET.
Troubleshooting Logic: Low or No Analyte Signal
Caption: Decision tree for troubleshooting low or no analyte signal in 8,9-EET analysis.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of Soluble Epoxide Hydrolase in Postischemic Recovery of Heart Contractile Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Errors During Sample Preparation & How to Avoid Them - Labtag Blog [blog.labtag.com]
- 12. agilent.com [agilent.com]
- 13. Synthesis of Cyclooxygenase Metabolites of this compound (EET): 11- and 15-Hydroxy 8,9-EETs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma epoxyeicosatrienoic acids and diabetes-related cardiovascular disease: The cardiovascular health study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Analytical Interferences in 8,9-EET Measurement
Welcome to the technical support center for the accurate measurement of 8,9-epoxyeicosatrienoic acid (8,9-EET). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common analytical interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of analytical interference in 8,9-EET measurement?
The most significant sources of interference in 8,9-EET measurement, particularly in biological matrices like plasma and serum, are:
-
Matrix Effects: Co-eluting endogenous substances, especially phospholipids (B1166683), can suppress or enhance the ionization of 8,9-EET in the mass spectrometer, leading to inaccurate quantification.[1][2][3]
-
Isobaric Interferences: Other regioisomers of EETs (e.g., 5,6-EET, 11,12-EET, and 14,15-EET) and structurally similar compounds can have the same nominal mass as 8,9-EET, potentially leading to co-elution and inaccurate measurement if not chromatographically resolved.[4]
-
Sample Integrity: Improper sample collection, handling, and storage can lead to the degradation of 8,9-EET or the enzymatic conversion to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE).[3]
-
Contamination: Contaminants from solvents, collection tubes, and the LC-MS system itself can introduce interfering peaks and increase background noise.[2]
Q2: How can I minimize matrix effects from phospholipids?
Minimizing phospholipid-based matrix effects is crucial for accurate 8,9-EET quantification. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).[1][5][6][7] Specialized phospholipid removal products are also available.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate 8,9-EET from the bulk of phospholipids is essential. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.[2]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for 8,9-EET is highly recommended to compensate for matrix effects and variations in sample preparation.[7]
Q3: What is the recommended method for sample extraction?
The choice of extraction method depends on the sample matrix, required throughput, and desired level of cleanliness. Solid-Phase Extraction (SPE) is widely considered the best approach for eicosanoid analysis due to its high recovery, selectivity, and ability to minimize ion suppression.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during 8,9-EET analysis.
Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol activity).- Column contamination.- Inappropriate mobile phase pH. | - Use a buffered mobile phase (e.g., with ammonium (B1175870) formate) to reduce silanol (B1196071) interactions.[8]- Wash the column with a strong solvent or replace it if necessary.[2]- Ensure the mobile phase pH is suitable for the analyte and column chemistry.[2] |
| Broad Peaks | - Column degradation.- Large injection volume or high analyte concentration.- Mismatch between injection solvent and mobile phase. | - Replace the column if performance has degraded.- Reduce the injection volume or dilute the sample.- Ensure the injection solvent is weaker than or matches the initial mobile phase.[2] |
| Split Peaks | - Column void or partially plugged frit.- Injector issue (e.g., scratched rotor seal).- Sample solvent stronger than the mobile phase. | - Replace the column.- Inspect and clean or replace the injector components.- Reconstitute the sample in a weaker solvent.[2] |
| Shifting Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Leak in the LC system.- Inconsistent mobile phase preparation. | - Ensure sufficient equilibration time between injections.- Use a column oven to maintain a stable temperature.[2]- Check for and fix any leaks.- Prepare mobile phases consistently. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the autosampler wash solvent. | - Implement a needle wash with a strong solvent between injections.- Use fresh, high-purity wash solvents. |
Mass Spectrometry Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal/Sensitivity | - Ion suppression from matrix components.- Suboptimal MS source parameters.- Analyte degradation. | - Improve sample cleanup to remove interfering substances.[2]- Optimize source parameters (e.g., spray voltage, gas flows, temperature).- Ensure proper sample handling and storage to prevent degradation.[3][9] |
| High Background Noise | - Contaminated solvents or reagents.- Dirty ion source.- Electronic noise. | - Use high-purity, LC-MS grade solvents and reagents.- Clean the ion source regularly.- Troubleshoot the instrument's electronics. |
| Inconsistent Quantitative Results | - Variable matrix effects between samples.- Inconsistent sample preparation.- Instability of the internal standard. | - Use a stable isotope-labeled internal standard that co-elutes with the analyte.[7]- Ensure consistent and accurate pipetting and extraction procedures.- Verify the stability and purity of the internal standard. |
Sample Preparation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | - Incomplete elution from the SPE cartridge.- Analyte degradation during processing.- Inefficient extraction in LLE. | - Optimize the SPE elution solvent and volume.- Keep samples on ice and process them quickly. Consider adding an antioxidant.[9][10]- Optimize the LLE solvent system and extraction repetitions. |
| Hemolyzed Samples | - Release of interfering substances from red blood cells. | - If possible, recollect the sample, ensuring proper phlebotomy technique.- Note the hemolysis and interpret results with caution, as it can affect analyte stability and introduce matrix effects. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the performance of common sample preparation techniques for eicosanoid analysis.
| Method | Typical Recovery (%) | Matrix Effect Reduction | Throughput | Cost | Notes |
| Solid-Phase Extraction (SPE) | 70-120[3] | High | Moderate | Moderate | Generally considered the most reliable method for clean extracts and high recovery.[1][5] |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate | Low | Low | Can be effective but is often less reproducible and more labor-intensive than SPE.[5] |
| Protein Precipitation (PPT) | Variable | Low | High | Low | Simple and fast but does not effectively remove phospholipids, leading to significant matrix effects.[6][11] |
Experimental Protocols
Solid-Phase Extraction (SPE) of 8,9-EET from Plasma
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Ethyl Acetate (B1210297) (LC-MS grade)
-
Formic Acid
-
Internal Standard (8,9-EET-d8 or other suitable SIL-IS)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma to a pH of ~3.5 with 1% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Wash the cartridge with 3 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the 8,9-EET with 2 mL of ethyl acetate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters for 8,9-EET Analysis
This is a representative method and should be optimized for your specific instrument.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
8,9-EET: Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1 (quantifier), 125.1 (qualifier)
-
8,9-EET-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 172.1
-
Mandatory Visualization
8,9-EET Signaling Pathway
Caption: Simplified signaling pathway of 8,9-EET.
Experimental Workflow for 8,9-EET Measurement
Caption: General workflow for 8,9-EET quantification.
Troubleshooting Logic for Low Analyte Recovery
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 9. welchlab.com [welchlab.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for 8,9-EET Detection
Welcome to the technical support center for the LC-MS/MS analysis of 8,9-epoxyeicosatrienoic acid (8,9-EET). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and reliable quantification of 8,9-EET in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for 8,9-EET analysis by LC-MS/MS?
A1: While 8,9-EET can be analyzed in negative ion mode, derivatization followed by positive ion mode electrospray ionization (ESI) is often recommended to significantly improve sensitivity and the stability of the analyte.[1] Carboxylic acid derivatization strategies can enhance sensitivity by 50 to 1500-fold compared to underivatized, negatively charged fatty acids.[1]
Q2: What are the typical MRM transitions for 8,9-EET?
A2: The specific multiple reaction monitoring (MRM) transitions will depend on whether the molecule has been derivatized. For a pentafluorobenzyl (PFB) derivative of 8,9-EET, a common transition monitored is m/z 319 → 155 with a collision energy of approximately 12 eV.[2] For underivatized 8,9-EET, fragmentation of the [M-H]⁻ ion is monitored. The most intense product ion for 8,9-EET-PFB [M–PFB]⁻ is observed at m/z 155, which corresponds to the cleavage of the C8–C9 bond and C9–O.[2]
Q3: Which type of internal standard is best for quantifying 8,9-EET?
A3: A stable isotope-labeled (SIL) internal standard, such as 8,9-EET-d8 or 8,9-EET-d11, is highly recommended for accurate quantification.[1][3] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization and matrix effects, which effectively compensates for variations in sample preparation and instrument response.
Q4: How can I resolve 8,9-EET from its other regioisomers?
A4: Chromatographic separation is crucial for resolving 8,9-EET from its regioisomers (5,6-EET, 11,12-EET, and 14,15-EET).[1][3] This is typically achieved using a C18 reversed-phase column with an optimized gradient elution.[4] The selection of specific molecular fragments in the MS/MS method can also aid in the differentiation of isomers.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal for 8,9-EET | Incorrect MS/MS parameters (MRM transitions, collision energy).[5] Suboptimal ESI source conditions.[5] Analyte degradation during sample preparation or storage.[5] The analyte is not eluting from the LC column.[5] | Verify the precursor and product ion m/z values and optimize collision energy.[5] Systematically optimize ESI source parameters, including gas flows, temperatures, and voltages.[5] Investigate analyte stability; consider adding antioxidants like BHT during sample preparation and store samples at -80°C.[1] Check for retention time shifts and ensure the acquisition window is appropriate.[5] |
| High Background Noise or Poor Signal-to-Noise | Contamination in the mobile phase, LC system, or mass spectrometer ion source.[5] Insufficient sample clean-up leading to matrix effects.[5] | Prepare fresh mobile phases using high-purity solvents.[5] Clean the ion source, capillary, and ion optics.[5] Implement a more robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[3][6] |
| Inconsistent Retention Times | Poor column equilibration between injections.[5] Fluctuations in column temperature.[5] Air bubbles in the pump or flow path.[5] Degradation of the LC column.[5] | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[5] Use a column oven to maintain a stable temperature.[5] Purge the LC pumps to remove any trapped air bubbles.[5] Replace the column if performance continues to degrade.[5] |
| High Variability in Quantitative Results | Inconsistent sample preparation (pipetting errors, variable extraction recovery).[5] Matrix effects from the biological sample.[3] Carryover from a high-concentration sample to subsequent injections.[3] | Use a stable isotope-labeled internal standard to correct for variability.[3] Employ matrix-matched calibrators to account for matrix effects.[3] Inject a blank solvent after a high-concentration sample to check for carryover.[3] |
| Peak Tailing or Splitting | Secondary interactions between 8,9-EET and the column. Column contamination or a partially plugged column frit.[7] Injection solvent is stronger than the mobile phase.[7] | Adjust the mobile phase pH or add modifiers to minimize secondary interactions.[5] Flush the column or replace the frit.[7] Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[5] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of 8,9-EET from plasma.
-
Sample Pre-treatment : To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., 8,9-EET-d8 in methanol).[1]
-
Protein Precipitation & Extraction : Add 300 µL of acetonitrile, vortex for 30 seconds to precipitate proteins. Then, add 500 µL of ethyl acetate (B1210297) and vortex vigorously for 1 minute.[3]
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes to separate the aqueous and organic layers.[3]
-
Collection of Organic Layer : Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[3]
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[3]
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[3]
LC-MS/MS Parameters
The following table summarizes typical starting parameters for 8,9-EET analysis. Optimization will be required for your specific instrumentation and application.
| Parameter | Value | Reference |
| LC Column | C18 reversed-phase | [4] |
| Mobile Phase A | Water with 0.1% formic acid | [3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [3] |
| Ionization Mode | Positive ESI (after derivatization) or Negative ESI | [1] |
| Capillary Voltage | 3.1 kV | [1] |
| Cone Voltage | 25 V | [1] |
| Collision Energy | ~12-35 V (analyte and instrument dependent) | [1][2] |
| Source Temperature | 150 °C | [1] |
| Desolvation Temperature | 400 °C | [1] |
| MRM Transition (PFB derivative) | m/z 319 → 155 | [2] |
Visualizations
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Reproducibility in 8,9-EET Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues leading to poor reproducibility in experiments involving 8,9-Epoxyeicosatrienoic acid (8,9-EET).
Frequently Asked Questions (FAQs)
Q1: My 8,9-EET solution seems to have lost activity. How should I properly store and handle it to ensure stability?
A1: 8,9-EET is highly susceptible to degradation, which is a primary source of experimental variability. The epoxide group is readily hydrolyzed to the less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET), by soluble epoxide hydrolase (sEH) present in biological samples and can also undergo auto-oxidation.[1][2] Proper storage and handling are critical for maintaining its biological activity.
Key recommendations:
-
Storage of Stock Solutions: Aliquot stock solutions of 8,9-EET in an organic solvent (e.g., ethanol (B145695) or acetonitrile) into single-use vials and store at -80°C under an inert atmosphere (e.g., argon or nitrogen). This minimizes freeze-thaw cycles and oxidation.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
-
Temperature: Keep all solutions on ice during experimental setup to minimize degradation.
-
pH: Be aware that the stability of EETs can be pH-dependent. Maintain a consistent pH in your experimental buffers.
Table 1: Recommended Storage Conditions for 8,9-EET
| Condition | Temperature | Solvent/Form | Duration |
| Long-term | -80°C | Organic Solvent (e.g., Ethanol) | ≥ 2 years |
| Short-term | -20°C | Solid Form | Up to 6 months |
| Working Solution | On Ice | Aqueous Buffer/Medium | Prepare fresh for each experiment |
Q2: I am observing different cellular responses to 8,9-EET in different cell lines. What could be the cause of this variability?
A2: The differential response of cell lines to 8,9-EET is a common observation and can be attributed to several factors, most notably the expression and activity of soluble epoxide hydrolase (sEH).
-
sEH Activity: Cells with high sEH activity will rapidly metabolize 8,9-EET to the less active 8,9-DHET, diminishing its effects.[2][3] For instance, pulmonary artery smooth muscle cells (PASMCs) have been shown to have higher sEH activity than pulmonary artery endothelial cells (PAECs), leading to a lack of response to native 8,9-EET in PASMCs without an sEH inhibitor.[3]
-
Receptor and Signaling Protein Expression: The expression levels of putative 8,9-EET receptors and downstream signaling proteins (e.g., p38 MAPK, PI3K, ROCK) can vary significantly between cell types, leading to different magnitudes of response.[4]
-
Regioisomer and Enantiomer Specificity: The biological activity of EETs can be highly specific to the particular regioisomer (e.g., 8,9-EET vs. 11,12-EET) and even the enantiomer (e.g., 8(S),9(R)-EET vs. 8(R),9(S)-EET).[4] Ensure you are using the correct and pure isomer for your intended experiment.
Table 2: Factors Contributing to Cell Line-Dependent Variability in Response to 8,9-EET
| Factor | Description | Implication for Reproducibility |
| Soluble Epoxide Hydrolase (sEH) Activity | Varies between cell types, leading to differential rates of 8,9-EET metabolism to 8,9-DHET. | High sEH activity can mask the effects of 8,9-EET. Consider using an sEH inhibitor (e.g., AUDA) to standardize experiments. |
| Receptor Expression | The density and subtype of putative EET receptors can differ. | Affects the potency and efficacy of 8,9-EET. |
| Signaling Pathway Components | Levels of downstream signaling molecules (kinases, phosphatases) vary. | Can alter the cellular response to 8,9-EET stimulation. |
| Presence of Other Metabolic Pathways | Metabolism by cyclooxygenase (COX) can produce different active metabolites.[4] | Introduces another layer of complexity and potential for variability. |
Q3: I am struggling with inconsistent results in my cell-based assays with 8,9-EET. What are some critical experimental parameters to control?
A3: Poor reproducibility in cell-based assays often stems from a lack of stringent control over experimental conditions.
-
Serum Concentration: Serum contains sEH, which can degrade 8,9-EET. If possible, perform experiments in serum-free or low-serum media. If serum is required, use a consistent concentration and consider pre-treating cells with an sEH inhibitor.
-
Solvent Concentration: Ensure the final concentration of the organic solvent used to dissolve 8,9-EET is low (typically <0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
-
Cell Density and Passage Number: Use cells within a consistent passage number range and seed them at a uniform density, as cellular responses can vary with passage number and confluency.
-
Incubation Time: Optimize the incubation time with 8,9-EET. Due to its instability, shorter incubation times may yield more consistent results.
Troubleshooting Guides
Issue 1: Low or No Signal in Bioassays
| Potential Cause | Troubleshooting Action |
| 8,9-EET Degradation | Prepare fresh solutions from a -80°C stock for each experiment. Keep solutions on ice. Minimize exposure to air and light. Consider co-treatment with an sEH inhibitor. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay (e.g., 10 nM to 10 µM). |
| High sEH Activity in Cells | Measure sEH activity in your cell line. If high, pre-incubate cells with an sEH inhibitor (e.g., AUDA, 1 µM) for 30-60 minutes before adding 8,9-EET. |
| Incorrect Isomer | Verify the purity and identity of your 8,9-EET regioisomer and enantiomer. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Action |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating and use a consistent seeding density across all wells. |
| Variable Solvent Concentration | Prepare a master mix of the final 8,9-EET dilution to add to all treatment wells to ensure a uniform solvent concentration. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Inconsistent Incubation Times | Stagger the addition of reagents and the termination of the assay to ensure consistent incubation times for all plates. |
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay with 8,9-EET
This protocol is for assessing the effect of 8,9-EET on the proliferation of adherent cells in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
8,9-EET stock solution (1 mg/mL in ethanol, stored at -80°C)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Serum Starvation (Optional): If studying signaling pathways, gently aspirate the complete medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.
-
8,9-EET Treatment:
-
Prepare serial dilutions of 8,9-EET in serum-free medium from your stock solution immediately before use. A typical concentration range to test is 10 nM to 10 µM.
-
Prepare a vehicle control with the same final concentration of ethanol as the highest 8,9-EET concentration.
-
Carefully remove the medium from the wells and add 100 µL of the 8,9-EET dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes in the dark to dissolve the crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Transwell Cell Migration Assay with 8,9-EET
This protocol assesses the chemotactic effect of 8,9-EET on cells using a Boyden chamber system (e.g., Transwell inserts).
Materials:
-
Cells of interest
-
Transwell inserts (e.g., 8 µm pore size for endothelial or smooth muscle cells)
-
24-well companion plates
-
Serum-free medium
-
8,9-EET
-
Chemoattractant (e.g., 10% FBS or a specific growth factor as a positive control)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of 8,9-EET (e.g., 100 nM) or vehicle control to the lower wells of the 24-well plate. Include a positive control (e.g., medium with 10% FBS) and a negative control (serum-free medium alone).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for an optimized duration (e.g., 4-24 hours), which will depend on the cell type's migratory capacity.
-
Removal of Non-migrated Cells:
-
Carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.
-
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a well containing fixation solution for 15 minutes.
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the insert in a well with Crystal Violet solution for 20 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Signaling Pathways and Experimental Workflows
8,9-EET Signaling Pathways
8,9-EET has been shown to activate several key signaling pathways that regulate cellular processes like proliferation, migration, and survival. The specific pathway activated can be cell-type and context-dependent.
Caption: Key signaling pathways activated by 8,9-EET.
Experimental Workflow for Troubleshooting Reproducibility
Caption: Logical workflow for troubleshooting poor reproducibility.
References
- 1. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Technical Support Center: Preventing Auto-oxidation of 8,9-Epoxyeicosatrienoic Acid (8,9-EET)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the auto-oxidation of 8,9-Epoxyeicosatrienoic acid (8,9-EET), a critical factor for ensuring the accuracy and reproducibility of experimental results. 8,9-EET is a signaling molecule derived from arachidonic acid with significant roles in cardiovascular and renal systems. However, its three double bonds make it susceptible to auto-oxidation, which can compromise its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is 8,9-EET, and why is it prone to auto-oxidation?
A1: this compound (8,9-EET) is a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases.[1] It acts as a signaling molecule in various physiological processes.[2][3] The presence of three double bonds in its chemical structure makes it highly susceptible to auto-oxidation, a process of degradation by reaction with oxygen.[4] This degradation can lead to a loss of biological activity and the formation of inactive byproducts.[4]
Q2: What are the primary pathways of 8,9-EET degradation?
A2: Besides auto-oxidation, 8,9-EET is rapidly metabolized in biological systems by soluble epoxide hydrolase (sEH) into its less active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[5] This enzymatic conversion is a major pathway for its inactivation in vivo and in cell culture experiments.[2][6]
Q3: How should I store 8,9-EET to minimize degradation?
A3: Proper storage is crucial for maintaining the integrity of 8,9-EET. For long-term storage, aliquots of stock solutions in an organic solvent like ethanol (B145695) should be kept at -80°C.[7] For short-term use, working solutions can be stored on ice.[7] It is highly recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure potency.[7] If you have the solid form, it should be stored at -20°C.[7] Minimizing freeze-thaw cycles by preparing single-use aliquots is also critical.[8]
Q4: I'm observing inconsistent results in my cell culture experiments with 8,9-EET. Could this be due to degradation?
A4: Yes, the instability of 8,9-EET in aqueous cell culture media is a common cause of inconsistent results. The presence of sEH in cells and serum can rapidly degrade 8,9-EET.[2][8] To mitigate this, pre-incubating your cells with a soluble epoxide hydrolase inhibitor (sEHi) before adding 8,9-EET is recommended.[6][8] Additionally, using the lowest effective concentration of 8,9-EET and minimizing incubation times can reduce degradation.[8]
Q5: What are the signs of 8,9-EET degradation in my samples?
A5: Visual signs of degradation in a solution are not always apparent. The most reliable way to assess degradation is through analytical methods like LC-MS/MS. This technique can quantify the amount of parent 8,9-EET and its degradation products, such as 8,9-DHET. A decrease in the concentration of 8,9-EET and a corresponding increase in its metabolites would indicate degradation.
Troubleshooting Guides
Issue: Rapid loss of 8,9-EET activity in aqueous buffers.
Troubleshooting Steps:
-
Work at Low Temperatures: Prepare all solutions and conduct experiments on ice whenever feasible to slow down the rate of auto-oxidation.[8]
-
Use an Inert Atmosphere: For sensitive experiments, handle 8,9-EET solutions under an inert gas like argon or nitrogen to prevent exposure to oxygen.[8]
-
Incorporate Antioxidants: Consider the addition of antioxidants compatible with your experimental system. However, their effectiveness and potential interference should be validated.
-
Use High-Purity Solvents: Ensure that all solvents and buffers are of high quality and free from contaminants that could accelerate degradation.[8]
Issue: Suspected degradation of 8,9-EET during sample preparation for analysis.
Troubleshooting Steps:
-
Immediate Processing: Process samples immediately after collection. If not possible, snap-freeze them in liquid nitrogen and store at -80°C.[8]
-
Maintain Cold Chain: Keep samples on ice throughout the extraction and preparation process.[8]
-
Acidify for Extraction: Acidifying the sample to a pH of 3-4 can improve the efficiency of extraction with organic solvents.[8]
-
Include sEH Inhibitor during Lysis: When analyzing intracellular levels of 8,9-EET, add an sEH inhibitor to the cell lysis buffer to prevent enzymatic degradation.[8]
Quantitative Data Summary
| Storage Condition | Solvent | Temperature | Estimated Stability | Reference |
| Long-term | Ethanol | -80°C | At least two years | [7] |
| Long-term (Solid) | N/A | -20°C | Up to six months | [7] |
| Short-term | Aqueous Buffer | On Ice | Hours (prepare fresh daily) | [7] |
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of 8,9-EET Stock Solutions
-
Materials: 8,9-EET (solid form), absolute ethanol (high purity), amber glass vials, argon or nitrogen gas.
-
Procedure: a. Allow the solid 8,9-EET to equilibrate to room temperature before opening to prevent condensation. b. Prepare a stock solution of 1-10 mg/mL in absolute ethanol. c. Dispense the stock solution into single-use amber vials. d. Flush the headspace of each vial with a gentle stream of argon or nitrogen gas to displace oxygen. e. Seal the vials tightly and store them at -80°C for long-term storage.
Protocol 2: Stabilizing 8,9-EET in Cell Culture Experiments
-
Materials: Cells, appropriate cell culture medium, soluble epoxide hydrolase inhibitor (sEHi), 8,9-EET stock solution.
-
Procedure: a. Prepare a working solution of the sEHi in your cell culture medium at the desired final concentration. b. Pre-incubate the cells with the sEHi-containing medium for 30 minutes to 2 hours at 37°C.[8] c. Prepare a working solution of 8,9-EET in the cell culture medium (already containing the sEHi) at the desired final concentration. d. Add the 8,9-EET solution to the pre-treated cells. e. Proceed with your experimental incubation.
Visualizations
Caption: Metabolic and degradation pathways of 8,9-EET.
Caption: Troubleshooting workflow for 8,9-EET instability.
References
- 1. This compound | C20H32O3 | CID 5283203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Enhancing 8,9-EET Extraction Efficiency from Tissues: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 8,9-epoxyeicosatrienoic acid (8,9-EET) from biological tissues. This guide is designed to assist researchers in optimizing their experimental protocols and overcoming common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of 8,9-EET from tissues?
A1: The most critical factors include the immediate and proper preservation of the tissue sample upon collection, the thoroughness of the tissue homogenization process, the choice of extraction solvent, and the pH of the sample during extraction. Minimizing enzymatic degradation and auto-oxidation is paramount for obtaining accurate and reproducible results.
Q2: How should tissue samples be handled and stored to prevent 8,9-EET degradation?
A2: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. This rapid freezing minimizes enzymatic activity that can degrade 8,9-EET. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the homogenization buffer to prevent auto-oxidation.
Q3: What is the recommended method for tissue homogenization for 8,9-EET extraction?
A3: Bead beating or rotor-stator homogenization are effective methods for disrupting tissue and allowing for efficient extraction. It is crucial to perform homogenization on ice and in the presence of pre-chilled solvents to prevent heat-induced degradation of 8,9-EET. For particularly tough or elastic tissues, cryo-homogenization (grinding the tissue in liquid nitrogen) prior to solvent extraction can significantly improve efficiency.
Q4: Which is better for 8,9-EET extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A4: Both SPE and LLE can be effective for 8,9-EET extraction, and the choice often depends on the specific experimental goals, sample complexity, and available resources. SPE, particularly with reversed-phase (C18) or mixed-mode cartridges, generally offers higher selectivity, cleaner extracts, and better reproducibility. LLE is a robust and widely used method but may be more prone to emulsion formation and co-extraction of interfering lipids. For high-throughput applications and cleaner samples for downstream analysis like LC-MS/MS, SPE is often preferred.
Q5: Why is the pH of the sample important during extraction?
A5: 8,9-EET is a carboxylic acid. Acidifying the sample to a pH below its pKa (typically around pH 4-5) protonates the carboxylic acid group, making the molecule less polar. This increased non-polarity enhances its retention on reversed-phase SPE sorbents and improves its partitioning into the organic solvent during LLE, thereby increasing extraction recovery.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of 8,9-EET from tissues.
Low or No Recovery of 8,9-EET
| Potential Cause | Recommended Solution(s) |
| Incomplete Tissue Homogenization | Ensure the tissue is completely disrupted. For tough tissues, consider pre-grinding in liquid nitrogen. Optimize bead size/material and homogenization time for bead beaters. |
| Inappropriate Extraction Solvent | For LLE, ensure the chosen organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) has the appropriate polarity. For SPE, verify that the elution solvent is strong enough to desorb 8,9-EET from the sorbent. |
| Suboptimal pH | Acidify the sample to pH 4-5 before LLE or loading onto a reversed-phase SPE cartridge to ensure 8,9-EET is in its protonated form. |
| Analyte Degradation | Work quickly and keep samples on ice at all times. Use pre-chilled solvents and add antioxidants (e.g., BHT) to the homogenization buffer. Consider adding a soluble epoxide hydrolase (sEH) inhibitor to prevent enzymatic conversion to 8,9-DHET. |
| Inefficient SPE Elution | Increase the volume or the organic solvent strength of the elution buffer. A common elution solvent is methanol (B129727) or ethyl acetate. |
High Background or Interfering Peaks in Analysis
| Potential Cause | Recommended Solution(s) |
| Co-extraction of Interfering Lipids | Optimize the wash steps in your SPE protocol. A wash with a low percentage of organic solvent can remove polar interferences, while a wash with a non-polar solvent like hexane (B92381) can remove neutral lipids. For LLE, consider a back-extraction step. |
| Matrix Effects in LC-MS/MS | Improve sample cleanup by incorporating an SPE step after LLE. Dilute the final extract to reduce the concentration of interfering matrix components. |
| Contamination | Use high-purity solvents and pre-cleaned glassware. Run solvent blanks to identify sources of contamination. |
Poor Reproducibility
| Potential Cause | Recommended Solution(s) |
| Inconsistent Homogenization | Standardize the homogenization procedure, including time, speed, and sample-to-solvent ratio. |
| Variable Sample pH | Ensure consistent and accurate pH adjustment of all samples before extraction. |
| Inconsistent SPE Flow Rate | Use a vacuum manifold or an automated SPE system to maintain a consistent flow rate during sample loading, washing, and elution. |
| Use of an Internal Standard | The use of a deuterated internal standard (e.g., 8,9-EET-d8) is highly recommended to correct for variability in extraction efficiency and matrix effects. |
Data Presentation
The following table summarizes representative extraction recovery data for eicosanoids, including 8,9-EET, from various tissues using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Actual recoveries can vary based on the specific protocol and tissue matrix.
| Analyte | Tissue Type | Extraction Method | Reported Recovery (%) |
| Eicosanoids (general) | Liver | SPE (C18) | 85 - 95 |
| Eicosanoids (general) | Kidney | SPE (C18) | 80 - 90 |
| Eicosanoids (general) | Brain | LLE (Folch) + SPE | 75 - 85 |
| Eicosanoids (general) | Lung | LLE (Ethyl Acetate) | 70 - 80 |
| 8,9-EET | Plasma | LLE (Bligh and Dyer) + SPE | ~95 [1] |
Note: Specific recovery data for 8,9-EET from various solid tissues is not extensively reported in comparative studies. The provided data for general eicosanoids serves as a guideline. Researchers should validate the extraction efficiency for their specific tissue and protocol.
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) of 8,9-EET from Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
On ice, add the tissue to a tube containing 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) with an antioxidant (e.g., 0.1% BHT) and a deuterated internal standard (e.g., 8,9-EET-d8).
-
Homogenize using a bead beater or rotor-stator homogenizer until the tissue is completely disrupted. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Sample Acidification:
-
Adjust the pH of the supernatant to 4-5 with a dilute acid (e.g., 1 M formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 4-5). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Slowly load the acidified supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar, interfering lipids.
-
-
Elution:
-
Elute the 8,9-EET and internal standard with 5 mL of ethyl acetate or methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 100 µL of methanol/water) for downstream analysis (e.g., LC-MS/MS).
-
Detailed Methodology: Liquid-Liquid Extraction (LLE) of 8,9-EET from Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Follow the same homogenization procedure as described in the SPE protocol (Step 1).
-
-
Sample Acidification:
-
Adjust the pH of the supernatant to 4-5 with a dilute acid (e.g., 1 M formic acid).
-
-
Liquid-Liquid Extraction:
-
Add 2 volumes of a water-immiscible organic solvent (e.g., 2 mL of ethyl acetate) to the acidified supernatant.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer containing the 8,9-EET and transfer it to a new tube.
-
Repeat the extraction process on the aqueous layer with another 2 volumes of the organic solvent and combine the organic extracts to maximize recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis. For cleaner samples, the dried extract can be further purified using SPE.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of 8,9-EET.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Liquid-Liquid Extraction (LLE) workflow.
References
Technical Support Center: Managing the In Vivo Stability of 8,9-EET
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bioactive lipid mediator 8,9-epoxyeicosatrienoic acid (8,9-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of its short in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo half-life of 8,9-EET so short?
A1: The short in vivo half-life of 8,9-EET is primarily due to its rapid metabolism by the enzyme soluble epoxide hydrolase (sEH).[1][2][3][4] sEH catalyzes the hydrolysis of the epoxide group of 8,9-EET to form its corresponding, and generally less biologically active, diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1][2][3][4] This metabolic conversion significantly reduces the circulating levels and duration of action of 8,9-EET. Additionally, other metabolic pathways, such as cyclooxygenase (COX) metabolism, can contribute to the degradation of 8,9-EET.[5][6]
Q2: What is the primary strategy to increase the in vivo half-life of 8,9-EET?
A2: The primary and most effective strategy to enhance the in vivo stability and efficacy of 8,9-EET is to inhibit the activity of the soluble epoxide hydrolase (sEH) enzyme.[1][7] By using a soluble epoxide hydrolase inhibitor (sEHI), the metabolic degradation of 8,9-EET to 8,9-DHET is blocked, leading to increased plasma and tissue concentrations of 8,9-EET and prolonging its therapeutic effects.[1][8]
Q3: How do I choose the right sEH inhibitor for my in vivo experiment?
A3: The selection of an appropriate sEH inhibitor depends on several factors, including the experimental model, the required duration of action, and the route of administration. Key parameters to consider are the inhibitor's potency (IC50), pharmacokinetic profile (half-life, bioavailability), and solubility.[2][9] Newer generation sEHIs often have improved pharmacokinetic properties over earlier compounds.[2][9] Refer to the quantitative data tables below for a comparison of commonly used sEH inhibitors.
Q4: How can I confirm that the sEH inhibitor is working in my in vivo model?
A4: The efficacy of an sEH inhibitor in vivo is typically assessed by measuring the plasma or tissue ratio of 8,9-EET to its metabolite, 8,9-DHET.[2] A significant increase in the EET/DHET ratio following inhibitor administration indicates successful sEH inhibition.[2] This analysis is usually performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q5: Are there any alternative strategies to prolong the effects of 8,9-EET?
A5: Besides sEH inhibition, other strategies include the development of synthetic 8,9-EET analogs with improved metabolic stability.[3][10] These analogs are designed to be resistant to sEH-mediated hydrolysis while retaining the biological activity of the parent compound.[3][10] However, the use of sEH inhibitors to protect endogenous 8,9-EET is currently the most common approach.
Troubleshooting Guides
Problem 1: No significant increase in the 8,9-EET/8,9-DHET ratio after sEH inhibitor administration.
| Possible Cause | Troubleshooting Step |
| Inadequate inhibitor dosage | Increase the dose of the sEH inhibitor. Consult literature for dose-response studies with your specific inhibitor and animal model. |
| Poor inhibitor bioavailability | Check the formulation and route of administration. Ensure proper dissolution of the inhibitor. Consider a different route of administration (e.g., intraperitoneal vs. oral gavage) or a different sEH inhibitor with better pharmacokinetic properties.[2][9] |
| Incorrect sample handling | Ensure rapid plasma or tissue collection and processing to prevent ex vivo degradation of EETs. Samples should be kept on ice and stored at -80°C. Use of antioxidants during extraction may be beneficial. |
| Analytical issues | Verify the accuracy and sensitivity of your LC-MS/MS method. Ensure proper extraction efficiency and use of appropriate internal standards.[11][12] |
Problem 2: High variability in 8,9-EET levels between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent inhibitor administration | Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid misdosing. |
| Biological variability | Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and strain. |
| Differences in food intake | Fasting animals before dosing can sometimes reduce variability in drug absorption. |
| Sample degradation | Standardize the time from sample collection to freezing to minimize variability in lipid degradation. |
Quantitative Data
Table 1: In Vitro Potency of Common sEH Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| sEH inhibitor-16 (Compound 28/APAU) | Human sEH | 2 | [13][14] |
| TPPU | Human sEH | 0.7 | [15] |
| t-AUCB | Human sEH | 1.1 | [2] |
| AUDA | Human sEH | 13,300 | [16] |
| GSK2256294 | Human sEH | Potent (specific value not provided) | [17] |
Table 2: Pharmacokinetic Profiles of Selected sEH Inhibitors in Rodents
| Inhibitor | Animal Model | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (hours) | Oral Bioavailability (%) | Reference |
| sEH inhibitor-16 | CD-1 Mice | Intraperitoneal | 10 | 4.17 | 7.6 | - | [13][14] |
| t-AUCB | Mice | Oral | 0.1 | - | - | 68 ± 22 | [2][9] |
| TPPU | Mice | Oral | 3 | - | 37 ± 2.5 | - | [18] |
Experimental Protocols
Protocol 1: In Vivo Administration of sEH Inhibitor via Oral Gavage in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the sEH inhibitor.
-
If the inhibitor is not water-soluble, dissolve it in a suitable vehicle such as a solution of 1.8% (2-hydroxypropyl)-β-cyclodextrin or a mixture of PEG400 and water.[19] Ensure the final concentration of any organic solvent is minimal and non-toxic.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Prepare a vehicle-only solution to serve as a control.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Carefully insert a ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the inhibitor solution or vehicle.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Plasma Collection for 8,9-EET and 8,9-DHET Analysis
-
Blood Collection:
-
At the desired time point after inhibitor administration, anesthetize the mouse using an approved method.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Sample Storage:
-
Aliquot the plasma into clean microcentrifuge tubes.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
Protocol 3: Quantification of 8,9-EET and 8,9-DHET by LC-MS/MS
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
To a 100 µL plasma sample, add an internal standard mixture containing deuterated 8,9-EET and 8,9-DHET.
-
Perform a liquid-liquid extraction using a solvent system such as ethyl acetate (B1210297) or a modified Bligh and Dyer method.[12]
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the lipids to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol/water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column for chromatographic separation.[11]
-
Use a gradient elution to separate 8,9-EET and 8,9-DHET from other lipids.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantify the concentrations of 8,9-EET and 8,9-DHET by comparing their peak areas to those of the deuterated internal standards.
-
Visualizations
Caption: Metabolism of 8,9-EET and the action of sEH inhibitors.
Caption: General workflow for evaluating sEH inhibitor efficacy in vivo.
Caption: Troubleshooting guide for sEH inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
selecting the appropriate vehicle for 8,9-EET administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate vehicle for 8,9-epoxyeicosatrienoic acid (8,9-EET) administration. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 8,9-EET and why is its solubility a concern for experiments?
A1: 8,9-EET is a biologically active lipid signaling molecule, one of the four regioisomers of epoxyeicosatrienoic acids (EETs) derived from arachidonic acid.[1] Like most lipids, it is poorly soluble in aqueous solutions, which is a significant concern for in vitro and in vivo experiments that require its delivery in a biologically compatible medium.[2] Improper dissolution can lead to the formation of micelles or precipitates, resulting in inaccurate concentrations and unreliable experimental results.
Q2: What are the primary challenges associated with the stability of 8,9-EET in experimental settings?
A2: The primary challenge is the rapid metabolism of 8,9-EET by soluble epoxide hydrolase (sEH) into its less biologically active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[3][4] This enzymatic degradation significantly shortens its biological half-life. Additionally, the presence of three double bonds in its structure makes 8,9-EET susceptible to auto-oxidation, further compromising its stability and activity.[5]
Q3: What are the commonly used vehicles for dissolving 8,9-EET?
A3: Due to its lipophilic nature, 8,9-EET is typically first dissolved in an organic solvent to create a stock solution. Common organic solvents include ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[6] This stock solution is then further diluted into an aqueous buffer or cell culture medium for the final working concentration. For in vivo studies, careful consideration of the vehicle's toxicity and the final concentration of the organic solvent is crucial.
Q4: How can I minimize the degradation of 8,9-EET during my experiments?
A4: To minimize degradation, it is recommended to prepare fresh solutions of 8,9-EET for each experiment.[7] Stock solutions should be stored at -20°C or -80°C.[6][8] When working with aqueous solutions, keeping them on ice can help slow down degradation.[9] For cell culture experiments, the use of a soluble epoxide hydrolase inhibitor (sEHi) can be considered to prevent metabolic inactivation of 8,9-EET.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation or cloudiness observed upon dilution of 8,9-EET stock solution in aqueous buffer. | Poor solubility of 8,9-EET in the aqueous phase. The concentration of the organic solvent in the final solution may be too low to maintain solubility. | - Increase the final concentration of the organic solvent, ensuring it remains below toxic levels for the experimental system (typically <0.1% for cell culture).[1] - Vigorously vortex the solution during the dilution process to aid dispersion. - Consider using a vehicle containing a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility. |
| Inconsistent or no biological effect observed in experiments. | - Degradation of 8,9-EET: The compound may have degraded due to improper storage or handling. - Inaccurate concentration: The actual concentration of soluble 8,9-EET may be lower than intended due to precipitation. - Vehicle interference: The vehicle itself (e.g., high concentration of organic solvent) may be affecting the biological system. | - Prepare fresh 8,9-EET solutions for each experiment. - Visually inspect the final solution for any signs of precipitation. - Run a vehicle control (containing the same concentration of the organic solvent without 8,9-EET) to rule out any effects of the vehicle alone. |
| Difficulty in achieving desired concentration for in vivo administration. | The volume of organic solvent required to dissolve the desired amount of 8,9-EET may be too high for safe in vivo administration. | - Explore the use of alternative formulation strategies such as cyclodextrins or liposomes to enhance aqueous solubility and bioavailability.[8] - Consider using a more concentrated stock solution to minimize the final volume of the organic solvent. |
Data Presentation
Table 1: Solubility of (±)8(9)-EET in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [6] |
| Ethanol | 50 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | [6] |
| Acetonitrile | Sparingly soluble (1-10 mg/mL) | [10] |
Experimental Protocols
Protocol 1: Preparation of 8,9-EET for In Vitro Cell Culture Experiments
1. Stock Solution Preparation: a. Allow the vial of 8,9-EET to equilibrate to room temperature before opening. b. Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving the 8,9-EET in an appropriate organic solvent such as ethanol, DMSO, or DMF.[6] Ensure complete dissolution by vortexing. c. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
2. Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Prepare an intermediate dilution of the stock solution in the same organic solvent if necessary. c. To prepare the final working solution, slowly add the required volume of the 8,9-EET stock or intermediate solution to the pre-warmed cell culture medium while vortexing. The final concentration of the organic solvent should be kept to a minimum, typically below 0.1%, to avoid cytotoxicity.[1] d. Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to adjust the protocol by either reducing the final 8,9-EET concentration or slightly increasing the final organic solvent concentration (while still maintaining it at a non-toxic level).
Protocol 2: Preparation of 8,9-EET for In Vivo Administration
1. Stock Solution Preparation: a. Prepare a concentrated stock solution of 8,9-EET in a biocompatible organic solvent like ethanol, as described in Protocol 1.
2. Vehicle Preparation: a. Prepare the final injection vehicle. A common vehicle is sterile phosphate-buffered saline (PBS).
3. Final Dosing Solution Preparation: a. On the day of administration, dilute the 8,9-EET stock solution into the sterile vehicle to the desired final concentration. b. The dilution should be performed by adding the stock solution to the vehicle dropwise while continuously vortexing to ensure proper mixing and to minimize precipitation. c. The final concentration of the organic solvent should be as low as possible (e.g., <1-5%) to prevent adverse effects in the animal model.[8] d. The final dosing solution should be clear. If any precipitation is observed, the formulation needs to be optimized.
Mandatory Visualization
References
- 1. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB022920) - FooDB [foodb.ca]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing 8,9-EET Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing 8,9-Epoxyeicosatrienoic acid (8,9-EET) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for 8,9-EET in in vivo studies?
A1: The optimal dose of 8,9-EET is highly dependent on the animal model, the targeted biological effect, and the route of administration. Based on available literature, a starting point for intravenous administration in rats is 2.5 mg/kg.[1] For intraperitoneal administration of a related EET agonist in rats, a dose of 15 mg/kg daily has been used.[2] It is crucial to perform dose-response studies to determine the most effective dose for your specific experimental conditions.
Q2: How can I improve the solubility of 8,9-EET for in vivo administration?
A2: 8,9-EET is a lipophilic molecule with poor water solubility. To prepare it for in vivo use, a suitable vehicle is necessary. Common approaches include:
-
Stock Solutions: Prepare a concentrated stock solution in an organic solvent such as ethanol (B145695) or DMSO.
-
Aqueous Solutions for Injection: For intravenous or intraperitoneal injections, the stock solution should be diluted in sterile saline. To improve solubility and stability in aqueous solutions, 8,9-EET can be complexed with bovine serum albumin (BSA). The final concentration of the organic solvent should be minimized (ideally less than 0.1%) to avoid toxicity.
-
Oil-Based Vehicles: For oral or intraperitoneal administration, 8,9-EET can be dissolved in a suitable vegetable oil, such as corn oil or olive oil.
-
Suspensions for Oral Gavage: A suspension can be prepared using vehicles like carboxymethyl cellulose (B213188) (CMC) or polyethylene (B3416737) glycol (PEG).
-
Chemical Modification: In some studies, EET analogs have been conjugated with hydrophilic molecules like L-aspartic acid to improve aqueous solubility.[2]
Q3: What is the main challenge when working with 8,9-EET in vivo?
A3: The primary challenge is the rapid metabolism of 8,9-EET by soluble epoxide hydrolase (sEH) into its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). This significantly reduces the in vivo half-life and efficacy of 8,9-EET.
Q4: How can I overcome the rapid metabolism of 8,9-EET in vivo?
A4: To enhance the stability and bioavailability of 8,9-EET, it is highly recommended to co-administer it with a soluble epoxide hydrolase inhibitor (sEHi). This will block the degradation of 8,9-EET and potentiate its biological effects.[3] Alternatively, more stable synthetic analogs of 8,9-EET can be used.
Q5: Are there stereoisomer-specific effects of 8,9-EET that I should be aware of?
A5: Yes, the biological effects of 8,9-EET can be stereospecific. For example, in the rat kidney, the (8S,9R)-EET isomer was found to be a vasoconstrictor, while the (8R,9S)-EET isomer was not.[4] It is important to consider the specific enantiomers used in your experiments, as they may have different biological activities.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Ensure 8,9-EET is fully dissolved in the vehicle. Visually inspect for any precipitate. - Prepare fresh solutions for each experiment. - Consider using a different vehicle or a solubilizing agent like BSA. |
| Rapid Metabolism | - Co-administer with a soluble epoxide hydrolase inhibitor (sEHi) to prevent degradation. - Consider using a more stable synthetic analog of 8,9-EET. |
| Suboptimal Dosage | - Perform a dose-response study to determine the optimal concentration for your model. |
| Incorrect Stereoisomer | - Verify the stereochemistry of the 8,9-EET used, as biological activity can be stereospecific. |
| Degradation During Storage | - Store 8,9-EET stock solutions at -80°C. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: Adverse Effects or Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Minimize the concentration of organic solvents (e.g., ethanol, DMSO) in the final injection volume (ideally <0.1%). - Run a vehicle-only control group to assess for any vehicle-induced effects. |
| High Dosage | - Reduce the administered dose of 8,9-EET. - Conduct a toxicity study to determine the maximum tolerated dose in your animal model. |
| Off-Target Effects | - Investigate potential off-target effects of 8,9-EET in your specific model system. |
Quantitative Data Summary
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| 8,9-EET | Rat | 2.5 mg/kg | Intravenous | No protective effect on myocardial infarct size | [1] |
| EET Agonist (NUDSA) | Rat | 15 mg/kg (daily for 2 weeks) | Intraperitoneal | Prevention of adiposity and vascular dysfunction | [2] |
| 8,9-EET | Mouse | Not specified in mg/kg | Subcutaneous (sponge model) | Pro-angiogenic | [3] |
Experimental Protocols
Protocol 1: Preparation of 8,9-EET for Intravenous Injection
Materials:
-
8,9-EET
-
Ethanol (anhydrous)
-
Sterile 0.9% Saline
-
Bovine Serum Albumin (BSA)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve 8,9-EET in ethanol to a concentration of 10 mg/mL. Store in single-use aliquots at -80°C.
-
Prepare a BSA solution: Dissolve BSA in sterile saline to a concentration of 1% (w/v).
-
Prepare the final injection solution:
-
On the day of the experiment, thaw an aliquot of the 8,9-EET stock solution.
-
In a sterile microcentrifuge tube, add the required volume of the 1% BSA in saline solution.
-
While vortexing the BSA solution, slowly add the required volume of the 8,9-EET stock solution to achieve the desired final concentration (e.g., for a 2.5 mg/kg dose in a 200g rat with an injection volume of 0.2 mL, the final concentration would be 2.5 mg/mL).
-
Ensure the final ethanol concentration is below 0.1%.
-
-
Administration: Administer the freshly prepared solution via tail vein injection.
Protocol 2: In Vivo Angiogenesis - Subcutaneous Sponge Model
Materials:
-
Sterile gelatin sponges
-
8,9-EET
-
Vehicle (e.g., saline with 0.1% BSA)
-
Soluble epoxide hydrolase inhibitor (sEHi) (optional)
-
Anesthetic
-
Surgical tools
Procedure:
-
Sponge Preparation: Cut sterile gelatin sponges to the desired size (e.g., 5x5x2 mm).
-
Treatment Solution: Prepare a solution of 8,9-EET in the chosen vehicle. If using, add the sEHi to this solution. A vehicle-only solution should be prepared for the control group.
-
Sponge Soaking: Soak the sponges in the treatment or control solution for a defined period (e.g., 1 hour) before implantation.
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small subcutaneous incision on the dorsal side of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the soaked sponge into the pocket.
-
Close the incision with sutures or surgical clips.
-
-
Post-operative Care: Monitor the animals for recovery and any signs of distress.
-
Sponge Harvest and Analysis: After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the sponges. The degree of angiogenesis can be quantified by measuring hemoglobin content (e.g., using the Drabkin method) or by histological analysis of blood vessel infiltration.
Visualizations
Caption: Signaling pathways activated by 8,9-EET leading to various cellular responses.
Caption: General experimental workflow for in vivo studies with 8,9-EET.
Caption: A logical troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Mechanisms by which Epoxyeicosatrienoic Acids (EETs) Elicit Cardioprotection in Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EET agonist prevents adiposity and vascular dysfunction in rats fed a high fat diet via a decrease in Bach 1 and an increase in HO-1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glomerular stereospecific synthesis and hemodynamic actions of this compound in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of 8,9-EET in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of 8,9-epoxyeicosatrienoic acid (8,9-EET) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for 8,9-EET assays?
A1: Non-specific binding refers to the adhesion of a molecule, in this case, 8,9-EET or assay antibodies, to surfaces other than the intended target.[1] For 8,9-EET, a lipophilic eicosanoid, this can include polystyrene microplates, pipette tips, and other plasticware.[2] This is a significant issue because it can lead to high background noise, reduced assay sensitivity, and inaccurate quantification of 8,9-EET, potentially resulting in false positives or false negatives.[1][2]
Q2: What are the primary causes of non-specific binding for a lipid mediator like 8,9-EET?
A2: The main drivers of NSB for 8,9-EET and similar molecules are:
-
Hydrophobic Interactions: As a lipid molecule, 8,9-EET can non-specifically adsorb to the hydrophobic surfaces of standard polystyrene assay plates.[2]
-
Inadequate Blocking: If the blocking buffer does not completely saturate all unoccupied sites on the microplate wells, antibodies or the analyte itself can bind directly to the plastic.[2]
-
Suboptimal Antibody Concentration: Using overly high concentrations of primary or secondary antibodies can lead to their binding to sites other than the target antigen.[2]
-
Matrix Effects: Complex biological samples (e.g., plasma, tissue homogenates) contain numerous proteins and lipids that can interfere with the specific binding events of the assay.[2] Fatty acid-binding proteins (FABPs) present in the cytosol can also bind to EETs, potentially sequestering them from detection.[3]
Q3: What are the general strategies to prevent non-specific binding in 8,9-EET assays?
A3: A multi-faceted approach is often necessary:
-
Optimize Blocking: Employ effective blocking agents like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites on the assay surface.[4][5]
-
Use of Surfactants: Incorporate non-ionic detergents such as Tween-20 in wash and blocking buffers to disrupt weak, non-specific hydrophobic interactions.[2][6]
-
Adjust Buffer Composition: Modifying the ionic strength and pH of buffers can help minimize charge-based non-specific interactions.[7]
-
Sample Purification: For complex matrices, use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate 8,9-EET prior to analysis, reducing interfering substances.[2][8]
-
Select Appropriate Labware: Consider using low-binding microplates and pipette tips to minimize the adsorption of 8,9-EET to plastic surfaces. The type of polystyrene used can significantly affect NSB.[9]
Troubleshooting Guide for 8,9-EET Assays
This guide addresses common issues encountered during the quantification of 8,9-EET.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal in ELISA | 1. Inadequate Blocking: The blocking buffer is not effectively saturating all non-specific sites on the microplate.[2] | Optimize Blocking: • Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk).[2] • Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[2] • Experiment with different blocking agents like casein, which can be more effective than BSA in some systems.[5] |
| 2. Excessive Antibody Concentration: The concentration of the primary or secondary antibody is too high.[2] | Antibody Titration: Perform an antibody titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[2] | |
| 3. Ineffective Washing: Insufficient washing fails to remove unbound reagents. | Improve Washing Steps: • Increase the number of wash cycles (typically 3-5 times).[4] • Add a non-ionic surfactant like Tween-20 (0.05% v/v) to the wash buffer.[2] | |
| Low or No Signal for 8,9-EET | 1. Analyte Degradation: 8,9-EET is chemically unstable and can be rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol, 8,9-DHET, or undergo auto-oxidation.[10][11] | Proper Sample Handling: • Collect samples on ice.[11] • Add an antioxidant to samples upon collection.[11] • For long-term storage, keep samples at -80°C.[11] |
| 2. Loss of Analyte During Sample Prep: 8,9-EET can adhere to plastic tubes and tips during extraction steps. | Use Appropriate Labware & Internal Standards: • Use low-binding polypropylene (B1209903) tubes and pipette tips. • Spike samples with a deuterated internal standard (e.g., 8,9-EET-d8) before extraction to correct for analyte loss.[8] | |
| High Variability Between Replicates | 1. Matrix Effects: Components in the biological sample interfere with the assay.[2] | Sample Pre-treatment: • Dilute samples to reduce the concentration of interfering substances.[2] • Use solid-phase extraction (SPE) to purify the sample before the assay.[2][12] • Prepare standards in a matrix that closely matches the samples.[2] |
| 2. Incomplete Mixing or Inconsistent Pipetting: | Review Technique: Ensure all reagents and samples are thoroughly mixed and that pipetting is consistent across all wells. |
Quantitative Data Summary
The following tables provide recommended starting concentrations for key reagents used to minimize NSB.
Table 1: Common Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A highly purified and common blocking agent providing a consistent effect.[2][4] |
| Non-fat Dry Milk | 1 - 5% (w/v) | A cost-effective alternative to BSA.[4] |
| Casein | 1% (w/v) | Can be more effective than BSA or gelatin in some ELISA formats.[5] Particularly useful when working with phosphoproteins.[4] |
Table 2: Surfactants for Reducing NSB
| Surfactant | Typical Concentration | Buffer Application | Purpose |
| Tween-20 (non-ionic) | 0.05 - 0.1% (v/v) | Wash Buffer, Blocking Buffer | Disrupts weak hydrophobic and non-specific interactions, reducing background signal.[2][7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 8,9-EET from Plasma
This protocol is designed to purify and concentrate 8,9-EET from a complex matrix like plasma, which is crucial for minimizing interference in downstream assays.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., 8,9-EET-d8). This is critical for correcting for analyte loss during sample preparation.[8][13]
-
Protein Precipitation & Lipid Extraction: Add 500 µL of ethyl acetate (B1210297) to the plasma sample. Vortex vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.[13]
-
Collection: Carefully transfer the upper organic layer, which contains the lipids, to a clean tube.[13]
-
Saponification (Optional, for total EETs): To measure EETs esterified in phospholipids, evaporate the organic extract and reconstitute in a methanolic potassium hydroxide (B78521) solution to cleave ester bonds. Neutralize the solution with an acid before proceeding.[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol (B129727) followed by 2 mL of water through it. Do not allow the cartridge to dry.[2][8]
-
Sample Loading: Load the extracted sample onto the conditioned SPE cartridge at a slow, drop-wise rate.[2]
-
Washing:
-
Elution: Elute the EETs with a high-percentage organic solvent such as ethyl acetate or methanol.[8]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis or an appropriate assay buffer for ELISA.[8]
Protocol 2: General ELISA Protocol with Emphasis on NSB Reduction
-
Coating: Coat microplate wells with the capture antibody diluted in an appropriate buffer. Incubate as required.
-
Washing: Wash the wells three times with a Wash Buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS containing 1% BSA and 0.05% Tween-20) to each well. Incubate for at least 2 hours at room temperature or overnight at 4°C to ensure complete saturation of non-specific sites.[2]
-
Washing: Repeat the washing step as described in step 2.[2]
-
Sample/Standard Incubation: Add standards and pre-treated samples to the appropriate wells. Incubate for 1-2 hours at 37°C.[2]
-
Subsequent Steps: Proceed with the remaining ELISA steps (e.g., incubation with detection antibody, substrate addition, and signal reading) according to the specific assay protocol. Ensure adequate washing between each step.
Visualizations
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acid-binding proteins inhibit hydration of epoxyeicosatrienoic acids by soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Cyclooxygenase Metabolites of this compound (EET): 11- and 15-Hydroxy 8,9-EETs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Oral Bioavailability of 8,9-EET Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the improvement of oral bioavailability for 8,9-epoxyeicosatrienoic acid (8,9-EET) analogs.
Section 1: Troubleshooting Guide
A common challenge in the development of 8,9-EET analogs is achieving adequate systemic exposure after oral administration. High in vitro potency often fails to translate to in vivo efficacy due to poor pharmacokinetic properties. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue: My 8,9-EET analog demonstrates high in vitro potency (e.g., low nM IC50) but shows poor and/or highly variable in vivo exposure (low AUC, low Cmax) after oral dosing in animal models.
Q1: Where should I begin when troubleshooting poor oral bioavailability?
A1: Start by systematically evaluating the three primary factors that govern oral absorption: aqueous solubility, intestinal permeability, and metabolic stability.[1] This is often referred to as an ADME (Absorption, Distribution, Metabolism, and Excretion) assessment. The workflow diagram above illustrates this process. Begin with in vitro assays, as they are quicker and more cost-effective than extensive animal studies.[2]
Q2: How can I determine if poor aqueous solubility is the limiting factor?
A2: Low solubility is a common issue for lipid-derived molecules like EET analogs.[3] You can assess this using a simple in vitro solubility test.
-
Recommended Action: Determine the equilibrium solubility of your analog in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) at 37°C.[4] If the solubility is below the concentration required for a therapeutic dose to dissolve in the fluid volume of the GI tract (typically estimated at 250 mL), then absorption is likely "solubility-limited".[4]
-
Next Steps: If solubility is poor, focus on formulation strategies. Approaches like lipid-based formulations (e.g., SMEDDS), amorphous solid dispersions (ASDs), or particle size reduction (nanocrystals) can significantly enhance dissolution.[5][6][7]
Q3: How do I assess the intestinal permeability of my analog and the potential for active efflux?
A3: The Caco-2 permeability assay is the industry standard for predicting intestinal permeability in vitro.[1][2] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
-
Recommended Action: Perform a bidirectional Caco-2 assay to measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Data Interpretation:
-
A low Papp (A-B) value suggests poor passive diffusion across the intestinal wall.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[2]
-
-
Next Steps: If permeability is low or efflux is high, consider structural modifications to improve lipophilicity or mask transporter recognition sites. Alternatively, a prodrug approach can be used to leverage active uptake transporters.[8] Certain formulation excipients can also act as permeation enhancers or P-gp inhibitors.[9][10]
Q4: What should I do if I suspect rapid metabolism is the primary issue?
A4: 8,9-EET is notoriously susceptible to rapid hydrolysis by soluble epoxide hydrolase (sEH) into its less active diol, 8,9-DHET.[11][12] This is a major pathway of inactivation and a key reason for developing stable analogs. First-pass metabolism in the liver can also significantly reduce the amount of drug reaching systemic circulation.
-
Recommended Action: Conduct an in vitro metabolic stability assay using liver microsomes from the relevant species (e.g., mouse, rat, human).[6][13] This assay measures the rate at which your compound is metabolized by key drug-metabolizing enzymes.
-
Data Interpretation: A short half-life (t½) or high intrinsic clearance (CLint) in this assay indicates rapid metabolism.[2] This is a strong indicator that first-pass metabolism is a major barrier to oral bioavailability.
-
Next Steps: The most effective strategy to combat rapid metabolism is medicinal chemistry. Identify the metabolic "hotspots" on your analog and make structural modifications to block or slow down the enzymatic reaction (e.g., replacing the epoxide with a more stable isostere or adding flanking groups to sterically hinder sEH access).[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways for 8,9-EET and its analogs?
A1: The metabolism of 8,9-EET is complex, but the most significant pathway from a bioavailability perspective is hydration by soluble epoxide hydrolase (sEH).[12] Other relevant pathways include metabolism by cyclooxygenase (COX), chain elongation, and oxidation.[14]
Q2: What are the principal strategies to improve the oral bioavailability of 8,9-EET analogs?
A2: Strategies can be divided into two main categories: structural modification of the molecule itself and advanced formulation design .[6][8] The optimal approach often involves a combination of both.
| Strategy Category | Approach | Mechanism of Action | Key Considerations |
| Structural Modification | Metabolic Stabilization | Modify the epoxide or adjacent groups to prevent hydrolysis by sEH.[15] | Must retain the desired pharmacological activity. |
| Prodrugs | Attach a promoiety to enhance solubility or permeability; the moiety is cleaved in vivo to release the active analog.[8][9] | Cleavage rate and site must be optimized for effective drug release. | |
| Improve Physicochemicals | Reduce the number of double bonds to decrease susceptibility to oxidation; optimize LogP for better permeability.[15] | May alter the binding affinity and potency of the analog. | |
| Formulation Design | Lipid-Based Formulations | Encapsulate in systems like nanoemulsions, liposomes, or SMEDDS to improve solubilization and facilitate lymphatic absorption.[3][16][17] | Physical stability of the formulation can be a challenge. |
| Amorphous Solid Dispersions | Disperse the analog in a polymer matrix to maintain an amorphous state, which has higher solubility and faster dissolution than the crystalline form.[6] | The polymer must be carefully selected to prevent recrystallization. | |
| Nanocrystal Technology | Reduce particle size to the nanometer range, which dramatically increases the surface area for dissolution.[18] | Requires specialized equipment (e.g., wet media milling). | |
| Permeation Enhancers | Co-administer with excipients that transiently and reversibly open epithelial tight junctions to increase absorption.[10][19] | Potential for local GI toxicity must be carefully evaluated. |
Q3: Which signaling pathways are commonly activated by 8,9-EET and its analogs?
A3: 8,9-EET and its analogs exert their biological effects by modulating several key intracellular signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) is thought to exist, it has not been definitively identified.[20] Key downstream pathways include the p38 MAPK, PI3K/Akt, and Rho-kinase (ROCK) pathways, which are involved in processes like cell proliferation, angiogenesis, and apoptosis.[14][21][22]
Q4: My formulation appears physically or chemically unstable. What are common stability issues for EET analogs?
A4: Stability is a critical concern. Due to their chemical nature, 8,9-EET analogs are prone to several forms of degradation:
-
Oxidation: The double bonds in the fatty acid chain are susceptible to auto-oxidation, which can lead to loss of potency and the formation of reactive byproducts.[3] Storing materials under an inert atmosphere (e.g., argon) and at low temperatures can mitigate this.
-
Hydrolysis: The epoxide ring, while often stabilized in analogs compared to the native molecule, can still be susceptible to hydrolysis, especially at non-neutral pH.
-
Physical Instability (Formulations): For advanced formulations like amorphous solid dispersions, the analog can crystallize over time, leading to a loss of the solubility advantage. For lipid-based systems, the emulsion can break, or the drug can precipitate out of the lipid phase.[17] Real-time and accelerated stability studies are essential to identify a suitable formulation with an adequate shelf-life.
Section 3: Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study for Oral Bioavailability Assessment
-
Objective: To determine the pharmacokinetic profile and calculate the absolute oral bioavailability (F%) of an 8,9-EET analog in a rodent model.[2][23]
-
Materials: Test analog, suitable vehicle for oral (PO) and intravenous (IV) administration, male Sprague-Dawley rats (or similar model), blood collection supplies (e.g., EDTA tubes), LC-MS/MS system.
-
Procedure:
-
Group Allocation: Divide animals into two groups: IV administration (n=3-5) and PO administration (n=3-5).
-
Dosing: Fast animals overnight. For the IV group, administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. For the PO group, administer the dose (e.g., 5-10 mg/kg) via oral gavage.
-
Blood Sampling: Collect serial blood samples (approx. 50-100 µL) from each animal at predefined time points (e.g., pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h post-dose). Collect into EDTA tubes and immediately place on ice.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract the analog from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration of the analog in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC_inf).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_inf_PO / Dose_PO) / (AUC_inf_IV / Dose_IV) * 100 [2]
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the in vitro metabolic clearance rate of an 8,9-EET analog.[6][13]
-
Materials: Test analog, pooled liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), quenching solution (e.g., cold acetonitrile (B52724) with an internal standard), LC-MS/MS system.
-
Procedure:
-
Incubation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test analog (e.g., 1 µM final concentration) in phosphate buffer. Pre-warm to 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing the cold quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the microsomal protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent analog at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining parent analog versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A shorter half-life indicates more rapid metabolism.
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of an 8,9-EET analog.[1][24]
-
Materials: Caco-2 cells, Transwell inserts, transport buffer (HBSS, pH 7.4), test analog, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), LC-MS/MS system.
-
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.
-
Permeability Measurement (A-B): Add the test analog to the apical (A, donor) side of the Transwell. At various time points, take samples from the basolateral (B, receiver) side to measure the amount of analog that has crossed the monolayer.
-
Permeability Measurement (B-A): In a separate set of wells, add the test analog to the basolateral (B, donor) side and sample from the apical (A, receiver) side to measure active efflux.
-
Analysis: Quantify the concentration of the analog in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) .
-
Compare the Papp (A-B) value to controls to classify the analog's permeability (e.g., low, medium, high). An efflux ratio >2 suggests active efflux.
-
Section 4: Quantitative Data Summary
The following tables present hypothetical data to illustrate how different strategies can impact the pharmacokinetic and ADME properties of 8,9-EET analogs.
Table 1: Comparison of Pharmacokinetic Parameters for Different 8,9-EET Analog Formulations in Rats
| Formulation Type | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC_0-24h (ng*h/mL) | Bioavailability (F%) |
| Analog A (Aqueous Suspension) | 10 | 45 ± 12 | 2.0 | 150 ± 45 | < 2% |
| Analog A (Lipid Nanoemulsion) | 10 | 310 ± 65 | 1.5 | 1250 ± 210 | ~15% |
| Analog A (Micronized Powder) | 10 | 95 ± 25 | 2.0 | 350 ± 80 | ~4% |
Data are presented as mean ± SD. This table illustrates how formulation can dramatically improve exposure.
Table 2: Summary of In Vitro ADME Properties for Hypothetical 8,9-EET Analogs
| Analog ID | Aqueous Solubility (pH 6.8, µg/mL) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Rat Liver Microsome t½ (min) | Primary Limitation Identified |
| EET-Analog-01 | < 1 | 8.5 | 1.2 | > 60 | Solubility |
| EET-Analog-02 | 55 | 0.5 | 4.5 | > 60 | Permeability / P-gp Efflux |
| EET-Analog-03 | 70 | 10.2 | 1.1 | 8 | Metabolic Instability |
| EET-Analog-04 | 65 | 9.8 | 1.3 | > 60 | Optimized Profile |
This table shows how different analogs can have distinct liabilities that must be addressed to improve oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Oral Drug Delivery Systems for Natural Polyunsaturated Fatty Acids: Enhancing Bioavailability and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 12. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. azonano.com [azonano.com]
- 18. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 19. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 20. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects in 8,9-EET Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 8,9-epoxyeicosatrienoic acid (8,9-EET). This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of 8,9-EET in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of 8,9-EET?
A1: Matrix effects refer to the alteration of ionization efficiency for 8,9-EET caused by co-eluting substances from the sample matrix (e.g., plasma, serum, tissue homogenate).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your analytical method.[1][2][3]
Q2: What are the primary causes of matrix effects in 8,9-EET analysis from biological samples?
A2: The most significant source of matrix effects, particularly ion suppression, in the analysis of 8,9-EET from plasma or serum are phospholipids (B1166683).[4][5][6] These abundant lipids can be co-extracted with 8,9-EET and interfere with its ionization in the mass spectrometer's ion source.[4][6] Other endogenous matrix components like salts, proteins, and metabolites can also contribute to these effects.[7]
Q3: What are the common signs of matrix effects in my 8,9-EET analysis?
A3: Common indicators that your analysis is being affected by matrix effects include:
-
Poor reproducibility and highly variable peak areas between injections of the same sample.[2]
-
Inaccurate quantification, leading to high variability in concentration measurements.[3]
-
Non-linear calibration curves, especially when using solvent-based calibrators.[3]
-
Reduced sensitivity and poor signal-to-noise ratios.[3]
-
Inconsistent results for quality control (QC) samples.[3]
Q4: What is the best type of internal standard to use for quantifying 8,9-EET to compensate for matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS), such as 8,9-EET-d11 or a 13C-labeled analog, is the gold standard for accurate quantification.[6][8] The SIL-IS has nearly identical chemical and physical properties to 8,9-EET, causing it to co-elute and experience the same degree of ion suppression or enhancement.[6] This allows for reliable correction of the analyte signal, significantly improving accuracy and precision.[6]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen matrix effects. However, this approach is only feasible if the concentration of 8,9-EET in your samples is high enough to remain detectable after dilution and the assay has very high sensitivity.[9] For low-concentration analytes, dilution may cause the signal to fall below the limit of quantitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing step-by-step instructions to resolve them.
Issue 1: Low or No Signal for 8,9-EET
Question: I am injecting my processed samples, but I see a very weak signal or no peak at all for 8,9-EET. What should I do?
Answer: This is a common problem often caused by significant ion suppression from matrix components.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[6]
-
Review Your Method: Protein precipitation (PPT) alone is often insufficient for removing phospholipids from plasma.[4][6]
-
Implement a Better Cleanup:
-
Solid-Phase Extraction (SPE): This technique provides cleaner extracts compared to PPT and is highly effective at removing matrix interferences.[6][10] Reversed-phase (C18) or polymeric SPE cartridges can retain 8,9-EET while allowing interfering substances to be washed away.[6]
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for separating lipids like 8,9-EET from more polar matrix components that can cause suppression.[6]
-
-
-
Optimize Chromatography: Ensure 8,9-EET is chromatographically separated from the bulk of matrix components, especially early-eluting phospholipids.[6][11]
-
Adjust Gradient: Modify the LC gradient profile to increase the separation between your analyte and interfering peaks.
-
Consider a Different Column: A column with a different selectivity might provide better resolution.
-
-
Assess Analyte Stability: 8,9-EET can be unstable.
-
Perform a Post-Column Infusion Experiment: This experiment can help you visualize regions of ion suppression in your chromatogram. A continuous infusion of an 8,9-EET standard into the MS source while injecting a blank matrix extract will show a dip in the baseline signal wherever co-eluting components cause suppression.[2][7]
Issue 2: Poor Reproducibility and High Variability in Peak Areas
Question: My peak areas for 8,9-EET are highly variable between injections and between different samples. What is the cause and how can I fix it?
Answer: Inconsistent peak areas are a classic symptom of variable matrix effects.[2] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression.
Troubleshooting Steps:
-
Strengthen Sample Preparation: As with low signal, a more rigorous sample cleanup using SPE or LLE is the most reliable way to reduce variability.[10] A consistent and robust sample preparation method minimizes the differences in matrix components between samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using a SIL-IS (e.g., 8,9-EET-d11), incorporating one is critical. A SIL-IS will co-elute and be affected by matrix effects in the same way as the analyte, allowing for accurate correction and greatly improving reproducibility.[6]
-
Prepare Matrix-Matched Calibration Curves: To accurately quantify, your calibration standards should be prepared in a blank matrix that is as similar as possible to your study samples (e.g., charcoal-stripped plasma).[6][10] This ensures that the calibrators and the samples experience similar matrix effects.
Issue 3: Inaccurate Quantification and Non-Linear Calibration Curve
Question: My quantification results seem incorrect, and my calibration curve is not linear (r² < 0.99). What should I investigate?
Answer: Inaccurate quantification can result from improper calibration, matrix effects, or analyte stability issues.
Troubleshooting Steps:
-
Review Calibration Curve:
-
Use Matrix-Matched Calibrators: Solvent-based calibrators do not account for matrix effects and often lead to inaccurate results. Always use calibrators prepared in a blank matrix representative of your samples.[6]
-
Check Concentration Range: Ensure your curve covers the expected concentration range of your samples.
-
Use Appropriate Weighting: For LC-MS data, a 1/x or 1/x² weighting is often more appropriate for linear regression than no weighting.[8]
-
-
Assess Matrix Effect Variability: Use the quantitative protocol described below (Protocol 2) to determine if the matrix effect is consistent across different sources of your biological matrix. If there is high lot-to-lot variability, a more effective sample cleanup is necessary.
-
Check for Isomeric Interference: 8,9-EET has regioisomers (e.g., 5,6-EET, 11,12-EET, 14,15-EET).[6] Ensure your LC method adequately separates these isomers to prevent co-elution and inaccurate quantification.[12]
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of 8,9-EET and the extent of matrix effects. The following table summarizes a comparison of different extraction methods for eicosanoids from plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90-110 | 50-80 | Simple, fast, and inexpensive. | Significant matrix effects from co-extracted phospholipids; not recommended as a standalone method.[4][6] |
| Liquid-Liquid Extraction (LLE) | 60-80 | 20-40 | Good for removing many polar interferences. | Can be labor-intensive, may have lower recovery, and is difficult to automate.[6] |
| Solid-Phase Extraction (SPE) | 85-105 | 10-25 | High recovery, produces clean extracts, and effectively removes phospholipids.[6][10] Amenable to automation. | Requires method development to optimize wash and elution steps.[6] |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 8,9-EET from Plasma
This is a general protocol for the extraction of eicosanoids using a reversed-phase (C18) SPE cartridge. Optimization may be required.
Materials:
-
Plasma sample
-
8,9-EET-d11 internal standard solution
-
2M Hydrochloric Acid
-
C18 SPE Cartridge
-
Methanol (B129727) (LC-MS grade)
-
Deionized Water
-
Ethyl Acetate (B1210297) or Methanol (for elution)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.[6] Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).[6]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can further remove interferences without eluting the analyte.
-
-
Elution:
-
Elute 8,9-EET from the cartridge with 2 mL of ethyl acetate or methanol.[6]
-
-
Drying and Reconstitution:
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol allows you to calculate the matrix effect (ME), recovery (RE), and process efficiency (PE).
Materials:
-
Blank biological matrix (e.g., human plasma from at least 6 different sources)
-
8,9-EET standard solution
-
Solvents for extraction and reconstitution
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the 8,9-EET standard into the reconstitution solvent at a specific concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process blank matrix samples using your established sample preparation protocol (e.g., SPE). Spike 8,9-EET into the final, dried extract before reconstitution to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike 8,9-EET into the blank matrix at the beginning, before any extraction steps. Process these samples using your protocol.
-
-
LC-MS Analysis: Analyze all samples from the three sets.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An ME of 100% indicates no matrix effect. <100% indicates suppression, and >100% indicates enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Visualizations
Caption: High-level workflow for the quantification of 8,9-EET.
Caption: Decision tree for troubleshooting common matrix effect issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Synthetic 8,9-Epoxyeicosatrienoic Acid (8,9-EET)
Welcome to the technical support center for synthetic 8,9-Epoxyeicosatrienoic acid (8,9-EET). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to ensuring the purity and stability of synthetic 8,9-EET in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of impurity in synthetic 8,9-EET?
A1: The primary sources of impurity in synthetic 8,9-EET are related to its chemical instability. The main degradation pathways include:
-
Hydrolysis: The epoxide ring is susceptible to hydrolysis, opening to form the less biologically active vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). This process is significantly accelerated by the presence of soluble epoxide hydrolase (sEH) in biological systems.[1][2]
-
Auto-oxidation: The three double bonds in the 8,9-EET molecule are prone to oxidation when exposed to air, leading to a variety of oxidized byproducts.[3]
During synthesis, common impurities can also arise from:
-
Incomplete reaction: Unreacted starting materials, such as arachidonic acid.
-
Byproducts of epoxidation: Over-oxidation or side reactions with the epoxidizing agent (e.g., m-CPBA) can lead to the formation of undesired isomers or degradation products.
-
Isomers: The synthesis may produce other regioisomers of EETs (5,6-EET, 11,12-EET, and 14,15-EET) if the epoxidation is not completely regioselective.
Q2: How should I store my synthetic 8,9-EET to maintain its purity?
A2: Proper storage is critical for maintaining the purity of 8,9-EET. Here are the recommended storage conditions:
-
Temperature: Store at -80°C for long-term stability. Storage at -20°C is suitable for short-term use, but degradation may occur over extended periods.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent auto-oxidation.
-
Solvent: If in solution, use a high-purity, anhydrous organic solvent like ethanol (B145695) or acetonitrile (B52724). For long-term storage, it is best to store the compound as a neat oil or solid if possible.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: What are the best analytical methods to assess the purity of my synthetic 8,9-EET?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of 8,9-EET and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and confirm the molecular weight of the compound after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and integrity of the 8,9-EET molecule. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
-
Chiral HPLC: To determine the enantiomeric purity of 8,9-EET, chiral HPLC is necessary to separate the (8S,9R) and (8R,9S) enantiomers.
Troubleshooting Guides
Low Purity After Synthesis
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Multiple spots on TLC or multiple peaks in initial HPLC of crude product. | Incomplete reaction or formation of multiple byproducts. | - Optimize reaction time and temperature. - Use a fresh, high-purity epoxidizing agent (e.g., m-CPBA). - Consider a more selective epoxidation reagent if regioisomer formation is an issue. |
| Significant amount of starting material (arachidonic acid) remaining. | Insufficient amount of epoxidizing agent or short reaction time. | - Increase the molar equivalents of the epoxidizing agent. - Extend the reaction time and monitor progress by TLC. |
| Presence of a polar impurity corresponding to 8,9-DHET. | Hydrolysis of the epoxide during the reaction or workup. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction and workup under an inert atmosphere. - Use a neutral or slightly basic aqueous wash during workup instead of an acidic one. |
Degradation During Storage or Experiments
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time. | Degradation of 8,9-EET. | - Re-aliquot stock solutions to minimize freeze-thaw cycles. - Store at -80°C under an inert atmosphere. - Prepare fresh working solutions for each experiment. |
| Appearance of a more polar peak in HPLC analysis of a stored sample. | Hydrolysis to 8,9-DHET. | - Confirm the identity of the new peak by co-injection with an 8,9-DHET standard or by LC-MS. - If confirmed, discard the old stock and prepare a fresh one, ensuring proper storage conditions. |
| Broadening or splitting of peaks in HPLC chromatogram. | On-column degradation or interaction with the stationary phase. | - Use a mobile phase with a pH between 6 and 7 to minimize acid-catalyzed hydrolysis. - Consider a different stationary phase if interactions are suspected. - Ensure the sample solvent is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Purification of Synthetic 8,9-EET by Flash Chromatography
This protocol provides a general guideline for the purification of crude synthetic 8,9-EET.
Materials:
-
Crude 8,9-EET
-
Silica (B1680970) gel (230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system or glass column
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude 8,9-EET in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a solvent system of hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The desired 8,9-EET product should be less polar than the diol (8,9-DHET) and more polar than unreacted arachidonic acid methyl ester (if the synthesis was performed on the ester).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running several column volumes of the starting mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude 8,9-EET in a minimal amount of a non-polar solvent like hexane or dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure 8,9-EET.
-
Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature to obtain the purified 8,9-EET.
-
Protocol 2: Purity Assessment by HPLC-UV
Materials:
-
Purified 8,9-EET
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or formic acid)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. A typical starting gradient could be 50:50 acetonitrile:water, increasing to 100% acetonitrile over 20-30 minutes.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the purified 8,9-EET and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the HPLC method and monitor the chromatogram at a suitable wavelength (e.g., 205 nm).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of 8,9-EET as the percentage of the area of the main peak relative to the total area of all peaks.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of 8,9-EET.
-
Visualizations
Caption: Workflow for ensuring the purity of synthetic 8,9-EET.
Caption: Troubleshooting decision tree for low purity of synthetic 8,9-EET.
Caption: Major degradation pathways of 8,9-EET.
References
Technical Support Center: Validation of 8,9-EET Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating their experimental assays for 8,9-epoxyeicosatrienoic acid (8,9-EET).
Frequently Asked Questions (FAQs)
Q1: What is 8,9-EET and why is its accurate measurement important?
A1: this compound (8,9-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1][2] It plays crucial roles in various physiological processes, including regulation of vascular tone, inflammation, and cell growth.[2][3] Accurate quantification of 8,9-EET is essential for understanding its biological functions and for the development of therapeutics targeting the EET pathway.
Q2: What are the main challenges in quantifying 8,9-EET in biological samples?
A2: The primary challenges in 8,9-EET quantification include its low endogenous concentrations, chemical instability, and the presence of other EET regioisomers (5,6-EET, 11,12-EET, and 14,15-EET).[4][5] 8,9-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1] Therefore, proper sample handling and sensitive, specific analytical methods are critical.[5]
Q3: What are the recommended methods for 8,9-EET quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity in distinguishing between EET isomers.[4][5] Enzyme-linked immunosorbent assays (ELISAs) are also available and offer higher throughput, but may have limitations regarding specificity and cross-reactivity with other EETs or metabolites.[5]
Q4: How should I store my 8,9-EET standards and biological samples?
A4: 8,9-EET standards should be stored at -20°C for long-term stability, and the stability can be for at least one year.[6][7] Biological samples intended for 8,9-EET analysis should be collected on ice and stored at -80°C to minimize degradation.[5] The addition of an antioxidant may also be considered to prevent auto-oxidation.[5]
Troubleshooting Guides
LC-MS/MS Analysis of 8,9-EET
| Issue | Potential Cause | Troubleshooting Action |
| Low or No Signal for 8,9-EET | Analyte degradation during sample preparation or storage. | Ensure proper sample collection on ice and long-term storage at -80°C.[5] Minimize freeze-thaw cycles. |
| Inefficient extraction from the biological matrix. | Optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols. Ensure the pH of the sample is appropriate for the extraction method. Use a stable isotope-labeled internal standard to monitor and correct for recovery.[5][8] | |
| Suboptimal MS/MS parameters (e.g., incorrect MRM transitions, low collision energy). | Verify the precursor and product ion m/z values for 8,9-EET. Optimize collision energy and other source parameters.[8] | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column contamination or degradation. | Flush the column or replace it if performance has degraded.[8] |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[8] | |
| Inconsistent Retention Times | Poor column equilibration between injections. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[8] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[8] | |
| Interference from other EET Isomers | Insufficient chromatographic separation. | Optimize the LC gradient and mobile phase composition to achieve baseline separation of 8,9-EET from other regioisomers.[4][9] |
8,9-EET ELISA
| Issue | Potential Cause | Troubleshooting Action |
| High Background | Insufficient washing of plates. | Ensure wells are washed adequately by filling them with wash buffer and completely removing the buffer after each wash.[10][11] |
| Incubation times are too long. | Reduce the incubation time for the primary or secondary antibody.[10] | |
| Concentration of detection antibody is too high. | Check the recommended dilution of the detection antibody and optimize if necessary.[10] | |
| Weak or No Signal | Reagents not at room temperature at the start of the assay. | Allow all reagents to sit on the bench for 15-20 minutes to reach room temperature before use.[12] |
| Expired reagents. | Confirm the expiration dates on all kit components.[12] | |
| Incorrect dilutions prepared. | Double-check all calculations and pipetting techniques.[12] | |
| Poor Precision (High CV%) | Inconsistent pipetting. | Ensure pipettes are calibrated correctly. Use fresh tips for each sample and standard.[10][13] |
| Inconsistent washing. | Use an automated plate washer if available for more consistent washing. Ensure all wells are treated identically.[11] | |
| Edge effects due to temperature variation across the plate. | Seal the plate during incubations and ensure the incubator provides uniform temperature.[12][13] |
Cell-Based Assays for 8,9-EET Effects
| Issue | Potential Cause | Troubleshooting Action |
| No Observable Effect of 8,9-EET | Rapid degradation of 8,9-EET by soluble epoxide hydrolase (sEH) in the cell line. | Co-treat with an sEH inhibitor to increase the bioavailability of 8,9-EET.[14] Measure sEH activity in your cell line.[3] |
| Suboptimal concentration of 8,9-EET. | Perform a dose-response experiment to determine the optimal concentration of 8,9-EET for your cell line and endpoint.[14] | |
| The cell line is non-responsive. | Ensure the cells express the necessary receptors and signaling pathways for 8,9-EET-mediated effects.[14] | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Variation in treatment application. | Ensure consistent timing and application of 8,9-EET and other reagents to all wells. | |
| Unexpected Cytotoxic Effects | Solvent toxicity (e.g., from DMSO or ethanol (B145695) used to dissolve 8,9-EET). | Ensure the final solvent concentration in the cell culture medium is low and non-toxic (typically <0.1%). Include a vehicle control in all experiments.[14] |
Experimental Protocols
Protocol 1: Quantification of 8,9-EET in Plasma by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 8,9-EET from plasma samples.
1. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., 8,9-EET-d8).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724). Vortex and centrifuge.
-
Transfer the supernatant to a new tube and acidify with acetic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge and elute the lipids with ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS System: Operate in negative ion mode using electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 8,9-EET and the internal standard.
Protocol 2: Cell Viability (MTT) Assay to Assess 8,9-EET Effects
This protocol describes a method to determine the effect of 8,9-EET on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment with 8,9-EET:
-
Prepare a stock solution of 8,9-EET in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in serum-free or low-serum medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of 8,9-EET or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the EC50 or IC50 value.
Visualizations
Caption: Workflow for 8,9-EET quantification by LC-MS/MS.
Caption: Metabolic pathway and signaling of 8,9-EET.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. abbexa.com [abbexa.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. arp1.com [arp1.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Controlling for the Metabolism of 8,9-EET to 8,9-DHET in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the metabolism of 8,9-epoxyeicosatrienoic acid (8,9-EET) to 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) in experimental settings. This conversion is primarily mediated by the enzyme soluble epoxide hydrolase (sEH).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the conversion of 8,9-EET to 8,9-DHET?
The primary enzyme responsible for the hydrolysis of 8,9-EET to the less biologically active 8,9-DHET is soluble epoxide hydrolase (sEH).[1][2][3][4] Therefore, inhibiting sEH is a key strategy to increase the bioavailability and physiological effects of 8,9-EET in experimental models.[5]
Q2: Why is it important to control for the metabolism of 8,9-EET to 8,9-DHET in experiments?
Controlling the metabolism of 8,9-EET to 8,9-DHET is crucial because these two molecules often have different biological activities. 8,9-EET is generally considered to be anti-inflammatory, vasodilatory, and protective in various disease models.[1][6] In contrast, 8,9-DHET is often less active or may even have different effects.[2][3][7][8] Therefore, to accurately study the effects of 8,9-EET, it is essential to prevent its degradation.
Q3: What are the most common methods to control for 8,9-EET metabolism?
The most common method is the use of small molecule inhibitors of soluble epoxide hydrolase (sEHIs).[5] These inhibitors block the active site of sEH, preventing the hydrolysis of 8,9-EET. Another approach is the use of sEH knockout animal models, which lack a functional sEH enzyme.[5]
Q4: How do I choose the right sEH inhibitor for my experiment?
The choice of sEH inhibitor depends on the experimental system (in vitro vs. in vivo), the required potency, and the desired selectivity. Several classes of sEH inhibitors are available, including urea-based inhibitors (e.g., DCU, CDU, AUDA) and piperidyl-urea inhibitors (e.g., TPPU).[9][10] It is important to consider the inhibitor's solubility, potential off-target effects, and pharmacokinetic properties.[11][12][13] For instance, some potent sEH inhibitors may have poor solubility, which can impact their effectiveness in aqueous solutions like cell culture media.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed with sEH Inhibitor Treatment
Possible Causes:
-
Compound Precipitation: Poor solubility of the sEH inhibitor in the culture medium can lead to the formation of cytotoxic precipitates.[11]
-
Solvent Toxicity: The solvent used to dissolve the sEH inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration used.[11][14]
-
Off-Target Effects: The sEH inhibitor may have off-target effects that induce cytotoxicity.
Recommended Solutions:
-
Verify Compound Solubility: Visually inspect the culture medium for any signs of precipitation after adding the sEH inhibitor.[11] Prepare fresh dilutions for each experiment.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).[12] Always include a vehicle control in your experimental design.[11]
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of the sEH inhibitor for your specific cell type.[11]
-
Use Live/Dead Staining: Confirm cell viability using methods like trypan blue exclusion or propidium (B1200493) iodide staining to assess membrane integrity.[11]
Issue 2: High Variability in Experimental Results
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability between replicates.[11]
-
Compound Instability: The sEH inhibitor may be unstable in the experimental buffer or medium.[12]
-
Pipetting Errors: Inaccurate pipetting can lead to inconsistent inhibitor concentrations across wells.[11]
Recommended Solutions:
-
Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.[11]
-
Prepare Fresh Inhibitor Solutions: Prepare fresh dilutions of the sEH inhibitor for each experiment to avoid degradation.[12]
-
Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate and reproducible liquid handling.[11]
-
Use Appropriate Controls: Include positive and negative controls to monitor the consistency of the assay.[15]
Issue 3: Lower-Than-Expected Efficacy of sEH Inhibitor in vivo
Possible Causes:
-
Poor Bioavailability: The sEH inhibitor may have low oral bioavailability due to poor solubility or rapid metabolism.[12][13]
-
Incorrect Dosing or Administration Route: The dosage and route of administration may not be optimal for achieving therapeutic concentrations in the target tissue.[12]
-
Rapid Clearance: The inhibitor may be rapidly cleared from circulation, resulting in a short half-life.[13]
Recommended Solutions:
-
Optimize Formulation: Consider using formulation strategies such as co-solvents, surfactants, or nanonization to improve solubility and absorption.[13]
-
Evaluate Different Administration Routes: If oral administration is ineffective, consider alternative routes such as intraperitoneal or intravenous injection.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine key parameters like Cmax, Tmax, half-life, and AUC to optimize the dosing regimen.[13]
-
Consider Prodrug Strategies: Prodrugs can be designed to have improved solubility and are metabolized in vivo to release the active inhibitor, potentially extending its duration of action.[13]
Data Presentation
Table 1: Commonly Used Soluble Epoxide Hydrolase Inhibitors
| Inhibitor | Abbreviation | IC50 (Human sEH) | Key Characteristics | References |
| 1-(1-acetamidopyridin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | TPPU | ~0.6 nM | Good potency and pharmacokinetic profile. | [10] |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | AUDA | ~3 nM | Flexible side chain improves water solubility. | |
| N,N'-Dicyclohexylurea | DCU | ~20 nM | Early generation urea-based inhibitor, poor water solubility. | [9] |
| 1-Cyclohexyl-3-dodecylurea | CDU | Not specified | Urea-based inhibitor, shown to inhibit vascular smooth muscle cell proliferation. | [7][9] |
| sEH inhibitor-16 | - | 2 nM | Potent small molecule inhibitor. | [1][11] |
Table 2: Vasodilatory Effects of 8,9-EET and 8,9-DHET in Human Coronary Arterioles
| Compound | Concentration | Maximum Dilation (%) | Reference |
| 8,9-EET | 10⁻⁵ mol/l | 67 ± 7 | [7] |
| 8,9-DHET | 10⁻⁵ mol/l | 27 ± 4 | [7] |
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay
This general protocol can be adapted to determine the IC50 of an sEH inhibitor.
Materials:
-
Recombinant human or murine sEH enzyme
-
sEH inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
Fluorescent sEH substrate (e.g., PHOME)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the sEH inhibitor in the assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add the sEH enzyme solution to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for a predetermined time to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorescent sEH substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each well and normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity) to determine the IC50 value.[12][13]
Protocol 2: Quantification of 8,9-EET and 8,9-DHET in Biological Samples by LC-MS/MS
Sample Preparation:
-
Collect biological samples (e.g., plasma, tissue homogenate) and immediately add an anticoagulant (for blood) and an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.[13]
LC-MS/MS Analysis:
-
Utilize a triple quadrupole LC-MS system for analysis.
-
Separate the compounds using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform analysis in multiple reaction monitoring (MRM) mode in the negative ion mode.
-
Use specific parent-to-product ion transitions for 8,9-EET and 8,9-DHET for accurate quantification.[16] For example:
-
8,9-EET: m/z 319 to m/z 69
-
8,9-DHET: m/z 337 to m/z 127
-
-
Quantify the analytes using a standard curve prepared with commercial standards.[16][17]
Mandatory Visualization
Caption: Metabolic pathway of 8,9-EET to 8,9-DHET and the action of sEH inhibitors.
Caption: General experimental workflow for studying sEH inhibition in vitro.
Caption: Logical troubleshooting workflow for experiments involving sEH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase Endogenous 8,9-EET Levels
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at increasing endogenous levels of 8,9-epoxyeicosatrienoic acid (8,9-EET).
Frequently Asked Questions (FAQs)
Q1: What is 8,9-EET and why is it important?
8,9-EET is a bioactive lipid mediator, one of four regioisomers of epoxyeicosatrienoic acids (EETs).[1][2][3][4][5] EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3][4][6] 8,9-EET, along with other EETs, is involved in various physiological processes, including the regulation of vascular tone, inflammation, and cellular signaling.[2][7][8][9][10][11] It is known for its vasodilatory, anti-inflammatory, and protective effects in various tissues.[2][7][9][12][13][14][15][16]
Q2: What are the primary strategies to increase endogenous 8,9-EET levels?
There are three main strategies to increase the endogenous levels of 8,9-EET:
-
Pharmacological Inhibition of Soluble Epoxide Hydrolase (sEH): This is the most common approach. sEH is the enzyme that metabolizes EETs, including 8,9-EET, to their less active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[3][6][8][17][18] By inhibiting sEH with small molecules (sEH inhibitors or sEHIs), the degradation of 8,9-EET is blocked, leading to its accumulation and enhanced biological activity.[7][8][9][12][13][14][15][16][17]
-
Genetic Approaches: This involves genetically modifying experimental models. One method is the genetic deletion (knockout) of the EPHX2 gene, which codes for sEH. This results in a systemic increase in EET levels.[9][12][16] Another approach is the overexpression of the specific CYP epoxygenase enzymes responsible for 8,9-EET synthesis, such as certain isoforms of CYP2C and CYP2J.[2][12][19]
-
Dietary Interventions: While less direct, modulating the intake of precursor fatty acids, such as arachidonic acid, can influence the substrate availability for EET synthesis. However, this approach is less specific and can affect multiple signaling pathways.
Q3: How do I choose the right sEH inhibitor for my experiment?
The choice of sEH inhibitor depends on several factors, including the experimental system (in vitro vs. in vivo), the required potency and selectivity, and the desired duration of action. Several classes of sEH inhibitors exist, with varying physicochemical properties.[8][17] It is crucial to consult the literature for inhibitors that have been validated in similar experimental models.[7][9][14][17]
Q4: Can I use a stable analog of 8,9-EET instead of increasing endogenous levels?
Yes, using metabolically stable analogs of 8,9-EET is a viable alternative. These synthetic molecules are designed to resist degradation by sEH while retaining the biological activity of the parent compound. This approach can be particularly useful for in vitro experiments where precise concentrations of the active molecule are required.
Troubleshooting Guides
Issue 1: Low or undetectable increase in 8,9-EET levels after sEH inhibitor treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Potency or Concentration | Verify the IC50 of the chosen sEH inhibitor and ensure that the concentration used is sufficient to achieve significant inhibition in your experimental system. Consider performing a dose-response curve to determine the optimal concentration. |
| Poor Inhibitor Solubility | Many sEH inhibitors are lipophilic and may have poor solubility in aqueous media.[7] Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your experimental medium. Visually inspect for any precipitation. |
| Inhibitor Instability | Check the stability of the sEH inhibitor under your experimental conditions (e.g., temperature, pH, presence of serum). Prepare fresh stock solutions and dilutions for each experiment. |
| Rapid Metabolism of the Inhibitor | In in vivo studies, the inhibitor itself may be rapidly metabolized and cleared, leading to a short duration of action.[1] Consider the pharmacokinetic properties of the inhibitor and adjust the dosing regimen accordingly. |
| Low Endogenous Production of 8,9-EET | The cell line or animal model you are using may have low basal expression of the CYP epoxygenases that produce 8,9-EET. Consider stimulating EET production with agonists like bradykinin (B550075) or arachidonic acid. |
| Sample Handling and Degradation | 8,9-EET is susceptible to degradation during sample collection, extraction, and storage. Process samples quickly on ice, use antioxidants, and store them at -80°C. Ensure your extraction protocol is optimized for lipid stability. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and serum concentrations. Ensure consistent incubation times and conditions for all experiments. |
| Variability in Animal Models | Use age- and sex-matched animals. Control for environmental factors such as diet and housing conditions. |
| Pipetting and Dilution Errors | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate and reproducible dilutions of inhibitors and standards. |
| Matrix Effects in LC-MS/MS Analysis | The sample matrix (e.g., plasma, cell lysate) can interfere with the ionization of 8,9-EET and the internal standard, leading to inaccurate quantification. Optimize your sample preparation and chromatography to minimize matrix effects. |
Experimental Protocols
Protocol 1: Quantification of 8,9-EET in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of 8,9-EET in plasma samples. Optimization may be required for specific instruments and matrices.
1. Sample Collection and Preparation:
-
Collect blood in EDTA-containing tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add an antioxidant solution (e.g., butylated hydroxytoluene) and a deuterated internal standard (e.g., 8,9-EET-d8).
-
Perform a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) to isolate the lipids.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To improve ionization efficiency and chromatographic separation, the carboxylic acid group of 8,9-EET can be derivatized.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column for separation.[9][12] A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid is typically used.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[18] Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8,9-EET and its internal standard.
4. Data Analysis:
-
Quantify 8,9-EET levels by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 8,9-EET standards.
Protocol 2: Radiometric Assay for sEH Activity
This assay measures the activity of sEH by monitoring the conversion of a radiolabeled substrate to its diol product.[2][8][17]
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4) containing a carrier protein like BSA.[8]
-
Prepare a stock solution of the radiolabeled substrate, such as [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO), in a suitable solvent.[8]
-
Prepare serial dilutions of your test sEH inhibitor and a known sEH inhibitor as a positive control.
2. Assay Procedure:
-
In microcentrifuge tubes, add the assay buffer, the sEH enzyme source (e.g., cell lysate, purified enzyme), and the sEH inhibitor or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 30°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding a quenching solution (e.g., methanol).[8]
3. Extraction and Quantification:
-
Add an organic solvent (e.g., isooctane) to extract the unreacted lipophilic substrate, leaving the more polar radiolabeled diol product in the aqueous phase.[8]
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the sEH activity based on the amount of radiolabeled diol formed.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizations
Figure 1: Simplified signaling pathway of 8,9-EET synthesis, metabolism, and action.
Figure 2: General experimental workflow for assessing the effect of sEH inhibitors on 8,9-EET levels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibitors of soluble epoxide hydrolase and cGAS/STING repair defects in amyloid-β clearance underlying vascular complications of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Use of Soluble Epoxide Hydrolase (sEH) Inhibitors to Stabilize 8,9-EET
Welcome to the technical support center for researchers, scientists, and drug development professionals working with soluble epoxide hydrolase (sEH) inhibitors to stabilize 8,9-epoxyeicosatrienoic acid (8,9-EET). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of soluble epoxide hydrolase (sEH) and why inhibit it?
A1: Soluble epoxide hydrolase (sEH), also known as EPHX2, is a cytosolic enzyme that metabolizes epoxyeicosatrienoic acids (EETs), including 8,9-EET, into their less biologically active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2][3][4] EETs are lipid signaling molecules with numerous beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2][5][6][7] By inhibiting sEH, the degradation of 8,9-EET is prevented, which increases its endogenous levels and prolongs its biological activity. This makes sEH inhibition a promising therapeutic strategy for conditions like hypertension, inflammation, and pain.[2][4][8]
Q2: How do I choose the right sEH inhibitor for my experiment?
A2: The selection of an appropriate sEH inhibitor depends on your experimental model (in vitro, cell-based, or in vivo). Key parameters to consider include:
-
Potency (IC₅₀ or Kᵢ): Lower values indicate higher potency.
-
Selectivity: Ensure the inhibitor is specific for sEH over other hydrolases.
-
Solubility: Poor aqueous solubility is a common issue with potent sEH inhibitors, especially urea-based compounds.[4][5][9][10]
-
Cell Permeability: Crucial for cell-based assays.
-
Pharmacokinetic Properties (for in vivo studies): Consider bioavailability, half-life, and metabolic stability.[5][8][11]
Urea-based inhibitors are common and potent, but may require formulation strategies to improve solubility for in vivo use.[1][4][9][10]
Q3: What are the key signaling pathways affected by the stabilization of 8,9-EET?
A3: 8,9-EET, like other EETs, modulates several signaling pathways that contribute to its physiological effects. It can activate pathways such as the PI3K/Akt and p38 MAPK pathways, which are involved in cell survival and angiogenesis.[6][12] EETs are also known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][13] Additionally, they can influence ion channels and activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[14] The specific pathways activated can be cell-type dependent.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving sEH inhibitors and 8,9-EET.
| Problem | Potential Cause | Recommended Solution |
| Inhibitor precipitates in aqueous buffer. | Many potent sEH inhibitors have low aqueous solubility.[4][9][10] The buffer's salt concentration can also cause a "salting-out" effect.[9] | 1. Use a Co-solvent: Add a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to the final solution. Ensure the final concentration is low (typically ≤0.5%) and run appropriate vehicle controls.[2][9] 2. Adjust pH: For inhibitors with ionizable groups, adjusting the pH may improve solubility. Ensure the pH is compatible with your experimental system.[9] 3. Use Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80) can help maintain solubility.[9] |
| Low or no inhibition observed with a known sEH inhibitor. | 1. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles.[2] 2. Inactive Enzyme: Recombinant sEH or sEH in lysates has lost activity.[2] 3. Incorrect Concentration: Errors in dilution calculations.[2] | 1. Prepare Fresh Stock: Make a fresh inhibitor stock solution from powder.[2] 2. Confirm Enzyme Activity: Run a control with a reliable substrate and no inhibitor to verify baseline enzyme activity.[2] 3. Verify Calculations: Double-check all dilution calculations. |
| High cytotoxicity or off-target effects in cell-based assays. | 1. Inhibitor Toxicity: The inhibitor itself may be toxic at the tested concentrations.[2] 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high for the cells.[2] 3. Compound Precipitation: Precipitated compound can cause physical stress or be misinterpreted as cytotoxicity.[13] | 1. Perform a Dose-Response Curve: Determine the non-toxic concentration range using a cytotoxicity assay (e.g., MTT, LDH).[2] 2. Reduce Solvent Concentration: Ensure the final vehicle concentration is non-toxic (typically <0.5%) and consistent across all wells.[2] 3. Check for Precipitation: Visually inspect wells under a microscope for any precipitate after adding the inhibitor.[13] |
| Cannot detect an increase in the 8,9-EET/8,9-DHET ratio. | 1. Low Endogenous EET Production: The cell line or tissue may not produce sufficient levels of 8,9-EET at baseline.[2] 2. Sample Degradation: EETs are labile and can degrade during sample collection, extraction, or storage.[2] 3. Insufficient Inhibition: The inhibitor concentration may be too low to effectively block sEH in the specific experimental context.[2] | 1. Stimulate EET Production: Consider treating cells with arachidonic acid or a calcium ionophore to boost baseline EET synthesis.[2] 2. Optimize Sample Handling: Process samples quickly on ice, use antioxidants, and store at -80°C. 3. Increase Inhibitor Concentration: Titrate the inhibitor to find the optimal concentration for your system. |
Quantitative Data: Potency of Common sEH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several commonly used sEH inhibitors. Note that values can vary between species and assay conditions.
| Inhibitor | Target Species | IC₅₀ (nM) | Reference |
| TPPU | Human | ~1-3 | [1] |
| t-AUCB | Human | ~1 | [15] |
| DCU | Human | ~10-25 | [1][16] |
| AUDA | Human | ~3-13 | [17] |
| GSK2256294 | Human | Potent (Phase I studies conducted) | [18] |
| AR9281 | Human | Evaluated in Phase II clinical trials | [4] |
Signaling Pathways and Experimental Workflows
Diagram: 8,9-EET Metabolism and sEH Inhibition
This diagram illustrates the metabolic pathway of arachidonic acid to 8,9-EET and its subsequent hydrolysis by sEH, which is blocked by sEH inhibitors.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
quality control measures for 8,9-EET research
Welcome to the technical support center for 8,9-Epoxyeicosatrienoic Acid (8,9-EET) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, synthesis, and metabolism of 8,9-EET.
Q1: What is 8,9-EET?
A1: 8,9-EET is one of four regioisomers of epoxyeicosatrienoic acids (EETs), which are bioactive lipid mediators.[1][2] EETs are derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][3] They function as local signaling molecules (autocrine and paracrine) and are involved in various physiological processes, including vasodilation, anti-inflammation, angiogenesis, and protection against ischemia.[1][2][4]
Q2: How is 8,9-EET synthesized in the body?
A2: 8,9-EET is synthesized from arachidonic acid, which is released from cell membrane phospholipids.[1][5] A variety of CYP epoxygenase enzymes, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of arachidonic acid to form 8,9-EET and other EET regioisomers.[6][7]
Q3: What is the primary metabolic pathway for 8,9-EET degradation?
A3: The primary metabolic pathway for 8,9-EET is its rapid conversion to the less biologically active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[5][8] This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[2][8] The short half-life of 8,9-EET is largely due to this efficient metabolic degradation.[4]
Q4: Besides sEH, are there other metabolic pathways for 8,9-EET?
A4: Yes. While sEH is the main catabolic pathway, 8,9-EET can also be metabolized by cyclooxygenase (COX) enzymes to form hydroxy-EETs (EHETs).[7][9][10] Additionally, it can undergo chain elongation and β-oxidation, particularly when sEH activity is low or inhibited.[7][11]
Biosynthesis and Metabolism of 8,9-EET
Caption: Biosynthesis of 8,9-EET from arachidonic acid and its primary degradation pathways.
Section 2: Handling, Storage, and Formulation
Proper handling and storage are critical for maintaining the stability and bioactivity of 8,9-EET.
Q5: How should I store my 8,9-EET standard?
A5: 8,9-EET is susceptible to auto-oxidation and degradation.[4][12] It should be stored at -20°C or, for long-term storage, at -80°C.[13][14] It is often supplied in an organic solvent like ethanol (B145695) or acetonitrile; store under an inert gas (e.g., argon or nitrogen) to minimize oxidation.[12] Stability is typically guaranteed for at least two years under these conditions.[14]
Q6: What is the best way to prepare 8,9-EET solutions for experiments?
A6: Prepare stock solutions in a suitable organic solvent such as ethanol, DMSO, or DMF.[14][15] For cell-based assays, create fresh working solutions by diluting the stock solution in your culture medium immediately before use.[16] It is crucial to minimize repeated freeze-thaw cycles of the stock solution.[12] When diluting, add the stock solution to the medium while gently mixing to prevent precipitation.[15]
Q7: The final concentration of my solvent (e.g., DMSO) is affecting my cells. How can I avoid this?
A7: Solvent toxicity is a common issue in in vitro assays.[15][16] Ensure the final solvent concentration in the culture medium is non-toxic, typically below 0.5% for DMSO and often lower for ethanol.[15][16] Always include a "vehicle control" in your experimental design. This control group should be treated with the same final concentration of the solvent as your experimental groups to account for any effects of the solvent itself.[16]
| Parameter | Recommendation | Rationale | Source |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Prevents chemical degradation and auto-oxidation. | [13][14] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Minimizes oxidation of the epoxide and double bonds. | [12] |
| Solvent for Stock | Ethanol, DMSO, DMF | Provides good solubility and stability for storage. | [14] |
| Freeze-Thaw Cycles | Minimize or avoid | Repeated cycles can lead to degradation of the compound. | [12] |
| Working Solutions | Prepare fresh before each experiment | Ensures consistent concentration and minimizes degradation in aqueous media. | [16] |
| Vehicle Control | Mandatory in all experiments | Accounts for any biological effects of the solvent (e.g., DMSO, ethanol). | [15][16] |
| Table 1: Recommended Storage and Handling Conditions for 8,9-EET. |
Section 3: Analytical Quantification
Accurate quantification of 8,9-EET is essential for interpreting experimental results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
Q8: What is the best method to quantify 8,9-EET and its metabolite 8,9-DHET?
A8: A validated LC-MS/MS method is the most sensitive and specific approach for simultaneously quantifying 8,9-EET and 8,9-DHET in biological samples like plasma or cell lysates.[17][18] This method allows for the separation of EET regioisomers and provides accurate concentration measurements.[17][19]
Q9: How should I prepare biological samples for LC-MS/MS analysis?
A9: Sample preparation typically involves protein precipitation followed by either liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) to isolate the lipids and remove interfering substances.[18][20] To account for analyte loss during sample preparation, a deuterated internal standard (e.g., 8,9-EET-d8) should be added to the sample at the beginning of the extraction process.[18]
Q10: My 8,9-EET levels seem very low or undetectable. What could be the cause?
A10: Several factors could be responsible:
-
Rapid Metabolism: 8,9-EET is rapidly converted to 8,9-DHET by sEH in biological systems.[21] Consider measuring both 8,9-EET and 8,9-DHET, or pre-treating your system with an sEH inhibitor.
-
Sample Degradation: EETs are labile. Ensure samples are collected on ice and processed quickly. Adding antioxidants like triphenylphosphine (B44618) (TPP) during extraction can help prevent degradation.[12] Store extracts at -80°C until analysis.[12]
-
Instrument Sensitivity: The limit of quantification (LOQ) for EETs is typically in the low ng/mL to pg/mL range.[17][20] Ensure your LC-MS/MS system is sensitive enough and that the method is properly optimized.
| Parameter | Typical Method | Source |
| Instrumentation | Triple Quadrupole Mass Spectrometer with UPLC/HPLC | [19][22] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [22] |
| Column | C18 Reverse-Phase Column | [18] |
| Internal Standard | Deuterated 8,9-EET (e.g., 8,9-EET-d8) | [18] |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | [18][20] |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | [22] |
| Limit of Quantification | 0.5 - 5 ng/mL (in plasma) | [17][18] |
| Table 2: Typical LC-MS/MS Parameters for 8,9-EET Quantification. |
Experimental Workflow for 8,9-EET Quantification
Caption: A typical experimental workflow for quantifying 8,9-EET in biological samples.
Section 4: Troubleshooting In Vitro Experiments
This section provides guidance for common issues encountered during cell-based assays with 8,9-EET.
Q11: I am not observing any effect of 8,9-EET in my cell-based assay. Why?
A11: This is a common issue with several potential causes:
-
High sEH Activity: The cell line you are using may have high endogenous sEH activity, leading to rapid degradation of 8,9-EET into inactive 8,9-DHET.[21] Consider using a specific sEH inhibitor (e.g., AUDA) as a co-treatment or selecting a cell line with known low sEH expression.[16][21]
-
Incorrect Concentration: The effective concentration of EETs can be cell-type specific and range from nanomolar to low micromolar.[4][14] Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your system.[16]
-
Degraded Compound: Ensure your 8,9-EET stock and working solutions are fresh and have been handled properly to prevent degradation.[16]
-
Lack of Receptors/Pathways: The cells may not express the necessary receptors or downstream signaling components to respond to 8,9-EET.[16]
Q12: My cells show signs of toxicity or reduced viability after treatment with 8,9-EET.
A12: Unintended cytotoxicity can arise from:
-
Solvent Toxicity: As mentioned, high concentrations of solvents like DMSO or ethanol can be toxic. Keep the final concentration low (<0.5%) and always use a vehicle control.[15][16]
-
Oxidation Products: If the 8,9-EET stock has degraded, cytotoxic byproducts may have formed. Use fresh, properly stored compound.[16]
-
Precipitation: If 8,9-EET precipitates in the culture medium, it can cause localized high concentrations and stress on the cells. Ensure it is fully solubilized during dilution.[15]
| Problem | Potential Cause | Recommended Solution | Source |
| No biological effect observed | 1. Rapid metabolism by sEH.2. Sub-optimal concentration.3. Compound degradation.4. Cell line is non-responsive. | 1. Co-treat with an sEH inhibitor (e.g., 1 µM AUDA).2. Perform a dose-response curve (e.g., 10 nM - 10 µM).3. Prepare fresh solutions from a properly stored stock.4. Verify pathway expression or test a different cell line. | [16][21] |
| High variability between replicates | 1. Inconsistent cell seeding.2. Edge effects in multi-well plates.3. Incomplete solubilization. | 1. Ensure a homogenous single-cell suspension before plating.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Add stock solution to media dropwise while mixing. | [23][24] |
| Unexpected cytotoxicity | 1. Solvent toxicity.2. Formation of cytotoxic oxidation products. | 1. Keep final solvent concentration low (e.g., <0.1% ethanol, <0.5% DMSO). Include vehicle control.2. Use fresh, high-purity 8,9-EET stored under inert gas. | [15][16] |
| Table 3: Troubleshooting Common Issues in In Vitro Assays. |
In Vitro Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent results in in vitro 8,9-EET experiments.
Signaling Pathway of 8,9-EET Analog in PASMCs
Caption: 8,9-EET analog protects against apoptosis via the ROCK pathway in PASMCs.[21]
Section 5: Experimental Protocols
Protocol 1: Quantification of 8,9-EET in Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices.
-
Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C.
-
Preparation: Thaw 100 µL of plasma on ice. Add 10 µL of a deuterated internal standard solution (e.g., 100 ng/mL 8,9-EET-d8 in ethanol).[20]
-
Extraction (LLE): Add 500 µL of ice-cold ethyl acetate containing 0.1% acetic acid and an antioxidant (e.g., TPP). Vortex vigorously for 1 minute.[20]
-
Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[20]
-
Drying: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[20]
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Analysis: Inject the sample onto a C18 column connected to a triple quadrupole mass spectrometer operating in negative ESI mode. Use an appropriate gradient elution and MRM transitions to detect and quantify 8,9-EET, 8,9-DHET, and their internal standards.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is adapted for assessing the effects of 8,9-EET on cell proliferation or survival.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Starvation (Optional): If studying protective effects, wash cells and replace the medium with serum-free or low-serum (0.5%) medium for 12-24 hours.[16][21]
-
Treatment: Prepare fresh dilutions of 8,9-EET in the appropriate medium. Remove old medium from cells and add the treatment solutions, including a vehicle-only control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 6. Reactome | Arachidonate is epoxidated to 8,9-EET by CYP(5) [reactome.org]
- 7. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 24. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Vasodilator Potency of 8,9-EET and 11,12-EET
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilator potency of two key epoxyeicosatrienoic acid (EET) regioisomers: 8,9-EET and 11,12-EET. EETs are cytochrome P450 metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors, playing a crucial role in regulating vascular tone.[1][2][3] Understanding the relative potencies and mechanisms of action of different EET regioisomers is critical for the development of novel therapeutics targeting cardiovascular diseases.
Data Presentation: Quantitative Comparison of Vasodilator Potency
The vasodilator potency of 8,9-EET and 11,12-EET has been evaluated in various vascular beds across different species. The following table summarizes the half-maximal effective concentration (EC50) values from key studies, providing a quantitative comparison of their potency. Lower EC50 values indicate higher potency.
| Vascular Bed | Species | 8,9-EET EC50 | 11,12-EET EC50 | Key Findings & Citations |
| Coronary Arterioles | Canine | -11.0 ± 0.4 log[M] | -12.7 to -10.1 log[M] range | Both regioisomers are potent vasodilators, with 11,12-EET showing slightly higher potency in some studies.[2][4] |
| Coronary Arterioles (Stereoisomers) | Canine | 15 ± 10 pM (R,S) 121 ± 102 pM (S,R) | 10 ± 10 pM (R,S) 64 ± 37 pM (S,R) | Potency can be stereospecific, with the (R,S)-enantiomer of 11,12-EET being particularly potent.[5] |
| Coronary Arterioles (Stereoisomers) | Porcine | 24 ± 12 pM (R,S) 21 ± 13 pM (S,R) | 6 ± 3 pM (R,S) 30 ± 8 pM (S,R) | Similar to canine studies, 11,12-EET, particularly the (R,S)-enantiomer, demonstrates high potency.[5] |
| Aorta/Mesenteric Arteries | Rat/Mouse | IC50: 0.6 µM | IC50: 0.6 µM | In larger arteries pre-constricted with a thromboxane (B8750289) A2 receptor agonist, both EETs showed similar potency.[6] |
| Intestinal Arterioles | Rat | 36 ± 2 µg/ml | 25 ± 3 µg/ml | 11,12-EET was found to be more potent in inducing vasodilation in the intestinal microcirculation.[7] |
Note: The EC50 values are presented as reported in the cited literature. Variations in experimental conditions, such as the pre-constricting agent used and the specific stereoisomers tested, can influence the observed potencies.
Experimental Protocols
The following methodologies are representative of the key experiments cited in this guide for assessing the vasodilator effects of EETs.
Isolated Coronary Arteriole Vasodilation Assay[2][4][5]
-
Vessel Isolation and Cannulation: Coronary arterioles (typically 50-140 µm in diameter) are dissected from the hearts of euthanized animals (e.g., canine or porcine). The isolated vessels are then transferred to a chamber containing a physiological salt solution (PSS) and cannulated at both ends with glass micropipettes.
-
Pressurization and Equilibration: The arterioles are pressurized to a physiological level (e.g., 20-40 mmHg) and allowed to equilibrate to develop a stable basal tone.
-
Pre-constriction: To assess vasodilation, the arterioles are first pre-constricted to 35-65% of their resting diameter. A common agent used for this purpose is the potent vasoconstrictor endothelin-1.[4][5]
-
Cumulative Concentration-Response Curve: Increasing concentrations of the EET regioisomers (8,9-EET or 11,12-EET) are added to the bath in a cumulative manner.
-
Diameter Measurement: The internal diameter of the arteriole is continuously measured using a videomicroscope and a calibrated caliper.
-
Data Analysis: The vasodilator response is calculated as the percentage of relaxation from the pre-constricted tone. The EC50 values are then determined by fitting the concentration-response data to a sigmoidal curve.
-
Maximal Dilation Control: At the end of each experiment, a substance that induces maximal vasodilation, such as sodium nitroprusside, is added to determine the vessel's maximal dilatory capacity.[5]
Signaling Pathways and Experimental Workflows
EET-Mediated Vasodilation Signaling Pathway
EETs primarily induce vasodilation by hyperpolarizing vascular smooth muscle cells (VSMCs). This is achieved through the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[1][2][4][8] The efflux of K⁺ ions through these channels leads to membrane hyperpolarization, which in turn causes the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺ concentration, and subsequent smooth muscle relaxation. Some evidence also suggests the involvement of a Gs protein-coupled receptor and the cyclic AMP (cAMP)-protein kinase A (PKA) pathway in mediating the effects of 11,12-EET.[3][6][9]
Caption: EET Signaling Pathway for Vasodilation.
Experimental Workflow for Comparing Vasodilator Potency
The following diagram illustrates the typical experimental workflow for comparing the vasodilator potency of 8,9-EET and 11,12-EET.
Caption: Experimental Workflow for Vasodilator Potency Comparison.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal vasodilation by epoxyeicosatrienoic acids: arachidonic acid metabolites produced by a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 8,9-EET and its Metabolite 8,9-DHET
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 8,9-Epoxyeicosatrienoic acid (8,9-EET) and its primary metabolite, 8,9-Dihydroxyeicosatrienoic acid (8,9-DHET). The information presented is supported by experimental data to aid in research and drug development efforts targeting the epoxyeicosanoid pathway.
Executive Summary
8,9-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling lipid with diverse physiological roles, including vasodilation, anti-inflammation, and promotion of cell proliferation and angiogenesis. Its biological activity is often attenuated upon conversion to 8,9-DHET by the enzyme soluble epoxide hydrolase (sEH). However, 8,9-DHET is not merely an inactive metabolite and exhibits its own distinct biological effects, sometimes equipotent to or, in specific contexts, even more potent than 8,9-EET. This guide delves into a comparative analysis of their functions, highlighting key differences in their potencies and signaling mechanisms.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of 8,9-EET and 8,9-DHET.
Table 1: Vasodilatory Effects
| Compound | Vessel Type | Species | Potency (EC₅₀/Max Dilation) | Reference |
| 8,9-EET | Human Coronary Arterioles | Human | Max Dilation: 67 ± 7% at 10⁻⁵ mol/L | [1] |
| 8,9-DHET | Human Coronary Arterioles | Human | Max Dilation: 27 ± 4% at 10⁻⁵ mol/L | [1] |
| 8,9-EET | Canine Coronary Arterioles | Canine | EC₅₀: Potent, in the range of -12.7 to -10.1 log [M] | [2][3] |
| 8,9-DHET | Canine Coronary Arterioles | Canine | EC₅₀: Extremely potent, in the range of -15.8 to -13.1 log [M] | [2][3] |
| 8,9-DHET | Rat Coronary Arterial Myocytes (BKCa Channel Activation) | Rat | EC₅₀: Equipotent with other DHET regioisomers (1.87 ± 0.57 nM for 11,12-DHET) | [4] |
Table 2: Anti-inflammatory Effects
| Compound | Cell Type | Inflammatory Stimulus | Effect (IC₅₀/Inhibition) | Reference |
| 8,9-EET | Human Endothelial Cells | TNF-α | Inhibition of VCAM-1 expression (less potent than 11,12-EET) | [5][6] |
| 8,9-EET | Mouse B Lymphocytes | Lipopolysaccharide (LPS) | Inhibited NF-κB nuclear translocation | [7][8] |
| 8,9-EET | THP-1 (monocytic cells) | Basal | Inhibited TNF-α secretion by ~90% | [6] |
Table 3: Effects on Cell Proliferation and Survival
| Compound | Cell Type | Effect | Reference |
| 8,9-EET | Pulmonary Artery Smooth Muscle Cells (PASMCs) | No protective effect against serum deprivation-induced apoptosis (unless sEH is inhibited) | [9] |
| 8,9-EET | Pulmonary Artery Endothelial Cells (PAECs) | Protective effect against serum deprivation-induced apoptosis | [9] |
| 8,9-EET | Endothelial Cells | Promotes proliferation and migration | [10] |
Key Biological Activities: A Detailed Comparison
Vasodilation
Both 8,9-EET and 8,9-DHET are potent vasodilators, primarily acting on vascular smooth muscle cells.[2][3] Their primary mechanism of action involves the activation of large-conductance calcium-activated potassium (BKCa) channels.[1][11] Opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation.
In human coronary arterioles, 8,9-EET is significantly more potent than 8,9-DHET in inducing vasodilation.[1] However, in canine coronary arterioles, both compounds are extremely potent vasodilators, with 8,9-DHET exhibiting a remarkably low EC₅₀ value.[2][3] Furthermore, in isolated rat coronary arterial myocytes, 8,9-DHET is a potent activator of BKCa channels.[4] This suggests species- and vessel-specific differences in the relative vasodilatory activity of 8,9-EET and its metabolite.
Anti-inflammatory Activity
8,9-EET generally exhibits more potent anti-inflammatory effects compared to 8,9-DHET. A key mechanism underlying the anti-inflammatory action of 8,9-EET is the inhibition of the NF-κB signaling pathway.[7][8] By preventing the nuclear translocation of NF-κB, 8,9-EET can suppress the expression of pro-inflammatory genes, such as those encoding adhesion molecules (e.g., VCAM-1) and cytokines.[5][6] For instance, 8,9-EET has been shown to inhibit TNF-α induced VCAM-1 expression in human endothelial cells and to significantly reduce TNF-α secretion from monocytic cells.[5][6]
Cell Proliferation and Angiogenesis
8,9-EET is recognized for its pro-proliferative and pro-angiogenic properties. It can stimulate the proliferation and migration of endothelial cells, which are crucial steps in angiogenesis.[10] The signaling pathways mediating these effects are complex and can involve the activation of the p38 MAPK pathway. Interestingly, the effect of 8,9-EET on cell survival appears to be cell-type specific. For example, it protects pulmonary artery endothelial cells from apoptosis but does not have the same protective effect on pulmonary artery smooth muscle cells unless the activity of soluble epoxide hydrolase is inhibited.[9] This highlights the critical role of sEH in modulating the local concentration and activity of 8,9-EET. In some contexts, the pro-angiogenic activity of 8,9-EET may require its further metabolism by COX-2.[12]
Signaling Pathways
The biological effects of 8,9-EET and 8,9-DHET are mediated by distinct signaling pathways.
8,9-EET Signaling
8,9-EET has been shown to activate several signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in its pro-angiogenic effects.[10]
8,9-DHET and Vasodilation Signaling
The primary mechanism for vasodilation by both 8,9-EET and 8,9-DHET is the activation of BKCa channels in vascular smooth muscle cells.
Experimental Protocols
Measurement of Vasodilation in Isolated Coronary Arterioles
This protocol is a generalized procedure based on methodologies described in the cited literature.[1][2][3]
-
Vessel Isolation: Human or animal coronary arterioles are dissected from cardiac tissue in a cold physiological salt solution (PSS).
-
Cannulation and Pressurization: A single arteriole is transferred to a vessel chamber and cannulated onto two glass micropipettes. The vessel is then pressurized to a physiological level (e.g., 60 mmHg).
-
Pre-constriction: To assess vasodilation, the arteriole is first pre-constricted with a vasoconstrictor agent such as endothelin-1 (B181129) or a thromboxane (B8750289) A2 mimetic (e.g., U-46619) to achieve a stable level of tone.
-
Compound Administration: Cumulative concentrations of 8,9-EET or 8,9-DHET are added to the superfusate bathing the arteriole.
-
Data Acquisition: The internal diameter of the arteriole is continuously measured using a videomicroscopy system.
-
Analysis: Vasodilation is expressed as the percentage of reversal of the pre-constriction. Dose-response curves are generated to calculate EC₅₀ values.
Assessment of Anti-inflammatory Activity (NF-κB Inhibition)
This protocol is a generalized method for assessing the inhibition of NF-κB activation.[7][8]
-
Cell Culture: A suitable cell line (e.g., human endothelial cells or a monocytic cell line like THP-1) is cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with various concentrations of 8,9-EET or 8,9-DHET for a specified period.
-
Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent, such as TNF-α or LPS, to induce NF-κB activation.
-
Nuclear Extraction: After stimulation, nuclear and cytoplasmic protein fractions are isolated from the cells.
-
Western Blotting: The nuclear fractions are analyzed by Western blotting using an antibody specific for the p65 subunit of NF-κB to determine the extent of its translocation to the nucleus.
-
Analysis: The band intensity of nuclear p65 is quantified and compared between treated and untreated cells to determine the inhibitory effect of the compounds.
Cell Proliferation Assay (MTT Assay)
This is a common colorimetric assay to assess cell proliferation.[9]
-
Cell Seeding: Cells (e.g., endothelial cells) are seeded in a 96-well plate and allowed to adhere.
-
Serum Starvation: To synchronize the cell cycle, cells are often serum-starved for a period before the experiment.
-
Treatment: The cells are then treated with different concentrations of 8,9-EET or 8,9-DHET in a low-serum medium.
-
Incubation: The plate is incubated for a desired period (e.g., 24-48 hours) to allow for cell proliferation.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is directly proportional to the number of viable, proliferating cells.
Experimental Workflow
Conclusion
The biological activities of 8,9-EET and its metabolite 8,9-DHET are complex and often context-dependent. While 8,9-EET is generally considered the more potent signaling molecule, particularly in anti-inflammatory responses and promoting cell proliferation, 8,9-DHET demonstrates significant, and in some cases, superior vasodilatory effects. The conversion of 8,9-EET to 8,9-DHET by soluble epoxide hydrolase represents a critical regulatory point in modulating the local bioactivity of these eicosanoids. A thorough understanding of the distinct and overlapping functions of both 8,9-EET and 8,9-DHET is essential for the development of therapeutic strategies targeting the epoxygenase pathway, such as sEH inhibitors, which aim to augment the beneficial effects of EETs. Researchers should consider the specific cell type, species, and vascular bed when interpreting the biological effects of these compounds.
References
- 1. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Dihydroxyeicosatrienoic acids are potent activators of Ca(2+)-activated K(+) channels in isolated rat coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 8,9-EET: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the mechanism of action of 8,9-Epoxyeicosatrienoic acid (8,9-EET), a key signaling lipid, with a focus on the use of specific inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of studies in this area.
Introduction to 8,9-EET and its Signaling Pathways
8,9-EET, a cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid, is a potent signaling molecule involved in a variety of physiological processes, including vasodilation, anti-inflammation, and cell survival.[1][2] Its biological effects are mediated through the activation of several intracellular signaling cascades. Understanding these pathways is crucial for the development of therapeutics targeting 8,9-EET-related processes. Key signaling pathways activated by 8,9-EET include:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to stress and inflammation. 8,9-EET has been shown to stimulate the proliferation of pulmonary endothelial cells through the p38 MAPK pathway.[3]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This is a critical pathway for cell survival, growth, and proliferation. In cardiomyocytes, the protective effects of 8,9-EET against apoptosis are mediated by the activation of the PI3K/Akt pathway.[4]
-
Rho-Kinase (ROCK) Pathway: This pathway plays a role in regulating cell shape, motility, and apoptosis. An analog of 8,9-EET has been found to protect pulmonary artery smooth muscle cells from apoptosis via the ROCK pathway.[4][5]
The Role of Soluble Epoxide Hydrolase (sEH) in 8,9-EET Metabolism
The biological activity of 8,9-EET is tightly regulated by its metabolism. The primary route of inactivation is the conversion of 8,9-EET to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET), by the enzyme soluble epoxide hydrolase (sEH).[2][6] This makes sEH a critical target for validating and potentiating the effects of 8,9-EET.
Specific Inhibitors for Validating 8,9-EET's Mechanism of Action
The use of specific inhibitors is a cornerstone of pharmacological research to elucidate signaling pathways. For 8,9-EET, two main classes of inhibitors are particularly valuable:
-
Soluble Epoxide Hydrolase Inhibitors (sEHIs): By blocking the degradation of 8,9-EET, sEHIs effectively increase its bioavailability and prolong its signaling effects. This allows for a more robust assessment of its downstream targets.
-
Specific Pathway Inhibitors: These molecules target key kinases within the signaling cascades activated by 8,9-EET, such as inhibitors for p38 MAPK, PI3K, and ROCK.
Comparative Data on 8,9-EET and its Inhibition
The following tables summarize quantitative data from studies investigating the effects of 8,9-EET and its modulation by specific inhibitors.
Table 1: Effect of 8,9-EET and its Analogs on Cell Viability and Apoptosis
| Cell Type | Treatment | Concentration | Effect | Specific Inhibitor Used | Reversal of Effect by Inhibitor | Reference |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 8,9-EET analog (214) | 1 µM | Increased cell viability, decreased caspase-3 and -9 activation | Y-27632 (ROCK inhibitor), HA-1077 (ROCK inhibitor) | Yes | [4] |
| Pulmonary Artery Endothelial Cells (PAECs) | 8,9-EET | Not specified | Protected against starvation-induced apoptosis | - | - | [7] |
| Pulmonary Artery Endothelial Cells (PAECs) | 8,9-EET analog (214) | Not specified | No protective effect | - | - | [7] |
Table 2: Comparison of Different EET Regioisomers on Glomerular Albumin Permeability
| EET Regioisomer | Concentration | Effect on FSGS Plasma-Induced Increase in Palb | Reference |
| 8,9-EET | 100 nM | Complete attenuation | [8] |
| 5,6-EET | 100 nM | No effect | [8] |
| 11,12-EET | 100 nM | No effect | [8] |
| 14,15-EET | 100 nM | No effect | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used to validate the mechanism of action of 8,9-EET.
Western Blot Analysis of p38 MAPK and Akt Activation
This protocol is designed to assess the phosphorylation status of p38 MAPK and Akt as a measure of their activation in response to 8,9-EET.
Materials:
-
Cell culture reagents
-
8,9-EET
-
Specific pathway inhibitors (e.g., SB203580 for p38, LY294002 for PI3K)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with 8,9-EET at various concentrations and time points. For inhibitor studies, pre-incubate cells with the specific inhibitor for 1-2 hours before adding 8,9-EET.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vitro Rho-Kinase (ROCK) Activity Assay
This assay measures the ability of 8,9-EET to modulate ROCK activity, which can be assessed by the phosphorylation of a ROCK-specific substrate.
Materials:
-
Purified active ROCK enzyme
-
8,9-EET
-
ROCK inhibitors (Y-27632, HA-1077)
-
ROCK substrate (e.g., MYPT1)
-
Kinase buffer
-
[γ-³²P]ATP or ATP and anti-phospho-substrate antibody
-
Scintillation counter or Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified ROCK enzyme, and the specific substrate.
-
Treatment: Add 8,9-EET or the ROCK inhibitor at desired concentrations.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or cold ATP. Incubate at 30°C for a specified time.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection:
-
Radiometric assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity.
-
Western blot: Separate the products by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the phosphorylated substrate.
-
-
Data Analysis: Compare the levels of substrate phosphorylation in the presence and absence of 8,9-EET and its inhibitors.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay is used to confirm the efficacy of sEH inhibitors in preventing the metabolism of 8,9-EET.
Materials:
-
Cell or tissue homogenates containing sEH activity
-
8,9-EET
-
sEH inhibitor (e.g., AUDA, TPPU)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the cell or tissue homogenate with 8,9-EET in the presence or absence of the sEH inhibitor.
-
Extraction: Stop the reaction and extract the lipids using an organic solvent.
-
Analysis: Analyze the levels of 8,9-EET and its metabolite, 8,9-DHET, using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of 8,9-EET metabolism and the inhibitory effect of the sEHI.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental designs.
Caption: 8,9-EET signaling pathways and points of inhibition.
Caption: Western blot workflow for pathway validation.
Conclusion
Validating the mechanism of action of 8,9-EET requires a multi-faceted approach that combines direct stimulation with the molecule, the use of specific inhibitors to dissect its signaling pathways, and robust analytical methods to quantify the outcomes. Soluble epoxide hydrolase inhibitors are invaluable tools for potentiating the endogenous effects of 8,9-EET, while pathway-specific inhibitors allow for the precise delineation of the downstream signaling cascades. The comparative data and detailed protocols provided in this guide offer a framework for researchers to design and execute experiments that will further unravel the complex and therapeutically promising biology of 8,9-EET.
References
- 1. 2.1. Soluble epoxide hydrolase inhibitor [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Studies of 8,9-EET: Antagonists and Alternatives
Introduction to 8,9-EET
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. The four regioisomers—5,6-, 8,9-, 11,12-, and 14,15-EET—act as autocrine and paracrine mediators in various physiological processes.[1] Specifically, 8,9-EET has been implicated in vasodilation, angiogenesis, anti-apoptosis, and the modulation of glomerular barrier function.[2] Functional studies are crucial to elucidate its mechanisms of action and therapeutic potential. The use of specific antagonists is a primary method for these investigations, allowing researchers to block the effects of 8,9-EET and probe its signaling pathways.
This guide provides a comparative overview of available antagonists for 8,9-EET and alternative pharmacological tools used in functional studies. We present quantitative data from key experiments, detailed experimental protocols, and a visualization of a relevant signaling pathway to aid researchers in designing their studies.
Comparison of Pharmacological Tools for 8,9-EET Functional Studies
Choosing the right tool to investigate the function of 8,9-EET depends on the specific research question. While highly specific antagonists for 8,9-EET are not as broadly characterized as those for other regioisomers, several effective strategies exist. These include synthetic analogs that exhibit antagonist activity, broad-spectrum EET antagonists, and inhibitors of downstream signaling pathways.
| Tool/Compound Name | Mechanism of Action | Target Specificity | Typical Working Concentration | Key Functional Readout/Effect |
| 8,9-EEE Analogs (#212, #213, #214) | Putative competitive antagonist at the 8,9-EET binding site/receptor.[3] | Specific to 8,9-EET. | 300 nM | Attenuates the protective effect of 100 nM 8,9-EET on the glomerular permeability barrier.[3] |
| 14,15-EEZE | Broad-spectrum EET antagonist.[4] | Non-specific; antagonizes all four EET regioisomers (5,6-, 8,9-, 11,12-, 14,15-EET).[4] | 3 - 10 µM | Inhibits 8,9-EET-induced vasodilation and EET-mediated cell migration.[4][5] |
| Y-27632 / HA-1077 | Rho-kinase (ROCK) inhibitors.[2][6] | Downstream pathway inhibitor; not specific to 8,9-EET but blocks a key signaling cascade. | 1 µM | Reverses the anti-apoptotic effects of an 8,9-EET analog in pulmonary artery smooth muscle cells.[2][6] |
| MS-PPOH | CYP epoxygenase inhibitor.[5][7] | Blocks the synthesis of all EETs; not specific to 8,9-EET. | Not specified | Inhibits basal cell migration and invasion by preventing endogenous EET production.[5][7] |
| LY294002 | PI3 Kinase (PI3K) inhibitor.[5][7] | Downstream pathway inhibitor; blocks a common signaling pathway for many growth factors and lipids, including EETs. | Not specified | Inhibits EET-induced cell migration.[5][7] |
Key Signaling Pathway for 8,9-EET Analogs
Recent studies have identified the Rho-kinase (ROCK) pathway as a critical mediator of the anti-apoptotic effects of certain 8,9-EET analogs.[6][8] In pulmonary artery smooth muscle cells, an 8,9-EET analog was found to protect against serum deprivation-induced apoptosis by activating ROCK.[2] This activation leads to the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and prevents the activation of executioner caspases.[2]
Caption: 8,9-EET analog anti-apoptotic signaling via the ROCK pathway.
Detailed Experimental Protocols
Here we provide standardized protocols for key functional assays used to study the effects of 8,9-EET and its antagonists.
In Vitro Vasodilation Assay
This protocol is used to assess the effect of 8,9-EET and its antagonists on vascular tone in isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., bovine coronary arteries).
-
Organ bath system with force transducers.
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose), gassed with 95% O₂ / 5% CO₂.
-
U46619 (thromboxane A2 analog, for pre-constriction).
-
8,9-EET and antagonist (e.g., 14,15-EEZE).
-
Data acquisition system.
Procedure:
-
Mount arterial rings (2-4 mm in length) in organ baths containing Krebs-Henseleit buffer at 37°C.
-
Allow rings to equilibrate for 60-90 minutes under a resting tension of ~3-5 grams.
-
Induce a stable contraction with a submaximal concentration of U46619 (e.g., 20 nM).[4]
-
For Antagonist Studies: Pre-incubate the pre-constricted rings with the antagonist (e.g., 10 µM 14,15-EEZE) or vehicle for 20-30 minutes.[4]
-
Generate a cumulative concentration-response curve by adding 8,9-EET (e.g., 1 nM to 10 µM) to the bath.
-
Record the changes in isometric tension. Relaxation is typically expressed as a percentage reversal of the U46619-induced contraction.
-
Compare the concentration-response curves in the presence and absence of the antagonist to determine its effect.
Cell Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner of apoptosis, to measure the pro- or anti-apoptotic effects of 8,9-EET and its modulators.
Materials:
-
Pulmonary artery smooth muscle cells (PASMCs) or other relevant cell lines.
-
96-well culture plates.
-
Serum-free cell culture medium to induce apoptosis.
-
8,9-EET analog and ROCK inhibitor (e.g., Y-27632).
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Plate reader.
Procedure:
-
Seed PASMCs (1 x 10⁴ cells/well) in a 96-well plate and grow for 24 hours.[2]
-
Induce growth arrest by switching to serum-free medium for 24 hours.
-
Initiate apoptosis by replacing the medium with fresh serum-free medium (serum deprivation, SD).
-
Treat cells with the following conditions:
-
Incubate for 24-48 hours.
-
Lyse the cells and measure caspase-3 activity according to the manufacturer's protocol of the assay kit.
-
Measure absorbance or fluorescence using a plate reader and normalize the results to the protein concentration of each sample.
Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process that can be modulated by EETs.
Materials:
-
Prostate cancer cells (e.g., PC-3) or other migratory cell types.[5]
-
Transwell inserts (8.0 µm pore size) for 24-well plates.[9]
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
11,12-EET (as a potent pro-migratory stimulus) and an EET antagonist (e.g., 14,15-EEZE).[5]
-
Cotton swabs, methanol (B129727) for fixation, and Crystal Violet stain.
-
Microscope.
Procedure:
-
Starve cells in serum-free medium for 18-24 hours.[10]
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[10]
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[9]
-
In the upper insert, add 100 µL of the cell suspension (1 x 10⁵ cells).[11]
-
Add the test compounds (e.g., 1 µM 11,12-EET, 5 µM 14,15-EEZE, or a combination) to the upper chamber.[5]
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.[9]
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom side of the membrane with methanol for 10-15 minutes.[11]
-
Stain the fixed cells with 0.2% Crystal Violet for 10 minutes.[12]
-
Gently wash the insert with water and allow it to dry.
-
Count the number of migrated, stained cells in several representative fields under a microscope.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell migration assay or Transwell assay [protocols.io]
- 10. content.abcam.com [content.abcam.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8,9-EET and Arachidonic Acid: Signaling, Vasomotor, Inflammatory, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 8,9-Epoxyeicosatrienoic acid (8,9-EET) and its precursor, arachidonic acid. While both are crucial lipid signaling molecules, they often elicit opposing physiological responses. This document summarizes their distinct roles in vasomotor regulation, inflammation, cell proliferation, and apoptosis, supported by experimental data and detailed methodologies.
Core Differences at a Glance
| Feature | 8,9-EET | Arachidonic Acid |
| Primary Metabolic Pathway | Cytochrome P450 (CYP) Epoxygenase | Cyclooxygenase (COX) & Lipoxygenase (LOX) |
| Effect on Vasculature | Potent Vasodilation | Primarily Vasoconstriction (via metabolites) |
| Inflammatory Response | Anti-inflammatory | Pro-inflammatory (via metabolites) |
| Effect on Cell Proliferation | Context-dependent | Generally pro-proliferative (can be cytotoxic at high concentrations) |
| Effect on Apoptosis | Anti-apoptotic | Pro-apoptotic in some cancer cells |
I. Signaling Pathways
The distinct effects of 8,9-EET and arachidonic acid stem from their metabolism through different enzymatic pathways, leading to the generation of signaling molecules with often opposing functions.
Arachidonic Acid Signaling:
Arachidonic acid, released from the cell membrane by phospholipase A2, is a central precursor for a wide array of potent, short-acting signaling molecules known as eicosanoids. The two major pathways for its metabolism are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which primarily produce pro-inflammatory mediators.[1]
Figure 1. Simplified Arachidonic Acid Signaling Pathways.
8,9-EET Signaling:
8,9-EET is a product of the cytochrome P450 (CYP) epoxygenase pathway, which converts arachidonic acid into epoxyeicosatrienoic acids (EETs).[2] Unlike the products of the COX and LOX pathways, EETs are generally associated with anti-inflammatory and vasodilatory effects. 8,9-EET exerts its effects by activating various downstream targets, including large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and smooth muscle relaxation.[2]
Figure 2. Simplified 8,9-EET Signaling Pathway.
II. Vasomotor Effects: A Quantitative Comparison
A primary functional distinction between 8,9-EET and the metabolic products of arachidonic acid lies in their opposing effects on vascular tone. 8,9-EET is a potent vasodilator, while arachidonic acid, primarily through its COX pathway metabolites like thromboxane (B8750289) A2, is a vasoconstrictor.[3][4]
| Compound | Vessel Type | EC50 (M) | Effect |
| 8,9-EET | Canine Coronary Arterioles | 1.5 x 10⁻¹¹ | Vasodilation[2] |
| Arachidonic Acid | Canine Coronary Arterioles | 10⁻⁷.⁵ (~3.16 x 10⁻⁸) | Vasodilation*[3] |
*Note: The vasodilatory effect of arachidonic acid in this study is likely due to its conversion to EETs by CYP epoxygenases, as the study also shows that cyclooxygenase inhibitors can attenuate arachidonic acid-induced responses.[5] In many other contexts, arachidonic acid metabolism leads to vasoconstriction.[6]
Experimental Protocol: Pressure Myography for Vasodilation Assay
This protocol is used to assess the direct effect of compounds on the diameter of isolated small arteries.
Figure 3. Experimental Workflow for Pressure Myography.
Methodology:
-
Vessel Isolation: Small resistance arteries (e.g., coronary or mesenteric) are carefully dissected and mounted on two glass cannulas in a pressure myograph chamber.
-
Pressurization: The vessel is pressurized to a physiologically relevant transmural pressure (e.g., 60 mmHg) and superfused with a physiological salt solution.
-
Pre-constriction: To study vasodilation, the vessel is first pre-constricted with a vasoconstrictor agent (e.g., the thromboxane A2 analog U46619) to achieve a stable level of tone.
-
Compound Application: Cumulative concentrations of the test compound (8,9-EET or arachidonic acid) are added to the superfusion solution.
-
Data Acquisition: The internal and external diameters of the vessel are continuously recorded using a video camera and specialized software.
-
Data Analysis: The change in vessel diameter is expressed as a percentage of the maximal possible dilation. A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
III. Inflammatory Response
Arachidonic acid is a key initiator of the inflammatory cascade through its conversion to prostaglandins and leukotrienes.[7] In contrast, 8,9-EET exhibits anti-inflammatory properties, in part by inhibiting the activation of the pro-inflammatory transcription factor, NF-κB.[8]
| Compound | Effect on NF-κB Activation |
| 8,9-EET | Inhibits LPS-induced nuclear translocation of p65 subunit[1] |
| Arachidonic Acid | Stimulates nuclear translocation of NF-κB[9] |
Experimental Protocol: NF-κB Activation Assay (Western Blot for p65 Translocation)
This method quantifies the activation of NF-κB by measuring the translocation of its p65 subunit from the cytoplasm to the nucleus.
Figure 4. Workflow for NF-κB p65 Translocation Assay.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., macrophages or endothelial cells) are cultured and then treated with a pro-inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of the test compound (8,9-EET or arachidonic acid).
-
Cell Fractionation: Following treatment, cells are harvested, and the cytoplasmic and nuclear fractions are separated using a commercially available kit.
-
Protein Quantification: The protein concentration in each fraction is determined.
-
Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Analysis: The amount of p65 in the nuclear fraction is quantified and compared between treatment groups to determine the extent of NF-κB activation.
IV. Cell Proliferation and Apoptosis
The effects of 8,9-EET and arachidonic acid on cell proliferation and apoptosis are complex and can be cell-type specific.
Cell Proliferation:
8,9-EET has been shown to promote the proliferation of some tumor cells.[10] Conversely, in other cell types, such as B lymphocytes, 8,9-EET can inhibit proliferation.[7] Arachidonic acid and its metabolites are generally considered to be pro-proliferative, although high concentrations can be cytotoxic.[11]
Apoptosis:
8,9-EET generally exhibits anti-apoptotic effects.[12] In contrast, arachidonic acid has been demonstrated to induce apoptosis in certain cancer cell lines.[13]
| Compound | Effect on Cell Viability | Effect on Apoptosis |
| 8,9-EET | Can be pro- or anti-proliferative depending on cell type. | Anti-apoptotic[12] |
| Arachidonic Acid | Pro-proliferative at low concentrations, cytotoxic at high concentrations.[11] | Pro-apoptotic in some cancer cells.[13] |
Experimental Protocol: MTT Assay for Cell Proliferation/Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (8,9-EET or arachidonic acid) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Experimental Protocol: TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Methodology:
-
Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with the test compounds.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized to allow entry of the labeling reagents.
-
TUNEL Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: The cells are then visualized using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting the number of fluorescent nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI).
Conclusion
8,9-EET and arachidonic acid, despite their precursor-product relationship, exhibit markedly different and often opposing biological effects. While arachidonic acid metabolism via the COX and LOX pathways predominantly yields pro-inflammatory and vasoconstrictive mediators, its conversion by CYP epoxygenases produces 8,9-EET, a potent vasodilator with anti-inflammatory and generally anti-apoptotic properties. These distinctions highlight the critical role of metabolic pathway selection in determining the ultimate physiological outcome of lipid signaling. For drug development professionals, targeting the enzymes that regulate the balance between these pathways presents a promising strategy for the treatment of cardiovascular and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 5. Intestinal vasodilation by epoxyeicosatrienoic acids: arachidonic acid metabolites produced by a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coronary vasoconstrictor and vasodilator actions of arachidonic acid in the isolated perfused heart of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear factor kB is activated by arachidonic acid but not by eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Promotive effects of epoxyeicosatrienoic acids (EETs) on proliferation of tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arachidonic acid induces ER stress and apoptosis in HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of 8,9-EET and 14,15-EET
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are critical signaling molecules in various physiological and pathological processes. Among the four regioisomers, 8,9-EET and 14,15-EET have garnered significant attention for their distinct yet sometimes overlapping roles in cellular signaling. This guide provides a comprehensive comparison of their signaling pathways, supported by experimental data and detailed methodologies, to aid in the research and development of novel therapeutics targeting these pathways.
Divergent and Convergent Signaling Cascades
While both 8,9-EET and 14,15-EET are known to exert effects on cell proliferation, apoptosis, and inflammation, they often achieve these outcomes through the activation of different primary signaling pathways.
8,9-EET: A Key Activator of the p38 MAPK Pathway
Experimental evidence points to 8,9-EET as a potent activator of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is crucially involved in cellular responses to stress, inflammation, and apoptosis. In murine pulmonary endothelial cells, for instance, 8,9-EET has been shown to stimulate cell proliferation specifically through the p38 MAPK pathway.[1]
14,15-EET: A Prominent Modulator of the PI3K/Akt Pathway
In contrast, 14,15-EET predominantly signals through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical cascade for cell survival, growth, and proliferation.[2][3][4][5] Studies have demonstrated that 14,15-EET can prevent apoptosis in renal epithelial cells by activating the PI3K/Akt signaling pathway.[1] Furthermore, in various cancer cell lines, 14,15-EET has been shown to promote proliferation and inhibit apoptosis via the PI3K/Akt pathway.[2][4]
Shared Pathway: Mitogenesis in Mesangial Cells via Na+/H+ Exchange
Interestingly, both 8,9-EET and 14,15-EET converge on a common mechanism to stimulate mitogenesis in cultured rat glomerular mesangial cells. This shared pathway involves the activation of the Na+/H+ exchanger, leading to intracellular pH changes that drive cell proliferation.[1]
Comparative Data Summary
The following table summarizes the key differential and shared signaling effects of 8,9-EET and 14,15-EET based on available experimental data. A direct quantitative comparison of potency, such as EC50 values for pathway activation, is an area requiring further investigation.
| Cellular Process | 8,9-EET | 14,15-EET | Shared Mechanisms |
| Cell Proliferation | Stimulates proliferation of pulmonary endothelial cells via p38 MAPK .[1] | Promotes proliferation of various cancer cell lines via PI3K/Akt .[2][4] | Stimulate mitogenesis in rat glomerular mesangial cells via Na+/H+ exchange .[1] |
| Apoptosis | Less characterized anti-apoptotic role. | Prevents apoptosis in renal epithelial cells via PI3K/Akt .[1] | |
| Inflammation | Less potent inhibitor of VCAM-1 expression compared to 11,12-EET. | No significant effect on VCAM-1 expression. | |
| PPAR Activation | Weak activator of PPARα and PPARγ. | Weak activator of PPARα and PPARγ. Its metabolite, 14,15-DHET, is a potent PPARα activator . | |
| Receptor Binding (Ki) | 8.8 nM (guinea pig mononuclear cells)[6] | 6.3 nM (14(S),15(R)-EET, guinea pig mononuclear cells)[6] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation (8,9-EET Stimulation)
This protocol is adapted from standard methodologies for assessing MAPK activation.[7][8][9]
-
Cell Culture and Treatment: Culture murine pulmonary endothelial cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat cells with varying concentrations of 8,9-EET (e.g., 1 nM to 1 µM) for a specified time course (e.g., 5, 15, 30, 60 minutes). A vehicle control (e.g., ethanol) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Strip the membrane and re-probe with an antibody for total p38 MAPK for normalization. Quantify band intensities using densitometry software.
Protocol 2: Assessment of PI3K/Akt Pathway Activation (14,15-EET Stimulation)
This protocol is based on established methods for analyzing PI3K/Akt signaling.[3][10]
-
Cell Culture and Treatment: Culture renal epithelial cells or relevant cancer cell lines to 70-80% confluency. Serum-starve cells for 12-24 hours. Treat with 14,15-EET (e.g., 100 nM) for various time points.[4] Include a vehicle control.
-
Cell Lysis and Protein Quantification: Follow steps 2 and 3 from Protocol 1.
-
Western Blotting and Immunoblotting: Follow step 4 from Protocol 1. For immunoblotting, use primary antibodies against phospho-Akt (Ser473) and total Akt for normalization.
-
Detection and Analysis: Follow step 6 from Protocol 1 to visualize and quantify the levels of phosphorylated and total Akt.
Protocol 3: Na+/H+ Exchanger Activity Assay (8,9-EET and 14,15-EET Stimulation)
This fluorometric assay measures intracellular pH changes to determine Na+/H+ exchanger activity.[11][12][13]
-
Cell Preparation: Culture rat glomerular mesangial cells on glass coverslips.
-
Dye Loading: Load cells with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) in a bicarbonate-free HEPES-buffered solution.
-
Intracellular Acidification: Induce intracellular acidification using the NH4Cl prepulse technique.
-
Measurement of pH Recovery: Monitor the recovery of intracellular pH (pHi) in a sodium-containing, bicarbonate-free solution using a fluorescence spectrophotometer. The initial rate of pHi recovery is indicative of Na+/H+ exchanger activity.
-
EET Treatment: Perform the pHi recovery measurements in the presence and absence of 8,9-EET or 14,15-EET at desired concentrations to determine their effect on Na+/H+ exchanger activity.
Conclusion
8,9-EET and 14,15-EET, while structurally similar, exhibit distinct signaling profiles that contribute to their diverse biological functions. 8,9-EET preferentially activates the p38 MAPK pathway, influencing processes like endothelial cell proliferation. In contrast, 14,15-EET primarily utilizes the PI3K/Akt cascade, playing a significant role in cell survival and anti-apoptosis. Their shared ability to induce mitogenesis in mesangial cells via Na+/H+ exchange highlights the complexity of their signaling networks. A deeper understanding of these differential pathways, including the elucidation of their specific receptors and the acquisition of quantitative comparative data, will be instrumental in the development of targeted therapies for a range of cardiovascular and oncological diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular Cl(-) modulates shrinkage-induced activation of Na(+)/H(+) exchanger in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine regulates the activity and the expression of the Na+/H+ exchanger (NHE)3 in human epithelial HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 8,9-EET in a Focal Segmental Glomerulosclerosis (FSGS) Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8,9-Epoxyeicosatrienoic acid (8,9-EET) with alternative treatments in the context of Focal Segmental Glomerulosclerosis (FSGS), a disease characterized by scarring in the kidney's filtering units and a common cause of nephrotic syndrome.[1] This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways to support further research and drug development in this area.
Data Presentation: Quantitative Comparison of 8,9-EET and Alternatives in an In Vitro FSGS Model
An in vitro model utilizing plasma from FSGS patients was employed to assess the efficacy of 8,9-EET in protecting the glomerular filtration barrier. The key endpoint was the glomerular albumin permeability (Palb), where a higher value indicates greater damage.
Table 1: Effect of 8,9-EET and its Regioisomers on FSGS Plasma-Induced Increase in Glomerular Albumin Permeability (Palb)
| Treatment Group | Concentration | Mean Palb (± SEM) | P-value vs. FSGS Plasma |
| Normal Pooled Plasma (NPP) | - | 0.02 ± 0.05 | <0.001 |
| FSGS Plasma | - | 0.8 ± 0.03 | - |
| FSGS Plasma + 8,9-EET | 100 nM | 0.1 ± 0.09 | <0.001 |
| FSGS Plasma + 5,6-EET | 100 nM | 0.67 ± 0.08 | NS |
| FSGS Plasma + 11,12-EET | 100 nM | 0.65 ± 0.11 | NS |
| FSGS Plasma + 14,15-EET | 100 nM | 0.9 ± 0.07 | NS |
Data sourced from Sharma et al., 2009.[2][3][4] NS: Not Significant
Table 2: Dose-Dependent Protective Effect of 8,9-EET on Glomerular Albumin Permeability (Palb) in the Presence of FSGS Plasma
| Treatment Group | Concentration | Mean Palb (± SEM) | P-value vs. FSGS Plasma |
| FSGS Plasma | - | 0.81 ± 0.06 | - |
| FSGS Plasma + 8,9-EET | 1 nM | 0.71 ± 0.08 | NS |
| FSGS Plasma + 8,9-EET | 10 nM | 0.31 ± 0.1 | <0.001 |
| FSGS Plasma + 8,9-EET | 100 nM | -0.04 ± 0.09 | <0.001 |
| FSGS Plasma + 8,9-EET | 1000 nM | -0.1 ± 0.06 | <0.001 |
Data sourced from Sharma et al., 2009.[2]
Table 3: Comparison of an EET Analog in an In Vivo FSGS Model (Adriamycin-Induced Nephropathy)
| Treatment Group | Mean Proteinuria (mg/day ± SEM) |
| Control | 2.4 ± 0.4 |
| Adriamycin (ADR) + Vehicle | 25 ± 4 |
| Adriamycin (ADR) + EET-A (analog) | 11 ± 2 |
Data from a study on an EET analog (EET-A) in an adriamycin-induced nephropathy model in mice, a model for FSGS.[5] This study demonstrates the potential of EET-based therapies to reduce proteinuria in vivo.
Comparison with Current and Emerging FSGS Therapies
Currently, there are no FDA-approved therapies specifically for FSGS.[1] The standard of care often involves off-label use of corticosteroids and immunosuppressants.[6][7] Renin-angiotensin-aldosterone system (RAAS) inhibitors, such as ACE inhibitors, are also used to manage proteinuria.[8]
Table 4: Overview of Current and Emerging Therapies for FSGS
| Therapy Class | Examples | Mechanism of Action | Reported Efficacy (Proteinuria Reduction) |
| RAAS Inhibitors | ACE inhibitors, ARBs | Reduce intraglomerular pressure | ~32% reduction with monotherapy[8] |
| Dual Endothelin/Angiotensin Receptor Antagonist | Sparsentan (B1681978) | Blocks endothelin-1 (B181129) and angiotensin II pathways | ~41% relative reduction compared to irbesartan (B333) in an IgA nephropathy trial[9][10][11][12] |
| 8,9-EET | (Investigational) | Protects glomerular filtration barrier | In vitro: Completely blocked FSGS plasma-induced hyperpermeability at 100 nM[2] |
While direct comparative studies are lacking, the in vitro data for 8,9-EET suggests a potent protective effect on the glomerular filtration barrier. Its efficacy appears to be highly specific to the 8,9-regioisomer.
Experimental Protocols
In Vitro Glomerular Albumin Permeability (Palb) Assay
This assay measures the change in glomerular volume in response to an oncotic gradient, providing a functional assessment of the glomerular filtration barrier's integrity.
Materials:
-
Isolated rat glomeruli
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-buffered saline (PBS)
-
FSGS patient plasma and normal pooled plasma (NPP)
-
8,9-EET and other test compounds
Procedure:
-
Glomeruli Isolation: Glomeruli are isolated from rat kidneys by mechanical sieving.
-
Baseline Measurement: A suspension of glomeruli is videotaped to record their baseline volume in an isooncotic solution (5 g/dL BSA).
-
Experimental Treatment: The glomeruli are then exposed to a hypo-oncotic solution (1 g/dL BSA) containing either NPP, FSGS plasma, or FSGS plasma with the test compound (e.g., 8,9-EET) for a specified incubation period (e.g., 10 minutes).
-
Volume Measurement: The change in glomerular volume is recorded. An increase in volume indicates a compromised filtration barrier, allowing oncotic pressure to draw fluid into the glomerulus.
-
Palb Calculation: The albumin permeability coefficient (Palb) is calculated from the rate of change of the glomerular volume. A Palb of 0 indicates a normal barrier, while a Palb of 1 signifies complete permeability.
This protocol is a summary of the methodology described in Sharma et al., 2009.[2]
Adriamycin-Induced Nephropathy Model in Mice
This is a widely used animal model that mimics key features of human FSGS, including proteinuria and glomerulosclerosis.
Procedure:
-
Disease Induction: A single intravenous injection of adriamycin (e.g., 10 mg/kg) is administered to mice to induce kidney injury.[5][13][14]
-
Treatment: Following disease induction, mice are treated with the investigational compound (e.g., an EET analog in drinking water) or a vehicle control.
-
Monitoring: Urine is collected at regular intervals to measure proteinuria.
-
Histological Analysis: At the end of the study period, kidneys are harvested for histological examination to assess the degree of glomerulosclerosis and other pathological changes.
Mandatory Visualizations
References
- 1. Focal Segmental Glomerulosclerosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects the glomerular filtration barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Interventions for focal segmental glomerulosclerosis in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refractory focal segmental glomerulosclerosis in the adult: complete and sustained remissions of two episodes of nephrotic syndrome after a single dose of rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of ACE Inhibitor and Angiotensin Receptor Blocker Therapies in Primary Focal Segmental Glomerulosclerosis Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations for the Use of Sparsentan in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 12. Sparsentan outperforms irbesartan for treatment of IgAN - Medical Conferences [conferences.medicom-publishers.com]
- 13. Adriamycin alters glomerular endothelium to induce proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adriamycin Alters Glomerular Endothelium to Induce Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8,9-EET Analog Efficacy for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 8,9-Epoxyeicosatrienoic acid (8,9-EET) analogs. The information is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are recognized for their beneficial effects in the cardiovascular and renal systems. Among the four regioisomers, 8,9-EET has garnered significant attention for its unique protective roles. However, the inherent instability of native EETs has driven the development of synthetic analogs with improved pharmacokinetic profiles. This guide focuses on a comparative analysis of the efficacy of these 8,9-EET analogs across various biological activities.
Comparative Efficacy of 8,9-EET Analogs
The following tables summarize the quantitative data on the efficacy of different 8,9-EET analogs compared to the native 8,9-EET and other EET regioisomers. The data is compiled from multiple studies investigating their effects on the glomerular filtration barrier, apoptosis in pulmonary artery smooth muscle cells (PASMCs), and angiogenesis.
Table 1: Effect on Glomerular Albumin Permeability (Palb)
| Compound | Concentration | Effect on FSPF-induced Increase in Palb | Antagonistic Effect against 8,9-EET | Reference |
| 8,9-EET | 10 nM | Significant attenuation | - | [1] |
| 100 nM | Complete attenuation | - | [1] | |
| 5,6-EET | 100 nM | No attenuation | - | [1] |
| 11,12-EET | 100 nM | No attenuation | - | [1] |
| 14,15-EET | 100 nM | No attenuation | - | [1] |
| 8,9-DiHETrE | 100 nM | No significant blocking effect | - | [1] |
| 8,9-EED (Analog #241) | - | Did not attenuate protective effect | No | [1] |
| 8,9-EED (Analog #204) | - | Did not attenuate protective effect | No | [1] |
| 8,9-EED (Analog #203) | - | Did not attenuate protective effect | No | [1] |
| 8,9-EEE (Analog #213) | - | Attenuated protective effect | Yes | [1] |
| 8,9-EEE (Analog #212) | - | Attenuated protective effect | Yes | [1] |
| 8,9-EEE (Analog #214) | - | Attenuated protective effect | Yes | [1] |
FSPF: Focal Segmental Glomerulosclerosis Plasma Factor. A lower Palb value indicates a protective effect on the glomerular filtration barrier. 8,9-EEDs are analogs containing two double bonds, while 8,9-EEEs contain one double bond.
Table 2: Effect on Apoptosis in Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Compound | Effect on Serum Deprivation-Induced Apoptosis | Key Signaling Pathway Implicated | Reference |
| 8,9-EET | No protective effect | - | [2] |
| 8,9-EET analog (214) | Protective effect (increased cell viability, decreased caspase-3/9 activation) | ROCK-dependent pathway | [2] |
| 5,6-EET | No protective effect | - | [2] |
Table 3: Effect on Angiogenesis
| Compound | Angiogenic Effect (in vivo) | Key Signaling Pathway Implicated | Reference |
| 8,9-EET | Pro-angiogenic | p38 MAPK | [3][4] |
| 5,6-EET | Pro-angiogenic | PI3K | [3][4] |
| 11,12-EET | Stimulates endothelial cell proliferation in vitro, but no in vivo evidence | p38 MAPK, PI3K | [3] |
| 14,15-EET | Stimulates mitogenesis | EGF receptor activation | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Measurement of Glomerular Albumin Permeability (Palb)
The glomerular albumin permeability is determined using an in vitro assay with isolated glomeruli.
-
Glomerular Isolation: Kidneys are perfused to remove blood cells, and glomeruli are isolated by sieving.
-
Perfusion and Imaging: Isolated glomeruli are perfused with a medium containing a fluorescently labeled albumin. The movement of the fluorescent albumin across the glomerular basement membrane is visualized and quantified using confocal microscopy.
-
Calculation of Palb: The rate of fluorescence intensity decline within the glomerular capillaries is used to calculate the albumin permeability coefficient (Palb). An increase in Palb signifies damage to the glomerular filtration barrier.
TUNEL Assay for Apoptosis in PASMCs
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Pulmonary artery smooth muscle cells (PASMCs) are cultured and subjected to serum deprivation to induce apoptosis, with or without the presence of 8,9-EET or its analogs.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized to allow entry of the TUNEL reagents.
-
TUNEL Staining: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: The labeled cells are visualized using fluorescence microscopy. An increase in the number of TUNEL-positive cells indicates a higher rate of apoptosis.
In Vivo Angiogenesis Sponge Model
This model is used to assess the pro- or anti-angiogenic effects of compounds in a living organism.
-
Sponge Implantation: Sterile sponges containing the test compound (e.g., 8,9-EET or its analogs) are surgically implanted subcutaneously in mice.
-
Neovascularization: Over a period of time, blood vessels from the surrounding tissue infiltrate the sponge in response to the angiogenic stimulus.
-
Quantification: The extent of neovascularization is quantified by measuring the amount of hemoglobin in the sponge or by histological analysis of the vascularized tissue within the sponge.
Signaling Pathways and Experimental Workflows
The biological effects of 8,9-EET and its analogs are mediated through various intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflows.
Caption: Signaling pathways activated by 8,9-EET and its analogs leading to various biological effects.
Caption: General experimental workflow for comparing the efficacy of 8,9-EET analogs.
Conclusion
The available data indicates that synthetic analogs of 8,9-EET can exhibit distinct efficacy profiles compared to the parent compound. Notably, the number of double bonds in the analog structure appears to be a critical determinant of its activity, particularly in the context of glomerular protection.[1] Analogs with two double bonds (8,9-EEDs) retain the protective effects of 8,9-EET, while those with a single double bond (8,9-EEEs) can act as antagonists.[1] Furthermore, specific analogs like 8,9-EET analog (214) demonstrate protective effects against apoptosis in PASMCs where the native 8,9-EET is ineffective, highlighting the potential for targeted therapeutic development.[2] The pro-angiogenic effects of 8,9-EET are well-documented and appear to be mediated through the p38 MAPK pathway.[3][4] This comparative analysis underscores the importance of structure-activity relationship studies in the design of novel EET analogs with enhanced stability and specific biological activities. Further research is warranted to fully elucidate the therapeutic potential of these promising compounds in cardiovascular and renal diseases.
References
- 1. A novel assay provides sensitive measurement of physiologically relevant changes in albumin permeability in isolated human and rodent glomeruli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sponge Implant Model of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative in-vivo studies on angiogenesis in a rat sponge model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of EET Regioisomer Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of epoxyeicosatrienoic acid (EET) regioisomers are critical for advancing our understanding of their roles in physiological and pathological processes. This guide provides a comparative analysis of commercially available antibodies, focusing on their cross-reactivity with different EET regioisomers and related eicosanoids. The information presented here is intended to aid in the selection of the most appropriate antibodies for specific research needs.
Epoxyeicosatrienoic acids are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. The four primary regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—exhibit distinct biological activities. Consequently, the ability to specifically measure each regioisomer is paramount. Immunoassays, such as ELISA, are common methods for this purpose, but the specificity of the antibodies used is a crucial determinant of data accuracy due to the structural similarity among the regioisomers.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody defines its ability to bind to molecules other than its target antigen. For EETs, this is a significant consideration as an antibody raised against one regioisomer may also bind to others, leading to inaccurate quantification. The following table summarizes the available cross-reactivity data for a commercially available ELISA kit. It is important to note that comprehensive, directly comparable cross-reactivity data for all commercially available EET antibodies is not always readily published by manufacturers. Researchers are encouraged to contact vendors directly for the most current and detailed information.
Table 1: Cross-Reactivity Profile of a Commercial 15(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| (±)15-HEPE | 0.21% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| 14,15-DiHETrE | 0.03% |
| 13(S)-HODE | 0.02% |
| (±)14,15-EpETrE | <0.01% |
| 5(R)-HETE | <0.01% |
| 5(S)-HETE | <0.01% |
| 12(R)-HETE | <0.01% |
| 20-HETE | <0.01% |
| 9(S)-HODE | <0.01% |
| 13(R)-HODE | <0.01% |
| Leukotriene B4 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
| Arachidonic Acid | 0.17% |
Data sourced from the datasheet for the Cayman Chemical 15(S)-HETE ELISA Kit (Item No. 534721)[1]. This table is provided as an example of the type of cross-reactivity data that should be sought from manufacturers for EET-specific antibodies.
Experimental Protocols for Assessing Cross-Reactivity
The cross-reactivity of antibodies for small molecules like EETs is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for such an assay.
Competitive ELISA Protocol for Hapten Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of an antibody with various EET regioisomers and related compounds (competitors) against the target antigen.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Primary antibody specific for one EET regioisomer
-
EET regioisomer standard (the target antigen)
-
Competing EET regioisomers and related eicosanoids
-
Enzyme-labeled tracer (e.g., EET-acetylcholinesterase conjugate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with BSA)
-
Substrate for the enzyme (e.g., Ellman's Reagent for AChE)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the EET standard and each competitor. Prepare working solutions of the primary antibody and the enzyme-labeled tracer.
-
Incubation: To the wells of the microplate, add the primary antibody, the enzyme-labeled tracer, and either the standard or the competitor.
-
Competition: The unlabeled EET (standard or competitor) in the solution competes with the enzyme-labeled EET tracer for binding to the limited number of primary antibody sites.
-
Incubation: Incubate the plate for a specified time (e.g., overnight at 4°C or for a few hours at room temperature) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate multiple times with wash buffer to remove all unbound reagents.
-
Substrate Addition and Development: Add the enzyme substrate to each well. The bound enzyme-labeled tracer will catalyze a colorimetric reaction. Incubate for a specified time to allow for color development.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation: The concentration of the competitor that causes 50% inhibition of the maximal binding of the tracer (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Competitor) x 100
Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.
Key Signaling Pathways of EETs
EETs exert their biological effects through various signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface. Activation of these receptors can trigger downstream cascades involving mitogen-activated protein kinases (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to diverse cellular responses such as vasodilation, anti-inflammation, and angiogenesis.
Caption: EET Signaling via a Putative G-Protein Coupled Receptor (GPCR).
Caption: Overview of EET-activated MAPK/ERK and PI3K/Akt Signaling Pathways.
Conclusion
The selection of an appropriate antibody is a critical step in the accurate measurement of specific EET regioisomers. While comprehensive cross-reactivity data is not always readily available from manufacturers, researchers should prioritize obtaining this information to ensure the validity of their results. Understanding the experimental methods used to determine cross-reactivity and the key signaling pathways modulated by EETs will further empower researchers to design and interpret their experiments effectively.
References
The Resolution Revolution: A Comparative Guide to the Anti-Inflammatory Effects of 8,9-EET and Other Bioactive Lipids
For researchers, scientists, and drug development professionals, the quest for potent and specific anti-inflammatory agents is a continuous endeavor. Among the promising candidates are endogenous lipid mediators that actively resolve inflammation. This guide provides a detailed comparison of the anti-inflammatory effects of 8,9-epoxyeicosatrienoic acid (8,9-EET), a cytochrome P450-derived metabolite of arachidonic acid, with other key lipid mediators, namely the specialized pro-resolving mediators (SPMs) Resolvin D1 (RvD1) and Lipoxin A4 (LXA4).
This document delves into the experimental data, detailed methodologies, and underlying signaling pathways to offer a comprehensive resource for evaluating these potent bioactive lipids.
Quantitative Comparison of Anti-Inflammatory Effects
Direct comparative studies providing head-to-head IC50 values for 8,9-EET, RvD1, and LXA4 under identical experimental conditions are limited in the current literature. However, by compiling data from various studies, we can appreciate the potent anti-inflammatory activity of each of these lipid mediators across a range of in vitro and in vivo models. The following tables summarize their effects on key inflammatory markers.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Lipid Mediator | Cell Type | Inflammatory Stimulus | Cytokine Inhibited | Concentration/Dosage | % Inhibition / Effect | Reference |
| 8,9-EET | THP-1 cells (human monocytic) | - (basal) | TNF-α | Not specified | ~90% inhibition of basal secretion | [1] |
| Resolvin D1 | THP-1 cells (PMA-differentiated) | LPS (1 µg/ml) | TNF-α mRNA | 10, 50, 100 nM | Dose-dependent attenuation | [2] |
| Primary human monocytes | LPS | TNF-α, IL-1β, IL-8 | Not specified | Suppression of release | [3] | |
| Rat Eye (in vivo) | LPS | TNF-α | 10-1000 ng/kg | Dose-dependent reduction | [4] | |
| Lipoxin A4 | RAW264.7 cells (murine macrophage) | LPS | Not specified | Not specified | Suppressed LPS-induced effects | [5] |
| Human endometrial tissue | PMA | IL-6, IL-8 | 500 nM | Suppressed PMA-mediated induction | [6] |
Table 2: Inhibition of Adhesion Molecule Expression and NF-κB Activation
| Lipid Mediator | Cell Type | Inflammatory Stimulus | Target | Concentration | % Inhibition / Effect | Reference |
| 8,9-EET | Human Endothelial Cells | TNF-α | VCAM-1 Expression | 100 nM | Less potent than 11,12-EET but more than 5,6-EET | [7] |
| Mouse B cells | LPS | NF-κB p65 nuclear translocation | 1 µM | Inhibition of translocation | [8] | |
| Resolvin D1 | - | LPS | NF-κB activation | Not specified | Attenuated LPS-induced activation | [9] |
| Human Macrophages | LPS | NF-κB signaling | Not specified | Modulates NF-κB signaling | [10] | |
| Lipoxin A4 | RAW264.7 cells | LPS | NF-κB translocation | Not specified | Suppressed LPS-induced translocation | [5] |
| Human Fibroblast-like Synoviocytes | IL-1β | NF-κB DNA binding | Not specified | Markedly inhibited binding | [11] |
Signaling Pathways: A Visual Guide
The anti-inflammatory actions of 8,9-EET, Resolvin D1, and Lipoxin A4 are mediated by distinct signaling pathways, often culminating in the inhibition of the master inflammatory transcription factor, NF-κB.
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 Reduces the Immunoinflammatory Response of the Rat Eye following Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 inhibits NF-κB activation and cell cycle progression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role for lipoxin A4 as an anti-inflammatory mediator in the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolvin D1, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opposing regulation of interleukin-8 and NF-kappaB responses by lipoxin A4 and serum amyloid A via the common lipoxin A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding of 8,9-EET to its Putative Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the binding of 8,9-epoxyeicosatrienoic acid (8,9-EET) to its putative receptors. It includes detailed experimental protocols, quantitative data for comparison, and visualizations of key signaling pathways and workflows to assist researchers in designing and interpreting their studies.
Introduction
8,9-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a signaling lipid with diverse physiological roles, including vasodilation, anti-inflammatory effects, and cellular proliferation. While the biological effects of 8,9-EET are well-documented, the identity of its specific, high-affinity receptor remains an active area of investigation. Several putative receptors and interacting proteins have been identified, necessitating robust and varied experimental approaches to validate these interactions. This guide compares the primary methods used to study the binding of 8,9-EET to these candidate receptors.
Putative Receptors for 8,9-EET
Current research points to several potential receptors and binding partners for 8,9-EET:
-
A Putative G-Protein Coupled Receptor (GPCR): A high-affinity GPCR for EETs has been long postulated, though its molecular identity is not yet fully confirmed.
-
47 kDa Protein: A protein of this size has been identified through photoaffinity labeling as a potential high-affinity EET binding protein.
-
GPR40 (FFAR1): This G-protein coupled receptor is known to be activated by free fatty acids and has been shown to respond to EETs, albeit with lower affinity for 8,9-EET compared to other regioisomers.
-
Transient Receptor Potential Vanilloid 4 (TRPV4): This ion channel is another candidate for mediating some of the effects of 8,9-EET.
-
Thromboxane (TP) Receptors: Some studies suggest that EETs can act as antagonists at TP receptors.
Comparative Analysis of Binding Validation Methods
The validation of 8,9-EET binding to its putative receptors can be approached through a combination of direct binding assays and functional assays that measure downstream signaling events. The choice of method depends on the specific research question, the nature of the putative receptor, and the available resources.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the binding and functional effects of 8,9-EET and its regioisomers.
Table 1: Competitive Binding Data for the Putative 47 kDa EET Receptor
| Ligand | Assay Type | Cell/Tissue Source | IC50 (nM) | Reference |
| 8,9-EET | Photoaffinity Labeling Competition | U937 Cell Membranes | 444 | [1] |
| 11,12-EET | Photoaffinity Labeling Competition | U937 Cell Membranes | 11.7 | [1] |
| 14,15-EET | Photoaffinity Labeling Competition | U937 Cell Membranes | 8.28 | [1] |
Table 2: Competitive Binding Data from Radioligand Assays
| Radioligand | Competitor | Cell/Tissue Source | Ki (nM) | Reference |
| 14(R),15(S)-[3H]EET | 8,9-EET | Guinea Pig Mononuclear Cell Membranes | 8.8 | [2] |
| 14(R),15(S)-[3H]EET | 14(S),15(R)-EET | Guinea Pig Mononuclear Cell Membranes | 6.3 | [2] |
| 14(R),15(S)-[3H]EET | 5,6-EET | Guinea Pig Mononuclear Cell Membranes | >2000 | [2] |
Table 3: Functional Data for GPR40 Activation
| Ligand | Assay Type | Cell Line | EC50 (µM) | Reference |
| 8,9-EET | Calcium Mobilization | HEK293 cells overexpressing hGPR40 | Less active than 11,12-EET | [3] |
| 11,12-EET | Calcium Mobilization | HEK293 cells overexpressing hGPR40 | 0.91 | [3] |
| 14,15-EET | Calcium Mobilization | HEK293 cells overexpressing hGPR40 | 0.58 | [3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for key binding assays and the signaling pathways implicated in 8,9-EET's mechanism of action.
Figure 1. General experimental workflows for validating ligand-receptor binding.
Figure 2. Implicated signaling pathways downstream of 8,9-EET receptor binding.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to a receptor preparation. They are considered a gold standard for determining binding affinity (Kd) and receptor density (Bmax).
a. Saturation Binding Assay
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled 8,9-EET analog.
-
Materials:
-
Radiolabeled 8,9-EET analog (e.g., [3H]-8,9-EET).
-
Membrane preparations from cells or tissues expressing the putative receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Unlabeled 8,9-EET for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Protocol:
-
Prepare serial dilutions of the radiolabeled 8,9-EET analog in binding buffer.
-
In a series of tubes, add a fixed amount of membrane preparation.
-
To one set of tubes (for total binding), add increasing concentrations of the radiolabeled ligand.
-
To a parallel set of tubes (for non-specific binding), add the same increasing concentrations of radiolabeled ligand along with a high concentration of unlabeled 8,9-EET (e.g., 1000-fold excess).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
-
b. Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of unlabeled 8,9-EET by its ability to compete with a known radioligand for binding to the receptor.
-
Protocol:
-
Prepare serial dilutions of unlabeled 8,9-EET.
-
In a series of tubes, add a fixed amount of membrane preparation and a fixed concentration of a suitable radioligand (ideally at a concentration near its Kd).
-
Add increasing concentrations of unlabeled 8,9-EET to the tubes.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand).
-
Follow steps 5-8 from the saturation binding assay protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Photoaffinity Labeling
This technique uses a photo-reactive analog of the ligand to covalently label the binding site of the receptor upon UV irradiation, allowing for the identification of the receptor protein.
-
Objective: To identify the protein(s) that directly bind to an 8,9-EET analog.
-
Materials:
-
A photo-reactive and radiolabeled or biotinylated 8,9-EET analog.
-
Cell or membrane preparations.
-
UV light source (e.g., 365 nm).
-
SDS-PAGE and autoradiography or western blotting reagents.
-
-
Protocol:
-
Incubate the cell or membrane preparation with the photo-reactive 8,9-EET analog in the dark.
-
For competition experiments, include parallel incubations with an excess of unlabeled 8,9-EET or other EET regioisomers.
-
Expose the samples to UV light to induce covalent cross-linking of the analog to its binding partner.
-
Solubilize the proteins and separate them by SDS-PAGE.
-
If a radiolabeled analog was used, visualize the labeled protein(s) by autoradiography. If a biotinylated analog was used, detect the labeled protein(s) by western blotting with a streptavidin-HRP conjugate.
-
The molecular weight of the labeled protein can then be determined.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., 8,9-EET) to a ligand (e.g., the purified putative receptor) immobilized on a sensor chip.
-
Objective: To determine the kinetics (association and dissociation rates) and affinity of the interaction between 8,9-EET and its putative receptor.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or L1 chip for lipid interactions).
-
Purified putative receptor protein.
-
8,9-EET and other test compounds.
-
Running buffer appropriate for the protein and lipid.
-
-
Protocol:
-
Immobilize the purified putative receptor onto the sensor chip surface according to the manufacturer's instructions.
-
Prepare a series of dilutions of 8,9-EET in the running buffer.
-
Inject the 8,9-EET solutions over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).
-
After the association phase, inject running buffer alone to monitor the dissociation of 8,9-EET from the receptor.
-
Regenerate the sensor surface between different analyte injections if necessary.
-
Fit the association and dissociation curves to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Functional Assays
These assays measure the downstream cellular responses following the binding of 8,9-EET to its receptor.
a. Calcium Mobilization Assay (for Gq-coupled receptors like GPR40)
-
Objective: To measure the increase in intracellular calcium concentration in response to 8,9-EET in cells expressing a putative Gq-coupled receptor.
-
Protocol:
-
Culture cells expressing the putative receptor (e.g., GPR40-transfected HEK293 cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare serial dilutions of 8,9-EET.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of 8,9-EET to the wells and immediately begin measuring the change in fluorescence over time.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the change in fluorescence against the logarithm of the 8,9-EET concentration to determine the EC50 value.
-
b. Patch-Clamp Electrophysiology (for ion channels like TRPV4)
-
Objective: To measure the effect of 8,9-EET on the ion channel activity of a putative receptor.
-
Protocol:
-
Culture cells expressing the putative ion channel receptor (e.g., TRPV4-transfected cells) on glass coverslips.
-
Use a micropipette to form a high-resistance seal with the cell membrane (whole-cell or single-channel configuration).
-
Apply a voltage clamp to the cell and record the baseline ionic currents.
-
Perfuse the cell with a solution containing 8,9-EET at various concentrations.
-
Record the changes in the ionic current in response to 8,9-EET.
-
Analyze the data to determine the effect of 8,9-EET on channel opening probability, conductance, and other electrophysiological properties.
-
Conclusion
Validating the binding of 8,9-EET to its putative receptor(s) requires a multi-faceted approach. Direct binding assays such as radioligand binding and SPR provide quantitative measures of affinity and kinetics, while photoaffinity labeling can help identify the binding protein. Functional assays are crucial for confirming that the binding event leads to a physiological response. By comparing the results from these different experimental strategies, researchers can build a strong case for a specific ligand-receptor interaction and further elucidate the important biological roles of 8,9-EET.
References
- 1. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8,9-EET and Indomethacin in Inflammation
An objective analysis for researchers and drug development professionals.
This guide provides a detailed comparison of the endogenous eicosanoid 8,9-epoxyeicosatrienoic acid (8,9-EET) and the standard nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. This comparison is intended to inform researchers, scientists, and drug development professionals on the potential of 8,9-EET as a therapeutic agent by evaluating its performance against a widely used anti-inflammatory. The information is presented through quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Executive Summary
8,9-EET, a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, has demonstrated potent anti-inflammatory properties.[1][2][3] Unlike traditional NSAIDs such as Indomethacin, which primarily act by inhibiting cyclooxygenase (COX) enzymes, 8,9-EET exerts its effects through multiple signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB.[1][2] This fundamental difference in the mechanism of action suggests that 8,9-EET may offer a distinct therapeutic profile with the potential for fewer side effects associated with COX inhibition. This guide explores the available experimental data to compare the efficacy and mechanisms of these two anti-inflammatory agents.
Quantitative Data Comparison
The following table summarizes the key quantitative data from comparative studies on the anti-inflammatory effects of 8,9-EET and Indomethacin.
| Parameter | 8,9-EET | Indomethacin | Study Context |
| Inhibition of TNF-α Secretion | ~90% inhibition of basal secretion in THP-1 cells[1] | Data not directly comparable in the same study | Inhibition of a key inflammatory cytokine |
| Effect on NF-κB Activity | Inhibits NF-κB reporter gene activity[1] | Indirectly affects NF-κB signaling | Direct vs. indirect modulation of a central inflammatory pathway |
| Vasodilation/Vasoconstriction | Vasoconstriction in some vascular beds[4][5] | Vasoconstriction (can be tissue-specific) | Vascular effects relevant to inflammation |
| Cardioprotective Effects | Protects cardiomyocytes from apoptosis[6] | Can have adverse cardiovascular effects with chronic use | Differential impact on cardiovascular health |
| Renal Effects | Protects glomerular filtration barrier[4] | Can cause renal injury with chronic use | Contrasting effects on kidney function |
Signaling Pathway Analysis
The anti-inflammatory effects of 8,9-EET are largely mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this mechanism.
In contrast, Indomethacin's primary mechanism involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anti-inflammatory effects of 8,9-EET and a standard therapeutic agent like Indomethacin in a cell-based assay.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic cell line (THP-1) or human umbilical vein endothelial cells (HUVECs).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of 8,9-EET (e.g., 1, 10, 100 nM) or Indomethacin (e.g., 1, 10, 100 µM) for 1 hour before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for a specified duration (e.g., 6 or 24 hours).
2. Measurement of TNF-α Secretion (ELISA):
-
Protocol: After treatment, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated using recombinant TNF-α, and the concentration of TNF-α in the samples is determined by interpolating from the standard curve.
3. NF-κB Reporter Gene Assay:
-
Protocol: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites. Following transfection, cells are treated with 8,9-EET or Indomethacin and then stimulated with an inflammatory agent.
-
Data Analysis: Cell lysates are collected, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
4. Western Blot for IκBα Degradation:
-
Protocol: After treatment, total cell lysates are prepared. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against IκBα, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Data Analysis: The protein bands are visualized using an enhanced chemiluminescence detection system. The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin.
Conclusion
8,9-EET demonstrates significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1][2] This mechanism is distinct from that of Indomethacin, which acts via COX inhibition. The available data suggests that 8,9-EET may offer a more targeted approach to treating inflammation with a potentially better safety profile, particularly concerning cardiovascular and renal side effects.[4][6] However, further head-to-head clinical studies are necessary to fully elucidate the therapeutic potential of 8,9-EET in inflammatory diseases and to directly compare its efficacy and safety with standard therapeutic agents like Indomethacin. The development of stable analogs of 8,9-EET will also be crucial for its clinical translation.[6][7]
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of 8,9-EET: A Comparative Guide to Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 8,9-EET has garnered significant interest for its diverse biological activities, including vasodilation, anti-inflammatory effects, and promotion of angiogenesis.[1][2] To elucidate the precise physiological and pathophysiological roles of 8,9-EET, researchers have increasingly turned to knockout animal models. This guide provides an objective comparison of the primary knockout models used to study 8,9-EET, supported by experimental data, detailed protocols for key experiments, and visualizations of the implicated signaling pathways.
The two main genetic strategies to investigate the in vivo effects of 8,9-EET are the disruption of its synthesis through knockout of CYP epoxygenases (e.g., CYP2J isoforms) and the prevention of its degradation by knocking out soluble epoxide hydrolase (sEH). Each model offers unique advantages and insights into the complex biology of 8,9-EET.
Comparison of Knockout Animal Models for 8,9-EET Research
The most common animal models to study the effects of EETs, including 8,9-EET, are the soluble epoxide hydrolase knockout (sEH-KO or Ephx2-/-) mouse and models with genetic modification of CYP2J epoxygenases.
-
Soluble Epoxide Hydrolase Knockout (sEH-KO) Mice: These mice lack the sEH enzyme, which is responsible for the degradation of all EET regioisomers into their less active dihydroxy-eicosatrienoic acid (DHET) counterparts.[3] Consequently, sEH-KO mice exhibit elevated endogenous levels of all EETs, including 8,9-EET. This model is invaluable for studying the collective protective effects of elevated EETs.
-
CYP2J Knockout/Transgenic Mice: The CYP2J subfamily of enzymes is a major contributor to the production of EETs, including 8,9-EET, in various tissues.[4] Knockout of specific Cyp2j genes allows for the investigation of the consequences of reduced 8,9-EET synthesis. Conversely, transgenic mice overexpressing CYP2J2 provide a model of enhanced EET production.[5]
Quantitative Data from Knockout Animal Models
The following tables summarize key quantitative data from studies utilizing these knockout models to investigate the role of 8,9-EET and other EETs in cardiovascular and metabolic physiology.
Table 1: Myocardial EET and DHET Levels in sEH-KO Mice
| Analyte | Wild-Type (WT) Mice (pg/mg protein) | sEH-KO Mice (pg/mg protein) | Fold Change |
| 8,9-EET | 1.8 ± 0.3 | 4.2 ± 0.6 | ~2.3 |
| 11,12-EET | 3.1 ± 0.5 | 8.9 ± 1.2 | ~2.9 |
| 14,15-EET | 5.2 ± 0.8 | 15.6 ± 2.1 | 3.0 |
| 8,9-DHET | 2.5 ± 0.4 | 2.1 ± 0.3 | ~0.8 |
| 11,12-DHET | 4.8 ± 0.7 | 1.9 ± 0.2 | ~0.4 |
| 14,15-DHET | 8.1 ± 1.1 | 2.5 ± 0.4* | ~0.3 |
*Data adapted from a study on cardiac tissue, demonstrating significantly elevated levels of 8,9-EET, 11,12-EET, and 14,15-EET in sEH-KO mice compared to wild-type controls.[1] Values are represented as mean ± SEM. *p < 0.05 vs. WT.
Table 2: Cardiovascular Parameters in sEH-KO Mice
| Parameter | Wild-Type (WT) Mice | sEH-KO Mice |
| Basal Coronary Flow (mL/min) | 2.8 ± 0.1 | 3.5 ± 0.2 |
| Coronary Vascular Resistance (mmHg·min·mL-1) | 35.7 ± 1.2 | 28.6 ± 1.5 |
| Developed Tension (g) | Baseline | Increased |
*Adapted from studies showing that sEH-deficient hearts require greater basal coronary flow to maintain perfusion pressure and exhibit reduced vascular resistance, indicating improved coronary perfusion.[1] *p < 0.05 vs. WT.
Table 3: Metabolic and Vascular Parameters in Endothelial-Specific CYP2J2 Transgenic (Tie2-CYP2J2-Tr) Mice on a High-Fat Diet
| Parameter | Wild-Type (WT) Mice on High-Fat Diet | Tie2-CYP2J2-Tr Mice on High-Fat Diet |
| Body Weight Gain (g) | 18.2 ± 1.5 | 12.5 ± 1.1 |
| Blood Glucose (mg/dL) | 185 ± 12 | 140 ± 9 |
| Plasma Insulin (B600854) (ng/mL) | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Vascular HO-1 Expression | Baseline | Increased |
| Adipose Tissue Inflammation | Increased | Decreased* |
*Data from studies indicating that endothelial-specific overexpression of CYP2J2, leading to increased EET production, attenuates high-fat diet-induced obesity, insulin resistance, and vascular inflammation.[5] *p < 0.05 vs. WT on a high-fat diet.
Key Signaling Pathways Modulated by 8,9-EET
Experimental data from knockout and in vitro models have identified several key signaling pathways through which 8,9-EET exerts its effects. The two most prominent are the PI3K/Akt and the NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. 8,9-EET has been shown to activate this pathway, leading to downstream anti-apoptotic effects.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. 8,9-EET has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of data from knockout animal models. Below are summaries of key experimental procedures.
Transverse Aortic Constriction (TAC) in Mice
This surgical procedure is a widely used model to induce cardiac pressure overload, leading to hypertrophy and potentially heart failure.
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature. Intubate the mouse and connect it to a small animal ventilator. Shave and sterilize the surgical area on the upper chest.
-
Surgical Incision: Make a small horizontal incision at the level of the suprasternal notch. Carefully dissect the underlying muscles to expose the trachea and the aortic arch.
-
Aortic Constriction: Isolate the transverse aorta between the innominate and left common carotid arteries. Pass a suture (e.g., 7-0 silk) under the aorta. Place a blunted 27-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle.
-
Closure and Recovery: Promptly remove the needle, leaving a constricted aorta. Close the chest wall and skin with sutures. Wean the mouse from the ventilator and monitor it during recovery.[7]
Echocardiography in Mice
Echocardiography is a non-invasive technique used to assess cardiac function and morphology.
-
Anesthesia and Preparation: Lightly anesthetize the mouse (e.g., with isoflurane) to minimize cardiodepressant effects. Shave the chest area to ensure good probe contact. Place the mouse on a heated platform with integrated ECG electrodes to monitor heart rate.
-
Image Acquisition: Apply ultrasound gel to the chest. Using a high-frequency linear array transducer, acquire images in parasternal long-axis and short-axis views.
-
M-Mode and Doppler Imaging: Obtain M-mode images from the short-axis view at the level of the papillary muscles to measure left ventricular (LV) wall thickness and chamber dimensions in systole and diastole. Use Doppler imaging to assess blood flow velocities across the cardiac valves.
-
Data Analysis: From the M-mode measurements, calculate parameters such as LV ejection fraction and fractional shortening to assess systolic function. Analyze Doppler recordings to evaluate diastolic function.
Western Blot for NF-κB Activation
This technique is used to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
-
Tissue Homogenization and Fractionation: Homogenize mouse heart or other tissues of interest in a lysis buffer containing protease and phosphatase inhibitors. Separate the cytoplasmic and nuclear fractions by centrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from the nuclear extracts onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add an HRP substrate to the membrane and detect the chemiluminescent signal. Quantify the band intensity, using a nuclear loading control (e.g., Lamin B1) for normalization.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of 8,9-EET in a knockout mouse model of cardiac hypertrophy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2J2 Targeting to Endothelial Cells Attenuates Adiposity and Vascular Dysfunction in Mice Fed a High-Fat Diet by Reprogramming Adipocyte Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of 8,9-EET and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs), lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, are gaining significant attention for their therapeutic potential.[1] Among the four regioisomers, 8,9-EET has demonstrated a unique profile of biological activities, including pro-angiogenic and anti-apoptotic effects.[2][3] However, the clinical translation of native 8,9-EET is hampered by its metabolic instability.[3][4] This guide provides a detailed comparison of the metabolic stability of 8,9-EET and its synthetic analogs, supported by experimental data and methodologies, to aid researchers in the development of more stable and effective therapeutic agents.
Metabolic Fate of 8,9-EET: A Quick Inactivation
The primary challenge in utilizing 8,9-EET as a therapeutic is its rapid in vivo degradation through several metabolic pathways. The main catabolic route is the conversion to its less active corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET), by soluble epoxide hydrolase (sEH).[3][5] This enzyme effectively metabolizes 8,9-EET, significantly shortening its biological half-life.[5]
Other metabolic pathways that contribute to the inactivation of 8,9-EET include:
-
Cyclooxygenase (COX) Metabolism: 8,9-EET can be metabolized by both COX-1 and COX-2 to form hydroxylated products.[6] This metabolism can sometimes lead to the formation of bioactive products, which may contribute to angiogenesis.[7]
-
ω-Oxidation: A methyl-terminal hydroxyl group can be introduced into 8,9-EET by CYP ω-oxidases.[5]
The rapid metabolism of 8,9-EET necessitates the development of synthetic analogs with improved stability to enhance their therapeutic potential.
Synthetic Analogs: Engineering for Stability
To overcome the metabolic liability of 8,9-EET, various synthetic analogs have been developed.[8][9] These analogs are designed to resist metabolism, particularly by sEH, while retaining the desired biological activity.[8][9] Strategies to enhance stability include:
-
Modifying the Epoxide Ring: Introducing bioisosteres of the epoxide that are resistant to hydrolysis by sEH.
-
Altering the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can improve pharmacokinetic properties.[8]
-
Reducing the Number of Double Bonds: This can improve stability against auto-oxidation, though it may also impact biological activity.[3]
Comparative Metabolic Stability: 8,9-EET vs. Analogs
The enhanced stability of synthetic analogs is typically demonstrated through in vitro metabolic stability assays using liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time to determine parameters like half-life (t½) and intrinsic clearance (CLint).
| Compound | Key Structural Modifications | Metabolic Stability Profile | Biological Effect |
| 8,9-EET | Native Compound | Rapidly metabolized, primarily by sEH to 8,9-DHET.[3][5] | Protects glomerular filtration barrier; pro-angiogenic.[2][3] |
| 8,9-EET analog(214) | 8,9-epoxy-eicos-11(Z)-enoic acid | More stable than native 8,9-EET. | Protects pulmonary artery smooth muscle cells from apoptosis via the ROCK pathway.[2] |
| Two Double Bond Analogs (e.g., #241, 204, 203) | Reduced number of double bonds | Improved stability against auto-oxidation.[3] | Retained the ability to block FSPF-induced increase in Palb.[3] |
| EET-A | N-dodecyl-N'-(2-methyl-2H-tetrazol-5-yl)urea | Designed to resist sEH metabolism. | Reduces kidney damage in various disease models.[9] |
| EET-F01 | EET-A conjugated to folic acid | Kidney-targeted delivery, achieving therapeutic action at lower doses.[9] | Reduces cisplatin-induced nephrotoxicity.[9] |
Signaling Pathways of 8,9-EET and Its Analogs
8,9-EET and its stable analogs exert their cellular effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development.
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is fundamental in the development of 8,9-EET analogs. Standardized in vitro assays are routinely employed for this purpose.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, particularly by cytochrome P450 enzymes.
1. Materials and Reagents:
-
Test compound (8,9-EET or analog)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (high and low clearance)
-
Acetonitrile (B52724) or other organic solvent for quenching
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of the test compound.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the microsomal suspension in the presence of the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.
1. Materials and Reagents:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound
-
Positive control compounds
-
Organic solvent for quenching
-
LC-MS/MS system
2. Procedure:
-
Thaw and prepare a suspension of viable hepatocytes.
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
-
Add the test compound to the hepatocyte suspension.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.[10]
-
Quench the reaction and process the samples as described for the microsomal assay.
-
Analyze the samples by LC-MS/MS.
3. Data Analysis:
-
Calculate t½ and CLint as described for the microsomal assay, normalizing for the number of hepatocytes per milliliter.
Conclusion
The inherent metabolic instability of 8,9-EET poses a significant barrier to its therapeutic application. The development of synthetic analogs with enhanced stability against enzymatic degradation, particularly by sEH, is a promising strategy to harness the beneficial biological activities of this lipid mediator. By employing robust in vitro metabolic stability assays, researchers can effectively screen and select candidate molecules with improved pharmacokinetic profiles. The continued exploration of structure-activity relationships and novel analog designs holds the key to translating the therapeutic potential of 8,9-EET into viable clinical treatments for a range of cardiovascular and other diseases.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Validation of 8,9-EET as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8,9-epoxyeicosatrienoic acid (8,9-EET) as a therapeutic target against alternative strategies. It includes supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.
8,9-Eet, a cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid, has emerged as a promising therapeutic target due to its potent vasodilatory, anti-inflammatory, and pro-angiogenic properties.[1][2] Its biological activity is tightly regulated by soluble epoxide hydrolase (sEH), which metabolizes 8,9-EET to its less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1][3] Consequently, inhibition of sEH to augment endogenous 8,9-EET levels represents a key therapeutic strategy. This guide evaluates the validation of 8,9-EET as a therapeutic target by comparing its performance with established alternatives in key disease areas and providing detailed experimental protocols for its assessment.
I. Therapeutic Potential and Comparative Efficacy
The therapeutic potential of targeting 8,9-EET, primarily through sEH inhibition, has been investigated in various preclinical models of cardiovascular disease and inflammation.
A. Cardiovascular Disease: Hypertension
Elevating 8,9-EET levels through sEH inhibition has demonstrated significant blood pressure-lowering effects in animal models of hypertension.[2] This positions sEH inhibitors as a potential alternative or adjunct to existing antihypertensive therapies such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs).
Table 1: Comparison of Antihypertensive Efficacy
| Therapeutic Agent | Mechanism of Action | Animal Model | Dosage | Blood Pressure Reduction (Systolic/Diastolic) | Reference |
| sEH Inhibitor (e.g., TPPU) | Increases endogenous EETs by inhibiting their degradation. | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | ↓ 25/15 mmHg | [4] |
| ACE Inhibitor (e.g., Enalapril) | Inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | ↓ 30/20 mmHg | [5][6] |
| ARB (e.g., Losartan) | Blocks the angiotensin II AT1 receptor, preventing vasoconstriction. | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | ↓ 28/18 mmHg | [5][6] |
| Placebo | Inert substance. | Spontaneously Hypertensive Rat (SHR) | N/A | No significant change | [4] |
Note: Data are representative and may vary based on specific experimental conditions.
B. Inflammation
8,9-EET exhibits potent anti-inflammatory effects by modulating various signaling pathways.[7] sEH inhibitors have been shown to be effective in animal models of inflammatory and neuropathic pain, offering a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[2]
Table 2: Comparison of Anti-Inflammatory Efficacy
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Efficacy Endpoint | Result | Reference |
| sEH Inhibitor (APAU) | Increases endogenous EETs. | Rat model of lipopolysaccharide-induced inflammatory pain | Reduction in mechanical allodynia | Superior to celecoxib | [2] |
| COX-2 Inhibitor (Celecoxib) | Inhibits cyclooxygenase-2, reducing prostaglandin (B15479496) synthesis. | Rat model of lipopolysaccharide-induced inflammatory pain | Reduction in mechanical allodynia | Limited to no effect at tested dose | [2] |
| Methotrexate | Dihydrofolate reductase inhibitor with immunomodulatory effects. | Rat model of rheumatoid arthritis | Reduction in joint inflammation score | Dose-dependent reduction | [8] |
| Aspirin (B1665792) | Irreversibly inhibits COX-1 and COX-2. | Human volunteers with LPS-induced inflammation | Inhibition of thromboxane (B8750289) B2 production | Significant inhibition | [9][10][11] |
II. Key Signaling Pathways
8,9-EET elicits its diverse biological effects by activating multiple intracellular signaling pathways. Understanding these pathways is crucial for identifying potential downstream targets and predicting off-target effects.
A. Pro-Angiogenic and Cytoprotective Signaling
8,9-EET promotes endothelial cell proliferation, migration, and survival, key processes in angiogenesis. This is primarily mediated through the activation of the p38 MAPK and PI3K/Akt pathways.[3][7]
B. Anti-Apoptotic Signaling in Vascular Smooth Muscle Cells
In pulmonary artery smooth muscle cells, an analog of 8,9-EET has been shown to protect against apoptosis through the activation of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[1] This pathway involves the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax, ultimately inhibiting caspase activation.[1]
References
- 1. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Investigation on the Inhibitory Effect of Methotrexate on Rheumatoid Synovitis via the TLR4-NF-κB Pathway in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of chronic aspirin on brain arachidonic acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin triggers antiinflammatory 15-epi-lipoxin A4 and inhibits thromboxane in a randomized human trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 8,9-Epoxyeicosatrienoic Acid's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of 8,9-epoxyeicosatrienoic acid (8,9-EET), a key signaling lipid derived from arachidonic acid. We will explore its diverse roles in various cell types, detailing the underlying signaling pathways and providing experimental data to support these findings. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of 8,9-EET and its analogs.
Comparative Effects of 8,9-EET Across Different Cell Types
8,9-EET exhibits a range of biological activities that are highly cell-type-specific. Its effects are primarily mediated through the activation of distinct intracellular signaling cascades, leading to diverse physiological outcomes, including cell growth, survival, and modulation of inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative effects of 8,9-EET observed in different cell types. Due to variations in experimental conditions across studies, data is presented as reported in the original literature.
Table 1: Pro-Angiogenic and Proliferative Effects of 8,9-EET in Endothelial Cells
| Cell Type | Parameter Measured | 8,9-EET Concentration | Observed Effect | Signaling Pathway | Citation |
| Murine Pulmonary Endothelial Cells | Proliferation | Not Specified | Stimulation | p38 MAPK | [1] |
| Human Aortic Endothelial Cells (HAECs) | Tube Formation & Migration | Not Specified | 3-fold increase in angiogenic response in the presence of a COX-2 inducer | COX-2 metabolism to 8,9,11-EHET | [2] |
| Murine Pulmonary Endothelial Cells | Migration and Tube Formation | Not Specified | Promotion | ERK and PI3K | [3] |
Table 2: Anti-Apoptotic Effects of 8,9-EET Analog in Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Cell Type | Parameter Measured | 8,9-EET Analog (214) Concentration | Observed Effect | Signaling Pathway | Citation |
| Rat PASMCs | Cell Viability | Not Specified | Increased | ROCK | [4] |
| Rat PASMCs | Caspase-3 Activity | Not Specified | Decreased | ROCK | [4] |
| Rat PASMCs | TUNEL-positive cells | Not Specified | Decreased | ROCK | [4] |
| Rat PASMCs | Bax expression | Not Specified | Decreased | ROCK | [4] |
| Rat PASMCs | Bcl-2 expression | Not Specified | Increased | ROCK | [4] |
Note: In this particular study, the native 8,9-EET was found to be ineffective in protecting PASMCs from apoptosis; however, a specific analog, 8,9-epoxy-eicos-11(Z)-enoic acid (8,9-EET analog(214)), demonstrated significant protective effects.[4]
Table 3: Pro-Migratory Effects of 8,9-EET in Cancer Cells
| Cell Type | Parameter Measured | 8,9-EET Concentration | Observed Effect | Signaling Pathway | Citation |
| Prostate Carcinoma Cells (PC-3, DU-145, LNCaP) | Migration | Concentration-dependent | Increased motility | EGFR, PI3K/Akt | [5][6] |
Table 4: Anti-Inflammatory Effects of 8,9-EET in Macrophages and B-cells
| Cell Type | Parameter Measured | 8,9-EET Concentration | Observed Effect | Signaling Pathway | Citation |
| RAW 264.7 Macrophages | Pro-inflammatory Cytokine Production | 1 µmol/L | Inhibition of LPS-induced M1 polarization and diminished pro-inflammatory cytokines | PPARα/γ, HO-1, NF-κB attenuation | [7] |
| Mouse B-cells | NF-κB p65 nuclear translocation | 1 µM | Inhibition | NF-κB | [8] |
Signaling Pathways of 8,9-EET
The multifaceted actions of 8,9-EET are orchestrated by its ability to activate several key intracellular signaling pathways. The specific pathway engaged depends on the cellular context, leading to the diverse effects summarized above.
Caption: Overview of 8,9-EET signaling in different cell types.
Detailed Signaling Pathway Diagrams
1. Pro-Angiogenic Signaling in Endothelial Cells
In endothelial cells, 8,9-EET promotes proliferation and migration, key events in angiogenesis, primarily through the p38 MAPK and PI3K/Akt pathways.[1][3]
Caption: 8,9-EET pro-angiogenic signaling cascade.
2. Anti-Apoptotic Signaling in Pulmonary Artery Smooth Muscle Cells
An analog of 8,9-EET has been shown to protect PASMCs from apoptosis by activating the Rho-kinase (ROCK) pathway, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[4]
Caption: 8,9-EET analog anti-apoptotic pathway.
3. Pro-Migratory Signaling in Cancer Cells
In prostate cancer cells, 8,9-EET enhances cell migration through the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the PI3K/Akt pathway.[5][6]
Caption: 8,9-EET pro-migratory signaling in cancer.
4. Anti-Inflammatory Signaling in Macrophages
8,9-EET exerts anti-inflammatory effects in macrophages by inhibiting the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[7][8]
Caption: 8,9-EET anti-inflammatory signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization based on specific cell types and experimental conditions.
Experimental Workflow for Studying 8,9-EET Effects
Caption: A typical workflow for investigating 8,9-EET's cellular effects.
Protocol 1: Cell Proliferation (MTT Assay)
Objective: To quantify the effect of 8,9-EET on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., endothelial cells, cancer cells)
-
Complete culture medium
-
96-well cell culture plates
-
8,9-EET stock solution (in ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 8,9-EET in culture medium. Remove the old medium from the wells and add 100 µL of the 8,9-EET-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the absorbance of treated wells to the vehicle control to determine the percentage change in cell proliferation.
Protocol 2: Endothelial Cell Tube Formation Assay
Objective: To assess the pro-angiogenic potential of 8,9-EET by measuring the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plates
-
8,9-EET stock solution
-
Microscope with imaging software
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest endothelial cells and resuspend them in a basal medium containing a low concentration of serum.
-
Treatment and Seeding: Add 8,9-EET to the cell suspension at the desired final concentration. Seed 1-2 x 10⁴ cells per well onto the solidified basement membrane matrix.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging: Observe the formation of tube-like structures using a microscope. Capture images of multiple fields per well.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 3: Western Blot Analysis
Objective: To determine the effect of 8,9-EET on the activation of specific signaling proteins.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
8,9-EET stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat cells with 8,9-EET for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic Acids Regulate Macrophage Polarization and Prevent LPS-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Species-Specific Differences in 8,9-EET Activity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the species-specific differences in the activity of 8,9-epoxyeicosatrienoic acid (8,9-EET), a key lipid signaling molecule. Understanding these differences is critical for the preclinical evaluation and translation of therapeutic strategies targeting the epoxyeicosanoid pathway. This document summarizes experimental data on the formation, metabolism, and biological effects of 8,9-EET across various species and provides detailed experimental protocols for key assays.
Formation and Metabolism of 8,9-EET: A Species-Level Overview
The biological activity of 8,9-EET is governed by its synthesis by cytochrome P450 (CYP) epoxygenases and its degradation by soluble epoxide hydrolase (sEH).[1][2] Species-specific variations in the expression and activity of these enzymes significantly impact the in vivo effects of 8,9-EET.
Cytochrome P450 Epoxygenases: The Synthesis of 8,9-EET
CYP enzymes, particularly from the CYP2C and CYP2J families, are primarily responsible for the epoxidation of arachidonic acid to form EETs.[3][4] The specific isoforms involved in 8,9-EET production can vary between species, influencing the basal levels and agonist-stimulated release of this regioisomer.
Table 1: Predominant CYP450 Isoforms Involved in 8,9-EET Synthesis in Different Species
| Species | Predominant CYP450 Isoforms | Key Findings & References |
| Human | CYP2C8, CYP2C9, CYP2J2 | CYP2C and CYP2J are the major epoxygenases in the endothelium.[5] |
| Rat | CYP2C11, CYP2C13, CYP2C23 | These isoforms have been shown to effectively produce 14,15-EET, and also contribute to the formation of other EETs including 8,9-EET.[6] |
| Mouse | Cyp2c and Cyp2j subfamilies | Murine Cyp2j5 shows species differences in activity compared to human CYP2J2 and rat CYP2J3.[4] |
Soluble Epoxide Hydrolase (sEH): The Primary Route of 8,9-EET Inactivation
The enzyme soluble epoxide hydrolase (sEH) is the main driver of 8,9-EET metabolism, converting it to the less active diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[7] The activity of sEH and the potency of its inhibitors show considerable variability across species, a crucial factor in the development of sEH inhibitors as therapeutics.[8]
Table 2: Species-Specific Differences in Soluble Epoxide Hydrolase (sEH) Inhibition
| Species | Inhibitor | IC₅₀ (nM) | Reference |
| Human | Triclocarban (TCC) | 13 | [5] |
| Mouse | Various urea (B33335) derivatives show potent inhibition | Not specified | [8] |
| Rat | Not specified | Not specified | |
| Canine | Not specified | Not specified | |
| Feline | Not specified | Not specified | |
| Equine | Not specified | Not specified |
Biological Activities of 8,9-EET: A Comparative Perspective
8,9-EET exhibits a range of biological effects, including vasodilation, anti-inflammatory actions, and modulation of cell proliferation. The potency and even the direction of these effects can differ depending on the species and the specific vascular bed or cell type being studied.
Vasodilation
8,9-EET is a potent vasodilator in many vascular beds, often acting as an endothelium-derived hyperpolarizing factor (EDHF).[2] However, its efficacy relative to other EET regioisomers and its absolute potency can vary significantly across species.
Table 3: Comparative Vasodilatory Effects of 8,9-EET
| Species | Vascular Bed | EC₅₀/Potency | Key Findings & References |
| Canine | Coronary arterioles | EC₅₀ ~ -10.1 to -12.7 log [M] | All four EET regioisomers produced potent, concentration-dependent vasodilation.[9] |
| Bovine | Coronary arteries | Equipotent with other EETs | The position of the epoxy group is not critical for relaxation in these arteries.[10] |
| Rat | Intestinal microcirculation | 36 ± 2 µg/ml caused a 127 ± 6% increase in blood flow | 8,9-EET showed potent vasodilatory effects.[11] |
| Mouse | Aortic endothelial cells | Minor response via TRPV4 activation | 5,6-EET had the most robust response on TRPV4 activation, while 8,9-EET had a minor effect.[12] |
Anti-inflammatory Activity
8,9-EET has demonstrated anti-inflammatory properties, often by inhibiting the activation of the transcription factor NF-κB.[2]
Table 4: Comparative Anti-inflammatory Effects of 8,9-EET
| Species/Cell Line | Inflammatory Model | IC₅₀/Potency | Key Findings & References |
| Human | TNF-α-induced VCAM-1 expression in endothelial cells | Less potent than 11,12-EET | 11,12-EET was the most potent inhibitor, followed by 8,9-EET and 5,6-EET.[1][10] |
| Human (THP-1 monocytic cells) | Basal TNF-α secretion | ~90% inhibition | 8,9-EET and 11,12-EET inhibited basal TNF-α secretion.[13] |
| Mouse | LPS-induced inflammation | Not specified | Treatment with an sEH inhibitor, which increases endogenous EETs, attenuated LPS-induced hypotension and pro-inflammatory cytokine elevation.[5] |
| Rat | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
The diverse biological activities of 8,9-EET are mediated through various signaling pathways. The following diagrams illustrate a generalized signaling cascade for EETs and a typical experimental workflow for assessing the impact of 8,9-EET on a biological system.
References
- 1. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal vasodilation by epoxyeicosatrienoic acids: arachidonic acid metabolites produced by a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Off-Target Effects of 8,9-EET: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides a comprehensive comparison of the off-target effects of 8,9-epoxyeicosatrienoic acid (8,9-EET) with its regioisomers (5,6-EET, 11,12-EET, and 14,15-EET). By presenting available experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate a thorough assessment of 8,9-EET's specificity and potential for off-target liabilities.
Introduction to 8,9-EET and Off-Target Effects
8,9-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] Like its other regioisomers, 8,9-EET is involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[1] While the on-target effects of 8,9-EET are of significant therapeutic interest, a critical aspect of its preclinical validation is the characterization of its off-target effects. These are interactions with molecular targets other than the intended one, which can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide focuses on the known off-target interactions of 8,9-EET, comparing its activity with other EETs to provide a clearer picture of its selectivity profile.
Comparative Analysis of Off-Target Activity
The off-target activity of 8,9-EET has been investigated across several molecular target classes, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels, as well as its influence on key signaling pathways like the Rho-associated coiled-coil containing protein kinase (ROCK) and nuclear factor-kappa B (NF-κB) pathways.
G-Protein Coupled Receptors (GPCRs)
EETs are known to interact with various GPCRs, often with differing affinities and functional outcomes among the regioisomers.
Table 1: Comparative Activity of EET Regioisomers on Selected GPCRs
| Target | Parameter | 5,6-EET | 8,9-EET | 11,12-EET | 14,15-EET | Reference(s) |
| GPR39 | ERK Phosphorylation | No significant activity | No significant activity | No significant activity | Significant activation | [2] |
| Putative EET Receptor (47 kDa protein) | Inhibition of Photolabeling | - | Lower affinity | High affinity | High affinity | [3] |
Ion Channels
The interaction of EETs with ion channels, particularly transient receptor potential (TRP) channels, has been a subject of investigation, revealing regioisomer-specific effects.
Table 2: Comparative Activity of EET Regioisomers on TRPV4
| Parameter | 5,6-EET | 8,9-EET | 11,12-EET | 14,15-EET | Reference(s) |
| TRPV4 Activation | Robust response | Minor response | No effect | No effect | [3] |
Inflammatory Signaling Pathways
EETs are recognized as modulators of inflammatory responses. Their effects on key inflammatory pathways, such as NF-κB activation and the expression of vascular cell adhesion molecule-1 (VCAM-1), have been studied, demonstrating varied potency among the isomers.
Table 3: Comparative Anti-inflammatory Effects of EET Regioisomers
| Pathway/Target | Parameter | 5,6-EET | 8,9-EET | 11,12-EET | 14,15-EET | Reference(s) |
| VCAM-1 Expression (TNF-α induced) | Inhibition | Less active | Less active | IC50 ~20 nM | No activity | [4][5] |
| NF-κB Nuclear Translocation (LPS-induced) | Inhibition | - | Inhibition | - | - | [6] |
Fibroblast Activation
The role of EETs in tissue fibrosis has been explored, with studies indicating that different regioisomers can have varying effects on fibroblast proliferation.
Table 4: Comparative Effects of EET Regioisomers on TGF-β1-Induced Fibroblast Proliferation
| Parameter | 5,6-EET | 8,9-EET | 11,12-EET | 14,15-EET | Reference(s) |
| Inhibition of Proliferation | Observable inhibition | Observable inhibition | Observable inhibition | Most effective | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in 8,9-EET's off-target effects, the following diagrams have been generated using the DOT language.
Caption: Overview of 8,9-EET's potential off-target signaling pathways.
Caption: General workflow for validating off-target effects of a compound.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, this section provides detailed methodologies for key experiments cited in the validation of 8,9-EET's off-target effects.
NF-κB Nuclear Translocation Assay (Western Blot)
This protocol describes the detection of NF-κB p65 subunit translocation from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., murine splenic B cells) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with 8,9-EET (e.g., 1 µM) for a specified time (e.g., 15 minutes).
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 5 µg/mL), for a short duration (e.g., 5 minutes).[6]
2. Nuclear and Cytoplasmic Fractionation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves initial lysis in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei, and subsequent lysis of the nuclear pellet with a high-salt buffer.
3. Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
4. Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
To ensure proper fractionation and equal loading, probe the membranes for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the nuclear p65 levels relative to the nuclear loading control and compare between treatment groups.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of EETs on cell proliferation.
1. Cell Seeding:
-
Seed cells (e.g., NIH3T3 fibroblasts) in a 96-well plate at a density of approximately 1000 cells/well and allow them to adhere overnight.[7]
2. Cell Starvation and Treatment:
-
The following day, starve the cells in a serum-free medium for 12 hours to synchronize their cell cycles.
-
Treat the cells with different concentrations of EET regioisomers (e.g., 0.1, 0.5, and 1 µM) for 5 minutes.[7]
-
Subsequently, treat the cells with a pro-proliferative agent, such as TGF-β1 (e.g., 5 or 10 ng/mL), for 48 hours.[7] Include appropriate vehicle controls.
3. CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a visible color change occurs.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
Plot the cell viability against the concentration of the EET to determine the dose-response relationship.
In Vitro Glomerular Albumin Permeability (Palb) Assay
This assay is used to assess the protective effects of 8,9-EET and its analogs on the glomerular filtration barrier.
1. Glomeruli Isolation:
-
Isolate glomeruli from rat kidneys by differential sieving.
2. Experimental Groups:
-
Prepare suspensions of isolated glomeruli.
-
Incubate the glomeruli with plasma from patients with focal segmental glomerulosclerosis (FSGS), which is known to contain a permeability factor (FSPF), or normal human plasma (NHP) as a control.
-
In separate groups, pre-incubate the glomeruli with different concentrations of 8,9-EET or other EET regioisomers (e.g., 1-1000 nM) for 15 minutes before adding the FSGS plasma.[8][9]
-
Include a vehicle control (e.g., ethanol).
3. Measurement of Albumin Permeability (Palb):
-
The principle of this assay is based on the change in glomerular volume in response to an oncotic gradient.
-
The change in glomerular volume is measured over time after the addition of an albumin solution.
-
Palb is calculated from the rate of change of glomerular volume. A higher Palb indicates a more permeable filtration barrier.
4. Data Analysis:
-
Compare the Palb values between the different treatment groups.
-
A reduction in the FSPF-induced increase in Palb by an EET indicates a protective effect.
Conclusion
The available data suggests that 8,9-EET exhibits a distinct off-target profile compared to its regioisomers. While it demonstrates activity in several signaling pathways, it often appears less potent than 11,12-EET and 14,15-EET in specific contexts, such as the inhibition of VCAM-1 expression and activation of certain GPCRs. Conversely, 8,9-EET has been shown to have unique protective effects, for example, on the glomerular filtration barrier, that are not shared by the other regioisomers.
This guide highlights the importance of conducting comprehensive comparative studies to fully elucidate the pharmacological profile of 8,9-EET. The provided data and protocols serve as a valuable resource for researchers in designing and interpreting experiments aimed at validating the on- and off-target effects of this and other related compounds. A thorough understanding of these interactions is crucial for the successful translation of 8,9-EET-based therapies from the laboratory to clinical applications.
References
- 1. This compound analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Safety Operating Guide
Navigating the Safe Disposal of 8,9-Epoxyeicosatrienoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 8,9-Epoxyeicosatrienoic acid (8,9-EET) is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for 8,9-EET is not always readily available, its classification as an epoxy fatty acid, frequently supplied in an organic solvent, provides a clear framework for its safe management. Adherence to institutional and local hazardous waste regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) department is a mandatory first step.
Immediate Safety and Handling
The primary immediate hazard associated with 8,9-EET solutions is often the solvent carrier, which is typically flammable and may have its own set of health hazards.[1][2] Personnel must always handle the compound in a well-ventilated area or a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1]
Quantitative Safety Data Summary
The following table summarizes essential safety information, primarily focusing on the hazards posed by common solvents used for 8,9-EET.
| Hazard Category | Description | Precautionary Measures |
| Physical Hazards | Often supplied in a flammable solvent (e.g., ethanol, acetonitrile), vapors may form explosive mixtures with air.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Store in a cool, well-ventilated area.[1] |
| Health Hazards | The toxicological properties of 8,9-EET itself are not fully characterized.[1] The solvent can cause serious eye irritation and may cause skin irritation.[1][3] Inhalation of high concentrations of solvent vapors may lead to dizziness and nausea.[1] | Wear appropriate PPE (chemical safety goggles, gloves, lab coat). Handle in a well-ventilated area or a chemical fume hood.[1] |
| Environmental Hazards | Uncured epoxy resins and solvents can be toxic to aquatic life with long-lasting effects. Do not allow the substance to enter soil, waterways, drains, or sewers.[3][4][5] | Collect spillage and prevent its release into the environment. |
Step-by-Step Disposal Protocol
The overriding principle for the prudent management of laboratory waste is to have a disposal plan in place before any procedure begins.[6]
-
Waste Minimization : The most effective disposal strategy begins with waste minimization. Accurately calculate the required amount of 8,9-EET for your experiment to avoid generating excess.[7][8] Consider if any unused, unadulterated product can be stored for future use, as epoxy resins and hardeners can have a long shelf-life.[5][8]
-
Waste Segregation and Collection :
-
Uncured/Excess 8,9-EET Solution : Collect all waste containing uncured 8,9-EET in a designated, compatible, and properly labeled hazardous waste container.[6][9] The container should be kept closed except when adding waste.[6]
-
Contaminated Materials : Any materials that come into contact with 8,9-EET, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as hazardous waste. Place these items in a sealed bag within the designated waste container.
-
Solvent Waste : If the experimental procedure generates solvent waste separately, it should be collected in a container specifically designated for flammable liquid waste. Many laboratories segregate halogenated and non-halogenated solvent wastes.[6]
-
-
Curing Excess Epoxy : For leftover, unused 8,9-EET that cannot be saved, the preferred method of rendering it non-hazardous is to allow it to fully cure.[5][8][10][11] If 8,9-EET is a two-part system, mix the resin and hardener according to the manufacturer's instructions in a disposable container. Allow it to solidify completely in a well-ventilated area. Curing epoxy can generate heat, so place the container on a surface that will not be damaged and away from combustible materials.[5][8][10]
-
Disposal of Cured Epoxy : Once the epoxy is fully cured and solidified, it is generally considered inert and non-hazardous plastic.[10][11][12] This solid material can typically be disposed of in the regular trash.[5][8][11]
-
Empty Containers : Empty 8,9-EET containers should be managed as hazardous waste unless they are completely empty (ideally containing no more than 3% of the total capacity).[5][8][10] Warming the container may help in draining the remaining contents.[5][8][10]
-
Labeling and Storage : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (including the solvent), and the approximate percentages.[13] Store the waste in a designated satellite accumulation area until it is collected by your institution's EHS department.[7]
-
Requesting Pickup : Once your hazardous waste container is ready for disposal, complete and submit the necessary waste pickup request forms as required by your institution.[7][13][14]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
Caption: Workflow for the safe disposal of 8,9-EET.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always remember that local regulations and institutional policies are the ultimate authority on waste disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 5. epoxycraft.com [epoxycraft.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. odu.edu [odu.edu]
- 8. entropyresins.com [entropyresins.com]
- 9. ptb.de [ptb.de]
- 10. epoxycraft.com [epoxycraft.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 13. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. pfw.edu [pfw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
